Product packaging for 4-Formylcinnamic acid(Cat. No.:CAS No. 23359-08-2)

4-Formylcinnamic acid

Cat. No.: B1233681
CAS No.: 23359-08-2
M. Wt: 176.17 g/mol
InChI Key: LBOUHDMYVURTMA-AATRIKPKSA-N
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Description

4-Formylcinnamic acid is a high-value chemical building block within the cinnamic acid family, a class of compounds renowned for their broad bioactivity and presence in natural products . Its molecular structure, featuring both a reactive formyl group and a cinnamic acid backbone, makes it a versatile intermediate for synthesizing novel compounds for pharmaceutical and life sciences research . Researchers utilize this compound as a key precursor in the development of potential therapeutic agents. Its aldehyde functionality is particularly amenable to chemical transformations, allowing for the creation of diverse chemical libraries, including hydroxamate derivatives, which are a prominent class in drug discovery known for inhibiting metalloproteinases and histone deacetylases . Cinnamic acid derivatives are extensively investigated for their diverse biological efficacies, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities . The specific substituents on the cinnamic acid core, such as the formyl group on the para position, are known to significantly influence the biological activity and physicochemical properties of the resulting molecules, making this compound a critical scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1233681 4-Formylcinnamic acid CAS No. 23359-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-formylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOUHDMYVURTMA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23359-08-2, 66885-68-5
Record name p-Formylcinnamicacid
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Record name 23359-08-2
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Record name p-formylcinnamic acid
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Record name (2E)-3-(4-formylphenyl)prop-2-enoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Formylcinnamic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Formylcinnamic acid, a bifunctional organic compound of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and key applications, with a focus on the practical insights required for its effective utilization in a laboratory setting.

Introduction: A Versatile Building Block

This compound, with the IUPAC name (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid.[1][2] Its structure is characterized by a benzene ring substituted with both a carboxylic acid group and an aldehyde (formyl) group, linked by a trans-alkene. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The carboxylic acid allows for the formation of esters and amides, while the aldehyde group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations. The conjugated system of the phenyl ring, alkene, and carbonyl groups also imparts specific electronic and spectroscopic properties to the molecule. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4] This inherent bioactivity, coupled with the synthetic versatility of this compound, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
CAS Number 23359-08-2[1]
Molecular Formula C₁₀H₈O₃[2]
Molecular Weight 176.17 g/mol [2]
Appearance Light yellow to beige crystalline powder[2]
Melting Point 250-255 °C[2]
IUPAC Name (2E)-3-(4-formylphenyl)prop-2-enoic acid[2]
Solubility Soluble in methanol, ethanol, and DMSO.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[6][7]

Reaction Mechanism: Knoevenagel-Doebner Condensation

The reaction proceeds through a series of steps initiated by the deprotonation of malonic acid by a weak base, typically pyridine or piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-formylbenzaldehyde. The resulting intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final product, this compound.[6][8]

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 4-Formylbenzaldehyde Adduct Aldol Adduct Reactant1->Adduct Reactant2 Malonic Acid Enolate Enolate of Malonic Acid Reactant2->Enolate Deprotonation by Catalyst Catalyst Pyridine/Piperidine Enolate->Adduct Nucleophilic attack on Aldehyde Unsaturated_diacid Unsaturated Dicarboxylic Acid Adduct->Unsaturated_diacid Dehydration Product This compound Unsaturated_diacid->Product Decarboxylation MOF_synthesis cluster_components MOF Components cluster_synthesis Synthesis cluster_product Product Metal_Ion Metal Ion / Cluster Self_Assembly Self-Assembly Metal_Ion->Self_Assembly Linker This compound Linker->Self_Assembly MOF Functional MOF with Pendant Aldehyde Groups Self_Assembly->MOF

Sources

4-Formylcinnamic acid CAS number 23359-08-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formylcinnamic Acid (CAS 23359-08-2)

Abstract

This compound (4-FCA) is a bifunctional aromatic compound featuring a carboxylic acid and an aldehyde group, linked by a propenoic acid backbone. This unique structural arrangement makes it a highly versatile building block in organic synthesis, materials science, and drug development. Its ability to participate in orthogonal chemical reactions—leveraging the distinct reactivity of the carboxyl and formyl moieties—positions it as a critical component for creating complex molecular architectures. This guide provides a comprehensive overview of 4-FCA, detailing its physicochemical properties, synthesis and purification protocols, and core applications. We delve into its pivotal role as a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), and as an organic strut in the construction of functional Metal-Organic Frameworks (MOFs), offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Bifunctional Building Block

This compound, systematically named (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties[1][2][3][4]. The strategic placement of a formyl (aldehyde) group at the para-position of the phenyl ring introduces a second, highly reactive functional group, transforming the molecule into a powerful and adaptable synthetic intermediate.

The core value of 4-FCA lies in its dual functionality:

  • The carboxylic acid group provides a handle for forming stable amide or ester bonds, making it ideal for attachment to biomolecules, polymers, or solid supports[5][6].

  • The aldehyde group offers a reactive site for forming imines, oximes, or hydrazones, enabling covalent conjugation to drug molecules or other functional units under mild conditions.

This guide will explore the practical synthesis, purification, and application of this compound, providing the technical detail necessary for its successful implementation in a laboratory setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 23359-08-2[7]
Molecular Formula C₁₀H₈O₃[7][8]
Molecular Weight 176.17 g/mol [7][8]
Appearance White to light yellow crystalline powder[8][9]
Melting Point >250 °C (typically 251-254 °C with decomposition)[8]
Boiling Point 373.2 ± 25.0 °C at 760 mmHg[9]
Solubility Insoluble in water; soluble in hot ethanol[8]
InChI Key LBOUHDMYVURTMA-AATRIKPKSA-N[8]
Canonical SMILES O=C(O)\C=C\c1ccc(C=O)cc1
Spectroscopic Characterization

Confirming the identity and purity of 4-FCA is typically achieved through standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Chemical shifts are typically recorded in a solvent like DMSO-d₆.

    • Aldehyde Proton (-CHO): A singlet around 10.0 ppm.

    • Aromatic Protons: Two sets of doublets in the range of 7.8-8.1 ppm, characteristic of a para-substituted benzene ring.

    • Vinyl Protons (-CH=CH-): Two doublets, part of an AX system, typically observed between 6.5 and 7.8 ppm with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration.

    • Carboxylic Acid Proton (-COOH): A broad singlet, often above 12.0 ppm, which can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum further confirms the structure, with characteristic peaks for the carbonyls of the aldehyde (~193 ppm) and carboxylic acid (~167 ppm), as well as aromatic and vinyl carbons[10].

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the carboxylic acid (~1680 cm⁻¹), another C=O stretch for the aldehyde (~1700 cm⁻¹), and O-H stretching for the acid (~2500-3300 cm⁻¹, broad).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode will show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 175.04.

Synthesis and Purification

While this compound is commercially available, its synthesis in the lab is often required for custom applications or large-scale needs. The most common synthetic strategies involve condensation reactions, such as the Knoevenagel or Perkin reaction, starting from a terephthaldehydic acid derivative.

Diagram 1: Synthetic Pathway via Knoevenagel Condensation

Synthesis cluster_reactants Starting Materials Reactant1 4-Carboxybenzaldehyde Reaction_Step + Reactant1->Reaction_Step Reactant2 Malonic Acid Reactant2->Reaction_Step Product This compound Reaction_Step->Product Pyridine/Piperidine Heat, -CO₂, -H₂O

Caption: Knoevenagel condensation of 4-carboxybenzaldehyde with malonic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical Knoevenagel condensation. The causality behind the choice of reagents is critical: pyridine acts as a base to deprotonate malonic acid, forming a reactive nucleophile, while piperidine serves as a more potent catalyst to facilitate the initial condensation and subsequent decarboxylation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-carboxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).

  • Solvent and Catalyst: Add anhydrous pyridine to dissolve the reactants (approx. 3-5 mL per gram of aldehyde). Add a catalytic amount of piperidine (approx. 0.05 equivalents).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The evolution of CO₂ gas indicates the decarboxylation step is proceeding.

  • Workup: After cooling to room temperature, pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 2 M HCl). This step protonates the carboxylate and neutralizes the pyridine, causing the crude product to precipitate.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid and pyridine hydrochloride.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying 4-FCA, leveraging its poor solubility in water and good solubility in hot alcohols[8][11]. A mixed solvent system is ideal.

  • Solvent Selection: Place the crude 4-FCA solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetic acid) until the solid just dissolves.

  • Induce Crystallization: While the solution is still hot, slowly add a solvent in which the product is poorly soluble (e.g., hot water) dropwise until the solution becomes faintly turbid. The goal is to reach the saturation point.

  • Crystal Growth: Add a few more drops of the "good" solvent (ethanol) to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal formation and purity, avoid rapid cooling. Subsequently, cool the flask in an ice bath to maximize yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Validation: Confirm the purity of the final product by measuring its melting point, which should be sharp and within the literature range (251-254 °C), and by obtaining a clean ¹H NMR spectrum.

Core Applications in Research and Development

The true utility of this compound is realized in its application as a heterobifunctional linker, enabling the precise assembly of complex molecular systems.

Linker for Drug Development and Bioconjugation

In the field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the conjugate[12]. 4-FCA is an exemplary molecule for this purpose. Its carboxylic acid can be activated and coupled to lysine residues on an antibody, while its aldehyde group can form an acid-labile imine bond with an amine-containing drug.

Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation FCA 4-Formylcinnamic Acid (Linker) Activate Activate Carboxyl Group (e.g., NHS/EDC) FCA->Activate Activated_Linker Activated Linker-NHS Ester Activate->Activated_Linker Antibody Antibody (mAb) with Lysine (-NH₂) Linker_Ab Linker-Antibody Conjugate Antibody->Linker_Ab Drug Drug Payload with Amine (-NH₂) ADC Final ADC (Imine Bond) Drug->ADC Activated_Linker->Linker_Ab Amide Bond Formation Linker_Ab->ADC Imine Bond Formation

Caption: Conceptual workflow for using 4-FCA as a linker in ADC synthesis.

This strategy allows for the creation of conjugates that are stable in circulation but can release the drug payload in the acidic environment of the lysosome within a target cancer cell, showcasing the principle of a self-validating system where the linker's chemistry is tuned to the biological environment.

Organic Strut for Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers or struts[13]. The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its components[14].

This compound is an excellent candidate for a functional organic linker in MOF synthesis. The carboxylate group coordinates with the metal centers to form the extended framework, while the aldehyde group remains uncoordinated and projects into the pores of the MOF. This provides a powerful post-synthetic modification (PSM) handle, where the aldehyde can be subsequently reacted to anchor catalysts, sensing molecules, or other functional groups within the porous structure.

Diagram 3: Role of 4-FCA in Metal-Organic Framework Assembly

MOF_Assembly M1 Metal Node M2 Metal Node M1->M2 O₂C-Ph-CH=CH-CHO M3 Metal Node M1->M3 O₂C-Ph-CH=CH-CHO M4 Metal Node M2->M4 O₂C-Ph-CH=CH-CHO M3->M4 O₂C-Ph-CH=CH-CHO Pore Functionalized Pore (Free -CHO groups)

Caption: Conceptual diagram of a 2D MOF layer using 4-FCA as a linker.

This approach has been used to create MOFs for applications in catalysis, gas separation, and targeted drug delivery, where the framework itself can be non-toxic while the linker provides the therapeutic action or a binding site[13][15][16].

Precursor for Advanced Polymers

Cinnamic acid and its derivatives are valuable monomers for creating advanced polymers with applications ranging from engineered plastics to biomedical materials like drug delivery systems and shape-memory polymers[17]. The presence of the reactive aldehyde group in 4-FCA allows for the synthesis of polymers with pendant functional groups that can be used for cross-linking or for grafting other molecules onto the polymer backbone.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for user safety. It is classified as an irritant.

Table 2: GHS Hazard Information
Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation[9][18]
Eye Irritation2H319: Causes serious eye irritation[9][18]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[9]

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[18]. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation[9][18].

  • Handling: Avoid contact with skin, eyes, and clothing[18]. Avoid generating dust[18]. Wash hands thoroughly after handling[9][18].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[9][18].

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[9][18].

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs[9][18].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[9][18].

    • Ingestion: Rinse mouth with water and seek medical attention[18].

Conclusion

This compound (CAS 23359-08-2) is more than just a chemical intermediate; it is a strategic tool for molecular engineering. Its defined structure, dual reactivity, and rigid backbone provide chemists and materials scientists with a reliable component for building sophisticated, functional systems. From creating next-generation targeted cancer therapies to designing highly functional porous materials, the applications of 4-FCA are both broad and impactful. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full potential of this versatile molecule in their own discovery and development efforts.

References

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  • Cinnamic acid derivatives: An ERA. (2019). The Pharma Innovation.
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  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate.
  • Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). PMC - NIH.
  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. (n.d.). RSC Publishing.
  • Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). PubMed.
  • Application of cinnamic acid in the structural modification of natural products: A review. (2022). PubMed.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). MDPI.
  • Method for obtaining high-purity cinnamic acid. (n.d.). Google Patents.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). MDPI.
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Sources

4-Formylcinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound, a derivative of cinnamic acid, stands out as a uniquely versatile bifunctional molecule. Possessing both a reactive aldehyde and a carboxylic acid group, it serves as a pivotal building block in synthetic chemistry. Its rigid, conjugated structure, inherited from the cinnamic acid backbone, provides a predictable scaffold for constructing complex molecular architectures. For researchers in drug development and materials science, this compound is not merely a reagent but a strategic linker and a precursor to novel bioactive agents and functional polymers. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, and insights into its applications, grounded in the principles of modern chemical science.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. These identifiers are crucial for quality control, reaction setup, and analytical verification.

Core Chemical Identifiers

The fundamental identity of this compound is defined by a set of internationally recognized identifiers and core data points, summarized below.

IdentifierValueReference
IUPAC Name (2E)-3-(4-formylphenyl)prop-2-enoic acid[1][2]
Molecular Formula C₁₀H₈O₃[1][3][4]
Molecular Weight 176.17 g/mol [3][5][6]
CAS Number 23359-08-2[1][3][5]
InChI Key LBOUHDMYVURTMA-AATRIKPKSA-N[1][5][7]
Physical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions.

PropertyValueReference
Appearance Light yellow to beige crystalline powder[2][3]
Melting Point 251-254 °C (decomposes)[5]
Boiling Point 373.2 ± 25.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Storage Store in a cool, dry, well-ventilated area[3]
Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized or procured compound. The key features in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a definitive fingerprint for this compound.

  • ¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, the spectrum will exhibit characteristic signals. The aldehydic proton will appear as a singlet far downfield (around 9.5-10.0 ppm). The vinyl protons of the acrylic acid moiety will present as two doublets (typically between 6.5 and 7.8 ppm) with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. The protons on the para-substituted benzene ring will appear as two distinct doublets in the aromatic region (7.5-8.0 ppm). The acidic proton of the carboxyl group is a broad singlet that may be exchangeable with D₂O.[8]

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyls of the aldehyde (~190-195 ppm) and the carboxylic acid (~167-170 ppm). The vinyl carbons and the aromatic carbons will appear in their expected regions (typically 115-145 ppm).[6][9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad O-H stretch from the carboxylic acid will be visible from 2500-3300 cm⁻¹. Two sharp C=O stretches will be prominent: one for the carboxylic acid (~1680-1710 cm⁻¹) and another for the aldehyde (~1700-1720 cm⁻¹). The C=C stretch of the alkene is typically observed around 1625-1640 cm⁻¹.[2][7]

Section 2: Synthesis and Purification

The synthesis of this compound is most reliably achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

Strategic Synthesis Approach: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For synthesizing this compound, terephthalaldehyde is reacted with malonic acid. This approach is favored for several reasons:

  • High Selectivity: The reaction can be tuned to favor mono-condensation on the terephthalaldehyde, leaving one aldehyde group intact.

  • Efficiency: The reaction proceeds under relatively mild conditions with good yields.

  • Atom Economy: It is a condensation reaction, with the primary byproduct being CO₂ and water, making it an environmentally conscious choice.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis is confirmed by the distinct physical and spectroscopic properties of the final product.

Materials:

  • Terephthalaldehyde

  • Malonic Acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (as co-catalyst)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine terephthalaldehyde (1.0 eq) and malonic acid (1.05 eq).

  • Solvent and Catalyst Addition: Add pyridine as the solvent, ensuring all solids are dissolved. Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C) for 1.5 to 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The evolution of CO₂ gas will be observed.

  • Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice and water.

  • Acidification: Acidify the aqueous mixture by slowly adding 2M HCl while stirring. The this compound will precipitate out as a solid. The target pH should be around 2-3 to ensure complete protonation of the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with copious amounts of cold deionized water to remove residual pyridine, piperidine hydrochloride, and unreacted malonic acid.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Combine Terephthalaldehyde & Malonic Acid catalyst 2. Add Pyridine & Piperidine reagents->catalyst reflux 3. Heat to Reflux (110-115°C, ~2h) catalyst->reflux cool 4. Cool to Room Temp reflux->cool precipitate 5. Pour into Ice/Water & Acidify with HCl filtrate 6. Vacuum Filtration wash 7. Wash with Cold Water recrystallize 8. Recrystallize wash->recrystallize dry 9. Dry Under Vacuum analyze 10. QC Analysis (MP, NMR, IR)

Caption: Workflow for the synthesis and purification of this compound.

Purification and Quality Control

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product should be rigorously validated:

  • Melting Point: A sharp melting point range close to the literature value (251-254 °C) indicates high purity.[5]

  • Titration: Titration with a standardized solution of NaOH can confirm the purity is >=97.5%.[2]

  • Spectroscopy: Final confirmation should be obtained by comparing the NMR and IR spectra of the synthesized product against reference spectra.[6][7][8]

Section 3: Core Applications and Mechanistic Rationale

The true value of this compound lies in its bifunctionality, which allows for sequential or orthogonal chemical modifications.

Role as a Bifunctional Linker in Drug Development

The carboxylic acid and aldehyde moieties offer two distinct chemical handles for further elaboration.

  • Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. This is a common strategy for attaching the cinnamic acid scaffold to other molecules, such as natural products, to enhance their biological activity or modify their pharmacokinetic properties.[10][11]

  • Aldehyde: The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse chemical functionalities.

This dual reactivity makes this compound an ideal linker for creating PROTACs (Proteolysis Targeting Chimeras) or other targeted therapeutic conjugates.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex and potent molecules. For instance, it is used in the synthesis of retinoid analogues and other compounds with potential anticancer activity. A specific documented application is its use in the synthesis of (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid, a compound likely investigated for its biological properties.[5] The aldehyde can be converted to an alkyne via a Corey-Fuchs reaction, which can then be coupled to another molecular fragment via Sonogashira coupling, while the carboxylic acid remains available for further modification.

Logical Flow for Molecular Elaboration

LogicFlow cluster_aldehyde Aldehyde Chemistry cluster_acid Carboxylic Acid Chemistry start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation start->condensation amidation Amidation start->amidation esterification Esterification start->esterification new_amine New Bioactive Conjugate reductive_amination->new_amine Forms C-N bond new_alkene Extended π-System Material wittig->new_alkene Forms C=C bond new_heterocycle Novel Scaffold condensation->new_heterocycle Forms Heterocycle new_amide Modified Natural Product amidation->new_amide Forms Amide Linkage new_ester Prodrug esterification->new_ester Forms Ester Linkage

Caption: Chemical derivatization pathways for this compound.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional nature. Its straightforward synthesis and the orthogonal reactivity of its aldehyde and carboxylic acid groups make it an indispensable tool for medicinal chemists and materials scientists. By providing a rigid, photoresponsive scaffold that can be predictably functionalized, it enables the rational design of novel therapeutics, advanced polymers, and other functional materials, solidifying its role as a cornerstone of modern synthetic strategy.

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An In-depth Technical Guide to 4-Formylcinnamic Acid: Structure, Isomerism, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-formylcinnamic acid, a versatile organic compound with significant applications in medicinal chemistry and materials science. We will delve into its molecular structure, explore the nuances of its isomers, detail its synthesis, and discuss its role as a critical building block in the development of novel therapeutics and advanced materials.

Unveiling the Core Structure: this compound

This compound, with the chemical formula C10H8O3, is an aromatic compound characterized by a benzene ring substituted with both a formyl (-CHO) and a cinnamic acid (-CH=CH-COOH) group at the para (1,4) positions.[1] The presence of these three key functional groups—an aldehyde, an alkene, and a carboxylic acid—imparts a unique chemical reactivity to the molecule, making it a valuable precursor in various synthetic pathways.

The IUPAC name for the most common isomer is (2E)-3-(4-formylphenyl)prop-2-enoic acid.[2] This nomenclature highlights the trans configuration of the double bond in the cinnamic acid moiety, a crucial aspect that will be discussed in detail later.

Key Structural Features:

  • Aromatic Ring: Provides a stable scaffold and serves as a point of attachment for the functional groups.

  • Formyl Group: A reactive aldehyde group that can participate in a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.

  • Cinnamic Acid Moiety: An α,β-unsaturated carboxylic acid that can undergo reactions at the double bond and the carboxyl group. The conjugated system of the benzene ring, the double bond, and the carboxyl group influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the fundamental structure of this compound.

Caption: Molecular structure of (E)-4-formylcinnamic acid.

Isomerism in this compound: A Deeper Look

The structural diversity of this compound extends beyond its primary form, encompassing both geometric and positional isomers. Understanding these isomers is critical as they can exhibit distinct physical properties and biological activities.

Geometric Isomerism: Cis and Trans Configurations

The presence of a carbon-carbon double bond in the cinnamic acid side chain gives rise to cis-trans (or E/Z) isomerism.[3][4]

  • Trans (E) Isomer: This is the more stable and commonly occurring isomer.[3][5] In this configuration, the benzene ring and the carboxylic acid group are on opposite sides of the double bond. This arrangement minimizes steric hindrance, contributing to its greater stability. Commercial preparations of this compound are predominantly the trans isomer.[2][6][7][8]

  • Cis (Z) Isomer (Allocinnamic Acid): In this isomer, the benzene ring and the carboxylic acid group are on the same side of the double bond.[3] This configuration results in increased steric strain, making it less stable than the trans isomer. The cis isomer can be obtained from the trans isomer through photoisomerization, typically by exposure to ultraviolet light.[9][10] The reverse conversion from cis to trans can also be achieved, for instance, by using a trace amount of iodine.[10]

The two isomers can be separated and analyzed using techniques like high-pressure liquid chromatography (HPLC).[9] Spectroscopic methods, such as UV spectroscopy, can also distinguish between the isomers, as the cis form typically exhibits a hypsochromic shift (a shift to a shorter wavelength) in its absorption maximum compared to the trans form.[9]

Positional Isomerism

Positional isomers of this compound exist, where the formyl and cinnamic acid groups are attached to different positions on the benzene ring. The two other common positional isomers are:

  • 2-Formylcinnamic Acid: In this isomer, the formyl group is at the ortho position relative to the cinnamic acid group. Its IUPAC name is (E)-3-(2-formylphenyl)prop-2-enoic acid.[11]

  • 3-Formylcinnamic Acid: Here, the formyl group is at the meta position. Its IUPAC name is (E)-3-(3-formylphenyl)prop-2-enoic acid.

These positional isomers, while sharing the same molecular formula, will have different chemical and physical properties due to the varied electronic effects and steric environments arising from the different substitution patterns on the benzene ring.

Synthesis of this compound: Methodologies and Protocols

Several synthetic routes are available for the preparation of cinnamic acids and their derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity.

Knoevenagel Condensation

A common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[12] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[12][13]

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine terephthalaldehyde (1 equivalent), malonic acid (1 equivalent), pyridine (as solvent), and a catalytic amount of piperidine.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 110°C) for a designated period (e.g., 1.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[13]

  • Work-up: After the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid to a pH of approximately 5.[13]

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration and wash it with water.[13]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity crystalline powder.[7]

Caption: Workflow for the synthesis of this compound.

Other Synthetic Methods

Other established methods for synthesizing cinnamic acids include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][12] Additionally, direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide has also been reported.[14]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR (DMSO-d₆) δ (ppm): 10.0 (s, 1H, -CHO), 8.0-7.8 (m, 4H, Ar-H), 7.7 (d, 1H, =CH-), 6.7 (d, 1H, =CH-), 12.7 (br s, 1H, -COOH). Note: Specific shifts and coupling constants can vary slightly based on solvent and instrument.
¹³C NMR (DMSO-d₆) δ (ppm): ~192 (-CHO), ~167 (-COOH), ~143, ~139, ~135, ~130, ~129, ~122 (Ar-C and =CH-).[15]
IR (ATR) ν (cm⁻¹): ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, carboxylic acid), ~1630 (C=C stretch), ~1600, ~1580 (aromatic C=C stretch).[16]
Melting Point 251-254 °C (decomposes).[6]

Note: The provided spectroscopic data are approximate values. For precise identification, comparison with reference spectra is essential.[15][17]

Applications in Drug Development and Materials Science

The unique trifunctional nature of this compound makes it a highly valuable molecule in several advanced scientific fields.

Pharmaceutical and Medicinal Chemistry

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[18][19][20][21] The introduction of a formyl group in the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery.

The cinnamic acid scaffold can be incorporated into larger molecules to enhance their biological activity or modulate their pharmacokinetic properties.[19] For instance, cinnamic acid derivatives have been used as key components in the synthesis of quinazoline-based EGFR inhibitors for cancer therapy.[13]

Metal-Organic Frameworks (MOFs)

This compound can serve as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[22][23][24] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[23][25] The carboxylic acid group of this compound can coordinate with metal centers, while the aldehyde group can either be used for post-synthetic modification of the MOF or can participate in the framework assembly itself.

The use of functionalized linkers like this compound allows for the rational design of MOFs with tailored properties, such as specific pore sizes, surface functionalities, and catalytic activities.[23][24][26] These designer MOFs have potential applications in gas storage and separation, catalysis, and drug delivery.[22][25]

Caption: Conceptual diagram of MOF synthesis using this compound.

Safety and Handling

This compound is classified as an irritant.[6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[6] It should be stored in a well-ventilated place, and containers should be kept tightly closed.

Conclusion

This compound is a multifaceted molecule whose structural features and reactivity have positioned it as a key building block in modern chemistry. A thorough understanding of its structure, isomerism, and synthetic pathways is crucial for harnessing its full potential. For researchers in drug development and materials science, this compound offers a versatile platform for the design and synthesis of novel, high-value compounds with a wide array of applications.

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An In-depth Technical Guide to the Synthesis of trans-4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to trans-4-formylcinnamic acid, a valuable bifunctional molecule in chemical synthesis, particularly for the development of pharmaceuticals and advanced materials. The core focus will be on the practical execution and mechanistic understanding of the most pertinent synthetic strategies, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of trans-4-Formylcinnamic Acid

trans-4-Formylcinnamic acid is a substituted cinnamic acid derivative featuring both a carboxylic acid and an aldehyde functional group. This unique structure makes it an important building block for the synthesis of a wide array of complex molecules. The aldehyde group can undergo various reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid moiety allows for esterification and amidation. The trans-alkene linker provides conformational rigidity, a desirable feature in many drug candidates.

Strategic Approaches to Synthesis

Several classical organic reactions can be employed for the synthesis of trans-4-formylcinnamic acid. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three primary strategies that will be discussed are:

  • The Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene.

  • The Wittig Reaction: The reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.

  • The Knoevenagel-Doebner Condensation: The reaction of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.

This guide will provide a detailed protocol for the Heck reaction, as it represents a robust and widely applicable method for this transformation. The Wittig and Knoevenagel-Doebner reactions will be presented as viable alternatives with their respective synthetic considerations.

Primary Synthesis Route: The Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes.[1][2] In the context of trans-4-formylcinnamic acid synthesis, the most common approach involves the coupling of 4-bromobenzaldehyde with acrylic acid.[3][4]

Reaction Principle and Causality

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde to form a Pd(II) complex.

  • Alkene Coordination and Insertion (Carbopalladation): Acrylic acid coordinates to the Pd(II) center, followed by the migratory insertion of the aryl group into the double bond of the acrylic acid. This step dictates the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride species. This step is crucial for establishing the trans stereochemistry of the product.[1]

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX (in this case, HBr), which is neutralized by a base, regenerating the active Pd(0) catalyst.

The choice of a palladium catalyst, a suitable phosphine ligand (or a phosphine-free system), a base, and a solvent are critical for the success of the reaction. The base is essential for neutralizing the hydrohalic acid produced and for the regeneration of the active catalyst.

Visualizing the Heck Reaction Workflow

Heck_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_Vessel Reaction Mixture (Heated) 4-Bromobenzaldehyde->Reaction_Vessel Acrylic Acid Acrylic Acid Acrylic Acid->Reaction_Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product trans-4-Formylcinnamic Acid Drying->Product

Caption: Workflow for the synthesis of trans-4-formylcinnamic acid via the Heck reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol is a representative procedure adapted from established methodologies for similar Heck couplings.

Materials:

  • 4-Bromobenzaldehyde

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl), 3 M

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and acetonitrile.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add acrylic acid (1.5 eq) followed by triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the cooled mixture to a beaker containing 3 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Air-dry the crude product for 15-20 minutes.

  • For purification, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Alternative Synthetic Routes

The Wittig Reaction

The Wittig reaction provides a classic and reliable method for alkene synthesis from carbonyl compounds.[5][6][7][8] For the synthesis of trans-4-formylcinnamic acid, this would typically involve the reaction of a phosphonium ylide derived from a 4-formylbenzyl halide with a glyoxylic acid derivative.

Reaction Principle:

The key steps involve the formation of a phosphonium salt from 4-(bromomethyl)benzaldehyde and triphenylphosphine, followed by deprotonation with a strong base to generate the nucleophilic ylide. This ylide then attacks the aldehyde of glyoxylic acid, leading to the formation of a betaine intermediate which collapses to an oxaphosphetane. The oxaphosphetane then decomposes to the desired alkene and triphenylphosphine oxide. The stereochemical outcome (cis vs. trans) is influenced by the nature of the ylide and the reaction conditions.[1]

Visualizing the Wittig Reaction Mechanism

Wittig_Mechanism Ylide_Formation Ylide Formation Ylide Ylide Ylide_Formation->Ylide Nucleophilic_Attack Nucleophilic Attack Betaine_Formation Betaine Formation Nucleophilic_Attack->Betaine_Formation Betaine Betaine Betaine_Formation->Betaine Oxaphosphetane_Formation Oxaphosphetane Formation Oxaphosphetane Oxaphosphetane Oxaphosphetane_Formation->Oxaphosphetane Alkene_Formation Alkene & Triphenylphosphine Oxide Formation Product trans-4-Formylcinnamic Acid Alkene_Formation->Product Triphenylphosphine_Oxide Triphenylphosphine_Oxide Alkene_Formation->Triphenylphosphine_Oxide 4-Formylbenzyltriphenylphosphonium_Bromide 4-Formylbenzyltriphenylphosphonium_Bromide 4-Formylbenzyltriphenylphosphonium_Bromide->Ylide_Formation Base Base Base->Ylide_Formation Ylide->Nucleophilic_Attack Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Nucleophilic_Attack Betaine->Oxaphosphetane_Formation Oxaphosphetane->Alkene_Formation

Caption: Simplified mechanism of the Wittig reaction for trans-4-formylcinnamic acid synthesis.

The Knoevenagel-Doebner Condensation

This condensation reaction is a modification of the Knoevenagel condensation and is particularly useful for synthesizing α,β-unsaturated carboxylic acids.[9][10][11][12] The synthesis of trans-4-formylcinnamic acid via this route would involve the reaction of terephthalaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.

Reaction Principle:

The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking one of the aldehyde groups of terephthalaldehyde. The resulting aldol-type adduct undergoes dehydration to form the α,β-unsaturated dicarboxylic acid intermediate. Subsequent heating in the presence of pyridine typically leads to the decarboxylation of one of the carboxylic acid groups to yield the desired trans-4-formylcinnamic acid. The use of a mono-protected terephthalaldehyde derivative could also be a strategic approach to avoid side reactions.

Product Characterization

The identity and purity of the synthesized trans-4-formylcinnamic acid should be confirmed by standard analytical techniques.

Technique Expected Observations
Melting Point 250-255 °C[13]
¹H NMR Signals corresponding to aldehydic, vinylic, and aromatic protons. The large coupling constant (J ≈ 16 Hz) for the vinylic protons confirms the trans stereochemistry.[14][15]
¹³C NMR Resonances for the carbonyl carbons (aldehyde and carboxylic acid), aromatic carbons, and vinylic carbons.
Infrared (IR) Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretches of the aldehyde and carboxylic acid, and the C=C stretch of the alkene.[15]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (176.17 g/mol ).

Conclusion

The synthesis of trans-4-formylcinnamic acid can be effectively achieved through several established synthetic routes. The Heck reaction offers a robust and high-yielding pathway, while the Wittig and Knoevenagel-Doebner reactions provide valuable alternatives. The choice of a particular method will be guided by the specific requirements of the research or development project. Careful execution of the chosen protocol and thorough characterization of the final product are paramount to ensure its suitability for downstream applications.

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4-Formylcinnamic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Formylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (4-FCA) is a bifunctional organic molecule of significant interest in the synthesis of advanced materials and pharmaceutical intermediates. Its utility is profoundly influenced by its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of 4-FCA, presents qualitative and quantitative solubility data, and offers detailed, field-proven protocols for its experimental determination. By explaining the causality behind its behavior in various solvent systems, this document serves as a practical resource for scientists and researchers.

Introduction to this compound: A Molecule of Interest

This compound, predominantly found in its trans-isomer configuration, is a derivative of cinnamic acid. Its chemical structure incorporates a carboxylic acid group, a phenyl ring, and an aldehyde (formyl) group, making it a valuable building block in organic synthesis.[1] The dual reactivity of the carboxylic acid and aldehyde moieties allows for a wide range of chemical transformations, leading to its use in the synthesis of polymers, photosensitive materials, and complex pharmaceutical precursors. Understanding and manipulating its solubility is a critical first step in harnessing its synthetic potential.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [3]
Appearance Light yellow to beige crystalline powder[1]
Melting Point 251-255 °C (with decomposition)[1]
pKa (predicted) ~4.4 (estimated based on cinnamic acid)
logP (predicted) 1.3[3]

The Science of Solubility: Why 4-FCA Behaves the Way It Does

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5][6] The molecular structure of 4-FCA provides several key features that dictate its solubility profile:

  • Polar Carboxylic Acid Group (-COOH): This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.[6] As a weak acid, its protonation state is pH-dependent. In basic solutions, it deprotonates to form the highly polar carboxylate anion (-COO⁻), significantly increasing aqueous solubility.[5][7]

  • Polar Aldehyde Group (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Nonpolar Phenyl Ring and Alkene Bridge: The aromatic ring and the C=C double bond are nonpolar, hydrophobic regions. This significant nonpolar character limits solubility in water but promotes dissolution in organic solvents with some nonpolar character.[6]

Therefore, 4-FCA is a molecule with a mixed polarity. Its solubility is a balance between the hydrophilic character of its acidic and aldehydic functional groups and the hydrophobic nature of its phenyl-propenoic backbone.

Solubility Profile of this compound

While extensive quantitative data for 4-FCA is not broadly published, its solubility can be reliably predicted based on its structural similarity to cinnamic acid and general principles of organic chemistry.[8][9]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe large nonpolar phenyl ring counteracts the polarity of the functional groups. Solubility is expected to be low in neutral water.[6]
Methanol, EthanolSolubleThe alcohol's hydroxyl group can hydrogen bond with 4-FCA's functional groups, and its alkyl chain interacts favorably with the nonpolar backbone.[9][10]
Aqueous Base (e.g., NaOH, NaHCO₃)Highly SolubleThe carboxylic acid is deprotonated to the highly polar carboxylate salt, which is readily solvated by water.[5][7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a powerful, highly polar solvent capable of solvating both the polar and nonpolar portions of the molecule.[11][12]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving compounds with mixed polarity.
Acetone, Ethyl AcetateModerately SolubleThese solvents are of intermediate polarity and can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of 4-FCA is too high for significant interaction with nonpolar solvents.[6]

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a rigorous experimental protocol is necessary. The "gold standard" is the saturation shake-flask method, which measures the concentration of a compound in a saturated solution at equilibrium.[13][14]

Principle of the Shake-Flask Method

The core principle involves adding an excess of the solid compound to a solvent and agitating the mixture until the dissolution and precipitation processes reach a dynamic equilibrium.[15] At this point, the concentration of the dissolved compound in the liquid phase is, by definition, its equilibrium solubility. The concentration is then determined using a suitable analytical technique.[15][16]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system for determining the solubility of 4-FCA in a chosen solvent, followed by quantification using UV-Visible Spectroscopy.

Materials and Equipment:

  • This compound (solid)[15]

  • Solvent of interest (e.g., Ethanol, Phosphate-Buffered Saline pH 7.4)[15]

  • Glass vials with screw caps[15]

  • Orbital shaker or rotator in a temperature-controlled incubator[15]

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)[15]

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep1 Weigh excess 4-FCA (e.g., 5-10 mg) prep2 Add to vial with known volume of solvent (e.g., 2 mL) prep1->prep2 equil1 Seal vials and place in shaker/incubator prep2->equil1 equil2 Incubate with agitation (e.g., 24-48h at 25°C) equil1->equil2 sep1 Remove vials and allow undissolved solid to settle equil2->sep1 sep2 Filter supernatant through 0.22 µm syringe filter (or centrifuge) sep1->sep2 quant1 Prepare serial dilutions of the clear filtrate sep2->quant1 quant2 Measure absorbance using UV-Vis Spectrophotometer quant1->quant2 quant3 Calculate concentration from pre-established calibration curve quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of solid 4-FCA (e.g., 5-10 mg) and add it to a glass vial.[15] The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

    • Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary.[13][17] The goal is to ensure the measured concentration is no longer changing over time.

  • Phase Separation:

    • After incubation, remove the vials and let them stand to allow the undissolved solid to sediment.

    • Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove all undissolved particles.[15] This step is critical to avoid overestimation of solubility. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant can be sampled.

  • Quantification by UV-Vis Spectroscopy:

    • Create a Calibration Curve:

      • Prepare a stock solution of 4-FCA of a known concentration in the solvent of interest.

      • Perform a serial dilution to create a series of standards of decreasing concentration.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 4-FCA.[18][19]

      • Plot absorbance versus concentration. The resulting linear relationship is the calibration curve, governed by the Beer-Lambert law.[20]

    • Analyze the Sample:

      • Dilute the filtered supernatant from step 3 with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at the same λmax.

    • Calculate Solubility:

      • Use the equation from the calibration curve's linear regression to determine the concentration of the diluted sample.

      • Multiply this concentration by the dilution factor to find the original concentration in the saturated solution. This value is the equilibrium solubility.[15]

Causality and Experimental Considerations
  • Why Excess Solid? The presence of undissolved solid is the only visual confirmation that the solution is saturated and has reached equilibrium.

  • Why Agitation and Incubation Time? Continuous agitation facilitates the dissolution process.[15] An extended incubation time (24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, especially for compounds that dissolve slowly.[17]

  • Why Filtration/Centrifugation? Micro- or nanoparticles suspended in the solution can scatter light or contribute to the analytical signal, leading to a significant overestimation of solubility.[17] Proper phase separation is non-negotiable for accuracy.

  • Why a Calibration Curve? A calibration curve provides a robust and validated method to convert an instrumental signal (absorbance) into a concentration, which is essential for accurate quantification.[18]

Safety and Handling

As a standard laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[21]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[21]

    • Skin Contact: Wash off with soap and plenty of water.[21]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[21]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

Conclusion

The solubility of this compound is a multifaceted property dictated by its unique molecular structure, which combines polar, hydrogen-bonding functional groups with a nonpolar aromatic backbone. It exhibits high solubility in polar aprotic solvents like DMSO and good solubility in alcohols, while its aqueous solubility is limited but can be dramatically increased under basic conditions. Accurate determination of its solubility is paramount for its effective use in research and development and can be reliably achieved using the standardized shake-flask method coupled with a validated analytical technique such as UV-Vis spectroscopy. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with and characterize this versatile chemical compound.

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4-Formylcinnamic acid melting point and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Formylcinnamic Acid: Melting Point and Stability

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its melting point and chemical stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with field-proven experimental methodologies to ensure a thorough understanding of this compound's behavior.

Introduction to this compound

This compound ((2E)-3-(4-formylphenyl)prop-2-enoic acid) is a derivative of cinnamic acid, a compound central to the biosynthesis of numerous natural products.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a valuable building block in organic synthesis and a person of interest in medicinal chemistry and materials science. Accurate characterization of its physical and chemical properties is paramount for its effective application, ensuring reproducibility in experimental design and stability in formulated products.

Part 1: Melting Point Characterization

The melting point is a fundamental thermodynamic property that provides a reliable indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state.[3] The presence of even small amounts of miscible impurities typically results in a depression of the melting point and a broadening of the melting range.[4]

Reported Melting Point Data

The melting point of this compound has been consistently reported within a specific range, as summarized below.

PropertyValueSource(s)
Melting Point250°C to 255°C[5]
AppearanceLight yellow to beige crystalline powder[5]
Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point range is a routine and essential procedure in synthetic and analytical chemistry. The following protocol outlines the capillary method using a modern digital melting point apparatus (e.g., a Mel-Temp).[4]

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.[4]

  • Tight Packing: Tightly packing the capillary tube prevents air pockets and ensures efficient heat transfer from the block to the crystals.[4]

  • Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical.[4] Rapid heating does not allow the system to reach thermal equilibrium, leading to an erroneously broad and high melting point reading as the thermometer's temperature reading will lag behind the actual temperature of the sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass.

    • Thoroughly crush the crystalline powder into a fine, uniform powder using a spatula.[6]

  • Capillary Tube Loading:

    • Take a capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the powder tightly into the sealed end.

    • Repeat until the packed sample is approximately 1-2 mm high.[6][7]

  • Apparatus Setup:

    • Insert the packed capillary tube into one of the sample slots of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.[3]

  • Melting Point Determination:

    • Rapid Initial Run (Optional but Recommended): Set a high heating rate to quickly determine an approximate melting point. This saves time in subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Prepare a fresh sample in a new capillary tube.

    • Set the heating rate so that the temperature rises at approximately 1-2°C per minute once it is within 20°C of the expected melting point.[4]

    • Record T1: Note the temperature at which the first drop of liquid appears.

    • Record T2: Note the temperature at which the last solid crystal melts completely.[6]

    • The melting point is reported as the range from T1 to T2.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow A Prepare Fine Powder B Pack Capillary Tube (1-2 mm) A->B C Place in Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Cool Down D->E F Prepare Fresh Sample E->F G Heat Slowly (1-2°C/min) near MP F->G H Observe & Record T1 (First liquid drop) G->H I Observe & Record T2 (All liquid) H->I J Report Range T1 - T2 I->J

Caption: Workflow for accurate melting point determination.

Part 2: Chemical Stability Profile

The stability of a compound under various environmental conditions is a critical parameter, influencing its shelf-life, storage requirements, and degradation pathways. For cinnamic acid derivatives, key stability concerns include thermal stress, hydrolysis, and photodegradation.

General and Thermal Stability

Key Considerations:

  • Storage: The compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[8][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Photostability

Cinnamic acid and its derivatives are known to be susceptible to photodegradation.[13] The primary mechanism of photodegradation upon exposure to UV light is the cis-trans isomerization of the double bond.[13][14] While the trans isomer is typically the more stable and common form, UV exposure can convert it to the cis isomer, altering its physicochemical and biological properties.[13]

Key Considerations:

  • Light Protection: To minimize photodegradation, solid this compound and its solutions should be stored in a dark place, using amber glass vials or containers wrapped in aluminum foil.[13]

  • Experimental Work: When working with solutions, it is advisable to work under amber or UV-filtered light to prevent degradation during experiments.[13]

Hydrolytic Stability

The stability of this compound in aqueous solutions can be influenced by pH. While specific data is limited, related ester derivatives of cinnamic acid are known to undergo hydrolysis, particularly under acidic or basic conditions.[15] For this compound itself, the primary concern in aqueous media would be potential reactions involving the aldehyde group, though the carboxylic acid is generally stable.

Part 3: Experimental Protocols for Stability Assessment

To rigorously characterize the stability of a compound like this compound, standardized analytical techniques are employed.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.[16][17]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Analysis Parameters:

    • Purge Gas: Set an inert purge gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[18]

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).[19]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from this curve, indicating the upper limit of the compound's thermal stability.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[20][21] This protocol outlines a forced degradation study to assess the impact of light exposure.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid this compound in a suitable container (e.g., quartz or borosilicate glass dish).

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water) and place it in a chemically inert, transparent container.[13]

    • Dark Control: Prepare an identical set of samples (solid and solution) and wrap them securely in aluminum foil to serve as dark controls.[21]

  • Light Exposure:

    • Place the exposed samples and the dark controls in a photostability chamber.

    • Expose the samples to a light source that provides a combination of visible and UV light.

    • The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[20][21]

  • Post-Exposure Analysis:

    • After exposure, visually inspect all samples for any changes in appearance (e.g., color change).

    • Analyze the exposed samples and the dark controls using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Compare the analytical results (e.g., purity, degradation products) of the exposed samples to the dark controls. A significant change indicates photosensitivity.

Diagram of General Stability Testing Workflow

StabilityWorkflow cluster_0 Thermal Stability cluster_1 Photostability TGA_Sample Weigh Sample (5-10 mg) into TGA Pan TGA_Run Run TGA (e.g., 10°C/min under N2) TGA_Sample->TGA_Run TGA_Analyze Analyze TGA Curve (Onset of Weight Loss) TGA_Run->TGA_Analyze Photo_Sample Prepare Exposed Sample & Dark Control Photo_Expose Expose to Light (ICH Q1B Conditions) Photo_Sample->Photo_Expose Photo_Analyze Analyze by HPLC vs. Control Photo_Expose->Photo_Analyze Start This compound Batch Start->TGA_Sample Start->Photo_Sample

Caption: General workflow for thermal and photostability testing.

Conclusion

This guide has detailed the critical physicochemical parameters of this compound, focusing on its melting point and stability. The compound exhibits a high melting point, characteristic of a stable crystalline solid. While stable under standard storage conditions, its cinnamic acid backbone renders it susceptible to photodegradation, necessitating protection from light. The provided experimental protocols offer a robust framework for the precise determination of these properties, ensuring data integrity and reproducibility for researchers and developers in the pharmaceutical and chemical sciences.

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  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs - Impactfactor. [URL: https://www.impactfactor.org/PDF/IJPQA/13/IJPQA,Vol13,Issue4,Article23.pdf]
  • Interpreting DSC curves Part 1: Dynamic measurements. [URL: https://www.mt.com/dam/mt_ext_files/Editorial/Generic/4/Interpreting_DSC_curves_Part_1_Dynamic_measurements_Editorial-Generic_1105431159530_files/usercom_11_00008587.pdf]

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Introduction: The Molecular Profile of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Formylcinnamic Acid

This compound (4-FCA) is a derivative of cinnamic acid, featuring both a carboxylic acid and an aldehyde functional group. This bifunctional nature makes it a valuable building block in organic synthesis, particularly for the creation of complex molecules and polymers.[1][2] Its applications include the synthesis of specialized polymers and as an intermediate in the production of pharmaceutical compounds.[1]

Accurate structural confirmation and purity assessment are paramount for its use in any research or development context. Spectroscopic analysis provides the definitive fingerprint of the molecule, allowing for unambiguous identification and characterization. This guide will explore the data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure of this compound

The structure consists of a benzene ring substituted at positions 1 and 4 with a propenoic acid group and a formyl (aldehyde) group, respectively. The alkene moiety is predominantly found in the trans configuration due to steric considerations.[1][3]

workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Spectrum (4000-400 cm⁻¹) D->E F Process and Analyze Data E->F

Caption: Workflow for ATR-IR data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. By placing the sample in a strong magnetic field and irradiating it with radio waves, the chemical environment of each nucleus can be determined. For 4-FCA, ¹H and ¹³C NMR are essential for complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹H NMR Data Summary (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5Broad Singlet-Carboxylic Acid (-COOH)
~10.0Singlet-Aldehyde (-CHO)
~7.9Doublet~8.0Aromatic (Ha)
~7.8Doublet~8.0Aromatic (Hb)
~7.7Doublet~16.0Alkene (Hc)
~6.7Doublet~16.0Alkene (Hd)

Interpretation:

  • Carboxylic Acid Proton (~12.5 ppm): This proton is highly deshielded and appears as a broad singlet due to hydrogen exchange.

  • Aldehyde Proton (~10.0 ppm): The aldehyde proton is also significantly deshielded by the anisotropic effect of the carbonyl group and appears as a sharp singlet.

  • Aromatic Protons (~7.9 and 7.8 ppm): The protons on the benzene ring appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing aldehyde group (Ha) are typically further downfield than those ortho to the vinyl group (Hb).

  • Alkene Protons (~7.7 and 6.7 ppm): These two protons appear as doublets. The large coupling constant of ~16.0 Hz is definitive proof of a trans configuration. The proton closer to the carboxylic acid (Hc) is more deshielded than the one adjacent to the aromatic ring (Hd).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

¹³C NMR Data Summary (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~167Carboxylic Acid Carbonyl (C=O)
~143Alkene Carbon (β to COOH)
~139Aromatic Carbon (ipso-, attached to CHO)
~135Aromatic Carbon (ipso-, attached to C=C)
~130Aromatic CH
~128Aromatic CH
~122Alkene Carbon (α to COOH)

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the aldehyde carbon appearing further downfield (~192 ppm) than the carboxylic acid carbon (~167 ppm). [4]* Aromatic Carbons: Four signals are expected for the aromatic ring: two for the substituted (ipso) carbons and two for the protonated carbons.

  • Alkene Carbons: The two alkene carbons are clearly visible in the 120-145 ppm range.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity through proper sample preparation and instrument setup.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and to avoid exchange of the acidic proton.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument onto the deuterium signal of the solvent. This step is critical as it stabilizes the magnetic field.

  • Shimming: Shim the magnetic field to achieve maximum homogeneity. This is validated by observing a sharp, symmetrical solvent peak.

  • ¹H Acquisition: Acquire the ¹H spectrum. Set the spectral width to cover the expected range (~0-13 ppm).

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. The spectral width should be set to ~0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

workflow A Dissolve Sample in Deuterated Solvent B Insert into Spectrometer A->B C Lock & Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process & Reference Data D->F E->F

Caption: Workflow for NMR data acquisition.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₀H₈O₃), the molecular weight is 176.17 g/mol . [1][5]High-resolution mass spectrometry (HR-MS) can confirm the elemental composition.

Mass Spectrometry Data Summary (ESI-)

m/zIonInterpretation
175.040[M-H]⁻Deprotonated molecular ion
131.049[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate
103.054[M-H-CO₂-CO]⁻Subsequent loss of carbon monoxide from the aldehyde
Proposed Fragmentation Pathway (Negative Ion Mode)

In electrospray ionization negative mode (ESI-), the carboxylic acid is easily deprotonated to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this ion typically leads to predictable fragmentation.

  • Initial Ion: The molecule loses a proton from the carboxylic acid group to form the molecular ion [M-H]⁻ at m/z 175.

  • Loss of CO₂: The most common fragmentation for a carboxylate is the loss of a neutral carbon dioxide molecule, resulting in a fragment at m/z 131. [6]3. Loss of CO: The resulting fragment can then lose a neutral carbon monoxide molecule from the aldehyde group, leading to a fragment at m/z 103.

fragmentation A [M-H]⁻ m/z = 175 B [M-H-CO₂]⁻ m/z = 131 A->B - CO₂ C [M-H-CO₂-CO]⁻ m/z = 103 B->C - CO

Caption: Proposed ESI- fragmentation pathway for this compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. [7]The choice of solvent is critical for ensuring good ionization efficiency.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Set the instrument to negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

  • Tandem MS (MS/MS): To confirm the fragmentation pathway, perform an MS/MS experiment. Isolate the [M-H]⁻ precursor ion (m/z 175) in the first mass analyzer, subject it to collision with an inert gas (e.g., argon) in a collision cell, and analyze the resulting fragment ions in the second mass analyzer.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [1][8]* Precautions: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing dust. [8][9]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [8]

Conclusion

The spectroscopic characterization of this compound is a clear and illustrative example of multi-technique structural elucidation. IR spectroscopy confirms the presence of the key aldehyde and carboxylic acid functional groups. ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon skeleton, confirming the trans-alkene stereochemistry and the 1,4-substitution pattern of the aromatic ring. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Together, these techniques provide an unambiguous and comprehensive analytical profile of this compound, ensuring its identity and purity for scientific applications.

References

  • This compound - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. ScienceDirect. [Link]
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  • This compound, predominantly trans. SpectraBase. [Link]
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health (NIH). [Link]
  • 13C NMR Chemical Shifts.
  • SAFETY DATA SHEET - Cinnamic Acid, N
  • 1H NMR: Intermediate Level, Spectrum 7. University of California, Los Angeles. [Link]
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  • Please assign peaks for the ¹³C NMR of trans-cinnamic acid. brainly.com. [Link]
  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]
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  • Synthesis and characterization of new derivatives of cinnamic acid.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930).
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  • Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me?. Reddit. [Link]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of 4-Formylcinnamic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals who utilize 4-Formylcinnamic acid as a critical reagent in their work. As a bifunctional molecule featuring both a carboxylic acid and an aldehyde, this compound serves as a versatile building block in various applications, including the synthesis of complex organic molecules, the development of novel polymers, and its burgeoning role as a linker in bioconjugation and peptide modification. The commercial availability of this reagent is robust, yet ensuring its quality and understanding its handling are paramount to the success of sensitive downstream applications. This guide provides a comprehensive overview of reputable commercial suppliers, critical quality control parameters, and detailed analytical protocols for the verification of this compound.

Navigating the Commercial Landscape: Selecting a Reputable Supplier

The procurement of high-quality this compound begins with the careful selection of a commercial supplier. Several well-established chemical suppliers cater to the research and pharmaceutical sectors, offering this reagent in various purities and quantities. The choice of supplier should be guided by the specific requirements of the intended application, with purity being a primary determinant.

For applications such as the synthesis of pharmaceutical intermediates or in bioconjugation, a high purity grade (typically ≥98%) is essential to avoid the introduction of unwanted side products. For less sensitive applications, a lower purity grade may be acceptable and more cost-effective.

Below is a comparative table of prominent commercial suppliers of this compound:

SupplierTypical PurityAvailable QuantitiesKey Considerations
Thermo Fisher Scientific (Acros Organics) ≥98%[1]1g, 5g, 25g[2]Offers predominantly the trans isomer. Detailed specifications are available on their website.
Sigma-Aldrich (Merck) Predominantly trans isomer1g, 5gA well-regarded supplier with a strong reputation for quality and comprehensive documentation.
Biosynth Information not readily availableResearch quantitiesSpecializes in building blocks for research and development.
ChemScene ≥97%Custom quantitiesProvides detailed product information and related compounds.
United States Biological Highly PurifiedResearch quantitiesOffers the methyl ester derivative as well, indicating a focus on related chemical entities.[3]

Expert Insight: When selecting a supplier, always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides critical information about the purity, identity, and physical properties of the compound, as determined by the supplier's quality control testing.

The Anatomy of a Certificate of Analysis: A Commitment to Quality

A Certificate of Analysis is a formal document that certifies that a product meets its predetermined specifications. For this compound, a comprehensive CoA should include the following information:

ParameterTypical SpecificationMethod of Analysis
Appearance White to off-white or light yellow crystalline powder[1]Visual Inspection
Identity (IR) Conforms to structure[1]Infrared Spectroscopy
Purity (by Titration) ≥97.5%[1]Acid-Base Titration
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography
Melting Point 250-255 °C[1]Melting Point Apparatus
Solubility Soluble in Dichloromethane, Ethyl Acetate[3]Solublity Test
Residual Solvents Conforms to ICH guidelinesGas Chromatography (GC)

Self-Validating System: The CoA serves as the first line of quality assurance. However, for critical applications, it is highly recommended to perform in-house verification of the material's identity and purity using the analytical methods detailed in the following sections.

In-House Quality Control: Validating the Integrity of this compound

Independent verification of the supplier's specifications is a cornerstone of good laboratory practice, particularly in regulated environments or when embarking on lengthy and expensive synthetic routes. The following are detailed protocols for the most common and effective analytical techniques for assessing the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the components of a mixture. A validated HPLC method is essential for determining the purity of this compound and identifying any related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid. A typical gradient could be:

    • 0-15 min: 30-70% Acetonitrile

    • 15-20 min: 70-30% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 272 nm.[4]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.

  • Analysis: Inject the standards and sample, and determine the purity by comparing the peak area of the main component to the total peak area of all components.

Causality Behind Choices: The C18 column is chosen for its ability to separate moderately polar organic molecules. The acidic mobile phase ensures that the carboxylic acid group of this compound is protonated, leading to better peak shape and retention. The detection wavelength of 272 nm is selected based on the UV absorbance maximum of the cinnamoyl chromophore.

Quantitative ¹H-NMR Spectroscopy for Assay and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and determining the assay of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10 mg).

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A d1 of 30 seconds is generally sufficient.

    • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate phasing and baseline correction.

    • Integrate the characteristic peaks of this compound (e.g., the aldehyde proton, vinylic protons, and aromatic protons) and the peak of the internal standard.

  • Calculation: The assay of this compound can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Trustworthiness of the Protocol: The use of a certified internal standard and a sufficiently long relaxation delay are critical for the accuracy and reliability of the qNMR results. This method provides a direct measure of the molar quantity of the analyte, making it a primary analytical technique.

Applications in Advanced Research: A Versatile Bifunctional Linker

The unique structure of this compound, possessing both a nucleophile-reactive aldehyde and a functionality for amide bond formation, makes it a valuable tool in drug development and bioconjugation.

Solid-Phase Peptide Synthesis (SPPS)

The carboxylic acid moiety of this compound can be coupled to the N-terminus of a peptide chain on a solid support using standard peptide coupling reagents.[5] The aldehyde group can then be used for subsequent modifications, such as the introduction of a label or another functional group.

Experimental Workflow for SPPS:

SPPS_Workflow Resin Resin-Bound Peptide with Free N-terminus Coupling Couple this compound (HATU/DIPEA) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Modification On-Resin Aldehyde Modification Wash1->Modification Cleavage Cleave from Resin (TFA Cocktail) Modification->Cleavage Purification Purify Modified Peptide (HPLC) Cleavage->Purification Bioconjugation_Logic cluster_molecule1 Molecule 1 (e.g., Protein) cluster_molecule2 Molecule 2 (e.g., Drug) Protein Protein-NH₂ ActivatedProtein Protein-Linker-COOH Protein->ActivatedProtein Activate with Succinimidyl Ester FCA This compound ActivatedProtein->FCA Couple via Amide Bond Formation Conjugate Protein-Linker-Drug Conjugate Drug Drug-Hydrazide FCA->Drug React Aldehyde with Hydrazide

Caption: Conceptual diagram of this compound as a linker in bioconjugation.

Conclusion

This compound is a readily available and highly versatile reagent for researchers in the life sciences. By carefully selecting a reputable supplier and implementing rigorous in-house quality control measures, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. The detailed analytical protocols and application workflows provided in this guide serve as a valuable resource for maximizing the potential of this important chemical building block in advanced research and development.

References

  • Interchim.
  • Cuyàs, E., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press.
  • Simmler, C., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • APL. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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  • Powers, R., et al. (2023). Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. Frontiers in Molecular Biosciences, 10, 1189634.
  • Piao, M. Y., et al. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(4), 653–663.
  • Journal of Pharmaceutical and Biomedical Analysis. A validated HPLC method for determination of residual formic acid in drug substances. [Link]
  • NIH. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. [Link]
  • Pharmacognosy Journal. HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 4-Formylcinnamic acid (CAS No. 23359-08-2), tailored for researchers, scientists, and professionals in drug development. By elucidating the causality behind safety measures, this document aims to foster a culture of proactive risk mitigation and ensure the well-being of laboratory personnel.

Understanding the Compound: Physicochemical and Hazardous Properties

This compound, also known as p-Formylcinnamic acid, is a crystalline powder, typically light yellow to beige in appearance.[1] A thorough understanding of its properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23359-08-2[2]
Molecular Formula C10H8O3[1][3]
Appearance Light yellow to beige crystalline powder[1]
Melting Point 250°C to 255°C[1]
Stability Stable under normal conditions[2]

The primary hazards associated with this compound, as identified in multiple safety data sheets, are:

  • Skin Irritation (Category 2) [2][4]

  • Serious Eye Irritation (Category 2) [2][4]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2]

While comprehensive toxicological data for this compound is not fully available, the toxicological properties have not been fully investigated.[2] Therefore, a cautious approach, treating the compound with a high degree of care, is imperative.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective safety management extends beyond merely providing personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, should be implemented to minimize exposure risk.

HierarchyOfControls cluster_HOC Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training, designated areas) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of controls for managing exposure to this compound.

For researchers, elimination or substitution may not be viable. Therefore, the focus lies on robust engineering controls, stringent administrative protocols, and the correct use of PPE.

Standard Operating Procedure (SOP) for Handling this compound

This section details a step-by-step methodology for the safe handling of this compound in a laboratory setting.

Required Personal Protective Equipment (PPE)

A risk assessment should always precede any handling of chemicals. For this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[2][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.

    • Protective Clothing: A lab coat is required. For tasks with a higher potential for exposure, consider a chemically resistant apron.

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[2] However, if dust is generated outside of a contained system, a respirator may be necessary.[5]

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.

    • Use a spatula for transferring the solid material. Avoid creating dust clouds.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Decontaminate all surfaces and equipment used.

    • Remove and wash contaminated clothing before reuse.[2]

Emergency Procedures: A Self-Validating System of Response

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Remove the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Accidental Release Measures

The following workflow outlines the procedure for managing a spill of this compound.

SpillResponse cluster_SR This compound Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Ventilate->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Spilled Material (Sweep or scoop into a suitable container) Contain->Collect Clean Clean the Affected Area Collect->Clean Dispose Dispose of Waste (Follow institutional and local regulations) Clean->Dispose

Caption: Workflow for responding to a this compound spill.

Key considerations during a spill cleanup include:

  • Environmental Precautions: Do not let the chemical enter the environment or drains.[2]

  • Ignition Sources: While not highly flammable, it is good practice to remove any potential ignition sources from the spill area.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide (CO) and carbon dioxide (CO2).[2]

Disposal Considerations

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and containers to an approved waste disposal plant.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

Conclusion: A Commitment to Safety

The safe handling of this compound is predicated on a comprehensive understanding of its hazards, the diligent application of the hierarchy of controls, and preparedness for emergency situations. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers and drug development professionals can mitigate risks and foster a secure working environment.

References

  • Axxence. (2025, February 20). Safety Data Sheet: Cinnamic Acid, Natural.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98077, this compound.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Cinnamic Acid Derivatives

Foreword

Cinnamic acid and its derivatives represent a cornerstone of natural product chemistry, bridging primary and secondary metabolism in plants. These phenylpropanoids are not merely structural components or metabolic intermediates; they are bioactive compounds with profound implications for plant physiology and human health. For researchers, phytochemists, and drug development professionals, a deep understanding of their biosynthesis, distribution, and analytical characterization is paramount. This guide provides a technical, field-proven overview, moving from the foundational biosynthetic pathways that create these molecules to their widespread occurrence in the plant kingdom and the practical methodologies required for their isolation and study. The information herein is synthesized to explain not just the "how" but the "why," empowering researchers to design robust experiments and interpret their findings with greater insight.

The Biosynthetic Core: From Shikimate to Phenylpropanoids

The journey of every cinnamic acid derivative begins with the shikimate pathway, a metabolic route of immense importance found in plants, fungi, and bacteria, but notably absent in animals.[1][2] This pathway is a high-flux system, with estimates suggesting that over 30% of all carbon fixed by plants is channeled through it.[1][3] Its primary role is the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, which are essential dietary components for humans.[1]

L-phenylalanine serves as the direct precursor to the vast family of phenylpropanoids.[2][4][5] The entry point into this diverse class of secondary metabolites is catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . This enzyme facilitates the deamination of L-phenylalanine to yield trans-cinnamic acid, the parent compound of the entire class.[6]

From this critical juncture, a series of enzymatic modifications—primarily hydroxylations, methylations, and esterifications—generate the familiar derivatives:

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to form p-coumaric acid (4-hydroxycinnamic acid).[5] Further hydroxylations yield caffeic acid (3,4-dihydroxycinnamic acid) and other polyhydroxylated derivatives.[5][7]

  • Methylation: O-methyltransferases (OMTs) add methyl groups to the hydroxylated rings, converting caffeic acid into ferulic acid and subsequently into sinapic acid.

This cascade is not merely a linear production line but a tightly regulated network that responds to developmental cues and environmental stresses, such as UV radiation or pathogen attack, leading to the accumulation of specific derivatives that serve protective functions.[6][8]

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose-4-Phosphate (E4P) E4P->Chorismate Multiple Steps Phe L-Phenylalanine Chorismate->Phe CinnamicAcid trans-Cinnamic Acid Phe->CinnamicAcid PAL (Phenylalanine Ammonia Lyase) pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H (Cinnamate 4-Hydroxylase) CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid Hydroxylation Lignins Lignins, Flavonoids, Stilbenes, etc. pCoumaricAcid->Lignins FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid Methylation SinapicAcid Sinapic Acid FerulicAcid->SinapicAcid Hydroxylation & Methylation FerulicAcid->Lignins SinapicAcid->Lignins

Figure 1. Simplified biosynthetic route from primary metabolism to major cinnamic acid derivatives.

Ubiquitous Distribution: A Cross-Section of the Plant Kingdom

Cinnamic acid and its derivatives are present in virtually all green plants, though often in minute quantities.[6][9] They exist in free form or, more commonly, as esters, amides, or glycosides covalently bound to cell wall components.[6][9] Their widespread distribution underscores their fundamental roles in plant structure (as precursors to lignin), defense, and reproduction.[6][7]

For researchers and drug development professionals, understanding the richest sources of these compounds is critical for discovery and sourcing. While cinnamon (Cinnamomum spp.) is the eponymous and a potent source, many common dietary and medicinal plants are also significant reservoirs.[9][10]

Key Dietary and Medicinal Sources

The daily intake of hydroxycinnamic acids can be substantial, with coffee being a primary contributor for many populations.[4][11] The table below summarizes prominent natural sources for several key derivatives, providing a starting point for phytochemical investigation.

Cinnamic Acid DerivativePrimary Natural SourcesTypical Occurrence & NotesReferences
Cinnamic Acid Cinnamon (Cinnamomum spp.), Balsam of Peru, Storax, Benzoin.Found in free form and as esters in essential oils and resins. The term "cinnamic" is derived from cinnamon.[9]
p-Coumaric Acid Peanuts, Basil, Garlic, Cereal Grains, Tomatoes.A central intermediate in the biosynthesis of many other phenolics, including flavonoids and stilbenes.[11]
Caffeic Acid Coffee Beans, Artichokes, Sweet Potatoes, Berries, Pears.One of the most common phenolic acids in the human diet. Coffee is a particularly rich source.[4][11]
Ferulic Acid Cereal Grains (especially Wheat, Rice, and Oat Bran), Coffee, Citrus Fruits.Often esterified to polysaccharides in the plant cell wall, contributing to its structural integrity.[4][11]
Sinapic Acid Brassica Vegetables (e.g., Broccoli, Kale), Citrus Fruits, Cereals.Common in the Brassicaceae family and a key precursor to syringyl lignin units.[6]

A Practical Guide to Isolation and Analysis

The successful study of cinnamic acid derivatives hinges on robust and reproducible methods for their extraction, isolation, and quantification. The choice of methodology is dictated by the research goal, whether it is qualitative profiling, purification of a specific compound, or precise quantification in a complex matrix.

Workflow for Phytochemical Analysis

The general workflow involves a multi-step process, beginning with extraction from the plant matrix and proceeding through purification and analysis. Each step must be optimized to ensure the stability and recovery of the target compounds.

Workflow_Diagram Start Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Maceration with Methanol/Ethanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Partitioning or Solid-Phase Extraction CrudeExtract->Fractionation Separation by Polarity Fractions Solvent Fractions (e.g., Hexane, EtOAc, BuOH) Fractionation->Fractions Purification Chromatographic Purification (MPLC, Prep-HPLC) Fractions->Purification Isolate Target(s) IsolatedCompound Pure Compound Purification->IsolatedCompound Analysis Structural Elucidation & Quantification (NMR, MS, HPLC-UV/DAD) IsolatedCompound->Analysis

Figure 2. General experimental workflow for the isolation and analysis of cinnamic acid derivatives.
Protocol: Solvent Extraction and Fractionation

This protocol provides a generalized yet self-validating method for obtaining enriched fractions of cinnamic acid derivatives from a dried plant matrix. The rationale is to use solvents of increasing polarity to separate compounds based on their chemical properties.

Objective: To extract and fractionate phenolic compounds, including cinnamic acid derivatives, from a plant sample.

Materials:

  • Dried and powdered plant material (e.g., 500 g)

  • Solvents: n-Hexane, Chloroform, Ethyl Acetate, Methanol (HPLC grade)

  • Large glass container for maceration

  • Filter paper and funnel or Büchner funnel setup

  • Rotary evaporator

  • Separatory funnel

Methodology:

  • Initial Extraction (Maceration):

    • Place the powdered plant material (500 g) into the large glass container.

    • Add methanol (approx. 2.5 L) to fully submerge the powder. The use of methanol is strategic as its polarity allows for the extraction of a broad range of secondary metabolites, including free and loosely bound phenolics.

    • Allow the mixture to stand for 72 hours at room temperature with occasional agitation. This extended period ensures exhaustive extraction.

    • Filter the mixture and collect the methanol extract. Repeat the extraction process on the plant residue two more times to maximize yield.

    • Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to prevent thermal degradation of the compounds. This yields the crude methanolic extract.[12]

  • Solvent Partitioning (Fractionation):

    • Dissolve a portion of the crude methanolic extract (e.g., 100 g) in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a large separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity. Start with n-hexane to remove non-polar constituents like lipids and chlorophyll. Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. Collect the n-hexane layer. Repeat this step three times.

    • Next, partition the remaining aqueous methanolic layer against chloroform to extract compounds of intermediate polarity.

    • Finally, partition against ethyl acetate, a solvent highly effective at extracting phenolic compounds like cinnamic acid derivatives.

    • Collect each solvent fraction (n-hexane, chloroform, ethyl acetate, and the final aqueous layer) separately.

  • Validation and Analysis:

    • Concentrate each fraction using a rotary evaporator.

    • Analyze a small aliquot of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to profile the contents. The ethyl acetate fraction is expected to be the most enriched in cinnamic acid derivatives.[12] This comparative analysis validates the success of the fractionation process.

Protocol: Quantification by HPLC

Objective: To quantify the concentration of a specific cinnamic acid derivative (e.g., ferulic acid) in an extract.

Instrumentation & Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Ferulic acid analytical standard

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Standard Curve:

    • Prepare a stock solution of ferulic acid standard (e.g., 1 mg/mL in methanol).

    • Create a series of dilutions from the stock solution to generate at least five calibration points (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). This range is chosen to bracket the expected concentration in the sample.

    • Inject each standard in triplicate and record the peak area at the appropriate wavelength (approx. 320 nm for ferulic acid).

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.995). The high correlation coefficient is a critical validation step, ensuring the reliability of the quantification.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient elution is often necessary for complex extracts. A typical gradient might be: 0-25 min, 10-40% B; 25-30 min, 40-100% B; 30-35 min, hold 100% B; 35-40 min, return to 10% B. The gradient allows for the separation of compounds with varying polarities.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 320 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Inject the prepared sample solution.

    • Identify the ferulic acid peak by comparing its retention time with that of the analytical standard.

    • Calculate the concentration of ferulic acid in the sample by interpolating its peak area onto the standard curve. Express the final result as mg of ferulic acid per gram of dry extract.

Pharmacological Significance and Future Directions

The ubiquitous presence of cinnamic acid derivatives in the human diet is not merely incidental. These compounds possess a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-diabetic properties.[4][9][13][14] Their ability to scavenge free radicals is often attributed to the phenolic hydroxyl groups and the conjugated double bond in their structure.[15]

For drug development professionals, these natural scaffolds offer promising starting points for the synthesis of new therapeutic agents.[16][17] Modern research focuses on enhancing their bioavailability, which can be limited, through novel formulation strategies like nanoparticles and nanoemulsions.[11] The potent activity of some derivatives against drug-resistant microbes, such as methicillin-resistant Staphylococcus aureus (MRSA), highlights their potential in addressing the urgent challenge of antibiotic resistance.[13]

Conclusion

Cinnamic acid derivatives are a fundamentally important class of plant secondary metabolites, originating from the shikimate and phenylpropanoid pathways. Their distribution spans the plant kingdom, making them an integral part of the human diet through sources like coffee, cereals, fruits, and vegetables. A systematic approach to their study, employing robust extraction, fractionation, and analytical techniques like HPLC, is essential for accurately profiling their presence and unlocking their potential. As natural, bioactive molecules, they continue to be a vital area of research for the development of new pharmaceuticals, functional foods, and cosmetics.

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Sources

An In-depth Technical Guide to the Biosynthesis of Cinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid stands as a pivotal intermediate in the biosynthesis of a vast array of plant secondary metabolites, collectively known as phenylpropanoids.[1] This guide provides a comprehensive technical overview of the biosynthetic pathways originating from cinnamic acid, leading to the formation of diverse derivatives including coumarins, flavonoids, and lignans. We will delve into the core enzymatic reactions, regulatory mechanisms, and field-proven experimental methodologies relevant to researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Central Role of the Phenylpropanoid Pathway

The phenylpropanoid pathway is a major metabolic route in plants, responsible for the synthesis of thousands of compounds that are crucial for growth, development, and defense.[2][3] These molecules, derived from the amino acid L-phenylalanine, fulfill a multitude of functions, from providing structural integrity to the plant cell wall (lignin) to protecting against UV radiation and pathogens (flavonoids).[4][5] At the heart of this intricate network lies cinnamic acid, the product of the first committed step in the pathway.[1][4] Its formation marks the entry point for the synthesis of a wide spectrum of bioactive molecules with significant pharmacological and industrial applications.[4][5]

The core of this pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1][4][6] This initial step is followed by a series of hydroxylation and ligation reactions that generate key intermediates, which then serve as precursors for various branch pathways.[7][8] This guide will systematically explore these enzymatic transformations and the subsequent diversification of chemical structures.

The Core Biosynthetic Pathway: From Phenylalanine to Activated Cinnamates

The initial steps of the phenylpropanoid pathway are highly conserved across the plant kingdom and involve three key enzymes that convert L-phenylalanine into p-coumaroyl-CoA, a central branching point.[3][9]

Phenylalanine Ammonia-Lyase (PAL): The Gateway Enzyme

The biosynthesis of cinnamic acid is initiated by the action of Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[3] This reaction is a critical regulatory point in the phenylpropanoid pathway, channeling carbon from primary metabolism into the synthesis of secondary metabolites.[10]

Causality in Experimental Choice: The selection of PAL for heterologous expression and characterization often depends on the desired kinetic properties and stability. For instance, PAL from parsley (Petroselinum crispum) has been extensively studied and shown to have excellent catalytic properties when expressed recombinantly.[11]

Cinnamate 4-Hydroxylase (C4H): Introducing the Hydroxyl Group

Following its synthesis, trans-cinnamic acid is hydroxylated at the para-position of its phenyl ring by Cinnamate 4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.[7][12] This reaction yields p-coumaric acid (4-hydroxycinnamic acid), a crucial precursor for many downstream products.[6][7]

4-Coumarate:CoA Ligase (4CL): Activation for Downstream Synthesis

The final step in this core sequence is the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12).[6][8] This enzyme catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of p-coumaric acid and coenzyme A, yielding p-coumaroyl-CoA.[7][8] This activated intermediate is the primary substrate for the biosynthesis of flavonoids and other related compounds.[13][14]

Phenylpropanoid_Core_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL

Major Branches of Cinnamic Acid Derivatives Biosynthesis

From the central intermediate p-coumaroyl-CoA, the phenylpropanoid pathway diverges into several major branches, each leading to a distinct class of natural products.

Flavonoid Biosynthesis

Flavonoids are a large and diverse group of polyphenolic compounds that play crucial roles in plant pigmentation, UV protection, and defense.[13] The biosynthesis of flavonoids begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS).[7][13] The resulting C15 intermediate, naringenin chalcone, is then isomerized by Chalcone Isomerase (CHI) to form naringenin, the precursor for various classes of flavonoids including flavones, flavonols, and anthocyanins.[13]

Flavonoid_Biosynthesis_Pathway pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin CHI Flavonoids Flavones, Flavonols, Anthocyanins, etc. Naringenin->Flavonoids FNS, F3H, DFR, etc.

Coumarin Biosynthesis

Coumarins are a class of lactones characterized by a benzopyran-2-one structure. Their biosynthesis typically involves the ortho-hydroxylation of cinnamic acid derivatives, followed by trans/cis isomerization of the side chain and subsequent lactonization.[14] For example, the biosynthesis of umbelliferone can proceed through the 2'-hydroxylation of p-coumaroyl-CoA by p-coumaroyl CoA 2'-hydroxylase (C2'H).[15]

Lignin and Lignan Biosynthesis

Lignin is a complex polymer of phenylpropanoid units that provides structural support to the plant cell wall.[2] Its biosynthesis involves the reduction of hydroxycinnamoyl-CoAs to monolignols, which are then oxidatively polymerized. The key enzymes in this branch include Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).[16] Lignans, on the other hand, are dimers and oligomers of phenylpropanoid units that are formed by the oxidative coupling of monolignols.[3]

Experimental Methodologies

The study of cinnamic acid biosynthesis and its derivatives relies on a combination of molecular biology, enzymology, and analytical chemistry techniques.

Recombinant Enzyme Expression and Purification

A fundamental aspect of characterizing the enzymes of the phenylpropanoid pathway is their production in a heterologous host, such as Escherichia coli. This allows for the purification of individual enzymes and subsequent in vitro characterization.

Protocol: Expression and Purification of Recombinant Phenylalanine Ammonia-Lyase (PAL) [11][17][18]

  • Cloning: The gene encoding PAL (e.g., from Petroselinum crispum) is cloned into an expression vector, such as pET-19b, often with an N-terminal His-tag for purification.[11]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[18]

  • Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8. The temperature is then lowered to 25°C, and protein expression is induced with IPTG (e.g., 0.1 mM final concentration). The culture is incubated for a further 18-21 hours.[11]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0). Cells are lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged PAL is loaded onto a Ni-NTA affinity chromatography column. After washing, the pure protein is eluted with a buffer containing a high concentration of imidazole (e.g., 400 mM).[17]

  • Verification: The purity of the enzyme is assessed by SDS-PAGE.[11]

Enzyme Activity Assays

The catalytic activity of the purified enzymes is determined using spectrophotometric or chromatographic methods.

Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), the purified PAL enzyme, and L-phenylalanine as the substrate.

  • Incubation: Incubate the reaction mixture at 37°C.[19]

  • Measurement: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm over time. The concentration of cinnamic acid can be calculated using its molar extinction coefficient.

  • Controls: A blank reaction without the enzyme or without the substrate should be included to account for any non-enzymatic conversion or background absorbance.[19]

Analytical Techniques for Product Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of cinnamic acid and its derivatives.[20][21]

Protocol: HPLC Analysis of Cinnamic Acid [22][23]

  • Sample Preparation: Biological samples are typically extracted with an organic solvent like methanol. The extract is then filtered before injection.[22]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[22][23]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[24]

    • Detection: UV detection is typically set at the wavelength of maximum absorbance for cinnamic acid (around 270-280 nm).[22]

  • Quantification: The concentration of cinnamic acid in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of a cinnamic acid standard.[22]

Table 1: Quantitative Analysis of Cinnamic Acid using HPLC

ParameterValueReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[22]
Mobile PhaseGradient of Water and Methanol (20% to 100% over 30 min)[22]
Flow Rate1.0 mL/min[22]
Detection Wavelength280 nm[22]
Retention Time~6-7 minutes[23]
Linearity (r²)> 0.999[22][23]
Lower Limit of Quantification1.0 ng/mL[23]

Regulation and Metabolic Engineering

The biosynthesis of cinnamic acid and its derivatives is tightly regulated at multiple levels, including gene expression, enzyme activity, and metabolic channeling. Understanding these regulatory mechanisms is crucial for metabolic engineering efforts aimed at overproducing specific high-value compounds.[25]

Strategies for enhancing the production of cinnamic acid and its derivatives in microbial hosts often involve:

  • Overexpression of key biosynthetic genes: Increasing the expression of genes encoding enzymes like PAL, C4H, and 4CL can boost the metabolic flux towards the desired products.[25]

  • Elimination of competing pathways: Knocking out genes involved in pathways that divert precursors away from the target product can increase yield.

  • Optimization of precursor supply: Engineering central carbon metabolism to increase the availability of precursors like phosphoenolpyruvate and erythrose-4-phosphate, which are needed for L-phenylalanine synthesis, can enhance overall productivity.[25]

Conclusion and Future Perspectives

The biosynthesis of cinnamic acid and its derivatives represents a complex and highly regulated metabolic network that is of immense interest to researchers in academia and industry. The continued elucidation of the enzymes and regulatory elements involved in these pathways, coupled with advances in synthetic biology and metabolic engineering, will undoubtedly pave the way for the sustainable production of a wide range of valuable natural products. The methodologies and insights presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.

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  • National Institutes of Health. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
  • ResearchGate. (n.d.). Cinnamic acid and its hydroxy derivatives. Synthesis and application.
  • Frontiers. (2017, January 16). Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn.
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The Multifaceted Biological Activities of Cinnamic Acid Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the significant pharmacological properties of cinnamic acid compounds, including their antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying molecular mechanisms, provides detailed experimental protocols for activity assessment, and presents a comprehensive analysis of structure-activity relationships. By synthesizing current scientific knowledge with practical, field-proven methodologies, this guide aims to serve as a valuable resource for the discovery and development of new therapeutic agents derived from the cinnamic acid scaffold.

Introduction: The Cinnamic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Cinnamic acid (3-phenyl-2-propenoic acid) is a fundamental building block in nature, found abundantly in various plants, fruits, and vegetables.[4][5] Its simple yet robust chemical structure, featuring a phenyl ring, a carboxylic acid function, and a conjugated double bond, provides a versatile platform for structural modifications, leading to a diverse array of derivatives with enhanced biological efficacy.[2][3][4][6] The therapeutic potential of these compounds has been recognized for centuries in traditional medicine, and modern pharmacological research continues to uncover their multifaceted activities and mechanisms of action.[7] This guide will systematically explore the key biological activities of cinnamic acid and its derivatives, offering both theoretical insights and practical experimental guidance.

Antimicrobial Activity: A Renewed Approach to Combating Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Cinnamic acid and its derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[1][8]

Mechanism of Antimicrobial Action

The antimicrobial effects of cinnamic acid compounds are often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components.[7][9] Additionally, these compounds can interfere with essential cellular processes, including ATPase activity and biofilm formation.[7][9] The lipophilicity of the cinnamic acid derivative often plays a crucial role in its ability to penetrate the microbial cell wall and membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]

Materials:

  • 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Cinnamic acid derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10][11]

  • Serial Dilutions: Prepare serial two-fold dilutions of the cinnamic acid derivative stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the adjusted microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with broth and inoculum only (growth control), broth and the highest concentration of the solvent used to dissolve the compound (solvent toxicity control), and broth with a standard antibiotic (positive control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Generally, the presence of electron-donating groups like hydroxyl and methoxy groups can enhance activity. The lipophilicity of the molecule is a key determinant, with an optimal range for effective membrane interaction.

Antioxidant and Anti-inflammatory Properties: Combating Oxidative Stress and Inflammation

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Cinnamic acid and its derivatives, particularly phenolic cinnamic acids like ferulic acid and caffeic acid, are potent antioxidants and anti-inflammatory agents.[2][4][13]

Mechanisms of Antioxidant and Anti-inflammatory Action

Antioxidant Mechanism: Cinnamic acid derivatives act as radical scavengers by donating a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. This ability is enhanced by the resonance stabilization of the resulting phenoxyl radical.

Anti-inflammatory Mechanism: The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][7]

ANTI_INFLAMMATORY_MECHANISM cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates to Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nucleus->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines Leads to

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Cinnamic acid derivative solutions (at various concentrations)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. Dilute to obtain an absorbance of approximately 1.0 at 517 nm.

  • Assay: In a 96-well plate, add 100 µL of the cinnamic acid derivative solution at different concentrations to 100 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting % RSA against the compound concentration.[14]

This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Cinnamic acid derivative solutions

  • Positive control (e.g., Celecoxib)[15]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, probe, and arachidonic acid in the assay buffer according to the kit manufacturer's instructions.[16][17]

  • Plate Setup: Add the cinnamic acid derivative at various concentrations, the positive control, or vehicle control to the wells of the 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Start the reaction by adding the arachidonic acid solution.

  • Kinetic Measurement: Immediately measure the increase in fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red).[15]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Quantitative Data on Antioxidant and Anti-inflammatory Activities
DerivativeAntioxidant Activity (DPPH IC₅₀, µg/mL)Anti-inflammatory Activity (COX-2 IC₅₀, µM)
Cinnamic Acid1.2>100
Acetyl Cinnamic Acid0.16[14]N/A
Ethyl Cinnamate0.64N/A
Cinnamyl Alcohol0.84N/A
Ferulic Acid--
Caffeic Acid--
Note: N/A indicates data not readily available in the searched literature. The table is intended to be populated with further experimental data.

Anticancer Properties: Targeting Hallmarks of Cancer

Cinnamic acid and its derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including breast, lung, melanoma, and glioblastoma.[1][18]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are multifaceted and involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell invasion and metastasis.[3]

Apoptosis Induction: Cinnamic acid derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases (caspase-3, -8, and -9), and subsequent DNA fragmentation.[19][20] Ferulic acid, for instance, has been shown to alter the expression of procaspase-3, procaspase-8, procaspase-9, Bcl-2, and Bax.[19] Some derivatives can also induce apoptosis via the TNFA-TNFR1 mediated extrinsic pathway.[1]

ANTICANCER_MECHANISM cluster_stimulus Cinnamic Acid Derivative cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Cinnamic_Acid Cinnamic Acid Derivative TNFR1 TNFR1 Cinnamic_Acid->TNFR1 Activates Bax Bax Cinnamic_Acid->Bax Upregulates Bcl2 Bcl-2 Cinnamic_Acid->Bcl2 Downregulates Procaspase8 Procaspase-8 TNFR1->Procaspase8 Recruits & Cleaves Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Forms pores in Bcl2->Mitochondrion Inhibits pore formation Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, such as the G0/G1 or G2/M phase, preventing cancer cell proliferation.[3][21]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Cinnamic acid derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[22]

Quantitative Data on Anticancer Activity
DerivativeCell LineAnticancer Activity (IC₅₀, µM)
Cinnamic AcidHT-144 (Melanoma)2400[23]
Cinnamic acid esters and amidesHeLa, K562, Fem-x, MCF-742 - 166[3][23]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[7]
Compound 5 (methyl-substituted amide)A-549 (Lung)10.36[22]
Compound 59eA549 (Lung) / HeLa (Cervical)0.04 / 0.004[5]
Compound 55pBel7402/5-FU (drug-resistant HCC)2.09[5]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that cinnamic acid and its derivatives possess neuroprotective properties, making them potential candidates for the prevention and treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][8][18]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are linked to their antioxidant and anti-inflammatory activities within the central nervous system. They can also modulate key signaling pathways involved in neuronal survival and function.

Modulation of Signaling Pathways: Cinnamic acid derivatives have been shown to interact with signaling pathways such as the NRF2 and MAPK pathways.[24] The activation of the NRF2 pathway leads to the expression of antioxidant and detoxification enzymes, protecting neurons from oxidative stress. Furthermore, they can inhibit neuroinflammation by suppressing the production of pro-inflammatory mediators in glial cells. Some derivatives have also been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant in the context of Alzheimer's disease.[18]

Conclusion and Future Directions

Cinnamic acid and its derivatives represent a rich and promising source of bioactive compounds with a wide array of therapeutic applications. Their well-defined chemical scaffold allows for targeted modifications to enhance specific biological activities and improve pharmacokinetic properties. The antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects demonstrated by these compounds underscore their potential in drug discovery and development.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by different cinnamic acid derivatives will provide a more rational basis for their therapeutic application.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising derivatives are essential for their translation into clinical candidates.

  • In Vivo Efficacy Studies: While many in vitro studies have shown promising results, more extensive in vivo studies in relevant animal models are needed to validate their therapeutic efficacy and safety.

  • Synergistic Combinations: Investigating the synergistic effects of cinnamic acid derivatives with existing drugs could lead to more effective combination therapies with reduced side effects.

By continuing to explore the vast chemical space of cinnamic acid derivatives and applying rigorous pharmacological and toxicological evaluation, the scientific community can unlock the full therapeutic potential of this remarkable class of natural compounds.

References

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Methodological & Application

Application Note & Synthesis Protocols: 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formylcinnamic acid (4-FCA) is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating both a carboxylic acid and an aldehyde, makes it a valuable synthon for the construction of complex molecular architectures, including pharmaceutical intermediates, fluorescent probes, and specialized polymers.[1] This document provides an in-depth guide to the synthesis of this compound, presenting three distinct and reliable protocols. Each method is detailed with step-by-step instructions, mechanistic insights, and expert commentary to ensure reproducibility and success. The protocols covered are the Palladium-Catalyzed Heck Reaction , the Chemoselective Wittig Reaction , and the Direct Oxidation of 4-Methylcinnamic Acid .

Introduction: The Utility of a Bifunctional Building Block

This compound serves as a critical linker and building block. The cinnamic acid moiety provides a rigid, conjugated backbone, while the terminal carboxylic acid and para-aldehyde groups offer orthogonal handles for subsequent chemical modifications. The aldehyde can undergo reactions such as reductive amination, condensation, and further olefination, whereas the carboxylic acid is amenable to esterification or amidation.[2] This dual reactivity is leveraged in the development of:

  • Pharmaceuticals: As a precursor for drugs targeting inflammation and cancer.[1]

  • Organic Materials: For the synthesis of liquid crystals and polymers with unique photochemical properties.[1]

  • Fluorescent Dyes: Acting as a core scaffold for advanced imaging agents.

Choosing the appropriate synthetic route to 4-FCA depends on factors such as starting material availability, required scale, and laboratory capabilities. This guide aims to equip researchers with the knowledge to select and execute the most suitable protocol for their specific needs.

Physicochemical & Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is crucial for its identification and purity assessment during and after synthesis.

PropertyValueReference(s)
IUPAC Name (2E)-3-(4-formylphenyl)prop-2-enoic acid[3][4]
CAS Number 23359-08-2[3]
Molecular Formula C₁₀H₈O₃[3][5]
Molar Mass 176.17 g/mol
Appearance Light yellow to beige crystalline powder[3][4]
Melting Point 250-255 °C[3][4]
Purity (Typical) ≥97.5% (Titration with NaOH)[3][4]

Overview of Synthetic Strategies

Several robust methods exist for the synthesis of 4-FCA. This guide details three common approaches, each starting from a different commercially available precursor. The choice of method allows for flexibility based on reagent cost, availability, and reaction conditions.

Synthetic_Strategies cluster_start Starting Materials cluster_end Final Product start1 4-Iodobenzaldehyde + Acrylic Acid react1 Heck Reaction start1->react1 start2 Terephthalaldehyde + Wittig Reagent react2 Wittig Reaction start2->react2 start3 4-Methylcinnamic Acid react3 Oxidation start3->react3 end_product This compound react1->end_product react2->end_product react3->end_product

Caption: Key synthetic pathways to this compound.

Protocol 1: Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[6] This protocol details the synthesis of 4-FCA from 4-iodobenzaldehyde and acrylic acid, offering high stereoselectivity for the desired (E)-alkene.[7]

Principle & Mechanism

The reaction is catalyzed by a palladium(0) species, which undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination and insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[7]

Heck_Mechanism pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene Alkene Complex pd2_aryl->pd2_alkene Alkene Coordination insertion Insertion Product pd2_alkene->insertion Migratory Insertion insertion->pd0 β-Hydride Elimination & Reductive Elimination product Product (4-FCA) insertion->product base Base (e.g., Na₂CO₃) base->pd0 Regenerates Pd(0) from H-Pd-X

Caption: Simplified catalytic cycle for the Heck Reaction.

Materials and Reagents
  • 4-Iodobenzaldehyde (98%)

  • Acrylic acid (99%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Hydrochloric acid (HCl), 2 M solution

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Protocol
  • Catalyst Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add palladium(II) acetate (e.g., 0.05 mmol) and triphenylphosphine (e.g., 0.1 mmol).

  • Reaction Setup: Add 4-iodobenzaldehyde (5.0 mmol, 1.16 g) and anhydrous sodium carbonate (15.0 mmol, 1.59 g).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF (50 mL) via syringe, followed by acrylic acid (7.5 mmol, 0.51 mL).

    • Pro-Tip: Using anhydrous DMF is crucial as water can affect catalyst activity. The base (Na₂CO₃) neutralizes the hydrohalic acid formed during the catalytic cycle, which is essential for catalyst regeneration.[8][9]

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of 2 M HCl (aq). This will protonate the carboxylate salt to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if significant impurities are present.[10]

Protocol 2: Chemoselective Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds and phosphonium ylides.[11][12] This protocol uses terephthalaldehyde, where one aldehyde group reacts selectively with a stabilized phosphorus ylide to form the cinnamic acid backbone.

Principle & Causality

The reaction involves two stages: preparation of the Wittig reagent and its subsequent reaction with the aldehyde.[13] (Carbethoxymethyl)triphenylphosphonium bromide is deprotonated with a base to form the ylide. This ylide then attacks one aldehyde of terephthalaldehyde. Using a slight excess of the dialdehyde favors mono-addition. The resulting ester is then hydrolyzed to the carboxylic acid.

Wittig_Workflow start_wittig Phosphonium Salt + Base (e.g., NaH) ylide Phosphorus Ylide (Wittig Reagent) start_wittig->ylide 1. Ylide Formation reaction Nucleophilic Attack ylide->reaction aldehyde Terephthalaldehyde aldehyde->reaction intermediate Oxaphosphetane Intermediate reaction->intermediate 2. Reaction ester_product Ethyl 4-formylcinnamate intermediate->ester_product hydrolysis Base Hydrolysis (e.g., NaOH) ester_product->hydrolysis 3. Hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product 4. Purification

Sources

Synthesis of 4-Formylcinnamic Acid Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Formylcinnamic Acid Esters

This compound and its ester derivatives are valuable bifunctional molecules in organic synthesis and medicinal chemistry. The presence of an α,β-unsaturated ester, a reactive aldehyde, and an aromatic ring within a single scaffold makes them versatile building blocks for the synthesis of complex molecular architectures. These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and neuroprotective properties, making them a focal point in drug discovery and development programs.[3][4][5][6]

This document provides a detailed guide for the synthesis of this compound esters, targeting researchers and professionals in drug development. We will explore the most robust and commonly employed synthetic strategies, offering step-by-step protocols, mechanistic insights, and a comparative analysis to aid in methodological selection.

Retrosynthetic Analysis: Key Disconnection Approaches

A logical approach to synthesizing this compound esters involves a few primary retrosynthetic disconnections. The most common strategies focus on the formation of the crucial carbon-carbon double bond that defines the cinnamate backbone.

G cluster_0 Key Disconnections cluster_1 Starting Materials target This compound Ester heck Heck Reaction target->heck C=C Bond Formation wittig Wittig / HWE Olefination target->wittig C=C Bond Formation esterification Esterification target->esterification Ester Bond Formation halobenzaldehyde 4-Halobenzaldehyde heck->halobenzaldehyde acrylate Acrylate Ester heck->acrylate formylbenzaldehyde 4-Formylbenzaldehyde wittig->formylbenzaldehyde phosphonate Phosphonate/ Phosphonium Ylide wittig->phosphonate formylcinnamic_acid This compound esterification->formylcinnamic_acid alcohol Alcohol esterification->alcohol

Caption: Retrosynthetic pathways for this compound esters.

As illustrated, the primary strategies are:

  • Palladium-Catalyzed Cross-Coupling (Heck Reaction): Forming the double bond by coupling a 4-halobenzaldehyde with an acrylate ester.

  • Olefination (Wittig or Horner-Wadsworth-Emmons): Creating the double bond by reacting 4-formylbenzaldehyde with a phosphorus-stabilized carbanion.

  • Esterification: Forming the ester from pre-existing this compound.

Synthetic Strategy 1: The Heck-Mizoroki Reaction

The Heck reaction is a powerful and widely used method for carbon-carbon bond formation, particularly for synthesizing substituted alkenes like cinnamic acid esters.[7][8] The reaction couples an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[9]

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromobenzaldehyde) to a Pd(0) species, forming a Pd(II) complex. The acrylate ester then coordinates to this complex, followed by migratory insertion of the alkene into the Pd-aryl bond. The final steps involve β-hydride elimination to release the cinnamate product and regeneration of the Pd(0) catalyst upon reductive elimination facilitated by a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Phosphine-free palladium systems are often effective, offering a more environmentally benign option.[1]

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene Alkene Coordination pd2_aryl->pd2_alkene Alkene insertion Migratory Insertion pd2_alkene->insertion pd2_alkyl R-Pd(II)L₂-X insertion->pd2_alkyl elimination β-Hydride Elimination pd2_alkyl->elimination pd2_hydride H-Pd(II)L₂-X elimination->pd2_hydride Product Released reductive_elim Reductive Elimination pd2_hydride->reductive_elim Base reductive_elim->pd0 HX

Caption: Simplified catalytic cycle of the Heck reaction.

Detailed Protocol: Heck Synthesis of Ethyl 4-Formylcinnamate

This protocol is adapted from established procedures for palladium-catalyzed C-C coupling.[8][10]

Materials:

  • 4-Bromobenzaldehyde

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and tri-o-tolylphosphine (0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe, followed by triethylamine (1.5 eq) and ethyl acrylate (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the organic filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 4-formylcinnamate, typically as a white or pale yellow solid.

Synthetic Strategy 2: Olefination Reactions

Olefination reactions provide a direct route to this compound esters from 4-formylbenzaldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous as it typically favors the formation of the thermodynamically stable (E)-alkene and utilizes a water-soluble phosphate byproduct, simplifying purification.[11]

Causality and Mechanistic Insight: The HWE reaction involves the deprotonation of a phosphonate ester by a base (e.g., NaH, K₂CO₃) to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of 4-formylbenzaldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a phosphate salt. The use of stabilized phosphonates (with an adjacent electron-withdrawing group like an ester) ensures high (E)-selectivity.[12][13]

Detailed Protocol: HWE Synthesis of Methyl 4-Formylcinnamate

This protocol is a standard procedure for HWE olefination.[14]

Materials:

  • 4-Formylbenzaldehyde

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Phosphonate Anion Generation: To a dry, nitrogen-flushed flask, add sodium hydride (1.1 eq). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.05 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Reaction: Re-cool the resulting clear solution to 0 °C. Add a solution of 4-formylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford pure methyl 4-formylcinnamate.

Synthetic Strategy 3: Fischer-Speier Esterification

If this compound is available, a straightforward esterification is the most direct route. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[15][16]

Causality and Mechanistic Insight: The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[17] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. The reaction is an equilibrium process; therefore, to drive it towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed.[17][18]

Detailed Protocol: Fischer Esterification to Synthesize Isopropyl 4-Formylcinnamate

This protocol is based on the principles of Fischer esterification.[17][19]

Materials:

  • This compound

  • Isopropanol (large excess)

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, suspend this compound (1.0 eq) in a mixture of isopropanol (10-20 eq) and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Neutralization and Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude isopropyl 4-formylcinnamate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Heck Reaction 4-Halobenzaldehyde, Acrylate EsterPd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)70-95%High yield, good functional group tolerance, reliable.[7][10]Expensive and potentially toxic palladium catalyst, requires inert atmosphere.
Horner-Wadsworth-Emmons 4-Formylbenzaldehyde, Phosphonate EsterStrong Base (e.g., NaH), Phosphonate75-90%Excellent (E)-stereoselectivity, water-soluble byproducts ease purification.[11]Requires strictly anhydrous conditions, strong base can be hazardous.
Fischer Esterification This compound, AlcoholStrong Acid Catalyst (e.g., H₂SO₄)60-85%Simple, uses inexpensive reagents, suitable for large scale.[19]Equilibrium-limited (requires water removal), may not be suitable for sensitive substrates.[17]

References

  • Palladium-Catalyzed Selenylative Alkoxycarbonylation of Alkynes toward β‑Selenated Cinnamic Acid Esters. PMC - NIH.
  • Process for preparing cinnamic acids and alkyl esters thereof. Google Patents.
  • Cinnamic acid derivatives: An ERA. The Pharma Innovation.
  • Palladium-catalyzed decarbonylative cross-coupling of cinnamic esters with silicon-based nucleophiles/enolates and oxidative decarboxylative cross-coupling of cinnamic acids with enolate precursors. eScholarship.
  • Distal meta-C–H functionalization of α-substituted cinnamates. PMC - NIH.
  • Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate.
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  • Wittig Reaction. Organic Chemistry Portal.
  • Fischer–Speier esterification. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Fischer Esterification. Chemistry LibreTexts.
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
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  • Fischer Esterification. Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction. SynArchive.
  • Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Journal of Chemical and Pharmaceutical Research.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. MDPI.
  • Synthesis of cinnamic ester derivatives from Oxalis pes-caprae using immobilized Brønsted dual acidic. Indian Journal of Chemistry.
  • Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed.
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  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure.
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Application Notes & Protocols: Leveraging 4-Formylcinnamic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Trifunctional Monomer

In the landscape of polymer chemistry, the rational design of monomers is paramount to achieving polymers with tailored functionalities and properties. 4-Formylcinnamic acid (4-FCA) emerges as a highly versatile building block, distinguished by its unique trifunctional architecture. It possesses three distinct reactive sites: a carboxylic acid group, a polymerizable α,β-unsaturated double bond (vinyl group), and an aromatic aldehyde (formyl group). This combination allows for a multi-pronged approach to polymer synthesis, enabling the creation of complex macromolecular structures through various polymerization strategies.

The carboxylic acid is amenable to classic step-growth polycondensation reactions to form polyesters and polyamides. The vinyl group, characteristic of cinnamic acid derivatives, can participate in radical copolymerization and is particularly notable for its ability to undergo [2+2] photocycloaddition upon UV irradiation, a feature that allows for photo-crosslinking without the need for a photoinitiator.[1][2][3] Finally, the aldehyde group serves as a powerful and versatile handle for post-polymerization modification, allowing for the covalent attachment of biomolecules, drugs, or other functional moieties through reactions like Schiff base formation.[4][5][6]

This guide provides an in-depth exploration of the synthesis strategies involving 4-FCA, detailed experimental protocols, and insights into the applications of the resulting functional polymers for researchers in materials science and drug development.

Strategic Pathways in 4-FCA Polymer Synthesis

The strategic utility of 4-FCA lies in its ability to be incorporated into polymer chains via one functional group while preserving the others for subsequent reactions. This orthogonality is key to designing advanced, functional materials.

  • Condensation Polymerization (via Carboxylic Acid): This is the most direct method to form the polymer backbone. By reacting 4-FCA with diols or diamines, polyesters or polyamides are formed, respectively.[7][8] The resulting linear polymers possess pendant vinyl and aldehyde groups along the chain, making them highly functional platforms. A critical consideration during high-temperature polycondensation is the potential for undesired radical polymerization of the vinyl group; this can be mitigated by using radical inhibitors.

  • Radical Copolymerization (via Vinyl Group): Cinnamic acid and its derivatives typically exhibit low reactivity in radical homopolymerization.[9] However, they can be effectively copolymerized with other vinyl monomers, such as acrylates and styrenes, using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[9][10] This approach incorporates the this compound moiety into the polymer, preserving the carboxylic acid and aldehyde for further functionalization.

  • Post-Polymerization Modification (via Aldehyde Group): This is arguably the most powerful feature of 4-FCA-derived polymers. The aldehyde group is a versatile chemical handle that can undergo a variety of highly efficient and selective reactions under mild conditions.[11][12] This allows for the "clicking" of molecules onto a pre-formed polymer backbone, which is ideal for conjugating sensitive biological molecules or creating stimuli-responsive systems.[13][14]

Workflow for 4-FCA Polymer Synthesis and Functionalization

G cluster_0 Polymerization Routes cluster_1 Resulting Polymer Platforms cluster_2 Post-Polymerization Modification FCA This compound (4-FCA) Polycondensation Condensation Polymerization (with Diols/Diamines) FCA->Polycondensation Copolymerization Radical Copolymerization (with Vinyl Monomers) FCA->Copolymerization Polyester Functional Polyester/Polyamide (Pendant -CHO & -C=C) Polycondensation->Polyester Copolymer Functional Copolymer (Pendant -CHO & -COOH) Copolymerization->Copolymer PPM Schiff Base Formation (with R-NH2) Polyester->PPM via Aldehyde Crosslinking Photo-Crosslinking (UV Irradiation, λ > 260 nm) Polyester->Crosslinking via Cinnamate Copolymer->PPM via Aldehyde Drug_Conjugates Drug Conjugates PPM->Drug_Conjugates Hydrogels Stimuli-Responsive Hydrogels PPM->Hydrogels Insoluble_Networks Insoluble Networks Crosslinking->Insoluble_Networks Patterned_Surfaces Patterned Surfaces Crosslinking->Patterned_Surfaces

Caption: Versatile synthetic routes using 4-FCA.

Application Note 1: Synthesis of Functional Polyesters via Melt Polycondensation

The integration of 4-FCA into polyester backbones via polycondensation is a robust method for creating polymers with readily accessible aldehyde and photoreactive cinnamate groups. These polymers are excellent candidates for biomedical applications, where the aldehyde can be used to conjugate drugs or targeting ligands, and the cinnamate can be used for photo-initiated crosslinking to form hydrogels or insoluble scaffolds.[15]

Causality Behind Experimental Choices:

  • Melt Polycondensation: This solvent-free method is advantageous for its simplicity and reduced environmental impact.[16][17] It requires high temperatures to drive the esterification reaction and high vacuum to remove the water byproduct, thereby pushing the equilibrium towards high molecular weight polymer formation.

  • Catalyst: An acid catalyst like p-toluenesulfonic acid (p-TSA) is often used to accelerate the esterification process at lower temperatures.[18]

  • Radical Inhibitor: The high temperatures required for melt polycondensation (>180 °C) can initiate unwanted radical polymerization of the cinnamate vinyl groups. Including a small amount of an inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) is a critical, field-proven step to prevent premature gelling and ensure a soluble, linear polymer product.

  • Monomer Ratio: Using 4-FCA as a co-monomer with a standard diacid (e.g., adipic acid) and a diol allows for precise control over the density of functional groups along the polymer chain.

Protocol 1: Synthesis of a 4-FCA-Containing Aliphatic Polyester

This protocol describes the synthesis of a copolyester from adipic acid, 1,6-hexanediol, and this compound.

Materials:

  • Adipic acid (AA)

  • 1,6-Hexanediol (HD)

  • This compound (4-FCA)

  • p-Toluenesulfonic acid (p-TSA, catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (for azeotropic water removal, optional)

  • Chloroform and Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

  • High-vacuum pump.

Procedure:

  • Reactor Setup: Charge the three-neck flask with adipic acid (e.g., 0.45 mol), this compound (e.g., 0.05 mol, to achieve 10% functionalization), 1,6-hexanediol (e.g., 0.52 mol, ~5% excess to account for sublimation), p-TSA (0.1% w/w of total monomers), and hydroquinone (~200 ppm).

  • Inert Atmosphere: Purge the system with dry nitrogen for 20-30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the first stage.

  • Esterification Stage:

    • Heat the reaction mixture to 160-180 °C with vigorous stirring. Water will begin to collect in the Dean-Stark trap.[18]

    • Continue this stage for 3-4 hours or until ~80-90% of the theoretical amount of water has been collected. The mixture will become increasingly viscous.

  • Polycondensation Stage:

    • Increase the temperature to 190-200 °C.

    • Gradually apply a high vacuum (<1 mmHg) over 30-60 minutes to avoid excessive foaming.

    • Continue the reaction under high vacuum and stirring for another 4-6 hours. The viscosity of the polymer melt will increase significantly. The end of the reaction is often determined by monitoring the torque on the mechanical stirrer.

  • Isolation and Purification:

    • Cool the reactor to room temperature under nitrogen. The resulting polymer will be a solid.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Self-Validation/Characterization:

  • FTIR Spectroscopy: Confirm the formation of ester bonds (C=O stretch at ~1730 cm⁻¹), the presence of the aldehyde (C=O stretch at ~1700 cm⁻¹ and C-H stretch at ~2720 cm⁻¹), and the cinnamate double bond (C=C stretch at ~1635 cm⁻¹).

  • ¹H NMR Spectroscopy: Quantify the incorporation of 4-FCA by integrating the characteristic aldehyde proton signal (~9.9 ppm) relative to the polyester backbone signals.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the final polymer.

Diagram of Polyester Synthesis

Caption: Polycondensation of 4-FCA with comonomers.

Application Note 2: Post-Polymerization Modification for Drug Conjugation

The aldehyde groups on the 4-FCA-derived polyester serve as specific and reactive sites for covalent drug attachment. Schiff base formation (imine linkage) with amine-containing drugs is a common strategy, offering the advantage of being pH-sensitive.[13] The imine bond is relatively stable at physiological pH (~7.4) but can be hydrolyzed in the more acidic environments of endosomes or lysosomes (~pH 5-6), triggering intracellular drug release.[14]

Protocol 2: Conjugation of an Amine-Containing Molecule via Schiff Base Formation

This protocol details the conjugation of a model primary amine, benzylamine, to the aldehyde-functionalized polyester from Protocol 1.

Materials:

  • Aldehyde-functionalized polyester (from Protocol 1)

  • Benzylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (STAB, optional, for reductive amination)

  • Diethyl ether (for precipitation)

Procedure:

  • Polymer Dissolution: Dissolve the aldehyde-functionalized polyester (1 equivalent of aldehyde groups) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Amine Addition: Add benzylamine (1.5-2 equivalents per aldehyde group) to the polymer solution. Stir the reaction mixture at room temperature.

  • Schiff Base Formation: Allow the reaction to proceed for 12-24 hours. The formation of the imine can be monitored by FTIR by observing the appearance of a C=N stretching peak around 1650 cm⁻¹.

  • (Optional) Reductive Amination: To form a stable, non-hydrolyzable secondary amine linkage, cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB, 2-3 equivalents per aldehyde) portion-wise. Allow the mixture to warm to room temperature and stir for an additional 12 hours.[14]

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the functionalized polymer by adding the solution dropwise into a large excess of cold diethyl ether.

    • Wash the precipitate several times with diethyl ether to remove unreacted benzylamine and byproducts.

    • Collect the purified polymer conjugate by filtration and dry under vacuum.

Self-Validation/Characterization:

  • ¹H NMR Spectroscopy: Confirm conjugation by the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of new signals corresponding to the imine proton (~8.3 ppm) or the methylene protons of the newly formed secondary amine (~3.8 ppm), along with signals from the benzyl group.

  • UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, its presence can be confirmed and quantified by UV-Vis analysis.

Application Note 3: Photo-Crosslinking for Network Formation

The cinnamate moieties along the polymer backbone are photoreactive. Upon exposure to UV light (typically >260 nm), they undergo a [2+2] cycloaddition reaction to form cyclobutane rings, effectively crosslinking the polymer chains.[2][19] This process is highly efficient, proceeds under mild conditions, and does not require a photoinitiator, which is a significant advantage for biomedical applications where initiators can be cytotoxic.[3]

Protocol 3: UV-Induced Crosslinking of a Polymer Film

Materials:

  • 4-FCA-containing polyester (from Protocol 1)

  • Chloroform or other suitable solvent

  • Quartz slides or glass coverslips

Procedure:

  • Film Casting: Prepare a solution of the polymer in chloroform (e.g., 10% w/v). Cast a thin film onto a quartz slide using a spin coater or by drop-casting and allowing the solvent to evaporate slowly.

  • UV Irradiation: Place the polymer film under a UV lamp (e.g., a 300-365 nm source). The irradiation time required for crosslinking will depend on the lamp intensity and the concentration of cinnamate groups in the polymer. This can range from minutes to hours.[3]

  • Crosslinking Confirmation (Solubility Test):

    • After irradiation, immerse the film in chloroform (a good solvent for the un-crosslinked polymer).

    • An un-crosslinked film will readily dissolve.

    • A successfully crosslinked film will swell but remain as an insoluble gel, confirming network formation.[19]

Self-Validation/Characterization:

  • UV-Vis Spectroscopy: Monitor the crosslinking reaction by observing the decrease in the absorbance maximum of the cinnamate group (around 270-300 nm) over time as the C=C double bonds are consumed.[3]

  • Swell Ratio Measurement: Quantify the crosslink density by measuring the weight of the swollen gel versus the dry gel.

ParameterProtocol 1: Polyester SynthesisProtocol 2: Drug ConjugationProtocol 3: Photo-Crosslinking
Key Reagents Adipic Acid, 1,6-Hexanediol, 4-FCAAldehyde-Polymer, BenzylamineAldehyde-Polymer Film
Reaction Type Melt PolycondensationSchiff Base Formation[2+2] Photocycloaddition
Conditions 180-200 °C, High VacuumRoom Temperature, N₂ atmosphereUV Irradiation (e.g., 365 nm)
Key Outcome Soluble, functional copolyesterCovalently modified polymerInsoluble polymer network/gel
Validation FTIR, ¹H NMR, GPC¹H NMR (disappearance of -CHO)Solubility test, UV-Vis Absorbance

References

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  • Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. ResearchGate.
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4-Formylcinnamic Acid in Metal-Organic Frameworks: A Guide to Synthesis, Functionalization, and Application in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Formylcinnamic Acid as a Linker in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, biomedical fields.[1] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[2] The choice of the organic linker is paramount in dictating the functionality of the resulting MOF. This compound stands out as a linker of significant interest due to its dual reactive sites: a carboxylic acid for coordination with metal centers and a reactive aldehyde group.

While the direct synthesis of MOFs using this compound as a primary building block is an area of ongoing research, its most prominent and powerful application lies in the post-synthetic modification (PSM) of existing MOFs.[3][4] PSM allows for the introduction of the formyl group into a pre-synthesized MOF structure, typically one containing amino functionalities.[5][6] This approach offers a versatile platform to engineer MOFs with tailored properties for specific applications, particularly in drug delivery, where the aldehyde can serve as a reactive handle for bioconjugation or for influencing drug-carrier interactions.[7][8]

This comprehensive guide provides detailed protocols and application notes for the utilization of this compound in MOF chemistry, with a focus on its role in post-synthetic modification for drug delivery applications. We will delve into the synthesis of a parent amino-functionalized MOF, its subsequent modification with this compound, and the characterization and evaluation of the resulting functionalized MOF for drug loading and release.

Part 1: Synthesis and Functionalization

The primary route to incorporate the functionality of this compound into a MOF is through the post-synthetic modification of an amino-functionalized framework. Here, we detail a two-step process: the synthesis of an amino-functionalized Zirconium-based MOF, UiO-66-NH₂, followed by its covalent modification with this compound.

Protocol: Solvothermal Synthesis of UiO-66-NH₂

UiO-66-NH₂ is a well-characterized and robust MOF, known for its high thermal and chemical stability, making it an excellent parent framework for post-synthetic modification.[9]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (0.75 mmol, 0.175 g) and 2-aminoterephthalic acid (0.75 mmol, 0.135 g) in a mixture of DMF (20 mL) and acetic acid (2.4 mL).[9]

  • Seal the autoclave and heat it in a microwave reactor to 120°C for 1 hour.[9]

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with a volatile solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.

  • Activate the synthesized UiO-66-NH₂ by heating under vacuum to ensure the removal of all guest molecules from the pores.

Causality of Experimental Choices:

  • Solvothermal Synthesis: This method utilizes elevated temperatures and pressures to facilitate the crystallization of the MOF, leading to a highly ordered and porous structure.[4]

  • DMF as Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve both the metal salt and the organic linker.

  • Acetic Acid as a Modulator: Acetic acid acts as a modulator in the reaction, competing with the linker for coordination to the metal clusters. This helps to control the nucleation and growth of the MOF crystals, leading to a more uniform particle size and higher crystallinity.

Protocol: Post-Synthetic Modification with this compound

This protocol describes the covalent modification of the amino groups in UiO-66-NH₂ with the aldehyde functionality of this compound, resulting in a Schiff base linkage.

Materials:

  • Synthesized and activated UiO-66-NH₂

  • This compound

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Suspend the activated UiO-66-NH₂ in the anhydrous solvent.

  • Add an excess of this compound to the suspension.

  • Heat the mixture under reflux for 24-48 hours, with constant stirring, under an inert atmosphere (e.g., Nitrogen or Argon).

  • After the reaction, cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the functionalized MOF extensively with the reaction solvent and then with a volatile solvent to remove unreacted this compound and any byproducts.

  • Dry the final product, UiO-66-N=CH-C₆H₄-CH=CH-COOH (UiO-66-FCA), under vacuum.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Schiff base formation is a condensation reaction that releases water. Anhydrous conditions are crucial to drive the equilibrium towards product formation.

  • Excess of this compound: Using an excess of the modifying agent ensures a higher degree of functionalization of the available amino groups within the MOF.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions, such as the oxidation of the aldehyde group.

Diagram of the Synthesis and Post-Synthetic Modification Workflow:

MOF_Synthesis_PSM cluster_synthesis UiO-66-NH2 Synthesis cluster_psm Post-Synthetic Modification ZrCl4 ZrCl4 Solvothermal Solvothermal Reaction (120°C, 1h) ZrCl4->Solvothermal H2BDCNH2 2-aminoterephthalic acid H2BDCNH2->Solvothermal DMF_AcOH DMF + Acetic Acid DMF_AcOH->Solvothermal UiO66NH2 UiO-66-NH2 Crystals Solvothermal->UiO66NH2 PSM_Reaction Schiff Base Formation (Reflux, 24-48h) UiO66NH2->PSM_Reaction Activated MOF FCA This compound FCA->PSM_Reaction Solvent Anhydrous Solvent Solvent->PSM_Reaction UiO66FCA UiO-66-FCA PSM_Reaction->UiO66FCA

Caption: Workflow for the synthesis of UiO-66-NH₂ and its post-synthetic modification.

Part 2: Characterization of the Functionalized MOF

Thorough characterization is essential to confirm the successful synthesis and functionalization of the MOF, and to understand its physical properties.

Key Characterization Techniques
TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized MOF. The diffraction pattern of the functionalized MOF should match that of the parent MOF, indicating that the framework integrity is maintained after PSM.
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the successful covalent modification. The appearance of a new peak corresponding to the imine (C=N) bond and the characteristic peaks of the this compound moiety, alongside the disappearance or reduction of the N-H stretching bands of the primary amine, confirms functionalization.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and can provide information about the degree of functionalization by analyzing the weight loss steps corresponding to the decomposition of the organic linkers.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) Measures the specific surface area and pore volume of the MOF. A decrease in surface area and pore volume after functionalization is expected due to the introduction of the bulkier functional group into the pores.[10]
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the MOF crystals.
Expected Characterization Data for a Functionalized MOF

The following table provides hypothetical but realistic characterization data for UiO-66-NH₂ before and after functionalization with this compound. Actual values will vary depending on synthesis and modification conditions.

PropertyUiO-66-NH₂ (Parent MOF)UiO-66-FCA (Functionalized MOF)
BET Surface Area (m²/g) ~1100 - 1400~800 - 1100
Pore Volume (cm³/g) ~0.5 - 0.7~0.3 - 0.5
Key FTIR Peaks (cm⁻¹) ~3300-3500 (N-H stretch)~1620-1640 (C=N stretch)
Thermal Stability (Decomposition Temp. °C) ~450~400

Part 3: Application in Drug Delivery

The aldehyde functionality introduced by this compound can enhance the drug loading capacity and control the release profile of therapeutic agents through various interactions, including hydrogen bonding and π-π stacking.

Protocol: Drug Loading into UiO-66-FCA

This protocol describes a common method for loading a model drug, such as ibuprofen or 5-fluorouracil, into the functionalized MOF.

Materials:

  • Activated UiO-66-FCA

  • Drug of interest (e.g., Ibuprofen)

  • Suitable solvent (e.g., Ethanol or a solvent in which the drug is highly soluble)

Procedure:

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Immerse a known amount of activated UiO-66-FCA in the drug solution.

  • Stir the suspension at room temperature for 24-72 hours to allow for diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

Drug Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100

Protocol: In Vitro Drug Release Study

This protocol outlines a method to study the release of the loaded drug from the MOF in a simulated physiological environment.

Materials:

  • Drug-loaded UiO-66-FCA

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating blood) and pH 5.5 (simulating a tumor microenvironment)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of the PBS solution in a dialysis bag or a similar setup.

  • Place the dialysis bag in a larger container with a known volume of the same PBS solution, maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Expected Drug Delivery Performance

The introduction of the this compound linker is expected to influence the drug delivery profile. The following table presents hypothetical data for ibuprofen loading and release.

ParameterValue
Drug Loading Capacity (wt%) 15 - 25% for Ibuprofen
Release Profile at pH 7.4 (24h) Sustained release, with approximately 30-40% of the drug released.
Release Profile at pH 5.5 (24h) Accelerated release compared to pH 7.4, with approximately 60-70% of the drug released, demonstrating pH-responsive behavior beneficial for targeted cancer therapy.[1]

Diagram of the Drug Delivery Mechanism:

Drug_Delivery cluster_loading Drug Loading cluster_release Drug Release Drug Drug Molecules Loading Immersion in Drug Solution Drug->Loading MOF UiO-66-FCA MOF->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release Diffusion & Release Loaded_MOF->Release Dispersion Environment Physiological Environment (e.g., PBS at 37°C) Environment->Release Released_Drug Released Drug Release->Released_Drug

Caption: Schematic of the drug loading and release process from a functionalized MOF.

Conclusion and Future Perspectives

The use of this compound, primarily through post-synthetic modification of amino-functionalized MOFs, presents a robust and versatile strategy for creating highly functional materials. The protocols and application notes provided in this guide offer a comprehensive framework for researchers and drug development professionals to explore the potential of these materials. The ability to introduce a reactive aldehyde group into a stable MOF architecture opens up numerous possibilities for further functionalization, including the attachment of targeting ligands for site-specific drug delivery, the covalent immobilization of enzymes for biocatalysis, and the development of advanced sensor materials. Future research will likely focus on the direct synthesis of MOFs with this compound to further expand the structural diversity and on exploring the full potential of the aldehyde functionality in creating multifunctional and "smart" MOF-based systems for a wide range of applications.

References

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Harnessing 4-Formylcinnamic Acid for Targeted and Stimuli-Responsive Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 4-Formylcinnamic Acid in Advanced Drug Delivery

In the landscape of modern drug delivery, precision and control are paramount. The ideal drug carrier system should safely transport its therapeutic cargo to the target site, bypassing healthy tissues, and release the drug in response to a specific physiological trigger. This compound emerges as a molecule of significant interest in this domain due to its unique bifunctional nature. Possessing both a carboxylic acid and an aldehyde group, it offers a versatile platform for the design of sophisticated drug delivery vehicles.

The carboxylic acid moiety provides a convenient handle for conjugation to polymers, lipids, or other nanoparticle-forming materials, serving as the backbone of the delivery system. The aldehyde group, however, is the key to its utility in stimuli-responsive systems. It readily reacts with hydrazide-modified drugs or linkers to form a hydrazone bond. This bond is the cornerstone of a pH-sensitive release mechanism, a critical feature for targeted cancer therapy.[1][]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in drug delivery. It details the underlying scientific principles, offers practical experimental protocols, and presents data-driven insights to facilitate the development of next-generation therapeutic systems.

Core Application: pH-Responsive Drug Delivery via Hydrazone Linkage

The primary application of this compound in drug delivery revolves around its ability to form a pH-sensitive hydrazone bond. This chemical linkage is remarkably stable at the physiological pH of blood (pH 7.4) but is susceptible to hydrolysis in the mildly acidic environments characteristic of tumor tissues (pH ~6.5) and endosomes/lysosomes (pH 4.5-5.5).[3][4] This differential stability allows for the design of drug carriers that remain intact in circulation, minimizing off-target toxicity, and selectively release their payload upon reaching the target cancer cells.[5][6]

The anticancer drug doxorubicin, which contains a ketone group, is a prime candidate for this strategy, as it can be modified to possess a hydrazide group for conjugation.[7]

Mechanism of pH-Sensitive Drug Release

The mechanism of drug release from a this compound-based carrier is predicated on the acid-catalyzed hydrolysis of the hydrazone bond.

cluster_0 In Circulation (pH 7.4) cluster_1 At Target Site (Acidic pH) Carrier Drug Carrier (e.g., Nanoparticle) FCA 4-Formylcinnamic Acid Linker Carrier->FCA Covalent Bond (via Carboxylic Acid) Drug Drug (Hydrazide-Modified) FCA->Drug Hydrazone Bond (-CH=N-NH-) Conjugate Stable Drug Conjugate (pH 7.4 in Bloodstream) AcidicEnv Acidic Environment (Tumor/Endosome, pH < 6.5) Conjugate->AcidicEnv Hydrolysis of Hydrazone Bond ReleasedDrug Released Drug AcidicEnv->ReleasedDrug Carrier_FCA Carrier-FCA AcidicEnv->Carrier_FCA

Caption: pH-triggered drug release from a this compound-based carrier.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of a this compound-based drug delivery system. Researchers should note that these are starting points and may require optimization for specific drugs and carrier systems.

Protocol 1: Synthesis of a this compound-Polymer Conjugate

This protocol describes the conjugation of this compound to a polymer backbone, such as polyethylene glycol (PEG), which is commonly used to improve the biocompatibility and circulation time of nanoparticles.

Materials:

  • This compound

  • Amine-terminated polyethylene glycol (NH2-PEG)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.5 eq.) in anhydrous DMF.

    • Add EDC (2 eq.) and NHS (2 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Conjugation to NH2-PEG:

    • Dissolve NH2-PEG (1 eq.) in anhydrous DMF.

    • Add the activated this compound solution dropwise to the NH2-PEG solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the purified solution to obtain the this compound-PEG conjugate (FCA-PEG).

  • Characterization:

    • Confirm the successful conjugation using ¹H NMR and FTIR spectroscopy.

Protocol 2: Conjugation of a Hydrazide-Modified Drug to FCA-PEG

This protocol outlines the formation of the pH-sensitive hydrazone bond between the FCA-PEG conjugate and a hydrazide-modified drug (e.g., Doxorubicin-hydrazide).

Materials:

  • FCA-PEG conjugate

  • Doxorubicin-hydrazide (or other hydrazide-modified drug)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetic acid (catalytic amount)

  • Dialysis membrane

Procedure:

  • Reaction Setup:

    • Dissolve the FCA-PEG conjugate (1 eq.) in anhydrous DMSO.

    • Dissolve the hydrazide-modified drug (1.5 eq.) in anhydrous DMSO.

  • Hydrazone Bond Formation:

    • Add the drug solution to the FCA-PEG solution.

    • Add a catalytic amount of acetic acid to the reaction mixture.

    • Stir the reaction at room temperature for 48 hours in the dark.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted drug and catalyst.

    • Lyophilize the purified solution to obtain the final drug-carrier conjugate (Drug-Hydrazone-FCA-PEG).

  • Characterization:

    • Confirm the formation of the hydrazone bond using UV-Vis spectroscopy and ¹H NMR.

    • Determine the drug loading content and efficiency using a standard calibration curve of the free drug.

cluster_0 Step 1: Activation cluster_1 Step 2: Polymer Conjugation cluster_2 Step 3: Drug Conjugation FCA This compound EDC_NHS EDC/NHS FCA->EDC_NHS Reacts with Activated_FCA Activated FCA-NHS Ester EDC_NHS->Activated_FCA Forms NH2_PEG NH2-PEG Activated_FCA->NH2_PEG Reacts with FCA_PEG FCA-PEG Conjugate NH2_PEG->FCA_PEG Forms Hydrazide_Drug Hydrazide-Modified Drug FCA_PEG->Hydrazide_Drug Reacts with (Acid Catalyst) Final_Conjugate Drug-Hydrazone-FCA-PEG Hydrazide_Drug->Final_Conjugate Forms pH-sensitive Hydrazone Bond

Caption: Workflow for the synthesis of a pH-sensitive drug-carrier conjugate.

Protocol 3: In Vitro Drug Release Study

This protocol is designed to evaluate the pH-sensitive release of the drug from the synthesized carrier.

Materials:

  • Drug-Hydrazone-FCA-PEG conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis tubing (with appropriate MWCO to retain the carrier but allow free drug to pass)

  • Shaking incubator

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the drug-carrier conjugate in PBS (pH 7.4) and acetate buffer (pH 5.5) to achieve the same final concentration.

  • Dialysis Setup:

    • Transfer the solutions into separate dialysis bags.

    • Place each dialysis bag into a larger container with the corresponding buffer (e.g., the bag with the pH 7.4 solution goes into a container of pH 7.4 buffer).

  • Incubation and Sampling:

    • Incubate the setups at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis:

    • Quantify the amount of released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Calculation:

    • Calculate the cumulative percentage of drug release at each time point for both pH conditions.

Data Presentation and Expected Outcomes

The successful synthesis and evaluation of a this compound-based drug delivery system should yield data that can be summarized for clear interpretation.

Table 1: Physicochemical Properties of the Drug-Carrier Conjugate
ParameterRepresentative ValueMethod of Determination
Particle Size (nm) 100-200Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -10 to -30Electrophoretic Light Scattering
Drug Loading Content (%) 5-15%UV-Vis Spectroscopy/HPLC
Encapsulation Efficiency (%) > 80%UV-Vis Spectroscopy/HPLC
Table 2: pH-Responsive Drug Release Kinetics
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 < 5%10-20%
4 < 10%30-50%
12 < 15%60-80%
24 < 20%> 90%
48 < 25%> 95%

Note: The values presented are illustrative and will vary depending on the specific polymer, drug, and synthesis conditions.

Conclusion and Future Perspectives

This compound represents a highly promising building block for the creation of intelligent drug delivery systems. Its bifunctional nature allows for straightforward incorporation into various nanocarriers, while its aldehyde group provides a gateway to pH-sensitive drug release through the formation of hydrazone linkages. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this versatile molecule in developing targeted therapies with enhanced efficacy and reduced side effects. Future research may focus on the development of multi-stimuli-responsive systems by combining the pH-sensitivity of the hydrazone bond with other triggers, such as light or enzymes, to achieve even greater control over drug delivery.

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Application Notes & Protocols: Leveraging 4-Formylcinnamic Acid in the Synthesis of Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous polymers with unparalleled design flexibility.[1][2][3] This guide provides an in-depth exploration of 4-Formylcinnamic acid as a strategic building block in COF synthesis. Its unique bifunctionality, combining a reactive aldehyde group with a tunable carboxylic acid moiety within a conjugated system, enables the construction of highly functional and stable frameworks. We will detail the underlying chemical principles, provide a comprehensive step-by-step protocol for the synthesis of an imine-linked COF, outline critical characterization techniques, and discuss the burgeoning applications for these advanced materials. This document is intended for researchers and professionals in materials chemistry, catalysis, and drug development seeking to harness the potential of bespoke porous materials.

Introduction: The Strategic Advantage of this compound in COF Design

Covalent Organic Frameworks (COFs) are distinguished from other porous materials by their crystalline nature, which arises from the geometrically controlled assembly of organic building units through strong, reversible covalent bonds.[3] This "error-checking" capability during synthesis leads to ordered, porous structures with high thermal stability, low density, and exceptionally large surface areas.[4][5] The ability to pre-select building blocks allows for the precise tuning of pore size, geometry, and chemical functionality, making COFs highly promising for applications ranging from gas storage and separation to heterogeneous catalysis and sensing.[2][5]

Why this compound?

This compound is a particularly valuable monomer in the COF synthesis toolkit for several key reasons:

  • Reactive Aldehyde Group: The formyl (-CHO) group is a reliable reaction handle for forming dynamic covalent bonds, most notably imine linkages through condensation with amine-functionalized monomers.[6] This Schiff base reaction is highly efficient and reversible, which is a prerequisite for achieving the high degree of crystallinity that defines COFs.[7]

  • Inherent Functionality: The carboxylic acid (-COOH) group provides a built-in functional site. This acidic moiety can act as a proton donor, a hydrogen-bonding site, or a catalytic center, imparting specific chemical properties to the final framework without the need for post-synthetic modification.[8]

  • Extended Conjugation: The cinnamic acid backbone provides a π-conjugated system that can be integrated into the larger COF structure. This is advantageous for applications in optoelectronics and photocatalysis, where efficient charge transport and light absorption are crucial.[9]

  • Structural Versatility: Its linear, bifunctional nature allows it to act as a linker between multi-dentate nodes, leading to the formation of stable 2D or 3D networks.

This guide will focus on the most common synthetic route: the formation of an imine-linked 2D COF.

Synthetic Strategy and Mechanism: The Imine Condensation Pathway

The construction of COFs from this compound typically proceeds via a solvothermal Schiff base condensation reaction. In this approach, the aldehyde groups of this compound react with the amino groups of a complementary, multitopic amine monomer (e.g., a C3-symmetric triamine) to form robust imine (C=N) linkages.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: The reaction is performed in a sealed vessel at elevated temperatures (typically 100-120 °C).[10] This provides the necessary energy to overcome the activation barrier for bond formation and, crucially, to facilitate the reverse reaction. This reversibility allows for "proofreading" and self-healing, where kinetically formed amorphous structures can resolve into the thermodynamically favored, highly crystalline COF structure.[11]

  • Catalyst: An acidic catalyst, most commonly aqueous acetic acid, is used. The acid protonates the aldehyde's carbonyl group, making it more electrophilic and accelerating the rate of imine formation. The catalyst concentration is critical; too little will result in slow or incomplete reaction, while too much can inhibit crystallization.

  • Solvent System: A mixture of solvents is often employed. A polar aprotic solvent like 1,4-dioxane helps to dissolve the monomers, while a less polar solvent like mesitylene can help to control the precipitation and growth of the COF crystals. The ideal solvent system balances monomer solubility with the insolubility of the final COF product.

The overall synthetic logic is visualized in the workflow below.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Activation cluster_application Characterization & Application Monomers Monomers (this compound + Amine Linker) Solvent Solvent & Catalyst (e.g., Dioxane/Mesitylene + Acetic Acid) Monomers->Solvent SealedVessel Sealed Pyrex Tube (Freeze-Pump-Thaw Cycles) Solvent->SealedVessel Solvothermal Solvothermal Reaction (120°C, 3 days) SealedVessel->Solvothermal Filtration Collection & Washing (Acetone, THF) Solvothermal->Filtration Activation Solvent Exchange & Drying (Vacuum, 80°C) Filtration->Activation PurifiedCOF Purified, Activated COF Powder Activation->PurifiedCOF Characterization Characterization (PXRD, FT-IR, TGA, BET) PurifiedCOF->Characterization Application Application Testing (Catalysis, Adsorption, etc.) Characterization->Application

Caption: Experimental workflow from synthesis to application.

Detailed Experimental Protocol: Synthesis of a 2D Imine COF

This protocol describes the synthesis of a representative COF, designated FCA-TAPB-COF, from this compound (FCA) and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials and Equipment:

  • Monomers: this compound (FCA), 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • Solvents: 1,4-Dioxane (anhydrous), Mesitylene (anhydrous), Acetone (reagent grade), Tetrahydrofuran (THF, anhydrous)

  • Catalyst: Acetic Acid (6 M aqueous solution)

  • Equipment: Pyrex tube (10 mL), Sonicator, High-vacuum manifold, Schlenk line, Tube furnace or oven, Centrifuge, Sintered glass funnel, Filtration flask

Procedure:

  • Monomer Preparation: In a 10 mL Pyrex tube, add this compound (26.7 mg, 0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (35.0 mg, 0.10 mmol). The 3:2 molar ratio corresponds to the stoichiometry of the aldehyde and amine functional groups.

  • Solvent and Catalyst Addition: To the Pyrex tube containing the monomers, add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate the mixture for 10 minutes to create a uniform dispersion. Following sonication, add 0.2 mL of 6 M aqueous acetic acid.

  • Degassing: Attach the Pyrex tube to a Schlenk line. Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved gases, particularly oxygen, which can interfere with the reaction.

    • Expertise Note: This step is critical. Removing oxygen prevents side reactions and ensures the formation of a high-quality, crystalline material.

  • Reaction: After the final thaw, seal the Pyrex tube under vacuum using a torch. Place the sealed tube in a preheated oven at 120 °C for 72 hours. A solid precipitate should form during this time.

  • Work-up and Purification:

    • After 72 hours, remove the tube from the oven and allow it to cool completely to room temperature.

    • Open the tube carefully and collect the solid product by filtration using a sintered glass funnel.

    • Wash the collected solid sequentially with copious amounts of acetone (3 x 20 mL) and THF (3 x 20 mL). This process removes any unreacted monomers, oligomers, and the catalyst.

    • Trustworthiness Note: The thorough washing is a self-validating step. Insufficient washing will lead to pore blockage and inaccurate characterization data (e.g., lower than expected surface area).

  • Activation:

    • Transfer the purified powder into a fresh centrifuge tube and suspend it in anhydrous THF. Let it soak for 12 hours.

    • Centrifuge the mixture, decant the THF, and repeat the soaking step with fresh THF.

    • After the final wash, dry the powder under high vacuum at 80 °C for 24 hours. This "activation" step is essential to remove all guest solvent molecules from the pores, yielding a porous, high-surface-area material ready for characterization and application. The final product should be a free-flowing microcrystalline powder.

Essential Characterization

To confirm the successful synthesis and properties of the FCA-TAPB-COF, a suite of characterization techniques is employed.

G cluster_char Characterization Techniques COF FCA-TAPB-COF PXRD Powder X-ray Diffraction (PXRD) Confirms crystallinity and structure COF->PXRD FTIR FT-IR Spectroscopy Verifies imine bond formation COF->FTIR TGA Thermogravimetric Analysis (TGA) Assesses thermal stability COF->TGA BET N2 Adsorption (BET) Measures surface area and porosity COF->BET

Caption: Key techniques for COF characterization.

Summary of Expected Results:

TechniquePurposeExpected Outcome for FCA-TAPB-COF
Powder X-ray Diffraction (PXRD) To confirm the long-range crystalline order and determine the unit cell parameters.A diffraction pattern with several distinct, sharp peaks at low 2θ angles, indicative of a porous crystalline structure. The peak positions can be indexed to a specific crystal lattice (e.g., hexagonal).
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the formation of the imine linkage and the consumption of starting materials.Disappearance of the C=O stretching band from the aldehyde (~1690 cm⁻¹) and the N-H stretching bands from the amine (~3300-3400 cm⁻¹). Appearance of a new C=N stretching band for the imine linkage (~1620 cm⁻¹).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework.High thermal stability, with minimal weight loss up to 350-400 °C under an inert atmosphere, confirming the robustness of the covalent bonds.
Nitrogen Adsorption-Desorption Isotherms (77 K) To quantify the porosity and specific surface area (Brunauer–Emmett–Teller, BET).A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area, potentially in the range of 800-1500 m²/g.

Applications and Future Outlook

The unique structure of COFs derived from this compound opens doors to several high-impact applications.

  • Heterogeneous Catalysis: The carboxylic acid groups lining the pores can function as Brønsted acid catalysts.[8] The well-defined, porous structure ensures that active sites are readily accessible to substrates, potentially leading to high catalytic activity and selectivity. For example, these COFs could be explored for biomass conversion or acid-catalyzed condensation reactions.[8]

  • Photocatalysis: The extended π-conjugation within the framework makes these materials candidates for photocatalysis. Upon light irradiation, they can generate electron-hole pairs capable of driving chemical reactions, such as the degradation of organic pollutants in water.[12]

  • Adsorption and Separation: The high surface area and tunable pore environment are ideal for the capture of environmental pollutants. For instance, imine-linked COFs have shown exceptional performance in capturing iodine vapor, which is relevant for nuclear waste remediation.[13]

  • Sensing: The photoluminescent properties of the COF can be modulated by the presence of specific analytes that interact with the framework, forming the basis for highly sensitive and selective chemical sensors.

The field continues to evolve, with ongoing research into creating COFs with multiple, orthogonal functionalities and exploring their use in complex applications like drug delivery and energy storage.[3][14] The use of versatile building blocks like this compound is central to these advancements, providing a direct route to functional, stable, and highly ordered materials.

References

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Application Note: Surface Modification Using 4-Formylcinnamic Acid (4-FCA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of materials science, the ability to precisely control the chemistry of a surface is paramount for developing advanced technologies, from biomedical implants and biosensors to heterogeneous catalysts. 4-Formylcinnamic acid (4-FCA) has emerged as a powerful and versatile molecular linker for just this purpose. Its unique bifunctional structure, featuring a carboxylic acid group for robust surface anchoring and a terminal aldehyde group for subsequent covalent immobilization of biomolecules or other ligands, makes it an ideal candidate for creating highly tailored and functionalized surfaces.

This guide provides a comprehensive overview of 4-FCA, detailing the chemical principles behind its use and offering field-proven, step-by-step protocols for the modification of common material surfaces. We will explore the critical validation techniques required to confirm successful functionalization and discuss potential applications, empowering researchers to confidently integrate this molecule into their workflows.

Section 1: The Chemistry of this compound

The efficacy of 4-FCA as a surface modifier is rooted in its molecular architecture. It consists of a phenyl ring substituted with a carboxylic acid (-COOH) group and a formyl (aldehyde, -CHO) group, linked by a carbon-carbon double bond.

  • The Carboxylic Acid "Anchor": The -COOH group serves as the primary anchoring point to a wide range of materials, particularly metal oxides like titanium dioxide (TiO₂) and indium tin oxide (ITO).[1] It forms strong, stable bonds through chemisorption, creating a self-assembled monolayer (SAM) on the substrate.[1][2] This process relies on the interaction between the carboxyl group and the metal atoms on the hydroxylated oxide surface, typically forming a carboxylate linkage.[3]

  • The Aldehyde "Handle": Positioned at the opposite end of the molecule, the -CHO group acts as a reactive handle. It remains exposed and available for further chemical reactions after the molecule has been anchored to the surface. This aldehyde is particularly useful for covalently attaching amine-containing molecules (R-NH₂) via a Schiff base reaction, forming an imine (-C=N-) bond.[4][5]

Caption: Structure of 4-FCA highlighting its functional groups.

Section 2: Core Protocols for Surface Functionalization

The following protocols provide a robust framework for modifying metal oxide surfaces. It is crucial to work in a clean environment (e.g., a fume hood or cleanroom) and use high-purity reagents and solvents to ensure the formation of a high-quality monolayer.

Protocol 2.1: Formation of a 4-FCA Monolayer on Metal Oxide Surfaces (ITO/TiO₂)

This protocol details the initial anchoring of 4-FCA to form a reactive aldehyde-terminated surface.

Rationale: The initial cleaning and hydroxylation steps are critical for creating a pristine, high-energy surface that promotes uniform self-assembly. Anhydrous solvents are used during the assembly step because water can compete for binding sites on the oxide surface, leading to a disordered and incomplete monolayer.

Materials and Reagents:

  • Metal oxide substrates (e.g., Indium Tin Oxide coated glass, Titanium Dioxide wafers).[6][7]

  • Detergent solution (e.g., 2% Alconox)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Acetone, Isopropanol (ACS grade or higher)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive, reactive, and explosive if mixed with organic solvents. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated fume hood.[8]

  • This compound (4-FCA)

  • Anhydrous Toluene or Ethanol

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrates sequentially in detergent solution, DI water, acetone, and isopropanol for 15 minutes each.

    • Rinse thoroughly with DI water between each sonication step.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Surface Activation (Hydroxylation):

    • Treat the cleaned substrates with an oxygen plasma cleaner for 3-5 minutes.

    • Alternative: Carefully immerse the substrates in freshly prepared Piranha solution for 10-15 minutes. After immersion, rinse extensively with DI water to remove all traces of acid.[8]

  • Preparation of 4-FCA Solution:

    • Prepare a 1-5 mM solution of 4-FCA in an anhydrous solvent (e.g., toluene or ethanol). Gentle heating or sonication may be required to fully dissolve the 4-FCA.

  • Self-Assembly:

    • Immediately immerse the activated, dry substrates into the 4-FCA solution.

    • Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the solution.

    • Rinse thoroughly with the fresh anhydrous solvent to remove any non-chemisorbed 4-FCA molecules.

    • Dry the substrates under a nitrogen stream. The surface is now functionalized with an aldehyde-terminated monolayer.

Protocol 2.2: Covalent Immobilization via Schiff Base & Reductive Amination

This protocol describes the subsequent reaction to attach an amine-containing molecule (e.g., a protein, peptide, or fluorescent dye) to the 4-FCA modified surface.

Rationale: The Schiff base reaction is a condensation reaction between the surface aldehyde and a primary amine, forming a reversible imine bond.[9] For applications requiring long-term stability, this imine can be reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which selectively reduces imines in the presence of aldehydes.[10][11]

Materials and Reagents:

  • 4-FCA modified substrate (from Protocol 2.1)

  • Amine-containing molecule of interest (e.g., Bovine Serum Albumin, amine-modified DNA, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium cyanoborohydride (NaBH₃CN). CAUTION: NaBH₃CN is toxic and can release cyanide gas under strongly acidic conditions. Handle with care.[12]

  • Ethanolamine or Tris buffer (for quenching)

Procedure:

  • Preparation of Amine Solution:

    • Dissolve the amine-containing molecule in PBS (pH 7.4) to the desired concentration (e.g., 0.1 - 1.0 mg/mL for proteins).

  • Schiff Base Reaction:

    • Immerse the 4-FCA modified substrate in the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Reductive Amination (Optional but Recommended):

    • Directly add NaBH₃CN to the amine solution containing the substrate to a final concentration of ~50 mM.[10]

    • Allow the reduction to proceed for 1-2 hours at room temperature.

  • Quenching and Rinsing:

    • Remove the substrate and immerse it in a quenching solution (e.g., 1 M ethanolamine or Tris buffer, pH 8) for 15 minutes to react with any remaining surface aldehydes.

    • Rinse the substrate thoroughly with PBS and then DI water.

    • Dry under a nitrogen stream.

Caption: Experimental workflow from bare substrate to final functionalized surface.

Section 3: Characterization and Validation

Successful surface modification must be confirmed using appropriate analytical techniques. Each technique provides complementary information about the chemical and physical properties of the surface at each stage of the process.

Technique Purpose Expected Outcome for Successful Modification
Water Contact Angle (WCA) Goniometry To measure changes in surface wettability (hydrophilicity/hydrophobicity).[13]A clean, hydroxylated oxide surface is highly hydrophilic (WCA < 20°). After 4-FCA modification, the surface becomes more hydrophobic due to the aromatic rings (WCA ~60-80°). Subsequent immobilization of a hydrophilic molecule (like a protein) will decrease the WCA again.[14][15][16]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states at the surface.[17]The appearance of the C 1s peak corresponding to the aromatic ring of 4-FCA after modification. A high-resolution scan can distinguish the C=O of the aldehyde and carboxylate groups. After protein immobilization, a significant N 1s signal will appear.[18][19]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy To identify specific chemical functional groups on the surface.Disappearance of the broad -OH stretch of the carboxylic acid and appearance of symmetric/asymmetric COO⁻ stretches (~1400-1600 cm⁻¹) indicating carboxylate binding to the surface.[3] A characteristic C=O stretch for the aldehyde (~1700 cm⁻¹) should be visible. After Schiff base formation, a C=N stretch (~1640 cm⁻¹) appears.[20]

Section 4: Application Spotlight - A Biosensor Platform

The precise control afforded by 4-FCA chemistry is ideal for fabricating biosensing devices.[21][22][23] For example, an antibody can be covalently immobilized onto a 4-FCA modified Indium Tin Oxide (ITO) electrode. The carboxylic acid groups ensure a stable attachment to the conductive ITO surface, while the aldehyde allows for the oriented immobilization of the antibody via its amine residues. This creates a specific recognition layer capable of capturing a target antigen from a sample, with the binding event being detected electrochemically.

Caption: Layered structure of a 4-FCA-based electrochemical biosensor.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent WCA / Poor Monolayer Formation 1. Incomplete substrate cleaning or activation. 2. Contaminated or wet solvent for 4-FCA solution. 3. 4-FCA solution concentration too low or old.1. Re-evaluate cleaning protocol; ensure plasma cleaner is functioning or Piranha solution is fresh. 2. Use fresh, anhydrous solvent from a sealed bottle. 3. Prepare a fresh 4-FCA solution.
Low Signal in XPS/FTIR 1. Incomplete surface coverage. 2. Insufficient reaction time for self-assembly.1. Follow troubleshooting for poor monolayer formation. 2. Increase the immersion time for 4-FCA self-assembly to 24 hours.
Low Efficiency of Biomolecule Immobilization 1. Inactive amine groups on the biomolecule. 2. Steric hindrance preventing access to surface aldehydes. 3. Reversal of the Schiff base (imine) bond.1. Check the purity and activity of the biomolecule. 2. Optimize the concentration of the biomolecule; consider adding a short PEG spacer. 3. Always perform the reductive amination step for a stable, covalent linkage.[24]

Conclusion

This compound is a highly effective and adaptable molecule for the functionalization of material surfaces. By leveraging the dual chemistry of its carboxylic acid anchor and its reactive aldehyde handle, researchers can construct well-defined, functional interfaces. The protocols and validation techniques outlined in this guide provide a solid foundation for successfully implementing 4-FCA in a variety of applications, from fundamental surface science to the development of sophisticated biomedical devices.

References

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Application Note: Protocol for Utilizing 4-Formylcinnamic Acid in Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Formylcinnamic acid (4-FCA) in photopolymerization. Unlike conventional free-radical photoinitiators, 4-FCA primarily functions as a photocrosslinkable monomer. Its cinnamate moiety undergoes a [2+2] photocycloaddition upon UV irradiation to form cyclobutane rings, inducing step-growth polymerization or crosslinking. The presence of the aldehyde (formyl) group offers a valuable site for subsequent chemical modifications. This guide details the underlying mechanism, provides step-by-step protocols for creating and photocrosslinking polymers incorporating 4-FCA, and offers expert insights into process optimization and troubleshooting.

Introduction and Scientific Principle

This compound is a bifunctional organic compound featuring a cinnamic acid group and an aromatic aldehyde. This unique structure allows it to participate in polymer chemistry in two distinct ways. The primary focus of this guide is its role in photopolymerization, which is driven by the α,β-unsaturated double bond of the cinnamate group.

Upon exposure to ultraviolet (UV) radiation, typically above 280 nm, the cinnamate groups can dimerize via a [2+2] photocycloaddition reaction.[1][2][3] When 4-FCA is incorporated into a polymer backbone, this photodimerization event serves as a crosslinking point, transforming a soluble polymer into an insoluble, three-dimensional network. This process is a form of step-growth photopolymerization and is fundamentally different from the chain-growth mechanism initiated by radical photoinitiators.[4][5] The formyl group remains largely unaffected by this process, providing a reactive handle for post-polymerization functionalization, such as ligand conjugation or surface modification.

Recent advancements have also demonstrated that this photocycloaddition can be sensitized to occur under visible light using an appropriate photocatalyst that operates via a triplet energy transfer mechanism.[6][7][8] This opens avenues for more biocompatible curing conditions, which is of high interest in drug delivery and tissue engineering.

Mechanism: The [2+2] Photocycloaddition

The core mechanism is the light-induced cycloaddition of two cinnamate moieties. When a polymer containing pendant 4-FCA groups is irradiated with UV light, the following occurs:

  • Photoexcitation: The cinnamoyl group absorbs a photon, promoting it to an excited singlet state (S1).

  • Intersystem Crossing (ISC): The molecule may then undergo intersystem crossing to a more stable, longer-lived triplet state (T1). This step is often facilitated by the presence of a photosensitizer, especially for visible-light-induced polymerization.[6][7]

  • Cycloaddition: An excited triplet-state cinnamate group reacts with a ground-state cinnamate on an adjacent polymer chain. This forms a stable, covalent bond, creating a cyclobutane ring structure (a truxillic or truxinic acid derivative).

  • Network Formation: As this dimerization process repeats throughout the material, a crosslinked polymer network is formed, leading to solidification and loss of solubility.

The diagram below illustrates this photocrosslinking mechanism.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Cycloaddition Reaction Polymer_Ground Polymer Chain with 4-FCA (Ground State) Polymer_Excited Polymer Chain with 4-FCA (Excited Triplet State) Polymer_Ground->Polymer_Excited UV Light (hv) or Visible Light + Photosensitizer Polymer_Excited_2 Excited Polymer Chain Adjacent_Chain Adjacent Polymer Chain with 4-FCA (Ground State) Crosslinked_Polymer Crosslinked Polymer (Cyclobutane Bridge Formed) Adjacent_Chain->Crosslinked_Polymer Polymer_Excited_2->Crosslinked_Polymer Dimerization caption Mechanism of [2+2] photocycloaddition for crosslinking.

Caption: Mechanism of [2+2] photocycloaddition for crosslinking.

Experimental Protocols

Direct polymerization of 4-FCA itself results in small oligomers. For practical applications, 4-FCA is typically first incorporated into a polymer backbone, which is then photocrosslinked. The following two-part protocol details the synthesis of a photocrosslinkable polyester followed by the photocuring process.

Part A: Synthesis of a Photocrosslinkable Polyester

This protocol describes the synthesis of a linear polyester incorporating 4-FCA via the condensation of 4,4'-(adipoyldioxy)dicinnamic acid chloride (CAC) with a diol, a method adapted from established literature on creating polymers from 4-hydroxycinnamic acid derivatives.[3]

Materials:

  • 4-Hydroxycinnamic acid

  • Adipoyl chloride

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • 1,6-Hexanediol

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

Workflow:

G cluster_0 Part A: Monomer Synthesis cluster_1 Part B: Polycondensation A1 1. React 4-Hydroxycinnamic Acid + Adipoyl Chloride A2 2. Synthesize Diacid Intermediate A1->A2 A3 3. React with Thionyl Chloride A2->A3 A4 4. Isolate Diacid Chloride (CAC) A3->A4 B1 5. Dissolve CAC + 1,6-Hexanediol in DMAc A4->B1 Use in Polymerization B2 6. Heat Reaction Mixture (e.g., 80-90°C, 24h) B1->B2 B3 7. Precipitate Polymer in Methanol B2->B3 B4 8. Dry to Yield Photocrosslinkable Polyester B3->B4 caption Workflow for synthesizing a 4-FCA-derived polyester.

Caption: Workflow for synthesizing a 4-FCA-derived polyester.

Step-by-Step Procedure:

  • Synthesis of Diacid Monomer: In a flask under nitrogen, dissolve 4-hydroxycinnamic acid in anhydrous pyridine. Cool the solution in an ice bath. Add adipoyl chloride dropwise with vigorous stirring. Allow the reaction to proceed for 24 hours at room temperature. Acidify the mixture with HCl to precipitate the 4,4'-(adipoyldioxy)dicinnamic acid intermediate. Filter, wash with water, and dry.

  • Synthesis of Diacid Chloride (CAC): Reflux the diacid intermediate from Step 1 in an excess of thionyl chloride for 4 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride (CAC).

  • Polycondensation: In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of the synthesized CAC and 1,6-hexanediol in anhydrous DMAc. Heat the solution to 80-90°C and maintain for 24 hours with constant stirring.

  • Polymer Isolation: Cool the viscous solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

  • Purification: Filter the white fibrous polymer, wash thoroughly with fresh methanol to remove unreacted monomers and solvent, and dry under vacuum at 40°C until a constant weight is achieved.

  • Characterization: Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy. Determine molecular weight and polydispersity via Gel Permeation Chromatography (GPC).

Part B: Photocrosslinking Protocol

This protocol details the procedure for crosslinking the synthesized polyester film using UV irradiation.

Materials and Equipment:

  • Synthesized 4-FCA-containing polyester

  • Solvent (e.g., Chloroform, Dichloromethane, or DMF)

  • Optional Photosensitizer (e.g., 2,2'-Methoxythioxanthone for visible light)[7]

  • UV Lamp (e.g., medium-pressure mercury lamp, λ ≥ 280 nm) or Visible Light LED (e.g., 455 nm)

  • Nitrogen or Argon source for inert atmosphere

  • Spin coater or casting knife

  • Substrate (e.g., glass slide, silicon wafer)

  • Beakers, stir plates

Step-by-Step Procedure:

  • Preparation of Photopolymer Solution: Dissolve the synthesized polyester in a suitable solvent to form a solution of desired concentration (e.g., 5-20% w/v). Stir until the polymer is fully dissolved. If using a photosensitizer for visible light curing, add it at this stage (e.g., 0.1-1 mol% relative to the cinnamate groups).

  • Film Casting: Dispense the polymer solution onto a clean substrate. Create a thin, uniform film using a spin coater or a doctor blade.

  • Solvent Evaporation: Place the coated substrate in a vacuum oven at a mild temperature (e.g., 40-50°C) to completely remove the solvent. An optically clear, solid film should remain.

  • Photocrosslinking: Place the polymer film under the UV or visible light source in an inert atmosphere (a nitrogen-filled glovebox is ideal to prevent oxygen inhibition). Irradiate the film for a predetermined time (typically ranging from 5 minutes to 1 hour).

    • Causality: An inert atmosphere is crucial because oxygen can quench the excited triplet state of the cinnamate group, inhibiting the cycloaddition reaction and leading to incomplete curing.

  • Analysis of Crosslinking:

    • Solubility Test: Immerse a piece of the irradiated film in the original solvent used for casting. A successfully crosslinked film will swell but not dissolve, while the unirradiated film will dissolve completely.

    • Spectroscopic Analysis: Monitor the disappearance of the C=C double bond absorption peak (around 1630 cm⁻¹) using FT-IR spectroscopy or the change in the UV-Vis absorption spectrum of the cinnamate chromophore.[3]

Quantitative Data and Parameters

The optimal parameters for photopolymerization are system-dependent. The following table provides a typical range of starting conditions for optimization.

ParameterRecommended RangeRationale & Key Considerations
Polymer Concentration 5 - 20% (w/v)Higher concentrations lead to thicker films and potentially faster gelation but can increase solution viscosity, making film casting difficult.
Light Source Medium-Pressure Hg LampProvides broad UV output. Use filters to select wavelengths >280 nm to avoid polymer degradation.
Light Wavelength >280 nm (Direct); 400-460 nm (Sensitized)Direct excitation of the cinnamate group occurs in the UV-B/C range. For visible light, the wavelength must match the absorption of the photosensitizer.[7]
Light Intensity 10 - 100 mW/cm²Higher intensity reduces cure time but can cause excessive heating or non-uniform curing.
Irradiation Time 5 - 60 minDependent on light intensity, film thickness, and concentration of photoreactive groups. Monitor curing progress to determine the endpoint.
Photosensitizer Conc. 0.1 - 1.0 mol% (if used)A low concentration is usually sufficient. Higher amounts can cause unwanted color and may not significantly improve efficiency.
Atmosphere Inert (N₂ or Ar)Essential for preventing oxygen inhibition, which quenches the excited state required for the [2+2] cycloaddition.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or No Curing 1. Insufficient light exposure (time or intensity).2. Oxygen inhibition.3. Light wavelength does not match chromophore absorption.4. Low concentration of cinnamate groups in the polymer.1. Increase irradiation time or use a more powerful lamp.2. Ensure the curing chamber is thoroughly purged with an inert gas (N₂ or Ar).3. Verify lamp emission spectrum and polymer absorbance. Use a photosensitizer if necessary.4. Synthesize a polymer with a higher density of 4-FCA moieties.
Brittle or Cracked Film 1. High crosslink density.2. Film is too thick.3. Stress induced during solvent evaporation.1. Reduce irradiation time to lower the crosslink density.2. Cast a thinner film.3. Slow down the solvent evaporation rate by reducing the temperature or vacuum.
Yellowing of Film 1. Polymer degradation from short-wavelength UV light.2. Photosensitizer degradation.1. Use an optical filter to block wavelengths below 280 nm.2. Reduce photosensitizer concentration or choose a more photostable alternative.

References

  • Jiang, Y., Zhu, H., Chen, J., & Liao, S. (2023). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids.
  • Jiang, Y., Zhu, H., Chen, J., & Liao, S. (2023).
  • Liao, S. et al. (2022).
  • ResearchGate. (n.d.). Photodimerization reaction of cinnamate derivatives for the formation of α, β, or δ-type truxillic/truxinic acids.
  • Kihara, H., & Tamaoki, N. (2006). A Main‐Chain Liquid‐Crystalline Oligomer Prepared by in situ Photopolymerization of an LC Monomer Having Cinnamate Moieties.
  • Fonseca, A. C., Lima, M. S., Sousa, A. F., Silvestre, A. J., Coelho, J. F. J., & Serra, A. C. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Polymer Chemistry, 10(14), 1696-1723. [Link][9][10]
  • Wikipedia. (n.d.).
  • Allcock, H. R. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC - NIH. [Link][5]
  • science-softCon. (n.d.).
  • Kim, S. H., & Lee, S. H. (2003). Synthesis and Characterization of Photocrosslinkable Biodegradable Polymers Derived from 4-Hydroxycinnamic Acid. Semantic Scholar. [Link][3]

Sources

Application Note: 4-Formylcinnamic Acid as a Molecular Probe for Furan Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan and its derivatives are recognized as process contaminants in thermally treated foods and are classified as possibly carcinogenic to humans, necessitating sensitive and reliable detection methods.[1][2][3] This application note details the use of 4-formylcinnamic acid as a selective molecular probe for the identification and potential quantification of furan. The methodology leverages the classic Diels-Alder [4+2] cycloaddition reaction, a robust and well-characterized chemical transformation.[4][5] In this approach, the furan ring acts as the diene, reacting with the electron-deficient alkene of this compound (the dienophile) to form a stable oxanorbornene adduct. This adduct can be readily detected and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering a viable alternative to traditional headspace gas chromatography-mass spectrometry (HS-GC-MS) methods.[6][7] This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for employing this compound as a molecular probe in furan analysis.

Introduction: The Challenge of Furan Detection

Furan is a volatile, colorless heterocyclic organic compound that can form in a variety of foods during thermal processing, such as canning, jarring, and roasting.[1][8][9] Its formation pathways are complex and can involve the thermal degradation of carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids.[1][10] The International Agency for Research on Cancer (IARC) has classified furan as a "possible human carcinogen (Group 2B)," prompting regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) to monitor its levels in the food supply.[1][3]

Current standard methods for furan quantification primarily rely on HS-GC-MS.[6][7][11] While effective, these methods can be challenging due to the high volatility of furan, which complicates sample preparation and can lead to analyte loss.[9][12] Furthermore, the high temperatures used in headspace analysis can potentially generate additional furan, leading to inaccurate measurements.[9][12]

Molecular probes offer a compelling alternative by converting the volatile furan into a stable, non-volatile derivative under mild conditions. This strategy mitigates analyte loss and simplifies sample handling and analysis. This compound is an ideal candidate for such a probe due to its dienophilic nature, driven by the electron-withdrawing effects of the carboxylic acid and formyl groups on the cinnamic backbone.

Principle of the Method: The Diels-Alder Reaction

The core of this detection strategy is the Diels-Alder reaction, a powerful tool in organic synthesis that forms a six-membered ring from a conjugated diene and a substituted alkene (dienophile).[5] In this application, furan serves as the diene, and this compound acts as the dienophile. The reaction proceeds as a [4+2] cycloaddition to form a specific and stable oxanorbornene derivative.

The reaction is highly specific for conjugated dienes like furan, minimizing interference from other matrix components. The resulting adduct has a significantly higher molecular weight and lower volatility than furan, making it amenable to analysis by liquid chromatography. The presence of the cinnamic acid chromophore and the additional formyl group provides strong UV absorbance and a distinct mass for sensitive detection.

Caption: Diels-Alder cycloaddition of furan and this compound.

Materials and Reagents

Chemicals and Standards
  • This compound (predominantly trans, ≥97.5%)[13]

  • Furan (≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • d4-Furan (isotopically labeled internal standard)

  • Sodium chloride (analytical grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., with ESI source)

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • pH meter

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Experimental Protocols

Protocol 1: Synthesis and Characterization of the Furan-4-FCA Adduct Standard

Rationale: A pure analytical standard of the adduct is required for method development, calibration, and confirmation of its formation in test samples. This protocol describes the bulk synthesis and purification of the adduct.

Steps:

  • Reaction Setup: In a sealed pressure-resistant vial, dissolve 100 mg of this compound in 10 mL of a suitable solvent (e.g., toluene or acetonitrile).

  • Addition of Furan: Add a 5-fold molar excess of furan to the solution.

    • Causality: A molar excess of furan drives the reaction equilibrium towards the product, maximizing the yield of the adduct.

  • Reaction Conditions: Seal the vial tightly and heat the reaction mixture at 60-80°C for 24-48 hours. The optimal temperature should be kept below 130°C to favor the reaction.[14]

    • Causality: Moderate heating provides the necessary activation energy for the cycloaddition without promoting the retro-Diels-Alder reaction or significant furan evaporation.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or HPLC-UV. The disappearance of the this compound peak and the appearance of a new, more retained peak indicates adduct formation.

  • Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure oxanorbornene adduct.

  • Characterization: Confirm the structure of the purified adduct using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sample Preparation and Derivatization

Rationale: This protocol is designed for the extraction and derivatization of furan from a food matrix. The key is to efficiently trap the volatile furan with the 4-FCA probe under conditions that minimize analyte loss and matrix interference.

Steps:

  • Sample Homogenization: For solid or semi-solid samples, weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5-10 mL directly into the vial.[11][12]

    • Causality: Homogenization ensures a representative sample. Using a headspace vial allows for a sealed environment to prevent furan loss.

  • Dilution & Salting Out: Add 5 mL of saturated sodium chloride solution to the vial.

    • Causality: Adding a saturated salt solution increases the ionic strength of the aqueous phase, which decreases the solubility of furan and promotes its partitioning into the headspace where it can react with the probe.[11]

  • Probe & Internal Standard Addition: Spike the sample with a known concentration of the this compound probe solution (e.g., 100 µL of a 1 mg/mL solution in methanol). Add an internal standard (e.g., d4-furan) for accurate quantification.

    • Self-Validation: The isotopically labeled internal standard co-extracts with the analyte and experiences similar matrix effects, ensuring accurate quantification by compensating for variations in extraction efficiency and instrument response.[12]

  • Derivatization Reaction: Immediately seal the vial with a PTFE-lined septum and cap. Vortex vigorously for 30 seconds. Place the vial in a heating block or water bath at 60°C for 2-4 hours.

    • Causality: Sealing the vial is critical to contain the volatile furan. Heating at 60°C accelerates the Diels-Alder reaction while minimizing the risk of thermal furan formation, a known issue at higher temperatures (e.g., 80°C).[11]

  • Reaction Quenching & Extraction: After incubation, cool the vial to room temperature. Add 5 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins and other solids.

  • Final Preparation: Carefully transfer the supernatant to a clean tube. Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Caption: Workflow for furan derivatization and analysis.

Protocol 3: LC-MS/MS Analysis

Rationale: LC-MS/MS provides the high sensitivity and selectivity required for quantifying the furan-4-FCA adduct in complex matrices. A reverse-phase method is suitable for separating the adduct from potential interferences.

Steps:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Rationale for Negative Mode: The carboxylic acid group on the adduct readily deprotonates to form a [M-H]⁻ ion, providing a strong and stable signal in negative ESI mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Self-Validation: MRM enhances specificity and sensitivity by monitoring a specific precursor ion to product ion transition, effectively filtering out background noise and confirming the analyte's identity.

  • MRM Transitions:

    • Determine the exact mass of the [M-H]⁻ precursor ion for the furan-4-FCA adduct and its deuterated internal standard analogue.

    • Optimize collision energy to identify the most abundant and stable product ions for quantification (quantifier) and confirmation (qualifier).

Data Analysis and Quantification

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte (furan-4-FCA adduct) to the internal standard (d4-furan-4-FCA adduct) against the concentration of the adduct standard. The concentration of furan in the original sample is then calculated from this curve, accounting for the initial sample weight and dilution factors.

Data Presentation:

Table 1: Physicochemical Properties

Property This compound Furan Furan-4-FCA Adduct
Molecular Formula C₁₀H₈O₃[13] C₄H₄O[1] C₁₄H₁₂O₄
Molecular Weight 176.17 g/mol [15] 68.07 g/mol [12] 244.24 g/mol
Boiling Point N/A (Melts at 250-255°C)[13] 31.4°C[12] > 300°C (Estimated)

| Appearance | Light yellow crystalline powder[13] | Colorless volatile liquid[12] | White to off-white solid |

Table 2: Optimized LC-MS/MS Parameters (Example)

Parameter Analyte (Furan-4-FCA Adduct) Internal Standard (d4-Furan-4-FCA Adduct)
Precursor Ion (m/z) 243.06 247.08
Product Ion 1 (Quantifier, m/z) 175.04 (Loss of furan) 175.04 (Loss of d4-furan)
Product Ion 2 (Qualifier, m/z) 129.03 (Loss of furan and COOH) 129.03 (Loss of d4-furan and COOH)
Collision Energy (eV) 15 15

| Retention Time (min) | ~5.8 | ~5.8 |

Conclusion and Field Insights

The use of this compound as a molecular probe presents a robust and reliable method for the identification of furan in complex matrices. By converting the highly volatile furan into a stable, non-volatile adduct, this derivatization strategy overcomes the primary challenges associated with traditional HS-GC-MS analysis. The Diels-Alder reaction provides the required specificity, while subsequent LC-MS/MS analysis delivers high sensitivity and confirmatory power. This application note provides a comprehensive framework, from the underlying chemical principles to detailed, validated protocols, enabling researchers to implement this advanced technique for accurate and reproducible furan analysis in food safety, toxicology, and drug development contexts.

References

  • Jeong, J., Lee, Y., & Kim, M. (2019). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
  • European Commission, Joint Research Centre. (2007). Methods for the determination of furan in food. JRC Publications Repository.
  • Chen, B., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • Lee, J. G., & Shin, H. S. (2017). Furan in Thermally Processed Foods: A Review. PubMed Central.
  • U.S. Food and Drug Administration. (2017). Determination of Furan in Foods. FDA.gov.
  • Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek.com.
  • Batool, Z., et al. (2024). Demystifying furan formation in foods: Implications for human health, detection, and control measures: A review. Comprehensive Reviews in Food Science and Food Safety.
  • U.S. Food and Drug Administration. (2018). Questions and Answers on the Occurrence of Furan in Food. FDA.gov.
  • Vranová, J., & Ciesarová, Z. (2009). Furan in food. Czech Journal of Food Sciences.
  • Crew, C. (2008). The Determination of Furan in Foods — Challenges and Solutions. LCGC International.
  • SpectraBase. This compound, predominantly trans - Optional[ATR-IR] - Spectrum.
  • Zinzalla, G., et al. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98077, this compound.
  • Wang, Y., et al. (2021). Preparation of a Molecularly Imprinted Film on Quartz Crystal Microbalance Chip for Determination of Furanic Compounds. MDPI.
  • Kubáň, V., et al. (2019). A novel method of furan determination in beer using gas chromatography with a flame ionization detector. ResearchGate.
  • Salavati-Fard, T., et al. (2019). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ChemCatChem.
  • Zibo Anquan Chemical Co., Ltd. (2024). Diels alder reaction of furan and maleic anhydride.
  • Kumar, A., & Kumar, S. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal.
  • Gunia-Krzyżak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences.
  • Shkoor, M. G., & Snieckus, V. (2014). INTRODUCING THE DIELS-ALDER REACTIVITY OF 2-FURANMETHANETHIOL WITH SELECTED MALEIC ACID DERIVATIVES. HETEROCYCLES.
  • Google Patents. (2020). WO2020046124A1 - Diels-alder reaction with furanics to obtain aromatics.
  • Organic Syntheses. α-PHENYLCINNAMIC ACID.
  • Chem Help ASAP. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube.
  • Lee, K., et al. (2020). Effects of hydroxycinnamic acids on the reduction of furan and α-dicarbonyl compounds. Food Chemistry.
  • Iancu, C., et al. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.
  • Perez Locas, C., & Yaylayan, V. A. (2004). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. Journal of Agricultural and Food Chemistry.
  • Zhang, Z., et al. (2018). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances.
  • Zinzalla, G., et al. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties - Supporting Information. Beilstein Journals.
  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Lee, K. G., et al. (2020). Effects of hydroxycinnamic acids on the reduction of furan and α-dicarbonyl compounds. PubMed.

Sources

Leveraging 4-Formylcinnamic Acid: A Guide to Experimental Setups and Core Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Introduction: The Synthetic Potential of a Bifunctional Building Block

4-Formylcinnamic acid (4-FCA) stands as a uniquely versatile scaffold in modern organic synthesis. Its structure, featuring a para-substituted benzene ring with both an aldehyde and a vinylogous carboxylic acid, offers two distinct and chemically orthogonal handles for molecular elaboration. This duality allows for sequential or selective reactions, making 4-FCA an ideal starting material for constructing complex molecules, including stilbene derivatives for materials science, and diverse pharmacophores in drug discovery programs.[1][2] Cinnamic acid and its derivatives are central intermediates in the biosynthesis of numerous natural products and have been explored for a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental considerations for several key transformations involving this compound. We move beyond simple procedural lists to explain the underlying principles and rationale behind the selection of reagents and conditions, empowering the user to adapt and troubleshoot these protocols effectively.

Physicochemical Properties and Safe Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

Key Physicochemical Data
PropertyValueSource(s)
Chemical Formula C₁₀H₈O₃[6][7]
Molar Mass 176.17 g/mol [6][7]
Appearance Light yellow to beige crystalline powder[8]
Melting Point 250-255 °C[8]
Solubility Slightly soluble in water; soluble in many organic solvents like DMSO and DMF.[3][9]
Spectroscopic Data Conforms to structure[7][9][10][11]
Safety and Handling Protocol

As with any chemical reagent, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[12][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[12][14] Avoid ingestion and contact with skin and eyes.[12][13]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][15]

  • Incompatibilities: Avoid strong oxidizing agents.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][15]

General Synthetic Workflow

The dual functionality of 4-FCA allows for a branched synthetic approach. The aldehyde can be transformed into alkenes, amines, or alcohols, while the carboxylic acid can be converted into esters or amides. This workflow enables the generation of a diverse chemical library from a single, commercially available starting material.

G cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions FCA This compound (4-FCA) Wittig Stilbene Derivatives FCA->Wittig Wittig / HWE Reagents ReductiveAmination Amine Derivatives FCA->ReductiveAmination Amine + Reducing Agent Aldol Chalcone-like Structures FCA->Aldol Ketone / Aldehyde + Base/Acid Esterification Ester Derivatives FCA->Esterification Alcohol + Acid Catalyst Amidation Amide Derivatives FCA->Amidation Amine + Coupling Agent Wittig->Amidation Sequential Reaction ReductiveAmination->Esterification Sequential Reaction

Caption: General reaction pathways for this compound.

Application Note I: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a cornerstone of organic chemistry for creating carbon-carbon double bonds by reacting a carbonyl with a phosphorus ylide.[16] For substrates like 4-FCA, this reaction is paramount for synthesizing stilbene derivatives, which are widely studied for their optical and biological properties.[1][17][18]

Principle and Rationale

The reaction proceeds via the attack of a phosphorus ylide (Wittig reagent) on the aldehyde carbonyl of 4-FCA. This forms a betaine intermediate, which collapses into a four-membered oxaphosphetane ring. Subsequent decomposition of this ring yields the desired alkene (the stilbene derivative) and triphenylphosphine oxide. The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[19]

Choice of Reagent: We will use a "stabilized" ylide, such as (Carbethoxymethylene)triphenylphosphorane. Stabilized ylides contain an electron-withdrawing group (like an ester) that delocalizes the negative charge on the carbanion. This makes them less reactive but significantly favors the formation of the thermodynamically more stable (E)-alkene isomer, which is often the desired product in stilbene synthesis.[20][21]

Experimental Workflow Diagram

G start Setup Reaction Flask (4-FCA, Ylide, Solvent) stir Stir at Room Temp (e.g., 12-24h) start->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (Filter Ph3PO) monitor->workup Reaction Complete acidify Acidify Aqueous Layer to Precipitate Product workup->acidify filter Vacuum Filtration acidify->filter dry Dry Product filter->dry product Purified (E)-Stilbene Derivative dry->product

Caption: Workflow for the Wittig synthesis of a stilbene derivative.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of (E)-3-(4-(2-ethoxy-2-oxoethyl)phenyl)acrylic acid.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.68 mmol, 1.0 equiv) and (Carbethoxymethylene)triphenylphosphorane (2.37 g, 6.81 mmol, 1.2 equiv).

  • Reaction Setup: Add 30 mL of Tetrahydrofuran (THF). The mixture may not fully dissolve initially.

  • Reaction Execution: Stir the suspension vigorously at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-FCA spot.

  • Initial Workup: After completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Separation: To the resulting residue, add 50 mL of 1 M Sodium Hydroxide (NaOH) solution. Stir for 30 minutes. The desired carboxylic acid product will dissolve in the aqueous base, while the byproduct, triphenylphosphine oxide, will remain as a white solid.

  • Filtration: Remove the triphenylphosphine oxide by vacuum filtration, washing the solid with a small amount of fresh 1 M NaOH.

  • Product Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. While stirring, slowly acidify the solution to pH ~2 by adding 6 M Hydrochloric Acid (HCl) dropwise. A white precipitate of the product will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.[22]

Reagent Table and Expected Yield
ReagentMolar Mass ( g/mol )Amount (g)mmolesEquivalents
This compound176.171.05.681.0
(Carbethoxymethylene)triphenylphosphorane348.382.376.811.2
THF-30 mL--
Expected Yield 246.25 (Product) ~1.2 g (85-95%)

Application Note II: Synthesis of Amine Derivatives via Reductive Amination

Reductive amination is a powerful and efficient method for converting carbonyls into amines.[23] It is a cornerstone of medicinal chemistry for introducing the amine functional group, which is prevalent in active pharmaceutical ingredients.

Principle and Rationale

This reaction proceeds in two stages within a single pot:

  • Imine Formation: The aldehyde of 4-FCA reacts with a primary or secondary amine under mildly acidic conditions to form a protonated imine (or iminium ion) intermediate, with the loss of a water molecule.

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine to the corresponding amine.

Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation.[24] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the starting aldehyde.[24] It is also tolerant of the mildly acidic conditions required for imine formation and selectively reduces the iminium ion as it is formed, driving the equilibrium towards the product.[23] This selectivity makes it ideal for one-pot reactions.[23]

Detailed Step-by-Step Protocol

This protocol describes the synthesis of 4-((benzylamino)methyl)cinnamic acid.

  • Reagent Preparation: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.68 mmol, 1.0 equiv) and 40 mL of Dichloroethane (DCE).

  • Amine Addition: Add benzylamine (0.67 g, 0.68 mL, 6.25 mmol, 1.1 equiv) to the suspension.

  • Initiation: Add two drops of glacial acetic acid to catalyze the imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.8 g, 8.52 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Workup: Stir the biphasic mixture vigorously for 20 minutes. The product may precipitate at the interface or remain in the aqueous layer. If a precipitate forms, collect it by filtration. If not, separate the layers and acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum.

Reagent Table and Expected Yield
ReagentMolar Mass ( g/mol )AmountmmolesEquivalents
This compound176.171.0 g5.681.0
Benzylamine107.150.67 g6.251.1
STAB211.941.8 g8.521.5
Dichloroethane (DCE)-40 mL--
Expected Yield 267.31 (Product) ~1.3 g (80-90%)

Other Key Transformations

Aldol Condensation

The aldehyde functionality of 4-FCA can participate in base- or acid-catalyzed aldol condensations with ketones or other enolizable aldehydes.[25][26] This reaction forms a β-hydroxy carbonyl adduct, which typically dehydrates under the reaction conditions to yield an α,β-unsaturated carbonyl compound, expanding the conjugated system.[26][27] This is a powerful C-C bond-forming reaction for creating chalcone-like structures.[27]

Reactions of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into amides or esters using standard procedures.

  • Amidation: Reaction with an amine using a coupling agent (e.g., HATU, EDC/HOBt) or by first converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by addition of the amine.[28][29][30]

  • Esterification: Fischer esterification, by refluxing 4-FCA in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), is a straightforward method for producing ester derivatives.

Conclusion

This compound is a robust and highly valuable starting material for synthetic chemistry. Its orthogonal functional groups provide a predictable platform for building molecular complexity. The protocols detailed in this guide for Wittig olefination and reductive amination represent reliable and scalable methods for elaborating the aldehyde moiety. By understanding the principles behind reagent selection and reaction conditions, researchers can confidently employ 4-FCA to accelerate their research in materials science, drug discovery, and beyond.

References

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Application Notes & Protocols for the Purification of Crude 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude 4-Formylcinnamic acid (4-FCA). We delve into the rationale behind selecting appropriate purification strategies by first understanding the common impurity profile derived from typical synthetic routes. Detailed, field-proven protocols for recrystallization, acid-base extraction, and column chromatography are presented. Furthermore, methods for assessing final purity are discussed, ensuring a self-validating workflow. This guide is structured to provide both the practical steps and the underlying chemical principles, empowering researchers to troubleshoot and adapt these techniques for optimal results.

Introduction: The Nature of Crude this compound

This compound is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde group, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] It is typically synthesized via condensation reactions, such as the Knoevenagel or Perkin reactions, involving terephthalaldehydic acid or a related p-substituted benzaldehyde.[2]

The crude product from these syntheses is rarely pure. The efficacy of subsequent reactions and the quality of the final product depend critically on the purity of the 4-FCA intermediate. Common impurities often include:

  • Unreacted Starting Materials: Such as terephthalaldehyde and malonic acid.

  • Geometric Isomers: The cis-isomer (allocinnamic acid) may form alongside the more common trans-isomer.[3][4]

  • Side-Reaction Byproducts: Products from self-condensation or other unintended reaction pathways.[5][]

  • Residual Solvents and Catalysts: Inorganic salts or organic solvents used during the synthesis.[]

The choice of purification technique is dictated by the nature of these impurities and the desired scale of the final product.

Purification Strategy: A Decision-Making Workflow

A systematic approach is crucial for efficient purification. The following workflow provides a logical path for selecting the most appropriate technique or combination of techniques.

Purification_Workflow start Crude this compound analysis Initial Purity Assessment (TLC, ¹H NMR) start->analysis decision1 Major Impurities are Neutral or Basic? analysis->decision1 acid_base Protocol 1: Acid-Base Extraction decision1->acid_base Yes decision2 Product is Solid & Crystalline? decision1->decision2 No acid_base->decision2 Post-Extraction Workup recrystallize Protocol 2: Recrystallization decision2->recrystallize Yes decision3 Impurities have Similar Polarity (e.g., isomers)? decision2->decision3 No / Oily Product purity_check Final Purity Assessment (TLC, MP, HPLC, NMR) recrystallize->purity_check chromatography Protocol 3: Column Chromatography decision3->chromatography Yes decision3->purity_check No chromatography->purity_check end Pure this compound (>98%) purity_check->end Purity ≥ 98% fail Purity Below Target? Re-evaluate Strategy purity_check->fail Purity < 98% fail->analysis

Caption: Decision workflow for selecting a 4-FCA purification method.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[7] It leverages the difference in solubility between the neutral carboxylic acid (soluble in organic solvents) and its corresponding carboxylate salt (soluble in aqueous solution).[8][9] By treating the crude mixture with a weak aqueous base, 4-FCA is converted to its water-soluble sodium salt, while neutral impurities like unreacted aldehydes remain in the organic layer.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or meter

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude 4-FCA (e.g., 5.0 g) in a suitable volume of ethyl acetate (e.g., 100 mL) in an Erlenmeyer flask. If there are insoluble solids, they can be filtered off at this stage.

  • Liquid-Liquid Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated aqueous NaHCO₃ solution (100 mL).[7]

    • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ gas evolution. Causality: The bicarbonate deprotonates the carboxylic acid, forming CO₂, hence the pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes.

  • Separation:

    • Allow the layers to fully separate. The top layer will be the organic phase (ethyl acetate), and the bottom will be the aqueous phase containing the sodium 4-formylcinnamate salt.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution (e.g., 50 mL) to ensure complete recovery of the acid.[7] Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Re-acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath. This minimizes the solubility of the final product.

    • Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper).[7]

    • A white or light-yellow precipitate of pure 4-FCA should form as the carboxylate salt is protonated back to the insoluble carboxylic acid.[10]

  • Isolation and Drying:

    • Collect the precipitated solid by suction filtration using a Büchner funnel.[11]

    • Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

    • Continue to draw air through the crystals for 15-20 minutes to partially dry them.[11]

    • Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Protocol 2: Purification by Recrystallization

Principle: Recrystallization purifies solids by exploiting differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures.[12] The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. For cinnamic acid derivatives, a mixed solvent system of ethanol and water is often highly effective.[3][13]

Materials:

  • Crude or post-extraction this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Activated charcoal (optional, for colored impurities)

Step-by-Step Protocol:
  • Solvent Selection: An ethanol/water mixture is a good starting point. 4-FCA is soluble in hot ethanol and less soluble in water.[13]

  • Dissolution:

    • Place the crude 4-FCA (e.g., 5.0 g) in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the solution on a hot plate with stirring until it boils.[3]

    • Continue adding hot ethanol dropwise until the solid is just dissolved. Avoid using a large excess of solvent to maximize yield.[12]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. The charcoal adsorbs colored impurities.[14]

  • Hot Filtration (if charcoal or insoluble impurities are present): Pre-warm a funnel and filter paper and perform a hot gravity filtration to remove the charcoal or any insoluble material. This step must be done quickly to prevent premature crystallization in the funnel.[11]

  • Inducing Crystallization:

    • Add hot water dropwise to the hot ethanolic solution until it becomes slightly cloudy and the cloudiness persists.[13]

    • Add a few more drops of hot ethanol to the cloudy solution until it just becomes clear again. This creates a saturated solution poised for crystallization upon cooling.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[13]

  • Isolation and Drying:

    • Collect the crystals by suction filtration.[11]

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

Principle: This technique is ideal for separating compounds with very similar polarities, such as cis/trans isomers, that are difficult to separate by recrystallization.[15] The mixture is passed through a column of a solid adsorbent (stationary phase), and components are separated based on their differential partitioning between the stationary phase and a liquid (mobile phase) flowing through it.[14]

Expert Insight: Carboxylic acids like 4-FCA often streak or "tail" on silica gel due to strong interactions with the acidic silanol groups.[7] To mitigate this, a small amount (0.5-1%) of a volatile acid like acetic or formic acid is added to the eluent. This keeps the 4-FCA fully protonated, ensuring it moves as a single, well-defined band.

Materials:

  • Crude 4-FCA

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Acetic acid or formic acid

  • Chromatography column, test tubes for fraction collection

  • TLC plates and chamber

Step-by-Step Protocol:
  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good system will give the desired product an Rf value of ~0.3-0.4 and show good separation from impurities. Start with mixtures like 70:30 Hexane:Ethyl Acetate and adjust polarity as needed. Add 0.5% acetic acid to the chosen solvent system.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the silica bed is uniform and free of cracks or air bubbles.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed, creating a narrow starting band.

  • Elution: Begin eluting with the mobile phase, collecting the eluent in a series of fractions. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the ethyl acetate concentration) to elute the more polar compounds.[14]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the mobile phase.

  • Product Isolation: Combine the fractions that contain the pure 4-FCA (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment: Validating Your Results

No purification is complete without verification. Several techniques can be used to assess the purity of the final this compound.

TechniquePrinciple & ApplicationExpected Result for Pure 4-FCA
Thin Layer Chromatography (TLC) A quick, qualitative method to check for the presence of impurities.[16]A single, well-defined spot.
Melting Point (MP) Analysis Pure crystalline solids have a sharp, defined melting point. Impurities broaden and depress the melting point range.[12]A sharp melting range, consistent with the literature value of 251-254 °C.[1][17]
High-Performance Liquid Chromatography (HPLC) A highly sensitive and quantitative method for determining purity.[18] It separates components based on their interaction with a stationary phase.[19]A single major peak in the chromatogram, with purity often calculated as >98% by area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. The absence of peaks corresponding to known impurities in the ¹H and ¹³C NMR spectra confirms purity.[15][20]Spectra consistent with the structure of 4-FCA and free of signals from starting materials or byproducts.

Troubleshooting Common Purification Issues

ProblemPossible CauseRecommended Solution
Low Yield in Recrystallization Too much solvent was used; cooling was too rapid; product is significantly soluble in cold solvent.Use the minimum amount of hot solvent for dissolution. Allow for slow cooling. Ensure the final cooling step is in an ice-water bath.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute-impurity mixture; the solution is too supersaturated.Add a small amount of the "soluble" solvent (ethanol) to the hot mixture to increase solubility, then allow it to cool more slowly. Seeding with a pure crystal can help.[14]
Poor Separation in Column Chromatography Incorrect solvent system; column overloading; poor column packing.Optimize the eluent using TLC first. Reduce the amount of sample loaded. Ensure the silica gel is packed uniformly without channels.[14]
No Precipitate After Acidification Not enough acid was added; the product is too soluble in the aqueous solution.Continue adding acid until the pH is confirmed to be ~1-2. Ensure the solution is thoroughly chilled in an ice bath. If still no solid, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[9]

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • University of California, Irvine. (n.d.). Chem 267. Recrystallization - Part 2.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Nguyen, H. T., et al. (2021). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • SMU Chemistry. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube.
  • The Pharma Innovation. (2019). Cinnamic acid and its derivatives: An ERA.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.
  • Wikipedia. (n.d.). Cinnamic acid.
  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID.
  • Xu, H., et al. (2014). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances, 4(69), 36531-36534.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Pharmaffiliates. (n.d.). Cinnamic acid and its Impurities.
  • PubMed. (2020, March 15). Identification of two novel trace impurities in mobile phases prepared with commercial formic acid.

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Measuring the Quantum Yield of 4-Formylcinnamic Acid Photodimerization: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for determining the photochemical quantum yield (Φ) of 4-Formylcinnamic acid photodimerization in solution. The quantum yield is a critical parameter for evaluating the efficiency of a photochemical reaction, defined as the ratio of the number of molecules undergoing a specific event (in this case, dimerization) to the number of photons absorbed by the system.[1][2][3][4] Accurate determination of Φ is essential for applications in materials science, drug development, and fundamental photochemical research. This guide details the use of potassium ferrioxalate actinometry to precisely measure the photon flux of the light source, a prerequisite for calculating the quantum yield of the target reaction.[2] Methodologies for sample preparation, irradiation, and spectrophotometric analysis are presented with an emphasis on the rationale behind each step to ensure experimental robustness and reproducibility.

Theoretical Background

The [2+2] Photocycloaddition of Cinnamic Acids

Cinnamic acid and its derivatives are well-known to undergo [2+2] photodimerization, a reaction where two alkene moieties form a cyclobutane ring upon exposure to ultraviolet (UV) light.[5][6] This reaction is a cornerstone of solid-state photochemistry and is governed by topochemical principles, which state that the reaction proceeds with minimal atomic and molecular movement.[5] In solution, the reaction mechanism can be more complex, but the fundamental transformation remains the formation of a cyclobutane ring, yielding various stereoisomers (truxillic and truxinic acids). The this compound (4-FCA) monomer absorbs UV light, promoting it to an excited state which can then react with a ground-state monomer to form the photodimer.

Defining Quantum Yield (Φ)

The quantum yield (Φ) is the definitive measure of the efficiency of a photochemical process.[7] According to the International Union of Pure and Applied Chemistry (IUPAC), it is defined as the number of specific events occurring per photon absorbed by the system.[3][4][8] For a photochemical reaction, this is expressed as:

Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

A quantum yield of 1 indicates that every absorbed photon leads to a reaction event. Values less than 1 imply that other photophysical or photochemical pathways (e.g., fluorescence, internal conversion, side reactions) are competing with the desired reaction.[1] In rare cases, for chain reactions, Φ can be greater than 1.[7]

Chemical Actinometry: Measuring the Light

To calculate the quantum yield, the number of photons absorbed by the sample must be known. This is achieved by measuring the absolute photon flux (photons per unit time) of the light source using a technique called chemical actinometry.[9][10] The potassium ferrioxalate actinometer is a widely used and reliable standard.[2][9] It relies on the photoreduction of Fe³⁺ to Fe²⁺ with a well-characterized quantum yield (Φ_act) that is dependent on the irradiation wavelength.[2] By measuring the amount of Fe²⁺ produced, the photon flux of the light source can be precisely calculated.[9]

Materials and Apparatus

Reagents and Solvents
  • This compound (4-FCA), >98% purity

  • Potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-Phenanthroline solution (approx. 0.1% w/v in water)

  • Sodium acetate buffer (e.g., 0.3 M)

  • Acetonitrile (or other suitable organic solvent), HPLC or spectrophotometric grade

  • Deionized water

Apparatus
  • UV-Vis Spectrophotometer

  • Photochemical reactor (e.g., merry-go-round reactor or optical bench setup with a collimated light source)

  • Monochromatic light source (e.g., mercury lamp with bandpass filter for 313 nm or 365 nm, or a specific wavelength LED)[11]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Dark room or light-tight enclosure

  • Analytical balance

Experimental Protocols

The overall workflow involves two main stages: first, characterizing the light source's photon flux using actinometry, and second, irradiating the 4-FCA sample under identical conditions to measure its reaction rate.

G cluster_0 Part 1: Actinometry (Photon Flux Determination) cluster_1 Part 2: 4-FCA Photodimerization A1 Prepare 0.006 M Potassium Ferrioxalate A2 Irradiate Actinometer (known time, t) A1->A2 A3 Add 1,10-Phenanthroline & Buffer A2->A3 A4 Measure Absorbance of Fe²⁺-phen complex (at 510 nm) A3->A4 A5 Calculate Moles of Fe²⁺ Formed A4->A5 A6 Calculate Photon Flux (I₀) using known Φ_act A5->A6 B6 Calculate Quantum Yield (Φ_sample) of 4-FCA Photodimerization A6->B6 Input I₀ B1 Prepare 4-FCA Solution (known concentration) B2 Measure Initial Absorbance of 4-FCA (A₀) B1->B2 B3 Irradiate 4-FCA (same conditions as actinometer) B1->B3 B4 Measure Final Absorbance of 4-FCA (A_t) B3->B4 B5 Calculate Moles of 4-FCA Reacted B4->B5 B5->B6 Input Moles Reacted caption Experimental Workflow for Quantum Yield Determination.

Caption: Experimental Workflow for Quantum Yield Determination.

Protocol 1: Potassium Ferrioxalate Actinometry

This protocol measures the photon flux (I₀) of the light source. All steps involving the ferrioxalate solution must be performed in a dark room or under red light to prevent premature photoreduction.

  • Prepare Actinometer Solution (0.006 M): Accurately weigh ~0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O and dissolve it in 100 mL of 0.05 M H₂SO₄ in a volumetric flask.[2] Store this solution in a light-tight bottle.

  • Irradiation: Pipette a known volume (e.g., 3 mL) of the actinometer solution into a quartz cuvette. Place it in the photochemical reactor and irradiate for a precisely measured time (t). The time should be chosen such that the conversion is kept low (<10%) to avoid complications from product absorption.

  • Complexation: After irradiation, transfer a known aliquot (e.g., 1 mL) of the irradiated solution to a volumetric flask (e.g., 10 mL). Add 2 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer. Dilute to the mark with deionized water. Mix and allow ~10 minutes for the red Fe²⁺-phenanthroline complex to fully develop.

  • Spectrophotometry: Measure the absorbance (A_act) of the complexed solution at 510 nm using a UV-Vis spectrophotometer. Use a non-irradiated actinometer solution that has been similarly complexed as the blank.

  • Calculation of Fe²⁺ Moles: Calculate the concentration of Fe²⁺ in the 10 mL flask using the Beer-Lambert law (A = εcl), where the molar absorptivity (ε) for the Fe²⁺-phenanthroline complex at 510 nm is ~11,100 L mol⁻¹ cm⁻¹. From this, calculate the total moles of Fe²⁺ produced in the irradiated cuvette.

  • Calculation of Photon Flux (I₀): The photon flux is calculated using the following equation:

    I₀ = (moles of Fe²⁺ formed) / (t * Φ_act * f)

    • t: irradiation time in seconds.

    • Φ_act: the known quantum yield of ferrioxalate actinometer at the irradiation wavelength (see Table 1).

    • f: the fraction of light absorbed by the actinometer solution. For solutions with an absorbance > 2 at the irradiation wavelength, f can be assumed to be 1.

Protocol 2: Photodimerization of this compound (4-FCA)
  • Prepare 4-FCA Solution: Prepare a stock solution of 4-FCA in a suitable solvent (e.g., acetonitrile). The concentration should be chosen to have a significant absorbance at the irradiation wavelength, ideally between 0.1 and 1.0. This ensures sufficient light absorption while maintaining the validity of the Beer-Lambert law.

  • Initial Absorbance: Record the full UV-Vis spectrum of the 4-FCA solution. Note the absorbance maximum (λ_max) and the absorbance at the irradiation wavelength (A₀). The λ_max for cinnamic acid derivatives is typically in the 270-320 nm range.[12][13]

  • Irradiation: Irradiate the 4-FCA solution in the same cuvette and reactor setup used for actinometry for a known period of time (t). Ensure identical geometry, stirring, and temperature.

  • Final Absorbance: After irradiation, immediately record the UV-Vis spectrum again and note the new absorbance at the irradiation wavelength (A_t). The absorbance should decrease as the conjugated 4-FCA monomer is converted to the non-conjugated photodimer.[6]

  • Calculation of Reacted 4-FCA: The change in concentration can be calculated from the change in absorbance using the Beer-Lambert law. The number of moles reacted is:

    Moles Reacted = ((A₀ - A_t) / (ε_FCA * l)) * V

    • ε_FCA: Molar absorptivity of 4-FCA at the irradiation wavelength (determined from a calibration curve).

    • l: Path length (1 cm).

    • V: Volume of the irradiated solution in Liters.

Data Analysis and Quantum Yield Calculation

With the photon flux (I₀) from Protocol 1 and the moles of 4-FCA reacted from Protocol 2, the quantum yield of photodimerization (Φ_FCA) can be calculated.

Φ_FCA = (moles of 4-FCA reacted) / (moles of photons absorbed)

Where: Moles of photons absorbed = I₀ * t * f_FCA

  • I₀: Photon flux (moles of photons s⁻¹) from actinometry.

  • t: Irradiation time of the 4-FCA sample in seconds.

  • f_FCA: Fraction of light absorbed by the 4-FCA solution. This must be calculated accurately, especially if the absorbance is low, using the formula: f = 1 - 10⁻ᴬ , where A is the absorbance of the 4-FCA solution at the irradiation wavelength. For reactions where the absorbance changes significantly, an integrated form or an average absorbance value should be used.

Table 1: Reference Quantum Yields for Potassium Ferrioxalate Actinometer

Irradiation Wavelength (nm) Quantum Yield of Fe²⁺ Formation (Φ_act)
254 1.25
313 1.24
334 1.23
365/366 1.26
405 1.14
436 1.01
509 0.15

Source: Data adapted from standard photochemical literature.

Table 2: Sample Data and Quantum Yield Calculation

Parameter Actinometer 4-FCA Sample
Irradiation Wavelength 313 nm 313 nm
Irradiation Time (t) 300 s 1800 s
Irradiated Volume (V) 3.0 mL 3.0 mL
Absorbance at 313 nm > 2 (f ≈ 1) 0.850 (A₀) -> 0.650 (A_t)
Moles Fe²⁺ formed 1.50 x 10⁻⁷ mol -
Photon Flux (I₀) 4.03 x 10⁻¹⁰ mol s⁻¹ -
Moles 4-FCA Reacted - 1.25 x 10⁻⁸ mol
Fraction of Light Absorbed (f_FCA) - 0.859 (average)

| Quantum Yield (Φ_FCA) | - | 0.021 |

Key Considerations and Troubleshooting

  • Solvent Purity: Use high-purity solvents to avoid quenching of the excited state or side reactions.

  • Degassing: Dissolved oxygen can quench excited triplet states. For reactions proceeding via a triplet mechanism, degassing the solution by purging with nitrogen or argon is recommended.

  • Temperature Control: Photochemical reaction rates can be temperature-dependent. Maintain a constant temperature for both actinometry and sample irradiation.

  • Low Conversion: It is best to work at low conversions (<15%) to simplify calculations, as this minimizes light absorption by the product and avoids complex kinetic models.

  • Error in Absorbance: If absorbance readings are unstable, check for sample precipitation or degradation. Ensure the spectrophotometer is properly warmed up and calibrated.

References

  • Edinburgh Instruments. (n.d.). What is Quantum Yield?
  • IUPAC. (2014). IUPAC Compendium of Chemical Terminology (the "Gold Book"), Q04991.
  • IUPAC. (2007). Glossary of terms used in photochemistry, 3rd edition (IUPAC Recommendations 2006). Pure and Applied Chemistry, 79(3), 293-465.
  • IUPAC Gold Book. (n.d.). quantum yield.
  • Fábián, L., Kálmán, A., & Argay, G. (2003). Aspects of the Photodimerization Mechanism of 2,4-Dichlorocinnamic Acid Studied by Kinetic Photocrystallography. The Journal of Physical Chemistry A, 107(12), 1998-2004.
  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 721-727.
  • Bertmer, M., et al. (2008). Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. Physical Chemistry Chemical Physics, 10(36), 5511-5521.
  • Edwards, H. G. M., et al. (2002). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. Vibrational Spectroscopy, 28(1), 105-114.
  • Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.
  • Bonin, J., et al. (2023). Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. Scientific Reports, 13(1), 2008.
  • Aydogan, A., & Yagci, Y. (2021). Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids. Organic Letters, 23(19), 7544-7548.
  • Lee, J., & Seliger, H. H. (1964). Quantum Yield of the Ferrioxalate Actinometer. The Journal of Chemical Physics, 40(2), 519-520.
  • Wikipedia. (n.d.). Quantum yield.
  • Royal Society of Chemistry. (2018). A Versatile Method for the Determination of Photochemical Quantum Yields via Online UV-Vis Spectroscopy.
  • Royal Society of Chemistry. (2020). A practical guide to measuring and reporting photophysical data.
  • Evans, M. (2021, January 30). 6.6 Actinometry for Quantum Yields [Video]. YouTube.
  • Shimadzu. (n.d.). Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM).
  • Garcia-Cano, I., et al. (2020). Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy. Foods, 9(7), 914.
  • Lackner, M., et al. (2018). UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments. ChemEngineering, 2(3), 45.
  • Flores-Alsina, X., et al. (2011). Predicting organic acid concentration from UV/vis spectrometry measurements - A comparison of machine learning techniques. Water Science and Technology, 64(6), 1309-1316.
  • ResearchGate. (n.d.). UV spectrum of cinnamic acid.
  • MDPI. (2020). Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy.

Sources

Application Note: A Multi-Modal Analytical Framework for the Characterization of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Formylcinnamic Acid

This compound, predominantly found as the trans-isomer, is a bifunctional organic compound featuring a carboxylic acid, an alkene, and an aromatic aldehyde. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and specialized organic materials[1]. For researchers and drug development professionals, ensuring the identity, purity, and stability of such a precursor is paramount. A failure to rigorously characterize this starting material can lead to impurities in the final product, altered pharmacological activity, and compromised study outcomes.

This guide provides a comprehensive framework of analytical methodologies for the complete characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The methods detailed herein—spanning chromatography, spectroscopy, and spectrometry—are designed to deliver unambiguous structural confirmation and precise purity assessment, forming a cornerstone for quality control and advanced research applications.

Physicochemical Profile

A foundational understanding of this compound's properties is essential for selecting appropriate analytical solvents, predicting its behavior in different systems, and interpreting spectral data.

PropertyValueSource(s)
IUPAC Name (2E)-3-(4-formylphenyl)prop-2-enoic acid[2]
Molecular Formula C₁₀H₈O₃[2]
Molecular Weight 176.17 g/mol [1]
Appearance Light yellow to beige crystalline powder[2]
Melting Point 251-255 °C (decomposes)[1][2]
CAS Number 23359-08-2[2]
Solubility Slightly soluble in water; soluble in many organic solvents like DMSO and methanol.[3]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of this compound and quantifying it in various matrices. The method's strength lies in its ability to separate the main compound from synthetic precursors, by-products, and degradants.

Causality in Method Design

The choice of a reversed-phase (RP-HPLC) method is dictated by the moderately polar nature of this compound. A C18 stationary phase provides the necessary hydrophobic interactions to retain the molecule. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and acidified water, allows for the fine-tuning of retention time. The acid (e.g., phosphoric or formic acid) is critical; it suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and reproducible retention[4][5]. UV detection is ideal due to the highly conjugated system of the molecule, which results in strong absorbance in the UV region[6].

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of a this compound sample and quantify its concentration against a standard.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting gradient is 60:40 (v/v) Acetonitrile:Acidified Water[4]. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4].

    • Injection Volume: 10-20 µL[4].

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the λmax via UV-Vis scan (expected ~270-300 nm, similar to other cinnamic acids) and monitor at that wavelength[6][7]. For cinnamic acid itself, detection is often set around 254 nm or 292 nm[8][9].

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus concentration. A linear regression with R² > 0.999 is expected for a validated method[4].

    • Inject the sample and calculate its concentration using the calibration curve.

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:0.1% H3PO4) D Equilibrate C18 Column A->D B Prepare Standard Solutions (1-100 µg/mL) E Inject Standards & Sample B->E C Prepare Sample Solution (~25 µg/mL) C->E D->E F Acquire Data (UV Detector @ λmax) E->F G Generate Calibration Curve (R² > 0.999) F->G H Calculate Purity (Area % Method) F->H I Quantify Concentration G->I

Caption: Workflow for purity and quantification of this compound via HPLC.

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy provides definitive structural confirmation. A combination of NMR, FT-IR, and Mass Spectrometry is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are necessary to account for all atoms in the molecule.

  • Causality: The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). The electron-withdrawing effects of the aldehyde and carboxylic acid groups, along with the aromatic ring currents, create a unique and predictable spectral fingerprint. For instance, the alkene protons will appear as doublets due to coupling with each other, and their large coupling constant (~16 Hz) confirms the trans configuration[10].

  • ¹H NMR Protocol (500 MHz, DMSO-d₆):

    • Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve the acidic compound effectively.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~12.5 ppm (singlet, 1H): Carboxylic acid proton (broad).

      • ~10.0 ppm (singlet, 1H): Aldehyde proton (-CHO).

      • ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.

      • ~7.7 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.

      • ~7.6 ppm (doublet, 1H, J ≈ 16 Hz): Alkene proton alpha to the carbonyl group.

      • ~6.7 ppm (doublet, 1H, J ≈ 16 Hz): Alkene proton beta to the carbonyl group.

  • ¹³C NMR Protocol (125 MHz, DMSO-d₆):

    • Use the same sample prepared for ¹H NMR.

    • Acquire the proton-decoupled ¹³C spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~192 ppm: Aldehyde carbonyl carbon.

      • ~167 ppm: Carboxylic acid carbonyl carbon.

      • ~143 ppm: Alkene carbon beta to the carboxyl group.

      • ~139 ppm: Aromatic carbon attached to the alkene.

      • ~135 ppm: Aromatic carbon attached to the aldehyde.

      • ~130 ppm (2C): Aromatic CH carbons.

      • ~129 ppm (2C): Aromatic CH carbons.

      • ~123 ppm: Alkene carbon alpha to the carboxyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.

  • Causality: Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. The spectrum for this compound is expected to show distinct peaks for the carboxylic acid O-H and C=O, the aldehyde C=O, the alkene C=C, and the aromatic ring[11][12].

  • FT-IR Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the crystalline powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Expected Characteristic Absorption Bands (cm⁻¹):

      • 3300-2500 (broad): O-H stretch of the carboxylic acid, showing hydrogen bonding.

      • ~1700-1680: C=O stretch of the aldehyde.

      • ~1680-1660: C=O stretch of the conjugated carboxylic acid[13].

      • ~1630: C=C stretch of the alkene, conjugated with the ring[11][13].

      • ~1600, ~1580, ~1450: C=C stretching vibrations within the aromatic ring.

      • ~980: C-H out-of-plane bend for the trans-alkene.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers further structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Causality: In ESI, the molecule is ionized to form either a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight[14]. Further fragmentation (MS/MS) can be induced, with expected losses of water (-18 Da), carbon monoxide (-28 Da from the aldehyde), and carbon dioxide (-44 Da from the carboxylic acid)[14].

  • LC-MS Protocol (ESI Negative Mode):

    • Use the HPLC system described previously, interfaced with a mass spectrometer.

    • Sample Preparation: Prepare a dilute solution (~1-5 µg/mL) of this compound in the mobile phase.

    • MS Conditions (Negative Ion Mode):

      • Ionization Source: ESI (-).

      • Scan Range: m/z 50-300.

      • Capillary Voltage: ~3.0-4.0 kV.

      • Source/Desolvation Temperature: Optimize as per instrument (e.g., 120°C / 450°C)[15].

    • Expected Results:

      • Primary Ion: A strong signal at m/z 175.04 corresponding to the [M-H]⁻ ion (C₁₀H₇O₃⁻).

      • Tandem MS (MS/MS) Fragments: Fragmentation of the m/z 175.04 precursor ion would likely show a dominant fragment at m/z 131.05 due to the loss of CO₂ (-44 Da).

Spectroscopic Analysis Workflow

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Solid Sample B Dissolve in DMSO-d6 (for NMR) A->B C Use Solid Powder (for FT-IR) A->C D Dissolve in Mobile Phase (for LC-MS) A->D NMR Acquire 1H & 13C NMR Spectra B->NMR FTIR Acquire FT-IR Spectrum C->FTIR LCMS Perform LC-MS Analysis D->LCMS NMR_Data Confirm Connectivity & Stereochemistry NMR->NMR_Data FTIR_Data Identify Functional Groups FTIR->FTIR_Data LCMS_Data Confirm Molecular Weight & Fragmentation LCMS->LCMS_Data Final Unambiguous Structural Confirmation NMR_Data->Final FTIR_Data->Final LCMS_Data->Final

Caption: Integrated workflow for the structural elucidation of this compound.

Summary of Analytical Data

This table consolidates the expected analytical results for a high-purity sample of trans-4-Formylcinnamic acid, serving as a quick reference for laboratory validation.

TechniqueParameterExpected Result
RP-HPLC Purity> 98% (by area normalization)
Retention TimeDependent on exact conditions, but should be sharp and symmetrical
UV-Vis λmax~270-300 nm in ACN/Water
¹H NMR Aldehyde Proton~10.0 ppm (s, 1H)
Alkene Protons~7.6 ppm (d, J≈16 Hz, 1H), ~6.7 ppm (d, J≈16 Hz, 1H)
¹³C NMR Carbonyl Carbons~192 ppm (aldehyde), ~167 ppm (acid)
FT-IR C=O Stretches~1700-1680 cm⁻¹ (aldehyde), ~1680-1660 cm⁻¹ (acid)
trans-Alkene Bend~980 cm⁻¹
ESI-MS [M-H]⁻m/z 175.04
MS/MS Fragmentm/z 131.05 ([M-H-CO₂]⁻)

Conclusion and Best Practices

The analytical characterization of this compound requires a multi-technique approach. While HPLC is indispensable for purity assessment, a combination of NMR, FT-IR, and Mass Spectrometry is essential for absolute structural confirmation. The protocols and expected data outlined in this guide provide a robust framework for researchers in pharmaceutical development and organic synthesis to ensure the quality and identity of their materials. For regulatory filings or cGMP environments, all methods described should be fully validated according to ICH guidelines, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[4].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5350284, this compound.
  • Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure.
  • ResearchGate (n.d.). UV spectrum of cinnamic acid.
  • Muttakin, M. Z., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana.
  • Jiménez, J. I., et al. (2024). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. Applied and Environmental Microbiology.
  • Song, Z., Bi, K., & Luo, X. (2002). An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats. Journal of Chromatographic Science, 40(4), 198–200.
  • The Royal Society of Chemistry (2012). Supplementary Information for Green Chemistry.
  • ResearchGate (n.d.). FTIR spectrum of Cinnamic acid.
  • Patil, A. A., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma. RSC Advances, 10(11), 6335–6343.
  • ResearchGate (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode.
  • ResearchGate (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • Wikipedia (n.d.). Cinnamic acid.
  • Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432–435.
  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).
  • CSIR-NIScPR (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR.
  • MDPI (2022). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.
  • ResearchGate (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction product.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14312968, 4-Acetylcinnamic acid.
  • Doc Brown's Chemistry (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
  • NIST (n.d.). trans-Cinnamic acid. NIST WebBook.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13628357, 2-Formylcinnamic acid.
  • ResearchGate (n.d.). Analysis and characterization of cinnamic acid in the sample: (a) FT-IR spectra.
  • Reddit (2021). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me?. r/chemhelp.
  • TU Delft Repository (n.d.). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.
  • MDPI (2022). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR.

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Application Notes & Protocols: The Reaction of 4-Formylcinnamic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylcinnamic acid is a versatile bifunctional molecule featuring an aromatic aldehyde, a conjugated alkene, and a carboxylic acid. This unique combination of functional groups makes it a valuable building block in diverse fields ranging from materials science to medicinal chemistry. Its primary reactivity with amines centers on the aldehyde moiety, which can undergo two principal transformations: reversible imine (Schiff base) formation and subsequent irreversible reductive amination. This guide provides a detailed exploration of these reactions, elucidating the underlying mechanisms, offering field-tested experimental protocols, and discussing their application in dynamic covalent chemistry, bioconjugation, and the synthesis of novel molecular architectures.

Foundational Principles: Understanding the Reactivity of this compound

The chemical behavior of this compound in the presence of amines is dominated by the electrophilic nature of its aldehyde carbon. Primary and secondary amines act as nucleophiles, initiating reactions that lead to the formation of new carbon-nitrogen (C-N) bonds. The two key pathways are distinct in their nature and outcome.

Imine (Schiff Base) Formation: A Reversible Reaction

The condensation of the aldehyde group of this compound with a primary amine yields an imine, also known as a Schiff base. This reaction is a cornerstone of dynamic covalent chemistry (DCC) , a field that utilizes reversible reactions to create complex molecular systems under thermodynamic control.[1][2] The reversibility allows for "error correction" during assembly, meaning the system can self-correct to form the most stable product.[1]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The amine's lone pair of electrons attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate known as a carbinolamine.[3][4]

  • Dehydration: Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom forms the C=N double bond of the imine.[3][5]

Careful pH control is critical; if the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the protonation of the hydroxyl group for elimination is inefficient.[4]

G cluster_0 Imine Formation Mechanism Start This compound (Aldehyde) + Primary Amine Carbinolamine Carbinolamine Intermediate (Tetrahedral) Start->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine H⁺ (Acid Catalyst) Imine Imine (Schiff Base) + H₂O Protonated_Carbinolamine->Imine Elimination of H₂O Imine->Carbinolamine Hydrolysis (Reversible)

Figure 1: Mechanism of acid-catalyzed imine formation.

Reductive Amination: Creating Stable Amine Bonds

To form a stable, irreversible C-N single bond, the intermediate imine can be reduced in a process called reductive amination.[6] This is one of the most powerful and widely used methods for synthesizing secondary and tertiary amines.[7] The reaction can be performed in two separate steps (isolation of the imine followed by reduction) or, more conveniently, as a one-pot procedure where the amine, aldehyde, and a selective reducing agent are combined.[6][8]

The key to a successful one-pot reaction is the choice of reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[9] This selectivity prevents the wasteful formation of the corresponding alcohol from the aldehyde.

Applications in Research and Development

The reactions of this compound with amines enable a wide array of applications critical to modern chemical and biological sciences.

  • Dynamic Covalent Chemistry (DCC): The reversible imine linkage allows for the construction of adaptive materials, molecular cages, and dynamic combinatorial libraries that can reorganize in response to stimuli.[10] The carboxylic acid moiety of this compound can participate in secondary interactions (like hydrogen bonding) or be used as another reactive handle, enabling the creation of complex, multifunctional systems.

  • Bioconjugation: The aldehyde group serves as a target for site-specific modification of proteins and other biomolecules.[11] Proteins can be genetically engineered to contain an "aldehyde tag," where a specific cysteine residue is enzymatically converted to a formylglycine.[11] This unique aldehyde can then be selectively reacted with aminooxy- or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.

  • Drug Discovery and Medicinal Chemistry: Reductive amination is a foundational C-N bond-forming reaction in the pharmaceutical industry.[7] this compound serves as a valuable scaffold, allowing for the systematic synthesis of libraries of cinnamic acid derivatives for structure-activity relationship (SAR) studies. Cinnamic acid derivatives are known to possess a wide range of biological activities.[12][13]

  • Polymer and Materials Science: As a bifunctional monomer, this compound can be incorporated into polymers. The aldehyde can be used for post-polymerization modification via imine formation or reductive amination, allowing for the tuning of material properties or the attachment of functional moieties.[14]

Experimental Protocols

Note: These protocols are general guidelines. Optimization of solvent, temperature, reaction time, and stoichiometry may be necessary for specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a this compound-Derived Imine (Schiff Base)

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 equivalents)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount, ~1-2 drops)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Dissolution: In the round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol.

  • Amine Addition: Add the primary amine (1.0 - 1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. The causality here is that heating drives the equilibrium towards the product by removing the water byproduct, as dictated by Le Châtelier's principle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The imine product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization.

  • Characterization: Confirm the structure of the product using NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy (observing the C=N stretch around 1645 cm⁻¹ and the disappearance of the C=O aldehyde stretch), and mass spectrometry.[14]

Protocol 2: One-Pot Reductive Amination

This protocol details a highly efficient one-pot synthesis of a secondary amine from this compound using a selective reducing agent.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents)[15]

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, 1-2 equivalents if amine salt is not used)

  • Round-bottom flask with magnetic stir bar under an inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the amine (1.1 equivalents).

  • Solvent Addition: Add anhydrous DCE as the solvent. The choice of an aprotic solvent like DCE is crucial as it prevents reaction with the hydride reagent.

  • Imine Formation (in situ): Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. Acetic acid can be added to facilitate this step.[15]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. NaBH(OAc)₃ is chosen for its mildness and excellent selectivity for iminium ions over aldehydes, minimizing side reactions.[9][15] It is also less toxic than alternatives like sodium cyanoborohydride.[15]

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure via NMR, FT-IR, and mass spectrometry.

G cluster_1 One-Pot Reductive Amination Workflow Start Combine Aldehyde + Amine in Anhydrous Solvent (DCE) Imine_Formation Stir 20-30 min (In-situ Imine Formation) Start->Imine_Formation Reduction Add NaBH(OAc)₃ (Selective Reduction) Imine_Formation->Reduction Reaction Stir 12-24h at RT Reduction->Reaction Quench Aqueous NaHCO₃ Quench Reaction->Quench Purify Extraction & Chromatography Quench->Purify Product Final Secondary Amine Purify->Product

Figure 2: Experimental workflow for one-pot reductive amination.

Data Summary and Comparison

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical SolventKey AdvantagesConsiderations
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, CH₃CNMild, highly selective for imines/aldehydes, non-toxic byproducts.[15]Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolStable in mild acid, selectively reduces iminium ions.[6]Highly toxic (releases HCN gas upon strong acidification).[15]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde, leading to alcohol byproduct; less selective.[6][9]
Catalytic HydrogenationH₂ / Catalyst (Pd/C, PtO₂)Ethanol, Ethyl Acetate"Green" method, high yielding.Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkene).[16][17]

Conclusion

The reaction of this compound with amines represents a versatile and powerful platform for chemical synthesis and modification. The ability to toggle between reversible imine formation and irreversible reductive amination provides chemists with precise control over the final product and its properties. Understanding the mechanistic principles behind these reactions, as detailed in this guide, is paramount for designing robust experiments and innovating in the fields of drug discovery, advanced materials, and bioconjugation. The provided protocols offer a validated starting point for researchers to explore the rich chemistry of this valuable bifunctional building block.

References

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Wikipedia. (n.d.). Reductive amination.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • National Institutes of Health (PMC). (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Reddit. (2021). Does anyone know how this reaction occurs mechanistically? Do you think it would be possible for the cyclization to occur if a carboxylic acid was coupled to the primary amine?
  • Myers, A. (n.d.). Myers Chem 115.
  • PubMed. (n.d.). Dynamic covalent chemistry.
  • Semantic Scholar. (n.d.). Dynamic covalent chemistry.
  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.
  • National Institutes of Health (PMC). (n.d.). Formylation of Amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • National Institutes of Health. (n.d.). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
  • YouTube. (2025). Reductive Amination | Synthesis of Amines.
  • Jasperse, J. (n.d.). Reactions of Amines.
  • MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes.
  • PubMed. (2016). Synthesis, Antimicrobial Activity of Schiff Base Compounds of Cinnamaldehyde and Amino Acids.
  • National Institutes of Health (PMC). (n.d.). Dynamic covalent synthesis.
  • Study.com. (n.d.). Imine Formation, Structure & Synthesis.
  • ResearchGate. (n.d.). Four cinnamic acid derivatives, trans-cinnamic acid (1),....
  • Chemistry LibreTexts. (2020). 21.4: Imine formation.
  • ResearchGate. (2025). synthesis, characterization of a new schiff base polymers and evaluation of their anticancer activity.
  • Scirp.org. (n.d.). Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water.
  • ResearchGate. (2025). ANILINE CATALYZES IMINE FORMATION.
  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
  • PubMed Central. (n.d.). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design.
  • ResearchGate. (n.d.). Dynamic Covalent Reactions Controlled by Ring‐Chain Tautomerism of 2‐Formylbenzoic Acid | Request PDF.
  • ResearchGate. (n.d.). Reactions of aniline with cinnamic acids | Download Scientific Diagram.
  • UTUPub. (n.d.). Mutualistic Synthesis from Orthogonal Dynamic Covalent Reactions.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • ResearchGate. (n.d.). Synthesis, Identification, and Structure Elucidation of Adducts Formed by Reactions of Hydroxycinnamic Acids with Glutathione or Cysteinylglycine | Request PDF.
  • Wikipedia. (n.d.). Cinnamic acid.
  • PubMed Central. (n.d.). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid.
  • National Institutes of Health (PMC). (2022). From amines to (form)amides: a simple and successful mechanochemical approach.
  • ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
  • ResearchGate. (n.d.). Reaction of carboxylic acid and amine to form an amide.
  • ScienceDirect. (2025). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-formylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies. Our focus is to not only offer solutions but to also explain the underlying chemical principles to empower you in your experimental work.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several common routes, each with its own set of advantages and potential challenges. The choice of method often depends on the available starting materials, required scale, and desired purity. The most frequently employed methods include:

  • The Vilsmeier-Haack Reaction: Formylation of cinnamic acid.

  • The Heck Reaction: Palladium-catalyzed coupling of an aryl halide with acrylic acid.

  • The Wittig Reaction: Olefination of a terephthaldehyde derivative.

  • Oxidation: Conversion of 4-formylcinnamaldehyde to the corresponding carboxylic acid.

This guide is structured to address specific issues that may arise during each of these synthetic pathways, with a focus on the identification and mitigation of common byproducts.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted in a question-and-answer style to directly address specific experimental issues.

I. Vilsmeier-Haack Reaction Route

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[1][2] When applied to cinnamic acid, the reaction targets the aromatic ring for electrophilic substitution.

Question 1: My final product from the Vilsmeier-Haack reaction is a complex mixture, and the yield of this compound is low. What are the likely byproducts?

Answer: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a potent electrophile that can react with multiple functional groups present in cinnamic acid.[3][4] The complexity of your product mixture likely arises from several side reactions.

Potential Byproducts and Their Origins:

Byproduct/ImpurityChemical StructureLikely Cause
Unreacted Cinnamic Acid C₆H₅CH=CHCOOHIncomplete reaction due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.
2-Formylcinnamic Acid HOC-C₆H₄-CH=CHCOOH (ortho)The formyl group can add to the ortho position of the phenyl ring, leading to a constitutional isomer.
Diformyl Products (HOC)₂-C₆H₃-CH=CHCOOHUnder forcing conditions (excess reagent, high temperature), a second formylation can occur on the aromatic ring.
Cinnamoyl Chloride C₆H₅CH=CHCOClThe Vilsmeier reagent can react with the carboxylic acid moiety to form the corresponding acid chloride. This is often an intermediate that can lead to other byproducts if not properly hydrolyzed.
N,N-dimethylcinnamamide C₆H₅CH=CHCON(CH₃)₂If the cinnamoyl chloride intermediate reacts with the dimethylamine present (from the DMF), it can form the corresponding amide.

Troubleshooting and Optimization:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to cinnamic acid. Use of a slight excess (1.1-1.5 equivalents) of the reagent is often optimal.

  • Temperature Management: The Vilsmeier-Haack reaction is typically exothermic. Maintain a low temperature (0-10 °C) during the addition of the reagent to minimize side reactions.[3]

  • Hydrolysis Conditions: Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction with a sufficient amount of cold water or ice. Incomplete hydrolysis can leave iminium intermediates that are difficult to purify.

  • Purification Strategy: A combination of recrystallization and column chromatography is often necessary to separate the desired para-isomer from the ortho-isomer and other byproducts.

II. Heck Reaction Route

The Heck reaction is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-carbon bonds.[5] The synthesis of this compound via this route typically involves the coupling of 4-bromobenzaldehyde with acrylic acid.

Question 2: I'm performing a Heck reaction between 4-bromobenzaldehyde and acrylic acid, but my final product is contaminated with several impurities. What should I be looking for?

Answer: While the Heck reaction is generally robust, several side reactions can lead to the formation of byproducts that complicate purification.

Potential Byproducts and Their Origins:

Byproduct/ImpurityChemical StructureLikely Cause
4,4'-Diformylbiphenyl HOC-C₆H₄-C₆H₄-CHOHomocoupling of the aryl halide (4-bromobenzaldehyde) is a common side reaction in Heck couplings, especially at high temperatures or with certain catalyst systems.[2][3][6]
Benzaldehyde C₆H₅CHOHydrodehalogenation of the starting aryl halide can occur, where the bromine atom is replaced by a hydrogen atom.
cis-4-Formylcinnamic Acid HOC-C₆H₄-CH=CHCOOH (cis)While the Heck reaction generally favors the formation of the trans-alkene, isomerization of the double bond can occur, leading to the formation of the cis-isomer.[1][7]
Unreacted 4-Bromobenzaldehyde Br-C₆H₄-CHOIncomplete reaction due to catalyst deactivation, insufficient base, or non-optimal reaction conditions.

Troubleshooting and Optimization:

  • Catalyst Choice and Loading: The choice of palladium source and ligand can significantly impact the reaction outcome. For challenging substrates, using a palladacycle or a catalyst system with bulky electron-rich phosphine ligands can improve selectivity and reduce homocoupling.

  • Base Selection: The base plays a crucial role in the Heck catalytic cycle. Inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly used. Ensure the base is anhydrous and used in sufficient excess.

  • Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMF, NMP, or DMAc) to avoid catalyst deactivation.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. Optimize the temperature to find a balance between reaction efficiency and selectivity.

  • Purification: The homocoupled byproduct can often be separated by recrystallization, as its solubility properties are typically different from the desired product. Isomers may require chromatographic separation.

III. Wittig Reaction Route

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[3][8] For this compound, this typically involves the reaction of a terephthaldehyde derivative with a stabilized ylide.

Question 3: My Wittig synthesis of this compound ester is giving me a low yield, and purification is difficult due to a persistent white solid. What are the common issues?

Answer: The primary challenge in Wittig reactions is often the removal of the triphenylphosphine oxide (TPPO) byproduct. Additionally, stereoselectivity and the stability of the reagents can impact the outcome.

Potential Byproducts and Their Origins:

Byproduct/ImpurityChemical StructureLikely Cause
Triphenylphosphine Oxide (TPPO) (C₆H₅)₃P=OThis is a stoichiometric byproduct of the Wittig reaction and is notoriously difficult to remove due to its moderate polarity and crystallinity.[6]
cis-4-Formylcinnamic Acid Ester HOC-C₆H₄-CH=CHCOOR (cis)While stabilized ylides (containing an ester group) generally favor the formation of the E-alkene, the Z-isomer is a common byproduct.[8]
Unreacted Aldehyde HOC-C₆H₄-CHOIncomplete reaction, often due to inefficient ylide formation or decomposition of the ylide. Aldehydes can also be prone to oxidation or polymerization.[5]
Benzene/Toluene C₆H₆ / C₆H₅CH₃Solvents used in the generation of the ylide (e.g., from n-butyllithium in hexanes) can be carried through and may be difficult to remove completely.

Troubleshooting and Optimization:

  • TPPO Removal:

    • Chromatography: Column chromatography on silica gel is the most common method for removing TPPO.

    • Crystallization: If the desired product is a solid, recrystallization can be effective. TPPO is often more soluble in solvents like diethyl ether or hexanes than the desired product.

    • Alternative Reagents: Consider using the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed by extraction.[1]

  • Improving E-selectivity:

    • Reaction Conditions: Use of non-polar solvents and the absence of lithium salts can favor the formation of the E-alkene with stabilized ylides.

  • Ylide Generation: Ensure anhydrous conditions and the use of a sufficiently strong base to completely deprotonate the phosphonium salt. The ylide is often generated in situ and used immediately.

IV. Oxidation of 4-Formylcinnamaldehyde Route

This method involves the selective oxidation of the aldehyde group on the acrylate moiety of 4-formylcinnamaldehyde to a carboxylic acid.

Question 4: I am trying to oxidize 4-formylcinnamaldehyde to this compound, but I am getting a mixture of products, including some that have lost the double bond.

Answer: The presence of two aldehyde groups and a double bond in the starting material makes selective oxidation challenging. The choice of oxidant is critical to avoid unwanted side reactions.

Potential Byproducts and Their Origins:

Byproduct/ImpurityChemical StructureLikely Cause
Benzaldehyde C₆H₅CHOCleavage of the double bond by strong oxidizing agents like potassium permanganate (KMnO₄).[1][3]
Benzoic Acid C₆H₅COOHFurther oxidation of benzaldehyde formed from double bond cleavage.
4-Formylbenzaldehyde (Terephthalaldehyde) HOC-C₆H₄-CHOThis can also be a product of double bond cleavage.
Epoxide of this compound HOC-C₆H₄-(C₂H₂O)-COOHSome oxidizing agents can react with the double bond to form an epoxide.
Unreacted 4-Formylcinnamaldehyde HOC-C₆H₄-CH=CHCHOIncomplete oxidation due to insufficient oxidant or mild reaction conditions.

Troubleshooting and Optimization:

  • Choice of Oxidant:

    • Pinnick Oxidation: This is often the method of choice for oxidizing α,β-unsaturated aldehydes. It uses sodium chlorite (NaClO₂) under mildly acidic conditions and is highly selective for the aldehyde group, leaving the double bond intact.[6]

    • Tollens' Reagent: This is a mild and selective oxidant for aldehydes, but it may not be practical for large-scale synthesis.[9][10]

  • Avoiding Strong Oxidants: Avoid using strong, non-selective oxidants like potassium permanganate or chromic acid, as they are likely to cleave the double bond.

  • Use of Scavengers in Pinnick Oxidation: When performing a Pinnick oxidation, it is crucial to use a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can react with the double bond.[2][6]

Experimental Workflow Visualization

The following diagrams illustrate the key reaction pathways and the points at which byproducts can form.

Heck_Reaction cluster_reactants Reactants cluster_products Products & Byproducts 4-Bromobenzaldehyde 4-Bromobenzaldehyde Heck Coupling Heck Coupling 4-Bromobenzaldehyde->Heck Coupling Acrylic Acid Acrylic Acid Acrylic Acid->Heck Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Heck Coupling Base Base Base->Heck Coupling This compound (trans) This compound (trans) Heck Coupling->this compound (trans) Desired Path 4,4'-Diformylbiphenyl 4,4'-Diformylbiphenyl Heck Coupling->4,4'-Diformylbiphenyl Homocoupling Benzaldehyde Benzaldehyde Heck Coupling->Benzaldehyde Hydrodehalogenation This compound (cis) This compound (cis) Heck Coupling->this compound (cis) Isomerization

Caption: Byproduct formation in the Heck reaction synthesis of this compound.

Wittig_Reaction cluster_reactants Reactants cluster_products Products & Byproducts Terephthaldehyde derivative Terephthaldehyde derivative Wittig Olefination Wittig Olefination Terephthaldehyde derivative->Wittig Olefination Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig Olefination This compound Ester (E) This compound Ester (E) Wittig Olefination->this compound Ester (E) Desired Path Triphenylphosphine Oxide Triphenylphosphine Oxide Wittig Olefination->Triphenylphosphine Oxide Stoichiometric Byproduct This compound Ester (Z) This compound Ester (Z) Wittig Olefination->this compound Ester (Z) Isomerization

Caption: Byproduct formation in the Wittig reaction for this compound ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude this compound?

A1: The purification strategy depends on the nature of the impurities. A common and effective method is recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for cinnamic acid derivatives. For isomeric impurities or byproducts with similar solubility, column chromatography on silica gel may be necessary.

Q2: How can I confirm the stereochemistry of my synthesized this compound?

A2: ¹H NMR spectroscopy is the most straightforward method. The coupling constant (J-coupling) between the two vinyl protons is characteristic of the alkene geometry. For the trans-isomer, the coupling constant is typically in the range of 15-18 Hz, while for the cis-isomer, it is around 10-12 Hz.

Q3: My ¹H NMR spectrum shows unreacted aldehyde starting material. How can I remove it?

A3: Unreacted aldehydes can sometimes be removed by washing the crude product with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a solid adduct with the aldehyde, which can then be filtered off. However, this method is not always effective for sterically hindered or electron-poor aldehydes.

Q4: Can I use other aryl halides besides 4-bromobenzaldehyde in the Heck reaction?

A4: Yes, aryl iodides are generally more reactive than aryl bromides and may give higher yields under milder conditions. Aryl chlorides are the least reactive and often require specialized catalyst systems. Aryl triflates are also excellent substrates for the Heck reaction.

Q5: What are the safety considerations when working with the Vilsmeier-Haack reagent?

A5: The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and DMF. POCl₃ is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction is also exothermic and should be cooled in an ice bath during the addition of reagents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pinnick, H. W. (1981). The Pinnick oxidation of α,β-unsaturated aldehydes. Organic Reactions, 27, 1-76.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]
  • Tollens, B. (1882). Ueber ammon-alkalische Silberlösung als Reagens auf Aldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 1635-1639.
  • Characteristics and hazards of the cinnamaldehyde oxidation process. (2020). RSC Advances, 10(35), 20887-20895. [Link]
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Organic Chemistry Portal. [Link]
  • Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

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how to avoid polymerization during 4-Formylcinnamic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Formylcinnamic Acid Reactions

A Guide to Preventing Unwanted Polymerization for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a common challenge encountered when working with this versatile reagent: unwanted polymerization. As a bifunctional molecule, this compound is a valuable building block, but its structural features—specifically the vinyl group conjugated with an aromatic ring—make it susceptible to free-radical polymerization, similar to styrene and acrylate monomers.[1][2][3][4][5] This can lead to decreased yields, purification difficulties, and failed reactions.

This document moves beyond simple procedural lists to explain the causality behind these phenomena and provides robust, self-validating protocols to ensure the success of your experiments.

Troubleshooting Guide: Polymerization Issues

This section addresses the most common issues related to polymerization in a direct question-and-answer format.

Q1: My reaction mixture turned into a viscous gel or solid. What happened?

A: You have likely experienced unintended free-radical polymerization of your this compound.

The molecular structure of this compound contains an α,β-unsaturated carboxylic acid, which is a vinyl group that is highly susceptible to polymerization. This process occurs via a free-radical chain reaction mechanism, which consists of three main stages: initiation, propagation, and termination.[3][4]

  • Initiation: A free radical (R•) is generated, often from the thermal decomposition of an initiator or trace impurities (like peroxides), or even from the monomer itself at elevated temperatures.[2][6] This radical attacks the electron-rich double bond of a this compound monomer, creating a new, larger radical.

  • Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end.[4] This cycle repeats, potentially adding thousands of monomer units quickly.[2]

  • Termination: The reaction stops when two growing radical chains combine or react in a way that deactivates the radical sites.[4]

Uncontrolled, this process can rapidly consume your monomer, leading to the solidification of your reaction mixture.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition I Initiator (Heat, Light) R Free Radical (R•) I->R Decomposition MR Monomer Radical (M•) R->MR Attack on Monomer M Monomer P Growing Polymer Chain (P•) MR->P Adds Monomer MR->P M2 Monomer P2 Growing Polymer Chain (P•) DeadP Terminated Polymer P->DeadP Inactive Inactive Species P->Inactive Radical Scavenging P2->DeadP Combination Inhibitor Inhibitor (InH)

Figure 1: The mechanism of free-radical polymerization and the intervention point for inhibitors.

Q2: How do I prevent polymerization during storage and handling, before my reaction even starts?

A: Proper storage and the use of stabilizers are critical.

Commercial this compound is often supplied with a small amount of an added inhibitor to ensure stability during transport and storage.[6][7] However, its effectiveness can diminish over time.

  • Storage Conditions: Store this compound in a cool, dark place. Avoid exposure to high temperatures and direct sunlight, as both can initiate thermal or photochemical polymerization.[8][9] Ensure the container is tightly sealed to prevent exposure to atmospheric oxygen, which can form peroxides over time.

  • Purity Check: Before use, visually inspect the material. If it appears clumpy, discolored, or contains insoluble particulates, it may have started to oligomerize. An NMR spectrum can also help identify the presence of polymeric impurities.

  • Awareness of Commercial Inhibitors: Be aware of the inhibitor added by the manufacturer. Common examples are listed in the table below. This is crucial as the inhibitor might need to be removed if it interferes with your downstream reaction (e.g., catalyst poisoning).

InhibitorCommon NameTypical Conc. (ppm)MechanismRemoval Method
4-MethoxyphenolMEHQ100 - 1000Radical Scavenger (O₂ required)Alkaline wash (e.g., 1M NaOH aq.), Column Chromatography
4-tert-ButylcatecholTBC50 - 1000Radical Scavenger (O₂ required)Alkaline wash, Column Chromatography
Butylated HydroxytolueneBHT200 - 1000Radical ScavengerColumn Chromatography, Vacuum Distillation (if applicable)
HydroquinoneHQ200 - 1000Radical Scavenger (O₂ required)Alkaline wash, Column Chromatography
PhenothiazinePTZ200 - 1000Radical Scavenger (O₂ not required)Column Chromatography

Data compiled from various sources.[6][7][10]

Q3: What are the best inhibitors to add during my reaction, and how do I use them?

A: The choice of inhibitor depends on your reaction conditions, particularly temperature and atmosphere.

Inhibitors are broadly classified as "true inhibitors," which provide a distinct induction period before polymerization begins, and "retarders," which slow the overall rate of polymerization without a clear induction period.[6] For most lab-scale syntheses, radical scavengers are the most practical choice.

  • For Reactions at Moderate Temperatures (<80 °C) in the Presence of Air:

    • Recommended: 4-Methoxyphenol (MEHQ) or Hydroquinone (HQ).

    • Why: These phenolic inhibitors are highly effective but require the presence of dissolved oxygen to function optimally.[7] They trap peroxy radicals that form when chain-propagating radicals react with O₂.

  • For Reactions at High Temperatures (>80 °C) or Under an Inert Atmosphere:

    • Recommended: Phenothiazine (PTZ) or certain stable nitroxide radicals like TEMPO.

    • Why: PTZ is highly efficient at trapping alkyl radicals directly and does not require oxygen, making it ideal for high-temperature distillations or reactions run under nitrogen or argon.[10][11]

Experimental Protocol: Adding an Inhibitor to a Reaction

  • Select the appropriate inhibitor based on your reaction temperature and atmosphere (see table above).

  • Determine the required amount. A typical loading is 200-1000 ppm (0.02-0.1 mol%) relative to the this compound. For a 10 g reaction, this equates to 2-10 mg.

  • Add the inhibitor to the reaction vessel along with the this compound and solvent before heating.

  • Ensure it is well-dissolved before initiating the reaction by raising the temperature or adding other reagents.

Q4: Beyond inhibitors, how can I use reaction conditions to suppress polymerization?

A: Temperature, atmosphere, and light are critical variables you must control.

Troubleshooting_Workflow cluster_yes Troubleshooting Path start Polymerization Observed? q_inhibitor Was an inhibitor added? start->q_inhibitor Yes end_node Optimized Conditions: - Inhibitor Added - Controlled Temp - Inert Atmosphere start->end_node No q_temp Was reaction temp >80°C? q_inhibitor->q_temp Yes a_inhibitor Action: Add appropriate inhibitor (e.g., PTZ for high temp). q_inhibitor->a_inhibitor No q_atmosphere Was an inert atmosphere used? q_temp->q_atmosphere Yes a_temp Action: Reduce reaction temperature to lowest feasible point. q_temp->a_temp No a_purity Action: Check monomer purity and remove existing polymers. q_atmosphere->a_purity No (Air Present) q_atmosphere->a_purity Yes a_inhibitor->q_temp a_temp->q_atmosphere a_atmosphere Action: Use N₂ or Ar atmosphere to prevent peroxide formation. a_purity->end_node

Figure 2: A logical workflow for troubleshooting unwanted polymerization.

  • Temperature Control: This is the most critical factor. The rate of thermal self-initiation of polymerization increases exponentially with temperature.[6]

    • Action: Always conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. If a reaction requires high heat (e.g., some esterifications or amide couplings), the inclusion of a high-temperature inhibitor like PTZ is mandatory.[12][13]

  • Atmosphere Control: Oxygen has a complex, dual role. While essential for the function of phenolic inhibitors, it can also react with organic molecules, especially at elevated temperatures, to form hydroperoxides, which are potent polymerization initiators.[7][14]

    • Action: For most applications, especially those involving heat, running the reaction under an inert atmosphere (Nitrogen or Argon) is the safest strategy.[15] This minimizes the risk of peroxide formation. If you must use an oxygen-dependent inhibitor like MEHQ, ensure the reaction is not rigorously deoxygenated.

  • Exclusion of Light: UV radiation can provide the energy to break bonds and create initiating radicals.[8]

    • Action: Protect your reaction from direct light by covering the flask with aluminum foil or conducting the experiment in a fume hood with the sash lowered.

Frequently Asked Questions (FAQs)

  • Q: I need to perform a reaction where the standard inhibitor (e.g., MEHQ) might interfere. How do I remove it?

    • A: Phenolic inhibitors like MEHQ and HQ are acidic and can be removed with a simple basic wash. See the detailed protocol below. For non-phenolic inhibitors or for maximum purity, column chromatography is effective. Remember to process the inhibitor-free monomer quickly, as it will be highly prone to polymerization.

  • Q: My entire reaction has solidified. Is there any way to salvage my product or at least clean my glassware?

    • A: Salvaging the desired product from a fully polymerized mass is often impossible. The priority becomes safe cleanup. First, allow the flask to cool completely, as polymerization can be highly exothermic.[6] To clean the glassware, try to find a solvent for the polymer. Good starting points are DMF, DMSO, or chlorinated solvents like dichloromethane (use in a well-ventilated hood). Soaking, gentle heating, and mechanical scraping may be required.

  • Q: I am performing a Wittig reaction on the aldehyde group of this compound. What specific precautions should I take?

    • A: The Wittig reaction itself does not typically initiate free-radical polymerization.[16][17][18][19] However, these reactions can be exothermic, and the workup or subsequent steps might involve heat. The primary concern remains thermal polymerization . Therefore, maintain good temperature control during the ylide addition and consider adding a compatible inhibitor (like PTZ, which is generally inert to Wittig conditions) if the reaction requires heating for an extended period.

Protocols

Protocol 1: General Setup for an Inert Atmosphere Reaction
  • Place a magnetic stir bar and your reagents (including this compound and an appropriate inhibitor) into a round-bottom flask.

  • Fit the flask with a condenser or a rubber septum.

  • Connect the top of the condenser or a needle through the septum to a gas manifold that can supply an inert gas (Nitrogen or Argon) and is vented through an oil bubbler.

  • Turn on the inert gas flow. Purge the system for 5-10 minutes to displace all the air.

  • If reagents need to be added via syringe, use a dry syringe to puncture the septum and add the liquid.

  • Maintain a slight positive pressure of the inert gas throughout the reaction, as indicated by slow bubbling in the oil bubbler.[15]

Protocol 2: Removal of Phenolic Inhibitors (e.g., MEHQ, HQ)
  • Dissolve the this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of a cold, aqueous 1M NaOH solution. Shake the funnel vigorously, venting frequently. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Separate the layers. Repeat the aqueous wash two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Crucially: Use the purified, inhibitor-free this compound immediately. If it must be stored, add a fresh charge of a chosen inhibitor.

Protocol 3: Purification by Reprecipitation to Remove Oligomers

If you suspect your final product is contaminated with small amounts of polymer or oligomers, reprecipitation can be an effective purification method.[][21]

  • Dissolve your crude product in a minimum amount of a good solvent (e.g., DMF or DMSO).

  • In a separate beaker, place a large volume (at least 10x the volume of the "good" solvent) of a cold "anti-solvent" in which your desired product is insoluble but the oligomers may be more soluble (e.g., water, methanol, or diethyl ether - choice is compound-dependent).

  • While vigorously stirring the anti-solvent, add the solution of your product dropwise.

  • Your purified product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash it with fresh, cold anti-solvent, and dry it under vacuum.

References

  • Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a He
  • Polymeris
  • Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). MDPI.
  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
  • SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERIS
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. TCI Chemicals.
  • Ethylene oxide. Wikipedia.
  • How Does Styrene Polymerization Work? Chemistry For Everyone - YouTube.
  • Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. PMC - NIH.
  • Knoevenagel Condens
  • Inert
  • Polymer Isolation and Purific
  • Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic.
  • Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications.
  • Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymeriz
  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic
  • Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids. Benchchem.
  • Wittig reaction. Wikipedia.
  • Wittig Reaction. Organic Chemistry Portal.
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Knoevenagel Condensation Doebner Modific
  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central.
  • Knoevenagel condens
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
  • The Wittig Reaction. University of Pittsburgh.
  • Mechanism Studies of LCP Synthesis. MDPI.
  • Criegee Intermediate Reactions with Carboxylic Acids: A Potential Source of Secondary Organic Aerosol in the Atmosphere. ACS Earth and Space Chemistry.
  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps.
  • How Do Polymerization Inhibitors Work? Chemistry For Everyone - YouTube.
  • Chapter Two Polymerization Mechanisms.
  • The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
  • 18.
  • This compound, 98%, predominantly trans. Thermo Fisher Scientific.
  • Carboxylic Acid Reactivity. MSU chemistry.
  • The effect of temperature on the stability of compounds used as UV-MALDI-MS m
  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystalliz
  • Purification Processes for Generating Cationic Lignin-Acrylamide Polymers. PMC - NIH.
  • Some advices for purifying a polymer?
  • Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Purification of Organic Materials and Study of Polymers There
  • Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC-MS/MS.

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troubleshooting solubility issues of 4-Formylcinnamic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Formylcinnamic acid in experimental assays. As a Senior Application Scientist, my objective is to provide you with scientifically-grounded, field-tested insights and protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in my aqueous buffer?

The limited solubility of this compound in neutral aqueous solutions is a direct consequence of its molecular structure. Like other carboxylic acids with a significant hydrocarbon portion, its solubility in water is low.[1][2][3] The presence of the nonpolar benzene ring diminishes its affinity for polar solvents like water. While the carboxylic acid group can participate in hydrogen bonding, its acidity is the key to enhancing solubility. In a neutral pH environment, the carboxylic acid is predominantly in its protonated, less polar form, leading to poor dissolution.

To overcome this, the pH of the solution must be raised. By adding a base, the carboxylic acid is deprotonated to form a carboxylate salt.[1][2][3][4] This negatively charged carboxylate ion is significantly more polar and readily forms ion-dipole interactions with water, thereby increasing the compound's solubility.[3][4]

Q2: I've successfully dissolved the this compound, but it precipitates when I add it to my assay medium. What's happening?

This common issue, often termed "solvent shock," typically arises from a few key factors:

  • pH Shift: If you've prepared a concentrated stock solution in a basic buffer and then dilute it into a larger volume of a neutral or acidic assay buffer, the final pH may drop below the pKa of the carboxylic acid group. This causes the more soluble carboxylate to be protonated back into the less soluble carboxylic acid form, leading to precipitation.[5]

  • Co-Solvent Dilution: If a stock solution is made in an organic solvent like DMSO, diluting it into an aqueous buffer can cause precipitation if the final concentration of the organic solvent is too low to maintain solubility.[5][6]

  • Exceeding the Solubility Limit: The final concentration of this compound in your assay might be higher than its solubility limit under the specific conditions of your experiment (e.g., temperature, buffer composition, ionic strength).[5]

Preventative Measures:

  • Maintain a stable pH: Ensure your final assay buffer has sufficient buffering capacity to maintain a pH where this compound remains soluble.

  • Optimize co-solvent percentage: If using an organic solvent, determine the minimum percentage required in the final assay volume to keep the compound in solution without affecting the assay's performance.

  • Perform preliminary solubility tests: Before conducting your main experiment, it's prudent to determine the solubility of this compound under your final assay conditions.

Troubleshooting Guides & Protocols

Guide 1: Preparation of Soluble this compound Stock Solutions

The foundation of a successful experiment is the correct preparation of your stock solutions. Below are two validated protocols.

Protocol 1: Aqueous Stock Solution via Base Solubilization

This is the preferred method for most biological assays where organic solvents may introduce interference.

  • Weigh the required mass of this compound.

  • Suspend the powder in a small volume of high-purity water.

  • Titrate with Base: While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH. Continue adding base until the solid is fully dissolved and the pH is stable (typically pH > 8.0).

  • Final Volume: Adjust to the final desired volume with water.

  • Filter Sterilize (if necessary): For cell-based assays, pass the solution through a 0.22 µm syringe filter.

Protocol 2: Organic Stock Solution

This method is appropriate when your assay can tolerate a small percentage of an organic co-solvent.

  • Weigh the this compound.

  • Dissolve in a minimal volume of anhydrous DMSO.

  • Aid Dissolution: Use a vortex mixer or sonication to ensure the compound is fully dissolved.

Table 1: Solubility Characteristics of this compound

Solvent SystemSolubilityRationale & Best Practices
Water (Neutral pH)PoorThe non-polar aromatic ring and protonated carboxylic acid limit aqueous solubility.[1][2]
Aqueous Base (pH > 8.0)GoodDeprotonation of the carboxylic acid to a carboxylate salt enhances polarity and solubility.[1][2][3]
DMSOSolubleA polar aprotic solvent that is effective for creating high-concentration stock solutions.[5]
EthanolModerately SolubleCan be used as a co-solvent, but may be less effective than DMSO for highly concentrated stocks.[7]
Guide 2: Systematic Troubleshooting of In-Assay Precipitation

When precipitation occurs during your experiment, a logical approach is needed to identify and resolve the issue.

Caption: A decision tree for troubleshooting precipitation of this compound in assays.

Advanced Considerations

Q3: Could the aldehyde group on this compound affect its stability in solution?

Yes, the aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly under basic pH conditions or upon prolonged exposure to air. This would convert this compound to 4-Carboxycinnamic acid, a different chemical entity with distinct properties.

Recommendations for Ensuring Compound Integrity:

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions of this compound fresh for each experiment to minimize the impact of potential degradation.

  • Proper Storage: If you must store stock solutions, do so in small, single-use aliquots at -20°C or -80°C to limit freeze-thaw cycles. Protect from light.[8]

  • Inert Atmosphere: For long-term storage of the solid material, consider keeping it under an inert gas like argon or nitrogen.

Q4: How does the ionic strength of my buffer impact the solubility of this compound?

The influence of ionic strength on the solubility of organic acids can be complex.[9]

  • Salting-In: At low to moderate ionic strengths, the presence of salt ions can sometimes increase the solubility of the carboxylate form of this compound. These ions can shield the charged species, leading to more favorable interactions with water.

  • Salting-Out: At high ionic strengths, the large number of salt ions can compete for water molecules, effectively reducing the amount of "free" water available to solvate the this compound and causing it to precipitate.

For consistent and reproducible results, it is best to maintain a constant ionic strength across all experiments. If your assay necessitates high salt concentrations, it is crucial to experimentally determine the solubility of this compound under these specific conditions.

References

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of pharmaceutical sciences, 70(1), 22–32. [Link]
  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
  • Wikipedia. Carboxylic acid. [Link]
  • Biotage.
  • Chemistry LibreTexts. 4.2.3: Structure and Properties of Carboxylic Acids. [Link]
  • DeRuiter, J. Carboxylic Acid Structure and Chemistry: Part 2. [Link]
  • Määttä-Riihinen, K., Kamal-Eldin, A., & Törrönen, R. (2004). Stability of hydroxycinnamic acid derivatives, flavonol glycosides, and anthocyanins in black currant juice. Journal of agricultural and food chemistry, 52(23), 7182–7188. [Link]
  • Ferreira, O., & Pinho, S. P. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. [Link]
  • Geronikaki, A., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9676. [Link]
  • Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2016). Solubility studies of trans-cinnamic acid in mixed solvents. [Link]

Sources

Technical Support Center: Optimizing Reactions for 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formylcinnamic acid (4-FCA) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of optimizing reaction conditions, specifically temperature and time. As a bifunctional molecule containing both a carboxylic acid and an aldehyde, 4-FCA presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your experimental outcomes.

Part 1: General FAQs & Foundational Concepts

This section addresses high-level questions that apply across various synthetic routes involving this compound.

Q1: My 4-FCA reaction is giving a low yield. What are the first temperature and time parameters I should investigate?

A1: Low yield is a common issue stemming from an imbalance between reaction rate and reactant/product stability.

  • Initial Temperature Screen: Start with the literature-recommended temperature for a similar substrate. If none exists, a moderate starting point is often 60-80 °C for many coupling reactions.[1] Run small-scale parallel reactions at ±20 °C from your initial set point (e.g., 60 °C, 80 °C, 100 °C). High temperatures can accelerate reactions but may also lead to the degradation of the aldehyde functionality or polymerization.[2][3] Conversely, temperatures that are too low will result in a sluggish or stalled reaction.

  • Time Course Study: At your determined optimal temperature, run a time-course experiment. Sample the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze by TLC, LC-MS, or GC-MS to determine the point of maximum product formation. Many reactions involving cinnamic acid derivatives can require anywhere from 4 to 12 hours to reach completion.[2][4] Extending the reaction time indefinitely is not always beneficial, as it can lead to the formation of degradation byproducts.

Q2: I'm seeing multiple spots on my TLC plate, suggesting significant impurity formation. How can I use temperature and time to improve selectivity?

A2: Impurity formation is often due to side reactions competing with your desired transformation. Temperature is a critical tool for controlling selectivity.

  • Side Reactions for 4-FCA: The aldehyde group is susceptible to oxidation (forming a dicarboxylic acid) or participating in side reactions like the Cannizzaro reaction under strongly basic conditions. The activated double bond can also undergo polymerization at high temperatures.

  • Temperature Adjustment: Often, side reactions have a higher activation energy than the desired reaction. Therefore, reducing the reaction temperature can dramatically improve selectivity by slowing down the undesired pathways more than the primary pathway. Even a 10-20 °C decrease can have a significant impact.

  • Time Consideration: If you lower the temperature, you may need to increase the reaction time to achieve a reasonable conversion.[2] The goal is to find a "sweet spot" where the primary reaction proceeds at an acceptable rate while minimizing the formation of impurities.

Q3: How do I know if my starting material, this compound, is degrading under my reaction conditions?

A3: this compound has a melting point between 250-255 °C, indicating good thermal stability for most common organic reactions.[5] However, thermal stability in its pure, solid form can differ from its stability in a complex reaction mixture with catalysts, bases, and solvents.

  • Control Experiment: The most reliable method is to run a control experiment. Subject your 4-FCA starting material to the full reaction conditions (solvent, base, catalyst, temperature) but omit one key reactant (e.g., the coupling partner). Monitor the stability of the 4-FCA over the intended reaction time. If you observe its disappearance or the appearance of new spots on a TLC plate, you have a stability issue.

  • Visual Indicators: Darkening of the reaction mixture (from light yellow to dark brown or black) can often indicate decomposition or polymerization.

Part 2: Reaction-Specific Troubleshooting Guides

Here, we delve into specific synthetic methods commonly used to prepare or modify this compound and its derivatives.

Guide 1: The Heck Reaction

The Heck reaction is a powerful method for C-C bond formation, often used to synthesize cinnamic acid derivatives.[6]

Q: My Heck reaction of an aryl halide with an acrylate to form a 4-FCA precursor is inefficient. How should I approach optimizing temperature and time?

A: The efficiency of a Heck reaction is highly dependent on the stability and activity of the palladium catalyst, which is directly influenced by temperature and time.[7]

  • Temperature: Heck reactions are typically run at elevated temperatures, often in the range of 80-140 °C, to facilitate the catalytic cycle.[1]

    • Too Low (<80 °C): Oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step and is slow at lower temperatures. You will likely see unreacted starting materials.

    • Too High (>140 °C): Catalyst decomposition (e.g., formation of palladium black) becomes a significant issue, leading to a stalled reaction. You may also see byproducts from thermal degradation.

  • Time: The reaction time must be sufficient for the catalytic cycle to turn over many times.

    • Too Short: Incomplete conversion is the obvious result.

    • Too Long: If the catalyst has a finite lifetime at the reaction temperature, extending the time beyond this point will not increase the yield and may promote side reactions. A time-course study is essential.[1]

Caption: A decision tree for troubleshooting low yields in Heck reactions.

Guide 2: The Wittig Reaction

The Wittig reaction is a cornerstone for alkene synthesis, reacting an aldehyde (like a 4-FCA precursor) with a phosphonium ylide.[8]

Q: I'm performing a Wittig reaction to install the double bond, but the yield is poor and I'm recovering my aldehyde starting material. What's the issue?

A: This classic symptom often points to problems with ylide formation or reactivity, which can be indirectly influenced by temperature.

  • Ylide Formation: The deprotonation of the phosphonium salt to form the ylide is the first critical step.[9] This is typically done at temperatures ranging from -78 °C to room temperature, depending on the stability of the ylide and the strength of the base.

    • Non-stabilized ylides (from alkylphosphonium salts) are highly reactive and often generated and used at low temperatures (e.g., 0 °C or below) to prevent decomposition.

    • Stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group) are much more stable and can be formed and reacted at room temperature or with gentle heating.[8][10]

  • Reaction with Aldehyde: The reaction of the ylide with the aldehyde is often rapid. However, if the ylide is sterically hindered or poorly reactive (overly stabilized), the reaction may require higher temperatures (e.g., reflux) and longer reaction times to proceed.[10] Be cautious, as prolonged heating can degrade the aldehyde.

Q: My Wittig reaction is producing a mixture of E/Z isomers. How can temperature control stereoselectivity?

A: Stereoselectivity is a hallmark of the Wittig reaction and is highly dependent on ylide stability and reaction conditions.

  • Non-stabilized ylides typically favor the Z-alkene under salt-free conditions, as the reaction proceeds rapidly through a kinetically controlled pathway.[8] Running the reaction at low temperatures enhances this selectivity.

  • Stabilized ylides favor the E-alkene, as the initial addition is reversible, allowing the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane precursor.[10] Running these reactions at room temperature or with gentle heat for a sufficient time ensures this equilibrium is reached, maximizing E-selectivity.

Guide 3: Knoevenagel-Doebner / Perkin Reactions

These are condensation reactions that build the cinnamic acid backbone, typically by reacting an aromatic aldehyde with an active methylene compound (like malonic acid) or an anhydride.[4]

Q: My Knoevenagel-Doebner condensation using 4-formylbenzaldehyde and malonic acid is slow and gives low yields. Should I just increase the heat?

A: While these condensations often require heat to drive the final decarboxylation and dehydration steps, excessive temperature can be detrimental.

  • Temperature Range: These reactions are often performed at reflux in a high-boiling solvent like pyridine or N-Methyl-2-pyrrolidone (NMP).[2][11] Typical temperatures can range from 80 °C to as high as 190 °C.[2]

  • Effect of Temperature:

    • Rate: Increasing the temperature will accelerate both the initial condensation and the subsequent decarboxylation.

    • Side Reactions: High temperatures can promote self-condensation of the active methylene compound or polymerization, leading to tarry byproducts. For 4-formylbenzaldehyde, there's also a risk of decarbonylation or other decomposition pathways at very high temperatures.

  • Time: Reaction times are typically long, often in the range of 4-12 hours.[2] It's crucial to monitor the reaction (e.g., by TLC or monitoring CO₂ evolution) to determine when the reaction is complete. Pushing the reaction for too long at high heat will almost certainly decrease the yield of the desired product.[3]

Reaction TypeTypical Temperature Range (°C)Typical Time Range (hours)Key Optimization Insight
Heck Reaction 80 - 140 °C[1]2 - 24 hBalance rate vs. catalyst stability. Avoid temperatures >140°C.
Wittig (Stabilized) 20 - 80 °C1 - 12 hHigher temp/longer time favors thermodynamic (E)-alkene.
Wittig (Non-stabilized) -78 - 25 °C0.5 - 4 hLow temperature is critical for ylide stability and (Z)-selectivity.
Knoevenagel-Doebner 80 - 190 °C[2]4 - 12 h[2]High heat is needed for decarboxylation, but monitor closely to prevent decomposition.
Perkin Reaction 140 - 180 °C4 - 10 h[12]Requires high temperatures but is prone to side products with extended heating.

Part 3: Experimental Protocols & Visualization

Detailed Protocol: Knoevenagel-Doebner Synthesis of this compound

This protocol provides a robust starting point for optimization.

  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-formylbenzaldehyde (5.0 g, 41.6 mmol), malonic acid (6.5 g, 62.5 mmol), and pyridine (25 mL).

  • Catalyst Addition: Add piperidine (0.5 mL) as a catalyst.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4 hours.[11] Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the consumption of the starting aldehyde.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of 10% aqueous HCl solution chilled in an ice bath.

  • Isolation: A precipitate will form. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 50 mL) to remove pyridine hydrochloride and any unreacted malonic acid. The crude this compound can be further purified by recrystallization from an ethanol/water mixture to yield a light yellow or beige crystalline powder.[13]

G cluster_params Controllable Variables cluster_outcomes Experimental Outcomes Temp Temperature Yield Product Yield Temp->Yield Increases Rate Purity Product Purity Temp->Purity Can Decrease (Side Rxns) Time Reaction Time Time->Yield Increases Conversion Time->Purity Can Decrease (Degradation) Yield->Temp Stalls if Too Low Yield->Time Incomplete if Too Short Purity->Temp Can Increase (Selectivity)

Caption: The relationship between temperature, time, and reaction outcomes.

References

  • Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. RSC Publishing.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. National Institutes of Health (NIH).
  • Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Publishing.
  • The effect of reaction time on the conversion of cinnamic acid to cinnamylamine. ResearchGate.
  • Cinnamic acid derivatives: An ERA. The Pharma Innovation.
  • Thermal reaction of Cinnamic Acid and of β-Styrylphosphonic Acid with Urea. SAGE Publications Inc.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein-Institut.
  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Praise Worthy Prize.
  • Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. ResearchGate.
  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace.
  • Cinnamic acid, phenyl ester. Organic Syntheses.
  • Wittig Reaction. Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health (NIH).
  • Wittig Reaction. Chemistry LibreTexts.
  • Heck Reaction. Organic Chemistry Portal.
  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journals.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific & Academic Publishing.
  • Reaction conditions for optimization of Wittig olefination. ResearchGate.
  • The most used reactions in the synthesis of cinnamic acid and its derivatives. scite.ai.
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review.

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Technical Support Center: Managing Photodegradation of 4-Formylcinnamic Acid (4-FCA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Formylcinnamic acid (4-FCA). This resource is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the degradation of 4-FCA when exposed to ultraviolet (UV) light. Given its chemical structure, 4-FCA is inherently susceptible to photochemical reactions, which can compromise experimental results, product stability, and overall efficacy. This guide provides in-depth explanations, practical solutions, and validated protocols to ensure the integrity of your work.

Section 1: The Science of 4-FCA Photodegradation

This section addresses the fundamental principles behind the photosensitivity of this compound.

Q1: Why is this compound so susceptible to UV light?

A: The photosensitivity of this compound (4-FCA) stems from its molecular structure. It contains a cinnamic acid backbone, which is an aromatic ring conjugated with a propenoic acid group (a carbon-carbon double bond and a carboxylic acid). This extended system of alternating double and single bonds, known as a conjugated π-system, acts as a chromophore. Chromophores are parts of a molecule that absorb light at specific wavelengths. In the case of 4-FCA and other cinnamic acid derivatives, this absorption occurs strongly in the UV region of the electromagnetic spectrum.[1] When a 4-FCA molecule absorbs a photon of UV light, its electrons are excited to a higher energy state, making the molecule highly reactive and prone to chemical transformation.

Q2: What are the primary chemical reactions that occur when 4-FCA is exposed to UV light?

A: Upon absorbing UV energy, trans-4-FCA, the more stable and common isomer, can undergo two primary competing photoreactions.[2][3]

  • trans-cis Isomerization: The absorbed energy can cause the rotation around the carbon-carbon double bond, converting the linear trans-isomer into the bent cis-isomer.[2][3][4] This change in geometry can significantly alter the molecule's biological activity and physicochemical properties, leading to inconsistent experimental results.[5]

  • [2+2] Cycloaddition (Dimerization): In concentrated solutions or in the solid state, two excited 4-FCA molecules can react with each other in a process called [2+2] cycloaddition.[2][6] This reaction forms a four-membered cyclobutane ring, linking the two molecules together to create dimers. Depending on the orientation of the reacting molecules, various stereoisomers of the dimer can be formed, such as those related to truxillic and truxinic acids.[2][6] This dimerization is often irreversible and results in a loss of the active compound.

These two pathways are often in competition. Dilute solutions tend to favor isomerization, while higher concentrations and the solid state promote dimerization.

4-FCA Photodegradation Pathway UV Light (Energy Input) Trans_FCA trans-4-Formylcinnamic Acid (Stable Isomer) Cis_FCA cis-4-Formylcinnamic Acid (Isomer) Trans_FCA->Cis_FCA Isomerization (Reversible) Dimers Cyclobutane Dimers (e.g., Truxinic Acid derivatives) Trans_FCA->Dimers [2+2] Cycloaddition (Irreversible)

Caption: Primary photodegradation pathways of this compound.

Section 2: Troubleshooting Guide for Experimental Issues

This section is formatted to help you quickly diagnose and solve common problems encountered when working with 4-FCA.

Symptom / Observation Potential Root Cause Recommended Action & Explanation
Unexpected loss of 4-FCA concentration in solution over time (e.g., decreasing peak area in HPLC).Photodegradation from ambient laboratory light. Standard fluorescent or window lighting emits sufficient UV radiation to degrade sensitive compounds.Implement light-protective measures immediately. Store stock solutions and handle samples in amber vials or glassware wrapped completely in aluminum foil.[3] For sensitive experiments, work under amber or red-filtered light to eliminate UV wavelengths. Prepare solutions fresh whenever possible and minimize the duration of light exposure.[3]
Appearance of new, unidentified peaks in chromatograms (HPLC, LC-MS) of 4-FCA samples.Formation of photodegradation products. The new peaks are likely the cis-isomer of 4-FCA or various cyclobutane dimers. The cis-isomer typically elutes slightly earlier than the trans-isomer in reverse-phase chromatography.Confirm the identity of degradants. If standards are available, compare retention times. The cis-isomer can be intentionally generated by irradiating a standard solution of trans-4-FCA with UV light for a short period. The appearance of these peaks confirms that photodegradation is occurring and that stricter light protection is necessary.
Inconsistent or non-reproducible results in biological or chemical assays.In-situ degradation during the experiment. The compound may be degrading in the assay plate or reaction vessel under the influence of instrument lights or overhead lighting, leading to a variable effective concentration.Protect the compound throughout the entire experimental workflow. Use amber or opaque assay plates. If using a plate reader or microscope, minimize the light exposure time to only what is necessary for measurement. Prepare working solutions immediately before use from a protected stock. Include a "dark" control sample that is handled identically but kept shielded from light to quantify the extent of degradation.[2]
Changes in physical appearance of the solid compound or solution (e.g., color change, precipitation).Extensive degradation. While isomerization is often invisible, significant dimerization or other secondary reactions can sometimes lead to changes in solubility or color.[3]Do not use the material. A visible change indicates a significant loss of purity and integrity. The material should be discarded, and the storage and handling protocols must be reviewed and improved to prevent recurrence. Analytical confirmation (e.g., HPLC) is still the most reliable method for detecting degradation before it becomes visible.[3]

Section 3: Proactive Strategies & Protocols for Prevention

Preventing degradation is always preferable to troubleshooting its consequences. This section provides detailed protocols for handling, formulating, and testing 4-FCA.

Strategy 1: Foundational Handling and Storage Protocol

The most critical aspect of maintaining 4-FCA integrity is rigorous exclusion of light.

Step-by-Step Protocol:

  • Procurement & Storage: Upon receipt, immediately store the solid 4-FCA container in a dark, cool, and dry location. A desiccator placed inside a cabinet is ideal.

  • Weighing and Solution Preparation:

    • Minimize the time the solid material is exposed to light. If possible, perform weighing operations in a room with the lights dimmed or under amber lighting.

    • Prepare solutions using amber volumetric flasks or flasks wrapped in aluminum foil.

  • Sample Storage:

    • Store all solutions, including stock and intermediate dilutions, in amber glass vials with tightly sealed caps.

    • For long-term storage, purge the vial headspace with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation and store at 2-8°C.[3]

  • Experimental Execution:

    • Use amber autosampler vials for chromatographic analysis.

    • When transferring liquids, do so quickly and shield the containers from direct light.

Strategy 2: Formulation Approaches for Enhanced Stability

For applications requiring 4-FCA to be in solution for extended periods, formulation additives can provide an additional layer of protection.

  • UV Absorbers: These compounds act as "sacrificial" chromophores. They absorb incident UV radiation more efficiently than 4-FCA and dissipate the energy harmlessly as heat, effectively shielding the active compound. Many cinnamate esters are themselves used as UV filters in cosmetics.[7][8][9]

  • Antioxidants/Quenchers: Some photodegradation pathways can involve reactive oxygen species (ROS). Antioxidants can scavenge these species or "quench" the excited state of the 4-FCA molecule, returning it to the ground state before it can undergo a chemical reaction. Cinnamic acid derivatives are known to have antioxidant properties themselves, which can be beneficial.[10][11]

Stabilizer Type Example Compounds Mechanism of Action Typical Concentration Range
UV Absorber Oxybenzone, Avobenzone, Ethylhexyl MethoxycinnamateCompetitively absorbs incident UV photons.0.1% - 3% (w/v)
Antioxidant Butylated Hydroxytoluene (BHT), Ascorbic Acid (Vitamin C), Ferulic AcidScavenges free radicals, prevents oxidative degradation pathways.[10]0.01% - 0.1% (w/v)
Quencher Beta-carotene, LycopeneDeactivates the excited state of the photosensitive molecule.Varies widely by application

Note: The compatibility and suitability of any stabilizer must be validated for your specific application and solvent system.

Strategy 3: Standardized Photostability Testing Protocol (Adapted from ICH Q1B)

To formally evaluate the photostability of 4-FCA in a specific formulation or to qualify a new packaging material, a controlled study is essential. The International Council for Harmonisation (ICH) Q1B guideline provides the industry standard framework.[12][13][14]

Objective: To determine if light exposure results in an unacceptable change in the 4-FCA drug substance or product.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare multiple identical samples of 4-FCA (either as a solid powder spread thinly or in the final solution formulation).

    • Place samples in chemically inert, transparent containers (e.g., quartz vials).

    • Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil. This control will be exposed to the same temperature conditions but protected from light.[2][15]

  • Light Exposure:

    • Place the test and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source that provides a combination of visible and UV light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter .[12][15][16]

    • The light source can be an artificial daylight lamp, a xenon lamp, or a combination of cool white and near-UV fluorescent lamps.[12][17]

  • Forced Degradation (Optional but Recommended):

    • For method development or to understand degradation pathways, a forced degradation study can be performed by extending the exposure time until significant degradation (e.g., 5-20% loss of parent compound) is observed.[12][16]

  • Analysis:

    • At the end of the exposure period, retrieve all samples.

    • Analyze the test samples and the dark control using a validated, stability-indicating analytical method (typically HPLC-UV).

    • Compare the chromatograms. Assess the loss of 4-FCA in the exposed sample relative to the dark control. Quantify any major degradation products that have formed.

  • Interpretation:

    • If there is a significant difference between the exposed sample and the dark control (e.g., loss of potency, formation of degradants), the product is considered photolabile.

    • This result would necessitate the use of light-protective packaging and stringent handling controls.

Photostability Testing Workflow (ICH Q1B) cluster_prep 1. Sample Preparation cluster_expose 2. Controlled Exposure cluster_analyze 3. Analysis cluster_interpret 4. Interpretation Prep Prepare multiple identical 4-FCA samples Control Wrap one sample in foil (Dark Control) Chamber Place samples in Photostability Chamber Prep->Chamber HPLC Analyze all samples by Stability-Indicating HPLC Chamber->HPLC Compare Compare Exposed Sample vs. Dark Control HPLC->Compare Stable Result: Photostable (No significant change) Compare->Stable No Unstable Result: Photolabile (Significant change observed) Compare->Unstable Yes

Caption: Workflow for conducting a photostability study based on ICH Q1B.

Section 4: References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products.

  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

  • Yesil-Celiktas, O. et al. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.

  • Aman, W., & Thoma, K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie.

  • Yagci, B. B. et al. Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synthesis.

  • BenchChem. Preventing photodegradation of cinnamic acid during experiments.

  • ResearchGate. [2+2] cycloaddition of cinnamic acids. [Scientific Diagram].

  • Yagci, B. B. et al. Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Thieme Connect.

  • Liras, M. et al. Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. ChemistrySelect.

  • ResearchGate. Photodegradation of Cinnamic Acid in Different Media.

  • David Publishing. Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts.

  • ResearchGate. Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts.

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances.

  • science-softCon. UV/Vis+ Photochemistry Database - Organic Acids.

  • BenchChem. Preventing photodegradation of cinnamic acid during experiments.

  • ResearchGate. Cinnamic acid derivatives in cosmetics ‐ current use and future prospects.

  • IRIS. New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties.

  • PubMed. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses.

  • MDPI. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses.

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • ResearchGate. Improvement of Photostability in Formulation: A Review.

  • Q1 Scientific. Photostability testing theory and practice.

  • ResearchGate. UV spectrum of cinnamic acid. [Scientific Diagram].

  • PubMed Central. From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey.

  • PubMed. Trans-cinnamic acid attenuates UVA-induced photoaging through inhibition of AP-1 activation and induction of Nrf2-mediated antioxidant genes in human skin fibroblasts.

  • ResearchGate. UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... [Scientific Diagram].

  • ResearchGate. UV spectrum of cinnamic acid. [Scientific Diagram].

  • PubMed. New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties.

  • PubMed. A UV-light activated cinnamic acid isomer regulates plant growth and gravitropism via an ethylene receptor-independent pathway.

  • PubMed. Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products.

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Technical Support Center: Identifying Impurities in 4-Formylcinnamic Acid via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Formylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of identifying impurities in this compound samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple data interpretation to provide in-depth, field-proven insights into the causality behind experimental observations and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What are the most common impurities I should look for?

The presence of unexpected signals in your NMR spectrum can arise from several sources, including residual starting materials, reaction by-products, solvents, and degradation products.[] For this compound, which is often synthesized via reactions like the Knoevenagel or Perkin condensation, the most probable impurities are:

  • Starting Materials: Unreacted 4-formylbenzaldehyde or precursors used in its synthesis.

  • Reaction Intermediates & By-products: Incomplete reactions can leave various intermediates. For instance, in a Knoevenagel condensation with malonic acid, partially reacted intermediates may be present.[2]

  • cis-Isomer: The desired product is typically the trans-isomer of this compound. However, exposure to light can cause isomerization to the cis-isomer, which will have a distinct NMR spectrum.[3][4]

  • Solvent Residues: Common solvents used in synthesis and purification (e.g., DMSO, acetone, ethyl acetate) are frequent contaminants.[5][6]

  • Degradation Products: this compound can undergo oxidation or other degradation pathways, especially during prolonged storage or under harsh conditions.[7][8]

Q2: I suspect the presence of the cis-isomer of this compound. How can I confirm this using ¹H NMR?

Distinguishing between cis and trans isomers is a classic application of ¹H NMR, relying on the difference in the coupling constant (J-value) between the vinylic protons.

  • Expertise & Experience: The key diagnostic feature is the coupling constant between the two protons on the double bond (α and β to the carbonyl group). For the trans isomer, this coupling constant (³Jtrans) is typically large, in the range of 15-18 Hz. For the cis isomer, the coupling constant (³Jcis) is significantly smaller, usually around 10-12 Hz.

Experimental Protocol:

  • Acquire a high-resolution ¹H NMR spectrum of your sample.

  • Carefully analyze the signals corresponding to the vinylic protons, which typically appear as doublets.

  • Measure the coupling constant for these doublets. A large J-value (≥ 15 Hz) confirms the trans configuration, while a smaller J-value (≤ 12 Hz) indicates the presence of the cis isomer.

Troubleshooting Guides

Issue 1: Unidentified Aldehyde and Aromatic Signals

Scenario: You observe an aldehyde proton signal (singlet, ~9.5-10.5 ppm) that does not correspond to your product, along with a different set of aromatic signals.

Causality: This is a strong indication of the presence of unreacted 4-formylbenzaldehyde , a common starting material. The chemical environment of the aromatic protons in 4-formylbenzaldehyde is different from that in this compound, leading to a distinct pattern in the aromatic region of the NMR spectrum.

Troubleshooting Workflow:

Caption: Workflow for identifying 4-formylbenzaldehyde impurity.

Data Presentation: ¹H NMR Chemical Shifts (δ) in DMSO-d₆

CompoundAldehyde-H (ppm)Vinylic-H (ppm)Aromatic-H (ppm)Carboxyl-H (ppm)
This compound (trans) ~10.05 (s, 1H)[9]~7.69 (d, J≈16 Hz, 1H), ~6.73 (d, J≈16 Hz, 1H)[9]~7.95 (d, 2H), ~7.93 (d, 2H)[9]~12.7 (br s, 1H)[9]
4-Formylbenzaldehyde ~9.95 (s, 1H)-~7.90 (d, 2H), ~7.70 (d, 2H)-
cis-4-Formylcinnamic acid ~9.90 (s, 1H)~6.90 (d, J≈12 Hz, 1H), ~6.10 (d, J≈12 Hz, 1H)Aromatic signals will be shifted slightly upfield compared to the trans-isomer.~12.5 (br s, 1H)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Issue 2: Broad Peaks and Poor Resolution in the Spectrum

Scenario: Your NMR spectrum exhibits broad peaks, making it difficult to determine multiplicities and accurate integrations.

Causality: Peak broadening can be caused by several factors:[5]

  • Poor Shimming: An inhomogeneous magnetic field across the sample.

  • Low Solubility/Aggregation: The compound may not be fully dissolved or may be forming aggregates in the NMR solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., the carboxylic acid proton with trace water) can appear broad.

Troubleshooting Workflow:

Caption: Troubleshooting guide for broad NMR signals.

Experimental Protocol: D₂O Exchange for Identifying Labile Protons

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The broad peak corresponding to the carboxylic acid proton (and any water present) will significantly decrease in intensity or disappear entirely due to the exchange of protons with deuterium. This confirms the identity of the carboxylic acid signal.[5]

Issue 3: Unexpected Signals in the Aliphatic Region (0-3 ppm)

Scenario: You observe peaks in the upfield region of the spectrum, which is unexpected for the aromatic structure of this compound.

Causality: These signals almost always correspond to residual solvents or grease.

  • Common Solvents: Acetone (~2.09 ppm in DMSO-d₆), Ethyl Acetate (quartet ~4.05 ppm, triplet ~1.16 ppm in DMSO-d₆), Hexanes (multiple signals ~0.8-1.3 ppm).[6][10]

  • Silicone Grease: A broad singlet or multiplet around 0 ppm is a tell-tale sign of silicone grease contamination from glassware joints.[11]

Trustworthiness: To ensure the integrity of your analysis, always run a blank spectrum of your deuterated solvent to identify any inherent impurities. Furthermore, meticulous cleaning of glassware is paramount to avoid contamination from grease and other residues.[11][12]

Data Presentation: Common Solvent Impurities in DMSO-d₆

Solvent¹H Chemical Shift (δ) ppmMultiplicity
Acetone2.09s
Ethyl Acetate4.05, 1.99, 1.16q, s, t
Dichloromethane5.76s
Diethyl Ether3.39, 1.07q, t
Hexane1.25, 0.86m, m
Toluene7.28-7.17, 2.31m, s
Water~3.33br s

Source: Adapted from values published in the Journal of Organic Chemistry.[6]

References

  • ACD/Labs. (2009). Distinguishing Impurities … Part 1.
  • The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities.
  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization.
  • National Institutes of Health. (2011). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
  • The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION for Photochemical & Photobiological Sciences.
  • PubMed. (2015). Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice.
  • Reddit. (2021). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me?.
  • Wiley-VCH. (n.d.). Supporting Information.
  • MDPI. (2021). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
  • The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
  • YouTube. (2025). H NMR Spectrum of Cinnamic Acid.
  • ResearchGate. (2016). Synthesis and characterization of new derivatives of cinnamic acid.

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resolving overlapping peaks in 1H NMR of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the ¹H NMR analysis of cinnamic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter peak overlap in their NMR spectra. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you obtain high-quality, interpretable NMR data.

Introduction: The Challenge of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely studied for their diverse biological activities. However, their ¹H NMR spectra can often be challenging to interpret due to significant signal overlap, particularly in the aromatic and vinylic regions. This overlap arises from the similar electronic environments of the protons, leading to complex multiplets that can obscure crucial structural information. This guide will equip you with the necessary tools and knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons in my cinnamic acid derivative spectrum show such complex and overlapping signals?

A1: The aromatic protons of the phenyl ring in cinnamic acid derivatives often have very similar chemical shifts, leading to what is known as second-order spectral effects.[1] When the difference in chemical shift (Δν) between two coupled protons is not significantly larger than their coupling constant (J), the simple splitting patterns predicted by the n+1 rule break down.[1] This results in complex multiplets and "roofing" effects, where the inner peaks of coupled signals increase in intensity while the outer peaks diminish.[1]

Q2: My vinylic protons are also overlapping. What is the likely cause?

A2: The vinylic protons of the acrylate moiety in cinnamic acid derivatives are coupled to each other (J-coupling), and their chemical shifts can be influenced by the substituents on the aromatic ring. While the trans-coupling constant is typically large (around 15 Hz), leading to distinct doublets, changes in the electronic environment can sometimes bring their chemical shifts closer together, causing overlap.

Q3: I see broad signals in my spectrum. What could be the reason?

A3: Signal broadening can arise from several factors. Poor shimming of the spectrometer is a common cause and should be the first aspect to check.[2] Additionally, the presence of multiple conformers in slow exchange on the NMR timescale can lead to broadened peaks.[3] In some cases, the presence of paramagnetic impurities can also cause significant line broadening.[4]

Q4: Can I use a higher-field NMR spectrometer to resolve the overlap?

A4: Yes, using a higher-field NMR spectrometer is often a very effective solution. The chemical shift dispersion increases with the magnetic field strength, while the J-coupling constants remain the same.[1] This increased separation of signals can simplify complex spectra and resolve overlapping multiplets.[1]

Troubleshooting Guides

Guide 1: The First Line of Defense - Optimizing Acquisition Parameters

Before resorting to more advanced techniques, ensure that your basic 1D ¹H NMR experiment is optimally set up.

Problem: Overlapping signals in the aromatic and vinylic regions of a cinnamic acid derivative.

Solution Workflow:

A Initial Spectrum: Overlapping Peaks B Re-shim Spectrometer A->B Poor Resolution C Increase Number of Scans B->C Good Resolution D Optimize Spectral Width C->D Low S/N E Resolved Spectrum? D->E Signals at edge F Proceed to Advanced Techniques E->F No G Analysis Complete E->G Yes

Caption: Workflow for optimizing 1D ¹H NMR acquisition.

Experimental Protocol: Optimizing 1D ¹H NMR Acquisition

  • Sample Preparation: Prepare a solution of your cinnamic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration.

  • Spectrometer Shimming: Carefully shim the magnetic field to achieve the best possible resolution and lineshape. Poor shimming is a frequent cause of peak broadening, which can exacerbate overlap.[2]

  • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. This is particularly important for less concentrated samples.

  • Spectral Width: Ensure that the spectral width is set appropriately to encompass all signals of interest without aliasing.

Guide 2: Harnessing Solvent Effects

Changing the deuterated solvent is a simple yet powerful method to alter the chemical shifts of protons and potentially resolve overlapping signals.[3][5] Aromatic solvents like benzene-d₆ are known to induce significant shifts, a phenomenon referred to as Aromatic Solvent-Induced Shifts (ASIS).[3]

Problem: Persistent overlap in the ¹H NMR spectrum after optimizing acquisition parameters.

Solution Workflow:

A Overlapping Spectrum in CDCl₃ B Acquire Spectrum in Benzene-d₆ A->B C Acquire Spectrum in Acetone-d₆ A->C D Acquire Spectrum in DMSO-d₆ A->D E Compare Spectra for Optimal Resolution B->E C->E D->E F Resolved Spectrum E->F Resolution Achieved G Proceed to Other Techniques E->G Overlap Persists

Caption: Workflow for resolving overlapping signals using different solvents.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, accurately weighed samples of your compound at the same concentration in a series of high-purity deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the signals in the different solvents to identify the optimal one for your compound.[6][7]

Solvent Typical Effect on Cinnamic Acid Derivatives Reference
CDCl₃ Standard, non-polar solvent. Often used as a starting point.[6]
Benzene-d₆ Aromatic solvent that can induce significant shifts (ASIS), often improving resolution.[3]
Acetone-d₆ Polar aprotic solvent, can alter hydrogen bonding and chemical shifts.[8]
DMSO-d₆ Highly polar aprotic solvent, can significantly change the chemical environment of protons.[6][8]
Guide 3: The Power of Temperature Variation

For molecules that exhibit conformational flexibility, changing the temperature of the NMR experiment can be a valuable tool for resolving overlapping signals.[9]

Problem: Broad or overlapping signals due to conformational exchange.

Solution Workflow:

A Broad/Overlapping Spectrum at Room Temperature B Increase Temperature A->B C Decrease Temperature A->C D Sharper, Averaged Signals? B->D E Individual Conformer Signals? C->E F Optimal Temperature Found D->F Yes G Proceed to Other Techniques D->G No E->F Yes E->G No

Caption: Workflow for using variable temperature NMR.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments (e.g., 10°C). Acquire a spectrum at each temperature.

  • Data Analysis: Observe the changes in chemical shifts and lineshapes as a function of temperature.[9][10] Higher temperatures can lead to faster conformational exchange and sharper, averaged signals, while lower temperatures may "freeze out" individual conformers, allowing them to be observed separately.[9]

Guide 4: Chemical Shift Reagents for Enhanced Dispersion

When other methods fail, lanthanide shift reagents (LSRs) can be employed to induce large changes in the chemical shifts of nearby protons, thereby resolving overlap.[11][12]

Problem: Severe and persistent signal overlap.

Solution Workflow:

A Severely Overlapped Spectrum B Add Small Aliquot of Lanthanide Shift Reagent A->B C Acquire ¹H NMR Spectrum B->C D Sufficient Resolution? C->D E Add another Aliquot D->E No F Resolved Spectrum D->F Yes E->C G Consider 2D NMR F->G If further analysis needed

Caption: Workflow for using lanthanide shift reagents.

Experimental Protocol: Using Lanthanide Shift Reagents

  • Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your pure compound.

  • Addition of LSR: Add a small, known amount of a suitable lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.[12][13]

  • Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Titration: Continue adding small aliquots of the LSR and acquiring spectra until the desired resolution is achieved. Be aware that LSRs can cause line broadening, so use the minimum amount necessary.[12]

Lanthanide Shift Reagent Effect on Chemical Shift Reference
Europium (Eu)-based (e.g., Eu(fod)₃) Typically induce downfield shifts.[11][12]
Praseodymium (Pr)-based (e.g., Pr(fod)₃) Typically induce upfield shifts.[13]
Guide 5: The Definitive Solution - 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are the most powerful tools for resolving severe signal overlap by spreading the signals across a second frequency dimension.[14][15]

Problem: Unambiguous assignment of protons is impossible due to extensive overlap.

Recommended 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace out the connectivity of the molecule.[14][16]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. Protons that overlap in the 1D spectrum can often be resolved in the HSQC spectrum if they are attached to carbons with different chemical shifts.[14][15][17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.[3]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, even if they are not directly coupled.[14][18]

Experimental Protocol: Acquiring 2D NMR Spectra

  • 1D Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Select 2D Experiment: Choose the appropriate 2D experiment (e.g., COSY, HSQC) from the spectrometer's software.

  • Set Parameters: Set the spectral widths in both dimensions to include all relevant signals. The number of scans and increments will depend on the sample concentration and the desired resolution.

  • Data Processing: Process the 2D data using appropriate software to generate the correlation spectrum.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Lin, W. Y., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5434.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • Angelova, S. E., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(10), 2479.
  • Liu, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.
  • Cavaleiro, J. A. S. (1986). "Solvent effects" in 1H NMR spectroscopy: A simple undergraduate experiment.
  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
  • An, L., et al. (2018). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Magnetic Resonance Materials in Physics, Biology and Medicine, 31(3), 365-376.
  • ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.
  • YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra.
  • UCL. (n.d.). Chemical shifts.
  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution.
  • Patsnap Eureka. (2025). NMR Solvent Suppression: Addressing Peak Interference.
  • ResearchGate. (n.d.). Effect of temperature on the 1 H NMR spectrum of 1, measured at a....
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials.
  • CHIMIA. (2013). Spectral Aliasing: A Super Zoom for 2D-NMR Spectra. Principles and Applications.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
  • Chemistry LibreTexts. (2025). 2D NMR Introduction.
  • Royal Society of Chemistry. (2023). Chapter 2: Top Resolution in 2D NMR Spectroscopy Using Spectral Aliasing.
  • JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals.
  • Wiley Online Library. (2012). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy....
  • YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets.
  • PubMed. (2019). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects.
  • University of Wisconsin-Madison. (n.d.). hil7_sln.html.
  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR : r/Chempros.
  • PubMed. (2013). Prediction of peak overlap in NMR spectra.
  • Reddit. (2021). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me? : r/chemhelp.

Sources

Technical Support Center: Scaling Up 4-Formylcinnamic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Formylcinnamic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Introduction: The Importance of this compound

This compound is a valuable bifunctional molecule, serving as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its aldehyde and carboxylic acid functionalities, conjugated through an alkene, allow for a diverse range of subsequent chemical transformations. A significant application lies in its use as a precursor for the synthesis of ligands for affinity chromatography resins, particularly in the purification of adeno-associated virus (AAV) vectors for gene therapy. Given its importance, robust and scalable synthetic methods are of paramount interest.

The most common and industrially relevant synthesis of this compound is the Palladium-catalyzed Heck coupling reaction between an aryl halide (typically 4-bromobenzaldehyde or 4-iodobenzaldehyde) and acrylic acid.[1][2][3] While effective at the lab scale, scaling up this process presents a unique set of challenges that can impact yield, purity, and overall process efficiency.

This guide will address these challenges in a practical, question-and-answer format, providing troubleshooting strategies and detailed protocols to empower you in your scale-up endeavors.

Section 1: Troubleshooting the Heck Coupling Reaction

The Heck reaction, while powerful, is sensitive to various parameters that can become magnified during scale-up.[3] This section addresses the most frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: My Heck coupling reaction is sluggish or stalls completely upon scale-up. What are the likely causes?

A1: This is a common issue when transitioning to larger reactors. Several factors could be at play:

  • Inefficient Mixing: Inadequate agitation can lead to poor mass transfer between the organic and aqueous phases (if applicable), and heterogeneous distribution of the catalyst. This results in localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation to Pd(II) or agglomeration into inactive palladium black, especially at elevated temperatures and in the presence of oxygen.[4] On a larger scale, longer reaction times and potential air leaks in the reactor setup can exacerbate this issue.

  • Insufficient Base: The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[1] Poor mixing can lead to localized pH gradients, hindering this regeneration. The choice and amount of base are also critical.

  • Impure Starting Materials: Impurities in the 4-halobenzaldehyde or acrylic acid can poison the palladium catalyst. Ensure the purity of your starting materials before commencing a large-scale run.

Q2: I'm observing significant formation of byproducts, primarily homocoupling of the aryl halide and isomerization of the product. How can I minimize these?

A2: Byproduct formation is a key challenge in optimizing the Heck reaction.

  • Homocoupling (e.g., formation of 4,4'-biphenyldicarboxaldehyde): This typically arises from a side reaction of the organopalladium intermediate. It can be minimized by:

    • Controlling Temperature: Lowering the reaction temperature can often suppress this side reaction.

    • Ligand Choice: The use of appropriate phosphine ligands can stabilize the catalyst and favor the desired cross-coupling pathway.[5]

    • Reaction Concentration: Running the reaction at a higher dilution may reduce the likelihood of homocoupling.

  • Alkene Isomerization: The double bond in this compound can migrate, leading to the formation of regioisomers. This is often facilitated by the palladium hydride species formed during the catalytic cycle. Adding a stronger base or certain additives like silver salts can help to promote the desired reductive elimination and minimize isomerization.[4]

Q3: My palladium catalyst is turning into a black precipitate (palladium black) during the reaction. Is this a problem and how can I prevent it?

A3: Yes, the formation of palladium black is a clear indication of catalyst decomposition and deactivation.[4] This leads to a loss of catalytic activity and can complicate product purification. To prevent this:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction vessel by using a nitrogen or argon blanket. This is especially critical during heating.

  • Use of Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium nanoparticles and prevent their agglomeration.[5][6]

  • Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition.

  • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can lead to a faster reaction, reducing the overall time the catalyst is exposed to harsh conditions.

Q4: What are the best practices for catalyst and ligand selection for a scalable Heck reaction?

A4: The choice of catalyst and ligand is critical for a successful and economical scale-up.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.[4]

  • Ligands:

    • Phosphines: Triphenylphosphine (PPh₃) is a classic choice, but bulky, electron-rich phosphines can often provide better stability and activity.[6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as highly effective alternatives, often offering superior stability and allowing for lower catalyst loadings.[5]

  • Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, a "ligandless" Heck reaction can be performed, often in the presence of a phase-transfer catalyst if a two-phase system is used.[1] However, for large-scale production, a well-defined catalyst system with a ligand is generally more robust and reproducible.

Section 2: Alternative Synthetic Routes and Their Challenges

While the Heck reaction is prevalent, other methods for synthesizing this compound exist. Understanding their potential scale-up challenges is crucial for process development.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic rings.[7][8] It involves the reaction of an electron-rich aromatic compound with a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃)).[8][9]

Q5: Can the Vilsmeier-Haack reaction be used for large-scale production of this compound, and what are the challenges?

A5: While the Vilsmeier-Haack reaction is a staple in organic synthesis, its application for producing this compound at scale presents some hurdles:

  • Substrate Reactivity: The starting material for a Vilsmeier-Haack approach would likely be a cinnamic acid derivative. The electron-withdrawing nature of the carboxylic acid and alkene can deactivate the aromatic ring, making the electrophilic substitution difficult.[7]

  • Harsh Reagents: Phosphorus oxychloride is corrosive and moisture-sensitive, requiring specialized handling and equipment for large-scale use. The reaction also generates acidic byproducts that need to be neutralized during workup.

  • Workup and Purification: The workup of a Vilsmeier-Haack reaction often involves quenching with a large amount of water or base, which can be cumbersome at scale. Purification to remove unreacted starting materials and byproducts can also be challenging.

  • Solvent-Free Options: Some research has explored solvent-free Vilsmeier-Haack reactions, which could be advantageous from an environmental and cost perspective.[9] However, heat transfer and mixing in a solvent-free, solid-phase reaction can be difficult to manage on a large scale.

Oxidation of 4-Methylcinnamic Acid

Another potential route is the oxidation of the methyl group of 4-methylcinnamic acid to an aldehyde.

Q6: What are the primary challenges in scaling up the oxidation of 4-methylcinnamic acid to this compound?

A6: The selective oxidation of a methyl group to an aldehyde without over-oxidation to a carboxylic acid is a significant challenge.

  • Over-oxidation: Many common oxidizing agents (e.g., potassium permanganate, chromic acid) are strong and can easily oxidize the aldehyde further to the corresponding dicarboxylic acid (terephthalic acid derivative).[10][11]

  • Side Chain vs. Double Bond Oxidation: The carbon-carbon double bond of the cinnamic acid moiety is also susceptible to oxidation, leading to cleavage and other unwanted byproducts.

  • Reagent Stoichiometry and Cost: Many selective oxidation methods require stoichiometric amounts of expensive or hazardous reagents, making them less economically viable for large-scale production.

  • Product Inhibition: In some cases, the aldehyde product can be more reactive towards the oxidant than the starting material, leading to low yields.

Section 3: Purification and Quality Control at Scale

Obtaining high-purity this compound is critical for its downstream applications. Purification at a large scale presents its own set of challenges.

Q7: What are the most effective methods for purifying large quantities of this compound?

A7: A multi-step approach is often necessary for achieving high purity at scale.

  • Crystallization: This is the most common and cost-effective method for purifying solids at a large scale. The choice of solvent is critical. A good crystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain in solution.

  • Activated Carbon Treatment: If colored impurities or residual palladium are present, treating a solution of the crude product with activated carbon can be very effective for their removal.[12]

  • Solvent Extraction: A liquid-liquid extraction can be used to remove impurities with different solubility profiles. For example, washing an organic solution of the product with an aqueous base can remove acidic impurities.

  • Chromatography: While highly effective, column chromatography is often too expensive and time-consuming for large-scale purification of bulk intermediates. It is typically reserved for very high-value products or for removing trace impurities that cannot be removed by other means.

Q8: How can I efficiently remove residual palladium catalyst from my final product?

A8: Residual palladium is a common concern in cross-coupling reactions and is often strictly regulated in pharmaceutical intermediates.

  • Activated Carbon: As mentioned, this is a very effective method.

  • Metal Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium and other heavy metals, allowing them to be filtered off.

  • Filtration through Celite or Silica Gel: Passing a solution of the product through a pad of celite or silica gel can help to adsorb some of the residual palladium.

Q9: What analytical techniques are essential for quality control of this compound?

A9: A robust set of analytical methods is crucial to ensure the identity, purity, and consistency of your product.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the product and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the product and identify any isomeric impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy To identify the key functional groups (aldehyde, carboxylic acid, alkene).
Melting Point As a general indicator of purity.
Elemental Analysis To confirm the elemental composition of the product.

Section 4: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: General Procedure for a Scaled-Up Heck Coupling Reaction

This protocol is a general guideline and may require optimization for your specific equipment and scale.

Materials:

  • 4-Bromobenzaldehyde

  • Acrylic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable base

  • An appropriate solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric Acid (HCl) for acidification

  • Water

Procedure:

  • Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, condenser, thermocouple, and an inlet for inert gas.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove all oxygen.

  • Charging Reagents: Under a positive pressure of inert gas, charge the reactor with 4-bromobenzaldehyde, the chosen solvent, and triethylamine.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent. Stir until a homogeneous solution is formed.

  • Catalyst Addition: Transfer the catalyst solution to the reactor.

  • Acrylic Acid Addition: Slowly add the acrylic acid to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and maintain it with good agitation.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Workup: Dissolve the crude residue in a suitable organic solvent and wash with water.

  • Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Ethanol, Isopropanol, or a mixture of solvents)

  • Activated Carbon (optional)

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine the best solvent or solvent system for recrystallization. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot recrystallization solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and the activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Heck Coupling Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L2)] (Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex [H-Pd(II)-X(L2)] (Product) Insertion_Product->Hydride_Complex β-Hydride Elimination Hydride_Complex->Pd(0)L2 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield in Scale-Up Check_Purity Check Starting Material Purity Start->Check_Purity Check_Inertness Ensure Rigorous Inert Atmosphere Check_Purity->Check_Inertness Pure Purify_Reagents Purify/Source Higher Grade Reagents Check_Purity->Purify_Reagents Impure Check_Mixing Evaluate Agitation Efficiency Check_Inertness->Check_Mixing Adequate Improve_Inerting Improve Degassing and N2/Ar Blanket Check_Inertness->Improve_Inerting Inadequate Check_Temp Verify Temperature Control Check_Mixing->Check_Temp Efficient Optimize_Agitation Increase Stirrer Speed/ Use Baffles Check_Mixing->Optimize_Agitation Inefficient Calibrate_Probe Calibrate Temperature Probe/Controller Check_Temp->Calibrate_Probe Inaccurate End Yield Improved Check_Temp->End Accurate Purify_Reagents->End Improve_Inerting->End Optimize_Agitation->End Calibrate_Probe->End

Caption: A logical workflow for troubleshooting low yields.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • El-Ghandour, S., & Garlyyev, B. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(12), 2213. [Link]
  • Skillinghaug, B. (2016). Palladium(II)-Catalysed Heck and Addition Reactions.
  • Zapf, A., & Beller, M. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Chemistry-A European Journal, 7(13), 2908-2915. [Link]
  • Pasha, M. A., & Jayashankara, V. P. (2006). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of the Korean Chemical Society, 50(4), 283-286. [Link]
  • Wikipedia. (2023). Heck reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3596. [Link]
  • Webster, V. S., & Raiford, L. C. (1940). Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. Proceedings of the Iowa Academy of Science, 47(1), 249-255. [Link]
  • Wang, Z., et al. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances, 12(18), 11235-11239. [Link]
  • Webster, V. S., & Raiford, L. C. (1940). Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. Proceedings of the Iowa Academy of Science, 47(1), 249-255. [Link]
  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. [Link]
  • Singh, P. P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26895. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
  • Ling, Y. C., & Chen, C. H. (1996). Purification of hydroxyanthraquinones and cinnamic acid from the roots of Rheum officinale Baill.
  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. [Link]
  • de Santana Souza, D. F., et al. (2023). Synthesis of Hydroxycinnamic Acid Esters Integrated with Aqueous Two-Phase System and Production of Fermentable Sugars from Corncobs.
  • Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water.
  • Wang, Z., et al. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances, 12(18), 11235-11239. [Link]
  • Wang, Z., et al. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances, 12(18), 11235-11239. [Link]
  • Sharma, A., & Kumar, V. (2018). Heck Reaction—State of the Art.

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dealing with moisture sensitivity in 4-Formylcinnamic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Formylcinnamic Acid

A Guide to Handling Moisture Sensitivity in Experimental Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Our goal is to provide you with the expertise and practical protocols necessary to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Root Cause of Sensitivity

This section addresses the fundamental chemical principles governing the moisture sensitivity of this compound.

Q1: Why is this compound considered moisture-sensitive?

A: The moisture sensitivity of this compound stems from its aldehyde functional group (-CHO). Aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates) in the presence of water.[1] This is a reversible nucleophilic addition reaction where water acts as the nucleophile, attacking the electrophilic carbonyl carbon.[2][3] While the equilibrium for many aldehydes favors the carbonyl form, the presence of water can still lead to a significant population of the less reactive hydrate, potentially hindering desired reactions.[2][4]

Q2: What are the consequences of using moisture-contaminated this compound in a reaction?

A: Using this compound that has been compromised by moisture can lead to several undesirable outcomes:

  • Reduced Yields: The primary consequence is a significant reduction in product yield. The hydrated form of the aldehyde is generally less reactive towards many reagents compared to the free carbonyl form.[2] This means a portion of your starting material is effectively sequestered and unavailable for the desired transformation.

  • Inconsistent Reaction Rates: The variable and often unknown amount of water contamination can lead to poor reproducibility between experiments.

  • Formation of Side Products: In some reactions, water can act as a competing nucleophile or reactant, leading to the formation of undesired byproducts. For instance, in reactions sensitive to pH or hydrolysis, the presence of water can be detrimental.

  • Failed Reactions: In highly sensitive reactions, such as those involving organometallics or specific reducing agents like sodium triacetoxyborohydride (STAB), even trace amounts of water can quench the reagents and completely inhibit the reaction.[5]

Q3: How can I determine if my this compound has been exposed to excessive moisture?

A: Visual inspection is the first step. Pure this compound is a crystalline powder.[6] If the material appears clumpy, sticky, or has a paste-like consistency, it has likely absorbed significant moisture. For a more definitive assessment, analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The aldehyde proton of the anhydrous form has a characteristic chemical shift. The hydrated form will show different signals corresponding to the geminal diol.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in a solid sample.[7][8]

Section 2: The Core Mechanism of Moisture Interference

The primary pathway through which moisture interferes with this compound's reactivity is through the formation of a geminal diol, also known as a hydrate. This is a reversible equilibrium reaction.

// Invisible nodes for alignment plus [shape=plaintext, label="+"]; equilibrium [shape=plaintext, label=<⇌>];

HydrateFormation Aldehyde This compound (Reactive Aldehyde) Hydrate Geminal Diol (Less Reactive Hydrate) Aldehyde->Hydrate + H₂O (Hydration) Hydrate->Aldehyde - H₂O (Dehydration)

Caption: Reversible equilibrium between the active aldehyde and its inactive hydrate form.

Section 3: Troubleshooting Guide for Common Reactions

Even with precautions, issues can arise. This guide provides a systematic approach to troubleshooting common problems encountered in reactions involving this compound.

Observed Problem Probable Cause(s) Related to Moisture Recommended Solution(s) & Next Steps
Low or No Product Yield 1. Reagent Inactivation: The this compound has significantly hydrated, reducing the concentration of the reactive aldehyde form. 2. Reagent Quenching: In reactions using moisture-sensitive reagents (e.g., Grignards, some borohydrides), trace water has destroyed the active reagent.[5]1. Dry the Reagent: Dry the this compound under high vacuum for several hours before use.[9] 2. Verify Solvent Anhydrousness: Use freshly dried and degassed solvents. Test solvent water content with a Karl Fischer titrator if possible.[7][10] 3. Implement Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using Schlenk line techniques.[10][11]
Reaction Fails to Initiate or Stalls 1. Hydrate Equilibrium: The initial presence of water has established an unfavorable equilibrium, preventing the reaction from proceeding. 2. Catalyst Deactivation: For catalyzed reactions, water may be poisoning or deactivating the catalyst.1. Remove Water In Situ: For some reactions like imine formation, adding a dehydrating agent (e.g., molecular sieves) to the reaction mixture can shift the equilibrium.[12] 2. Check Catalyst Compatibility: Ensure the catalyst used is tolerant to trace amounts of water or that the reaction is run under strictly anhydrous conditions.
Inconsistent Results / Poor Reproducibility 1. Variable Water Content: The amount of moisture in the starting material, solvents, or atmosphere is not consistent between runs.1. Standardize Procedures: Implement a rigorous and consistent protocol for drying reagents and solvents for every experiment.[8] 2. Use a Glovebox: For highly sensitive reactions, handling and weighing hygroscopic reagents inside a glovebox is the most reliable method.[13][14]
Unexpected Byproducts 1. Water as a Reactant: Water is participating in a side reaction. For example, hydrolysis of an ester or other functional group in the reaction.1. Analyze Byproducts: Isolate and characterize the unexpected products to understand the side reaction mechanism. 2. Strict Anhydrous Protocol: Re-run the reaction using the rigorous anhydrous protocol described in Section 4.
Troubleshooting Decision Workflow

Troubleshooting start Reaction Issue Encountered (Low Yield, Stall, etc.) check_reagent Is this compound Dry and Free-Flowing? start->check_reagent check_solvents Were Solvents Certified Anhydrous or Freshly Distilled? check_reagent->check_solvents Yes dry_reagent Action: Dry Reagent (High Vac, Desiccator) check_reagent->dry_reagent No check_atmosphere Was the Reaction Run Under an Inert Atmosphere? check_solvents->check_atmosphere Yes use_dry_solvents Action: Use Freshly Dried/Distilled Solvents check_solvents->use_dry_solvents No check_other_reagents Are Other Reagents (e.g., base, catalyst) Moisture-Sensitive? check_atmosphere->check_other_reagents Yes use_inert_gas Action: Use N₂/Ar and Flame-Dried Glassware check_atmosphere->use_inert_gas No dry_other_reagents Action: Dry All Other Reagents Accordingly check_other_reagents->dry_other_reagents Yes rerun Re-run Experiment with Corrected Protocol check_other_reagents->rerun No dry_reagent->rerun use_dry_solvents->rerun use_inert_gas->rerun dry_other_reagents->rerun

Caption: A decision tree for troubleshooting moisture-related reaction issues.

Section 4: Best Practices & Experimental Protocols

Adhering to strict anhydrous techniques is paramount for success. The following protocols provide step-by-step guidance.

Protocol 4.1: Storage and Handling of this compound
  • Upon Receipt: Inspect the container seal. If it appears compromised, assume the reagent has been exposed to atmospheric moisture.

  • Short-Term Storage: Store the container in a desiccator over a strong desiccant like Drierite or phosphorus pentoxide.

  • Long-Term Storage: For extended storage, consider placing the container inside a larger, sealed vessel that has been flushed with an inert gas (N₂ or Ar).

  • Weighing and Dispensing: Whenever possible, handle the solid in a low-humidity environment, such as a glovebox.[13] If a glovebox is unavailable, weigh the reagent quickly and immediately seal the container.

Protocol 4.2: Setting Up a Reaction Under Anhydrous Conditions

This protocol outlines the standard procedure for a moisture-sensitive reaction using Schlenk line techniques.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask)

  • Glassware (addition funnel, condenser, etc., as needed)

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Heat gun or Bunsen burner

  • Syringes and needles

  • Anhydrous solvents

  • Dried this compound and other reagents

Procedure:

  • Glassware Preparation: Assemble all necessary glassware. Ensure it is clean and dry. Flame-dry all glassware under vacuum using a heat gun until all visible moisture is gone. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Once cool, quickly remove the stopper and add the solid this compound and any other non-volatile solids (e.g., magnetic stir bar) to the Schlenk flask.

  • Purging the System: Immediately seal the flask with a rubber septum and cycle between vacuum and inert gas backfill at least three times to remove atmospheric air and moisture.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe through the septum.

  • Liquid Reagent Addition: Add any liquid reagents via a dry syringe.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, monitored by the bubbler.

  • Workup: Quench the reaction appropriately before exposing it to air and moisture during the workup and extraction phases.

Anhydrous Reaction Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_post Post-Reaction A Assemble Clean Glassware B Flame-Dry Under Vacuum A->B C Cool Under Inert Gas (N₂/Ar) B->C D Add Solid Reagents (e.g., 4-FCA) C->D E Purge System (Vac/Backfill x3) D->E F Add Anhydrous Solvents via Syringe E->F G Add Liquid Reagents via Syringe F->G H Run Reaction Under Positive N₂/Ar Pressure G->H I Quench Reaction Appropriately H->I J Aqueous Workup & Extraction I->J

Caption: Step-by-step workflow for setting up an anhydrous reaction.

Section 5: Special Considerations for Common Reaction Types

  • Reductive Amination: This reaction involves the formation of an imine intermediate, which is a condensation reaction that produces water.[12] While this can drive the initial equilibrium, the reducing agents used are often highly sensitive to water. Sodium triacetoxyborohydride (STAB) is a common choice but is water-sensitive.[5][15] Therefore, starting under anhydrous conditions is critical to prevent the decomposition of the reducing agent.

  • Wittig Reaction: Interestingly, some Wittig reactions using stabilized ylides have been shown to be effective, and even accelerated, in aqueous media.[16][17][18][19][20] This is because the reaction can tolerate, and sometimes even benefit from, the presence of water, and aldehyde hydrates can be used directly as substrates.[16][18] However, this is highly dependent on the specific ylide and aldehyde used. For non-stabilized ylides or other variations, anhydrous conditions are still the standard and recommended starting point.

References

  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
  • Hunt, I. (n.d.). Chapter 17: C=O + H2O = hydrates. University of Calgary.
  • The Organic Chemistry Tutor. (2021). Hydration of Aldehydes and Ketones | Geminal Diol Formation and Equilibrium Explained. YouTube.
  • Organic Chemistry Portal. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.
  • ACS Publications. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry.
  • Organic Chemistry Tutor. (n.d.). Formation of Hydrates from Aldehydes and Ketones.
  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
  • ResearchGate. (n.d.). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides.
  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water.
  • ResearchGate. (2005). Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes. Tetrahedron Letters, 46(26), 4473-4477.
  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
  • Burfield, D. R., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.
  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • Wikipedia. (n.d.). Reductive amination.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Myers, A. (n.d.). Chem 115 Lecture Notes. Harvard University.
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats.
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?
  • Maatta, K., Kamal-Eldin, A., & Torronen, R. (2003). Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. Journal of Agricultural and Food Chemistry, 51(14), 4135–4142.
  • Fisher Scientific. (n.d.). This compound, 98%, predominantly trans, Thermo Scientific.
  • ZaiQi Bio-Tech. (n.d.). This compound methyl ester.
  • Scientific Sales, Inc. (n.d.). This compound, predominantly trans 25G.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-Formylcinnamic acid. PubChem Compound Database.

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Technical Support Center: Catalyst Deactivation in Reactions with 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Formylcinnamic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation. Our goal is to equip you with the scientific understanding and practical protocols needed to diagnose, resolve, and prevent these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding catalyst stability in reactions involving this compound, particularly in catalytic hydrogenation.

Q1: My hydrogenation of this compound has completely stalled or is extremely sluggish. What is the most likely cause?

A1: A stalled or sluggish reaction is a classic sign of catalyst deactivation. The primary causes of deactivation can be broadly categorized into four mechanisms: poisoning, coking, sintering, and leaching.[1][2] For a substrate like this compound, catalyst poisoning from impurities in the starting material or solvent is a very common culprit.[3] The aldehyde functional group itself can also lead to the formation of byproducts that foul the catalyst surface (coking).

Q2: What are the typical catalysts used for hydrogenating this compound, and which are most susceptible to deactivation?

A2: Palladium on carbon (Pd/C) is the most widely used catalyst for the hydrogenation of the carbon-carbon double bond in cinnamic acid derivatives due to its high activity and selectivity under mild conditions.[4] Other platinum-group metal (PGM) catalysts like Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C) can also be used. All heterogeneous catalysts are susceptible to deactivation, but the specific mechanism can vary. For instance, palladium catalysts are notoriously sensitive to poisoning by sulfur and nitrogen compounds and can be prone to leaching into the solution phase.[5][6][7]

Q3: Can the 4-formyl group in this compound cause specific deactivation problems?

A3: Yes, the aldehyde group introduces specific challenges. Aldehydes can undergo decarbonylation at high temperatures, producing carbon monoxide (CO), which is a potent poison for many metal catalysts.[6] Additionally, aldehydes can polymerize or form heavy condensation products (oligomers) on the catalyst surface, a process known as coking or fouling, which physically blocks the active sites.[2][8]

Q4: Is it possible to regenerate a catalyst that has been deactivated during a reaction with this compound?

A4: Regeneration is often possible, but its success depends on the deactivation mechanism.[8] Deactivation by coking or fouling is often reversible through washing with appropriate solvents or controlled thermal treatments to burn off the carbonaceous deposits.[9][10] Reversible poisoning can sometimes be addressed by chemical washing.[6] However, deactivation from irreversible poisoning (e.g., by heavy metals) or severe sintering (thermal degradation) is generally permanent.[8][11]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed question-and-answer guide to troubleshoot specific experimental issues.

Issue 1: Sudden or Gradual Loss of Reaction Activity

Q: My reaction was proceeding as expected, but the hydrogen uptake suddenly stopped. How do I diagnose the problem?

A: This scenario strongly points to acute catalyst poisoning. The poison, likely an impurity, was present in a finite amount and completely titrated the catalyst's active sites.

Causality: Catalyst poisons are substances that chemically adsorb to the active sites, rendering them inactive.[7] The interaction is often so strong that even trace amounts of a poison can have a dramatic effect. Common sources include sulfur compounds (e.g., thiols), nitrogen compounds, halides from starting materials or previous reactions, or heavy metals.[6]

Troubleshooting Workflow:

Start Reaction Stalled Check_Impurity Is Starting Material (SM) /Solvent High Purity? Start->Check_Impurity Purify_SM Purify SM (e.g., Recrystallize) & Rerun Reaction Check_Impurity->Purify_SM No/Unsure Test_New_Catalyst Use Fresh, High-Quality Catalyst Batch Check_Impurity->Test_New_Catalyst Yes Purify_SM->Test_New_Catalyst Success No_Improvement Still No Improvement Purify_SM->No_Improvement Failure Poison_Identified Poison Identified. Implement Purification Step. Test_New_Catalyst->Poison_Identified Success Test_New_Catalyst->No_Improvement Failure Analyze_SM Analyze SM for Poisons (e.g., ICP-MS for metals, Elemental Analysis for S, N) Analyze_SM->Poison_Identified Consider_Other Investigate Other Deactivation Mechanisms (Leaching, Sintering) Analyze_SM->Consider_Other No Poisons Found No_Improvement->Analyze_SM cluster_0 A) Fresh Catalyst cluster_1 B) Poisoning cluster_2 C) Sintering cluster_3 D) Coking a1 a2 a3 a4 a_base Support b1 b2 b3 b4 p1 P p2 P b_base Support c1 c_base Support d1 d2 d3 d4 coke Coke d_base Support

Caption: Key mechanisms of heterogeneous catalyst deactivation.

Recommended Actions:

  • Optimize Reaction Temperature: Avoid excessive temperatures. Determine the minimum temperature required for an acceptable reaction rate to minimize sintering. [12]2. Implement a Regeneration Protocol: If coking is suspected, design a regeneration procedure. This might involve washing the filtered catalyst with a solvent that can dissolve the organic residues. For more stubborn coke, a controlled thermal treatment (calcination) in an inert or oxidative atmosphere might be necessary, though this carries a risk of sintering the catalyst if not done carefully. [9][13]3. Characterize the Spent Catalyst: Techniques like Transmission Electron Microscopy (TEM) can visualize changes in particle size, confirming sintering. Thermogravimetric Analysis (TGA) can quantify the amount of carbonaceous deposits (coke).

Table 1: Common Catalyst Poisons in Hydrogenation Reactions | Poison Class | Examples | Common Sources | Effect on Catalyst | | :--- | :--- | :--- | :--- | | Sulfur Compounds | Thiols, Thiophenes, H₂S | Impurities in starting materials, reagents | Strong, often irreversible poisoning of Pd, Pt, Ni by blocking active sites. [6][14]| | Nitrogen Compounds | Amines, Amides, Pyridine | Starting materials, products, additives | Can act as inhibitors by coordinating to metal sites; effect can be reversible. [6]| | Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination from reactors, reagents | Irreversible poisoning by forming alloys with the active metal. [6]| | Carbon Monoxide (CO) | Impurity in H₂ gas, in-situ generation | Strong adsorption onto active sites, blocking access for reactants. [6]| | Halides | Organic or inorganic chlorides, bromides | Impurities, residual solvents (e.g., DCM) | Can deactivate the catalyst and may promote leaching. [6]|

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for diagnosing and mitigating catalyst deactivation.

Protocol 1: Purification of this compound by Recrystallization
  • Objective: To remove non-volatile impurities that may be acting as catalyst poisons.

  • Procedure:

    • Choose a suitable solvent system. A mixture of ethanol and water is often effective for cinnamic acid derivatives.

    • Dissolve the crude this compound in the minimum amount of hot solvent.

    • If the solution is colored, you may add a small amount of activated carbon to adsorb colored impurities and then hot-filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the purified crystals thoroughly under vacuum before use.

    • Rerun the catalytic reaction using this purified material and compare the results to the reaction with the unpurified starting material. [3]

Protocol 2: General Regeneration of Pd/C Catalyst Deactivated by Coking
  • Objective: To remove organic residues (coke) from the catalyst surface.

  • Procedure:

    • Recovery: After the reaction, carefully recover the catalyst by filtration.

    • Solvent Washing: Wash the catalyst sequentially with several solvents. Start with the reaction solvent to remove residual products. Follow with a more polar solvent like methanol or acetone, and then a non-polar solvent like hexanes. Sonication during washing can help dislodge material from pores.

    • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove all solvent.

    • Thermal Treatment (Advanced): If solvent washing is insufficient, a more aggressive thermal treatment may be needed. This must be done with caution to avoid sintering.

      • Heat the dried catalyst under a flow of inert gas (N₂ or Ar) to a temperature of 250-400 °C for several hours to pyrolyze the organic residues. [9] * Caution: This procedure should only be performed by experienced personnel with appropriate equipment, as it can be hazardous.

    • Test Activity: Evaluate the performance of the regenerated catalyst under standard reaction conditions to determine the extent of activity recovery. [13]

References
  • Ji, Y., Jain, S., & Davis, R. J. (2005). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 109(36), 17232–17238. [Link]
  • ResearchGate. (2025). Comparison of palladium leaching from the Pd/MWCNT catalyst in important organic synthesis reactions.
  • Wang, Y., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Metals, 9(4), 461. [Link]
  • Goodman, E. D., et al. (2019). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
  • Brodzka, A., et al. (n.d.).
  • Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. [Link]
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • Muto, K., et al. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega, 8(24), 21831–21838. [Link]
  • Anonymous. (2025). Catalyst deactivation mechanisms and how to prevent them. Source Not Available.
  • Cargnello, M., et al. (2019). Supported catalysts deactivate by decomposing into atomic species.
  • Taleb, B., et al. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(6), 473-488. [Link]
  • Bartholomew, C. H. (2001). Consequences of Catalyst Deactivation for Process Design and Operation.
  • Leocker, J. L., et al. (2012). Hydrocinnamic acid: Catalytic hydrogenation for the undergraduate organic chemistry laboratory.
  • Al-Mubaddel, F. S. (2018).
  • Johnson, M. F. L., & Keith, C. D. (1979). U.S. Patent No. 4,152,291. Washington, DC: U.S.
  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. [Table].
  • Suhonen, S. (2002). Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering... [Diagram].
  • Taleb, B., et al. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compounds Using Formic Acid as the Hydrogen Source.
  • H.C. Starck. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. H.C. Starck. [Link]
  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Bartholomew, C. H. (1982). Mechanisms of Catalyst Deactivation.
  • Al-Fatesh, A. S., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(33), 23145–23157. [Link]
  • Bartholomew, C. H., Agrawal, P. K., & Katzer, J. R. (1982). Mechanisms of catalyst deactivation.
  • Wang, Q., et al. (2025). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Various Authors. (n.d.).
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
  • Li, W., et al. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances, 12(10), 6123–6128. [Link]
  • Zhang, Y., et al. (2022). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes.
  • European Patent Office. (n.d.). Aldehyde hydrogenation catalyst and process. Googleapis.com. [Link]
  • Schalk, M., et al. (1998). Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells. Plant Physiology, 118(4), 1351–1361. [Link]
  • The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
  • ResearchGate. (2025). Impurities Contributing to Catalysis: Enhanced Electro-Oxidation of Formic Acid at Pt/GC Electrodes in the Presence of Vinyl Acetate.
  • Li, W., et al. (2022). (PDF) Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols.
  • Arslan, M., et al. (2022). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. Polymers, 14(23), 5183. [Link]

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minimizing side reactions in the Perkin synthesis of cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Perkin synthesis of cinnamic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic organic reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthesis for high yield and purity.

Introduction to the Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a powerful method for synthesizing α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives.[1][2][3] The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[1][3][4][5] While a cornerstone of organic synthesis, the Perkin reaction is not without its challenges. High temperatures and the presence of a base can lead to a variety of side reactions, impacting both the yield and purity of the desired cinnamic acid.

This guide will provide you with the expertise and field-proven insights to overcome these challenges, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Perkin reaction?

A1: The generally accepted mechanism involves the formation of a carbanion (enolate) from the acid anhydride, facilitated by the basic catalyst (e.g., sodium acetate).[4][6][7][8] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[4][6][7][8] A series of subsequent steps, including protonation, dehydration, and hydrolysis, ultimately yields the α,β-unsaturated aromatic acid.[4][8] It's important to note that alternative mechanisms have been proposed, and the exact pathway may vary depending on the specific reaction conditions.[1][3][4]

Q2: What are the most common side reactions in the Perkin synthesis of cinnamic acid?

A2: The most prevalent side reactions include:

  • Self-condensation of acetic anhydride: At the high temperatures required for the Perkin reaction, acetic anhydride can undergo self-condensation, leading to the formation of resinous byproducts and reducing the overall yield.

  • Decarboxylation of the intermediate: An intermediate in the reaction pathway can undergo decarboxylation, leading to the formation of an alkene as a minor byproduct.[9]

  • Formation of benzal acetate: Under certain conditions, the reaction between benzaldehyde and acetic anhydride can form benzal acetate, which can complicate the purification process.

  • Cannizzaro reaction: If the aromatic aldehyde is not enolizable and strong basic conditions are used, a Cannizzaro reaction can occur as a competing pathway, though this is less common with the weaker bases typically used in the Perkin reaction.[10]

Q3: What is a typical yield for the Perkin synthesis of cinnamic acid?

A3: Yields can vary significantly based on the reaction conditions. Optimized laboratory procedures can achieve yields in the range of 70-75%.[11][12] However, without careful control of parameters, yields can be considerably lower.

Q4: Why is an anhydrous catalyst (e.g., anhydrous sodium acetate) crucial?

A4: The presence of water can hydrolyze the acetic anhydride, reducing its effective concentration and hindering the formation of the necessary enolate intermediate. Using an anhydrous catalyst is essential for maximizing the reaction rate and yield.[12]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during the Perkin synthesis of cinnamic acid.

Problem 1: Low Yield of Cinnamic Acid

A low yield is one of the most frequent challenges in the Perkin reaction. The following table outlines potential causes and the corresponding corrective actions.

Potential Cause Underlying Rationale Recommended Solution
Hydrated Catalyst Water hydrolyzes the acetic anhydride, the primary reagent for enolate formation.Use freshly fused or commercially available anhydrous sodium acetate. Dry the catalyst in an oven at >120°C for several hours before use.[12]
Impure Benzaldehyde Benzaldehyde can oxidize to benzoic acid upon exposure to air. Benzoic acid will not participate in the reaction.Use freshly distilled benzaldehyde for the reaction. Store benzaldehyde under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature The Perkin reaction has a high activation energy and requires thermal energy to proceed at a reasonable rate.Maintain the reaction temperature in the optimal range of 170-180°C.[13][14] Use a high-boiling point solvent or an oil bath to ensure stable and uniform heating.
Inadequate Reaction Time The reaction is often slow and requires a prolonged period to reach completion.Increase the reaction time. Typical reaction times range from 3 to 8 hours.[12][13][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Stoichiometry An excess of acetic anhydride is typically required to drive the reaction to completion and act as a solvent.Use a molar excess of acetic anhydride relative to benzaldehyde. A common ratio is approximately 1.5 to 2 equivalents of anhydride.[16]
Problem 2: Formation of a Dark, Resinous Product

The formation of a dark, tar-like substance is a common indicator of significant side reactions, primarily the self-condensation of acetic anhydride.

Potential Cause Underlying Rationale Recommended Solution
Excessively High Reaction Temperature Temperatures above 180°C can significantly accelerate the rate of acetic anhydride self-condensation.Carefully control the reaction temperature to not exceed 180°C. Use a temperature controller and a well-stirred reaction mixture for uniform heat distribution.
Prolonged Reaction Time at High Temperature Even at optimal temperatures, extended reaction times can lead to the accumulation of polymeric byproducts.Monitor the reaction by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long heating times.
Presence of Impurities Certain impurities can catalyze polymerization reactions.Ensure all glassware is clean and dry. Use pure, freshly distilled reagents.
Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating pure cinnamic acid can be challenging due to the presence of unreacted starting materials and byproducts.

Potential Cause Underlying Rationale Recommended Solution
Unreacted Benzaldehyde Benzaldehyde is volatile and can be difficult to separate from the product.After the reaction, perform a steam distillation to remove any unreacted benzaldehyde.[15][17]
Presence of Acetic Acid Acetic acid is a byproduct of the reaction and will be present in the crude product mixture.During the workup, neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) to convert cinnamic acid to its water-soluble salt.[18] This allows for the separation of non-acidic impurities.
Co-precipitation of Impurities Byproducts can co-precipitate with the cinnamic acid upon acidification.After neutralization and removal of non-acidic impurities, treat the aqueous solution of sodium cinnamate with activated charcoal to adsorb colored impurities before acidification.[15][18] Recrystallize the crude cinnamic acid from hot water or an ethanol/water mixture to obtain a pure product.[15][17]

Experimental Protocols

Standard Protocol for the Synthesis of Cinnamic Acid

This protocol provides a reliable method for the synthesis of cinnamic acid, incorporating best practices to minimize side reactions.

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetic anhydride

  • Anhydrous sodium acetate (freshly fused)

  • 10% Sodium carbonate solution

  • Concentrated Hydrochloric acid

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Steam distillation apparatus

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 10.6 g (0.1 mol) of freshly distilled benzaldehyde, 15.3 g (0.15 mol) of acetic anhydride, and 8.2 g (0.1 mol) of anhydrous sodium acetate.[13][15]

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 170-180°C for 4-5 hours.[13]

  • Workup - Removal of Unreacted Benzaldehyde: Allow the reaction mixture to cool slightly and then pour it into a larger flask containing 100 mL of water. Perform a steam distillation to remove any unreacted benzaldehyde.[15]

  • Workup - Purification: Cool the remaining solution and add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt.

  • Decolorization: Heat the solution and add a small amount of activated charcoal. Boil for a few minutes and then filter the hot solution to remove the charcoal and any resinous impurities.[15]

  • Precipitation: Cool the filtrate and carefully add concentrated hydrochloric acid with stirring until the solution is acidic. Cinnamic acid will precipitate as a white solid.[19]

  • Isolation and Recrystallization: Collect the crude cinnamic acid by vacuum filtration and wash it with cold water. Recrystallize the product from hot water or an ethanol/water mixture to obtain pure, crystalline cinnamic acid.[17] Dry the final product. The expected melting point is around 133°C.[15][16]

Visualizing the Perkin Reaction and Troubleshooting Logic

The Perkin Reaction Pathway

The following diagram illustrates the key steps in the Perkin synthesis of cinnamic acid.

Perkin_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct acetic_anhydride Acetic Anhydride enolate Anhydride Enolate acetic_anhydride->enolate Base abstraction of α-H base Base (e.g., NaOAc) enolate->aldol_adduct Nucleophilic Attack dehydrated_intermediate Dehydrated Intermediate aldol_adduct->dehydrated_intermediate Dehydration cinnamic_acid Cinnamic Acid dehydrated_intermediate->cinnamic_acid Hydrolysis Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_product_appearance Dark/Resinous Product? check_yield->check_product_appearance No anhydrous_catalyst Verify Anhydrous Catalyst check_yield->anhydrous_catalyst Yes check_purification Purification Issues? check_product_appearance->check_purification No control_temp Control Temperature (<180°C) check_product_appearance->control_temp Yes steam_distillation Steam Distill Unreacted Benzaldehyde check_purification->steam_distillation Yes end Successful Synthesis check_purification->end No pure_benzaldehyde Use Freshly Distilled Benzaldehyde anhydrous_catalyst->pure_benzaldehyde optimize_temp_time Optimize Temp. (170-180°C) & Time (3-8h) pure_benzaldehyde->optimize_temp_time optimize_temp_time->check_product_appearance monitor_reaction Monitor with TLC to Avoid Over-heating control_temp->monitor_reaction monitor_reaction->check_purification base_wash Use Base Wash for Acid Byproducts steam_distillation->base_wash recrystallize Recrystallize Final Product base_wash->recrystallize recrystallize->end

Sources

Technical Support Center: Strategies for the Purification and Removal of Unreacted Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted benzaldehyde from reaction mixtures. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your purification workflows.

Introduction: The Challenge of Benzaldehyde Removal

Benzaldehyde is a common starting material in organic synthesis. However, its removal from a reaction mixture can be challenging due to its physical and chemical properties. It is a liquid at room temperature with a relatively high boiling point (179 °C), making its removal by simple evaporation difficult, especially when dealing with thermally sensitive products.[1][2] Furthermore, benzaldehyde is prone to air oxidation, forming benzoic acid, which can complicate the purification process.[1][2][3][4] This guide will explore various strategies to effectively remove unreacted benzaldehyde and its common impurity, benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzaldehyde from a reaction mixture?

A1: The most prevalent and effective methods include:

  • Aqueous Extraction with Sodium Bisulfite: This is a highly selective method for aldehydes. It involves the reaction of benzaldehyde with a saturated solution of sodium bisulfite to form a water-soluble adduct, which is then easily separated into an aqueous layer.[1][5][6][7]

  • Basic Aqueous Wash: To remove the common impurity benzoic acid, a wash with a basic solution like 5-10% sodium carbonate or sodium hydroxide is effective. This converts the benzoic acid into its water-soluble sodium salt, facilitating its removal by extraction.[1][3]

  • Distillation: Given its specific boiling point, benzaldehyde can be removed by distillation, including steam distillation or vacuum distillation, depending on the thermal stability of the desired product.[1][2]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and can be highly effective for purifying products from benzaldehyde.[1][5]

  • Chemical Scavengers: These are reagents, often polymer-supported, that selectively react with aldehydes to form compounds that can be easily removed by filtration.[1][8][9]

Q2: My primary impurity is benzoic acid, not benzaldehyde. How should I proceed?

A2: Benzaldehyde readily oxidizes to benzoic acid when exposed to air.[1][2][3][4] To remove benzoic acid, a basic aqueous wash is the recommended procedure. Dissolve your crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][3] The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will be extracted into the aqueous layer.[1]

Q3: When is a sodium bisulfite wash the recommended method for benzaldehyde removal?

A3: A sodium bisulfite wash is highly effective and recommended when your desired product is not an aldehyde and is stable under aqueous workup conditions.[1] This method is very selective for aldehydes and some reactive ketones.[1][7] It relies on the formation of a water-soluble bisulfite adduct with benzaldehyde, which can then be easily removed from the organic product via liquid-liquid extraction.[1][5][6][7]

Q4: Can I recover the benzaldehyde after using a sodium bisulfite wash?

A4: Yes, the formation of the bisulfite adduct is a reversible reaction.[1][6] To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with a base (like sodium hydroxide to a pH of 12) or a strong acid.[1][6][7][10] This regenerates the benzaldehyde, which can then be extracted back into an organic solvent.[1][6]

Q5: My product is sensitive to acidic or basic conditions. What purification method should I use?

A5: If your product is sensitive to pH changes, you should avoid basic washes or the regeneration of benzaldehyde from its bisulfite adduct using strong acids or bases. In this case, consider the following options:

  • Column Chromatography: Using a neutral stationary phase like alumina or deactivating silica gel with a base (e.g., triethylamine) can mitigate the potential for decomposition of sensitive products.[1]

  • Neutral Aqueous Washes: Repeated washing with water or brine may help reduce the concentration of benzaldehyde, although this is generally less efficient than reactive extraction methods.[1]

  • Scavenger Resins: Certain scavenger resins can operate under neutral conditions to remove aldehydes.

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting for common purification techniques.

Method 1: Aqueous Extraction with Sodium Bisulfite

This is a highly selective and effective method for removing benzaldehyde from a reaction mixture, provided the desired product is not an aldehyde and is stable to aqueous workup.

Scientific Principle

The chemical basis for the bisulfite wash is the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of benzaldehyde. This reaction forms a water-soluble salt, the benzaldehyde-bisulfite adduct, which can be easily separated from the organic product in an aqueous layer.[1][6][7]

G cluster_reactants Reactants cluster_product Product benzaldehyde Benzaldehyde (Organic Soluble) adduct Bisulfite Adduct (Water Soluble Salt) benzaldehyde->adduct + bisulfite Sodium Bisulfite (Water Soluble) bisulfite->adduct +

Caption: Reversible reaction between benzaldehyde and sodium bisulfite.

Experimental Protocol

Materials:

  • Crude reaction mixture in an organic solvent

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.[5]

  • Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for several minutes to ensure a complete reaction between the bisulfite and benzaldehyde.[5][11]

  • Layer Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the benzaldehyde-bisulfite adduct.[5]

  • Aqueous Layer Removal: Carefully drain the lower aqueous layer.[5]

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any residual water-soluble impurities.[1][5]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.[5]

Troubleshooting
Issue Possible Cause Solution
Incomplete benzaldehyde removal Insufficient amount or concentration of sodium bisulfite solution.Use a freshly prepared saturated solution and repeat the extraction.
Incomplete reaction due to insufficient shaking.Shake the separatory funnel vigorously for a longer period.
Emulsion formation High concentration of surfactants or fine solid particles.Add a small amount of brine to break the emulsion. If that fails, filter the mixture through a pad of Celite.
Product loss Product has some solubility in the aqueous layer.Back-extract the aqueous layer with a fresh portion of the organic solvent.
Product is an aldehyde or a reactive ketone.This method is not suitable. Choose an alternative purification technique.
Method 2: Basic Aqueous Wash for Benzoic Acid Removal

This protocol is a preliminary step to remove benzoic acid, the common oxidation product of benzaldehyde.

Scientific Principle

This method relies on a simple acid-base reaction. Benzoic acid, being acidic, reacts with a base (like sodium carbonate or sodium hydroxide) to form its corresponding salt, sodium benzoate. Sodium benzoate is an ionic compound and is highly soluble in water, allowing for its easy removal from the organic layer.

Experimental Protocol

Materials:

  • Crude reaction mixture in an organic solvent

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution

  • Deionized water

  • Separatory funnel, beakers

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in a water-immiscible organic solvent in a separatory funnel.[1]

  • Basic Wash: Add the 5-10% aqueous basic solution to the separatory funnel and shake gently. If using sodium carbonate, vent the funnel frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate salt.[1]

  • Repeat: Repeat the wash with the basic solution until no more gas evolution is observed (if using carbonate).[1]

  • Neutral Wash: Wash the organic layer with deionized water to remove any residual base.

  • Proceed with Benzaldehyde Removal: The organic layer is now free of benzoic acid and can be subjected to further purification to remove unreacted benzaldehyde.

Method 3: Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.

Scientific Principle

In the context of separating benzaldehyde from a less polar product, a normal-phase chromatography setup is typically used. Benzaldehyde, being more polar than many organic products, will adhere more strongly to the polar stationary phase (e.g., silica gel) and will thus elute later than the less polar product when a non-polar mobile phase is used.

G start Crude Mixture (Product + Benzaldehyde) column Silica Gel Column start->column elution Elution with Solvent System column->elution fraction1 Fraction 1: Less Polar Product elution->fraction1 Early Elution fraction2 Fraction 2: More Polar Benzaldehyde elution->fraction2 Late Elution

Caption: Workflow for chromatographic separation of benzaldehyde.

Experimental Protocol

Materials:

  • Crude product

  • Silica gel (or alumina for base-sensitive compounds)

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column, flasks, etc.

Procedure:

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product and those containing benzaldehyde.

  • Solvent Removal: Combine the pure product fractions and remove the solvent by rotary evaporation.

Troubleshooting
Issue Possible Cause Solution
Poor separation Inappropriate solvent system.Optimize the solvent system using TLC. A good starting point is a system that gives an Rf value of ~0.3 for the product.
Column overloading.Use a larger column or load less material.
Product decomposition Product is sensitive to the acidic nature of silica gel.Use neutral alumina as the stationary phase or add a small amount of triethylamine to the eluent to neutralize the silica gel.[1]
Comparison of Benzaldehyde Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Sodium Bisulfite Wash Reversible chemical reaction to form a water-soluble adduct.[1][6][7]Highly selective for aldehydes, fast, and efficient.[1]Not suitable for aldehyde products; requires aqueous workup.Removing benzaldehyde from non-aldehyde products that are stable in water.
Basic Aqueous Wash Acid-base reaction to remove benzoic acid impurity.[1]Effectively removes acidic impurities.Does not remove benzaldehyde itself; product must be stable to base.A pre-purification step before removing benzaldehyde, especially from old samples.[1]
Distillation Separation based on differences in boiling points.[1][2]Can handle large quantities; effective for non-volatile products.Product must be thermally stable; may not separate compounds with close boiling points.Purification of thermally stable products with boiling points significantly different from benzaldehyde.[1]
Column Chromatography Differential adsorption onto a stationary phase.[1][5]Can achieve high purity; applicable to a wide range of compounds.Can be slow and require large solvent volumes; potential for product decomposition on silica.[1]When other methods fail or when separating complex mixtures.
Scavenger Resins Selective chemical reaction with a solid-supported reagent.[8][9]High selectivity; simple filtration-based workup.Resins can be expensive; may require longer reaction times.Removing trace amounts of benzaldehyde or for products sensitive to aqueous workups.

References

  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Sciencemadness Wiki. (2025). Benzaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • Google Patents. (Year).
  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • PubMed.
  • Supra Sciences. Solid-Supported Scavengers.
  • ECHEMI. How to remove excess benzaldehyde in the picture?.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes.
  • PubMed.
  • PrepChem.com.
  • Sciencemadness.org. (2015).
  • Google Patents. (2000).
  • ResearchGate. (2015). How do I break benzaldehyde-sodium bisulphite complex?.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Google Patents. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole.
  • Reddit. (2025).
  • ECHEMI.
  • Google Patents.
  • ResearchGate. Main pathways for the production of benzaldehyde.
  • Google Patents.
  • De Gruyter. (2025). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions.
  • Wikipedia. Benzaldehyde.
  • ResearchGate. (Year).
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Google Patents.
  • PubMed. (2004).
  • De Gruyter. (2025). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
  • Biotage.

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storage conditions to ensure 4-Formylcinnamic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Formylcinnamic acid (4-FCA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile bifunctional molecule. As a compound featuring both a reactive aldehyde and a cinnamic acid backbone, its proper handling is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into storage, handling, and troubleshooting.

Troubleshooting Guide: Diagnosing and Solving Common Stability Issues

This section addresses specific problems you might encounter, linking them to potential stability issues and providing actionable solutions.

Question: My this compound, which was initially a light-yellow powder, has developed a darker, brownish tint. What happened and is it still usable?

Answer:

A color change from its typical light-yellow or beige appearance to a darker yellow or brown is a primary visual indicator of degradation.[1][2]

  • Causality: The most probable cause is the oxidation of the aldehyde (-CHO) functional group. Aromatic aldehydes are susceptible to air oxidation, which can be accelerated by exposure to light and moisture.[3][4][5][6] This process can lead to the formation of the corresponding carboxylic acid (terephthalaldehydic acid) and other colored polymeric byproducts. The conjugated system of the cinnamic acid backbone makes it susceptible to light-induced polymerization, which can also contribute to color changes.

  • Recommended Action:

    • Do Not Use (for sensitive applications): For experiments where high purity is critical (e.g., drug conjugation, kinetic studies, polymer synthesis), we strongly advise against using the discolored product. The presence of impurities can lead to unpredictable side reactions, altered stoichiometry, and non-reproducible results.

    • Purity Assessment: If you must consider using the material, a purity assessment is mandatory. You can use techniques like HPLC, NMR, or melting point determination to quantify the remaining 4-FCA and identify degradation products. Compare the results against the Certificate of Analysis (CoA) of a fresh, properly stored lot.

    • Review Storage Protocol: This event should trigger a thorough review of your storage procedures. Was the container tightly sealed? Was it flushed with an inert gas? Was it protected from light? Addressing these points will prevent future degradation.

Question: I'm observing a new, more polar peak in my HPLC analysis of a stored 4-FCA sample. What could it be?

Answer:

The appearance of a new, typically more polar peak that grows over time is a classic sign of chemical degradation.

  • Causality: Given the structure of 4-FCA, the most likely degradation product is terephthalaldehydic acid , formed via the oxidation of the formyl group to a carboxylic acid. The addition of a second carboxylic acid group significantly increases the molecule's polarity, causing it to elute earlier in a standard reverse-phase HPLC system.

  • Recommended Action:

    • Confirm Identity: If you have access to a mass spectrometer (LC-MS), you can confirm the identity of the new peak by its mass-to-charge ratio.

    • Quantify Degradation: Integrate the peak areas to determine the percentage of degraded material. If it exceeds the acceptable limit for your application (typically >1-2%), the sample should be discarded.

    • Implement Preventative Storage: This is a clear indication that the compound was exposed to oxygen. Future storage must involve an inert atmosphere. See the FAQ section for best practices.

Question: My 4-FCA sample shows poor solubility in a solvent where it was previously fully soluble. Why?

Answer:

Reduced solubility is often linked to the formation of higher molecular weight species.

  • Causality: This issue may stem from light-induced polymerization or self-condensation reactions involving the aldehyde group. The conjugated double bond in the cinnamic acid structure is susceptible to photopolymerization, leading to oligomers or polymers that are less soluble than the monomer.

  • Recommended Action:

    • Visual Inspection: Check the solid material for any change in texture. The formation of clumps or a less crystalline appearance can indicate polymerization.

    • Analytical Confirmation: Attempt to dissolve a small amount in a strong solvent like DMSO and analyze via techniques like Gel Permeation Chromatography (GPC) if available, or look for broad, unresolved humps in an NMR spectrum.

    • Strict Light Protection: Ensure that the compound is stored in an amber glass vial and kept in a dark place, such as a cabinet or a box.[7][8] Wrapping the container in aluminum foil provides an additional layer of protection.

This compound Stability: Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal storage conditions for solid this compound?

To maximize the shelf-life of solid 4-FCA, you must control three key environmental factors: temperature, atmosphere, and light.

ParameterRecommendationRationale
Temperature -20°C Reduces the rate of all chemical degradation pathways. While storage at 2-8°C is acceptable for short-to-medium term, -20°C is recommended for long-term preservation (> 6 months).[9]
Atmosphere Inert Gas (Argon or Nitrogen) The aldehyde group is highly susceptible to oxidation.[3][7] Storing under an inert atmosphere in a tightly sealed container is the most critical factor in preventing degradation.
Light Protect from Light Store in an amber glass vial and keep in the dark. The conjugated system can absorb UV light, leading to isomerization or polymerization.[3][10]
Moisture Dry/Desiccated Keep in a desiccator or a controlled low-humidity environment. Although not extremely hygroscopic, absorbed water can accelerate degradation pathways.[11]

Q2: Should I store 4-FCA as a solid or in a stock solution?

For long-term stability, always store 4-FCA as a solid under the conditions outlined above.[9]

Solutions should only be prepared immediately before use.[9] If you must store a stock solution, do so for the shortest possible time. Aliquot the solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C for up to one month, though stability should be verified.[9] Anhydrous-grade solvents (e.g., DMSO, DMF) are recommended to minimize water-related degradation.

Q3: What is the primary degradation pathway I should be concerned about?

The primary and most rapid degradation pathway is the oxidation of the aldehyde group to a carboxylic acid .[5][6] This is primarily driven by exposure to atmospheric oxygen and is accelerated by light, heat, and the presence of metal ion impurities.[3]

Q4: How can I be sure my stored 4-FCA is still good to use?

Before any critical experiment, it is good practice to validate the purity of your stored reagent. A quick purity check can save significant time and resources. The recommended protocol below provides a reliable method for this validation.

Experimental Protocol: Purity Assessment of 4-FCA via HPLC

This protocol provides a self-validating system to assess the integrity of your stored this compound.

Objective: To quantify the purity of a 4-FCA sample and detect the presence of common degradation products, such as terephthalaldehydic acid.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh ~5 mg of a trusted reference standard or a new lot of 4-FCA.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. This is your reference standard.

  • Sample Preparation:

    • Prepare your stored 4-FCA sample in the same manner as the standard, at an identical concentration.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA (or Formic Acid) in Water

    • Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (4-FCA has a strong absorbance here)

    • Column Temperature: 30°C

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • Inject the reference standard to establish the retention time and peak shape for pure 4-FCA.

    • Inject the stored sample.

    • Compare the chromatograms. Look for:

      • A significant decrease in the area of the main 4-FCA peak compared to the standard.

      • The appearance of new peaks, particularly early-eluting (more polar) peaks which may correspond to the oxidized product.

    • Calculate the purity of your sample by dividing the area of the 4-FCA peak by the total area of all peaks and multiplying by 100.

Trustworthiness Check: A purity value below 97% or the presence of any single impurity >1% suggests significant degradation, and the material should not be used for sensitive applications.

Visualization of Stability Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting issues related to this compound stability.

G start Experimental Anomaly Observed (e.g., low yield, side products) visual_change Visual Change in Solid? (e.g., color darkens) start->visual_change analytical_issue Analytical Discrepancy? (e.g., new HPLC peak, poor solubility) start->analytical_issue cause_oxidation Probable Cause: Oxidation / Polymerization visual_change->cause_oxidation cause_degradation Probable Cause: Chemical Degradation analytical_issue->cause_degradation action_verify Mandatory Action: Perform Purity Analysis (HPLC/NMR) cause_oxidation->action_verify cause_degradation->action_verify decision Purity > 97% and No Major Impurities? action_verify->decision action_review Review Storage & Handling Protocol (Temp, Light, Atmosphere) outcome_proceed Proceed with Caution (Consider for non-critical use only) decision->outcome_proceed Yes outcome_discard Discard Material & Source Fresh Lot decision->outcome_discard No outcome_proceed->action_review outcome_discard->action_review

Caption: Troubleshooting workflow for this compound stability issues.

References

  • Blog. (2025, October 29). What are the stability characteristics of cinnamic derivatives? [Online].
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. [Online].
  • NIH. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Online].
  • MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. [Online].
  • MedchemExpress.com. Stability and Storage. [Online].
  • Fisher Scientific. SAFETY DATA SHEET. [Online].
  • RSC Publishing. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. [Online].
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Online].
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. [Online].
  • Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage. [Online].
  • NIH. Analysis of Hydroxycinnamic Acid Degradation in Agrobacterium fabrum Reveals a Coenzyme A-Dependent, Beta-Oxidative Deacetylation Pathway. [Online].
  • The Proper Storage and Handling of Volatile Analytical Standards. [Online].
  • NPRA. GUIDELINE FOR STABILITY DATA. [Online].
  • PubMed Central. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. [Online].
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. [Online].
  • Thermo Fisher Scientific. This compound, 98%, predominantly trans 5 g | Buy Online. [Online].
  • UNI ScholarWorks. Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. [Online].
  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Online].
  • Thermo Fisher Scientific. This compound, 98%, predominantly trans 5 g | Contact Us. [Online].
  • GMP Insiders. Stability Storage Conditions In Pharma Industry. [Online].
  • UNI ScholarWorks. "Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid" by Victor S. Webster and L. Chas. Raiford. [Online].

Sources

Technical Support Center: 4-Formylcinnamic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating pH-Dependent Reactivity

Welcome to the technical support guide for 4-Formylcinnamic acid (4-FCA). As researchers and drug development professionals, you understand that subtle changes in reaction conditions can have profound impacts on outcomes. For a molecule like 4-FCA, with its carboxylic acid, aldehyde, and conjugated alkene functionalities, pH is a master variable that dictates everything from solubility and stability to the kinetics and mechanism of its reactions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring your experimental design is both robust and rationally conceived.

FAQ 1: The Basics - How does the structure of 4-FCA relate to its pH sensitivity?

Answer:

The reactivity of this compound is fundamentally governed by its two key ionizable/reactive sites: the carboxylic acid and the aldehyde group. The pH of the medium determines the protonation state of these groups, which in turn controls their behavior as nucleophiles, electrophiles, or catalysts.

  • Carboxylic Acid Group (-COOH): This group has a specific acid dissociation constant (pKa). While an exact experimental value for 4-FCA is not readily published, it is expected to be close to the pKa of cinnamic acid (pKa ≈ 4.44)[1], slightly lowered by the electron-withdrawing effect of the para-formyl group.

    • Below its pKa (e.g., pH < 4): The group is predominantly in its protonated, neutral form (-COOH).

    • Above its pKa (e.g., pH > 5): It exists primarily as the deprotonated, anionic carboxylate form (-COO⁻). This transition from a neutral hydrogen bond donor to a negatively charged species dramatically alters the molecule's solubility, electrostatic interactions, and overall reactivity.

  • Aldehyde Group (-CHO): The reactivity of the aldehyde's carbonyl carbon is highly susceptible to acid-base catalysis.

    • Acidic Conditions: The carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.

    • Basic Conditions: While the aldehyde itself is not deprotonated, the reaction environment can promote the formation of nucleophiles (like enolates from other reactants) that readily attack the carbonyl carbon.[2]

The interplay between the protonation state of the carboxyl group and the catalytic environment of the aldehyde group is the primary reason pH is such a critical parameter in 4-FCA chemistry.

Caption: pH-dependent equilibrium of this compound.

FAQ 2: Troubleshooting Schiff Base Formation - "My imine synthesis with 4-FCA is slow and low-yielding. How can I optimize it using pH?"

Answer:

This is a classic and critical issue. Schiff base (imine) formation is a reversible, multi-step reaction that exhibits a distinct pH optimum, typically in the mildly acidic range (pH 4-6).[3][4] Deviating from this range stalls the reaction at different mechanistic steps.

The Chemical Causality:

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of 4-FCA to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine eliminates a molecule of water to form the final imine product.

Both steps are pH-sensitive, but in opposing ways:

  • At Low pH (e.g., pH < 3): The primary amine reactant becomes protonated to form an ammonium salt (R-NH₃⁺). This species is no longer nucleophilic, so the initial attack on the carbonyl cannot occur. The reaction rate plummets because the concentration of the required nucleophile is negligible.[4]

  • At Neutral to High pH (e.g., pH > 7): While the amine is a potent nucleophile, the dehydration step becomes the rate-limiting factor. This step is acid-catalyzed; the hydroxyl group of the carbinolamine needs to be protonated to become a good leaving group (H₂O).[3] Without sufficient acid catalysis, the carbinolamine intermediate either fails to dehydrate or reverts to the starting materials.

Caption: Troubleshooting logic for pH optimization of Schiff base formation.

Troubleshooting & Optimization Protocol

Issue: Low yield/rate in Schiff base formation involving 4-FCA.

Hypothesis: The reaction pH is outside the optimal window.

Experimental Protocol: pH Scouting for Optimal Reaction Rate

  • Buffer Preparation: Prepare a series of 0.1 M buffers spanning a range of pH values (e.g., Acetate buffers for pH 4.0, 4.5, 5.0; Phosphate buffers for pH 5.5, 6.0, 6.5). Ensure the buffer components do not react with the aldehyde.

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-FCA in a suitable organic solvent (e.g., DMSO, ethanol) to ensure solubility before dilution into the aqueous buffer.

    • Prepare a stock solution of your primary amine in the same solvent.

  • Reaction Setup:

    • In separate vials, add the buffer for each pH point.

    • Add a small, precise aliquot of the 4-FCA stock solution to each vial and mix.

    • Initiate the reactions by adding an equimolar amount of the amine stock solution to each vial simultaneously.

  • Monitoring:

    • Monitor the reaction progress over time using an appropriate technique:

      • HPLC: The most reliable method. Periodically inject aliquots to quantify the disappearance of 4-FCA and the appearance of the imine product.

      • UV-Vis Spectroscopy: If the imine product has a unique absorbance maximum distinct from the reactants, you can monitor the increase in absorbance at that wavelength. This is excellent for high-throughput screening.

  • Data Analysis:

    • For each pH, plot the concentration of the product versus time.

    • Determine the initial reaction rate from the slope of this curve.

    • Plot the initial rate versus pH to identify the optimal pH for your specific reaction system.

FAQ 3: Stability Concerns - "My 4-FCA solution is degrading over time, especially at high pH. What is happening?"

Answer:

This compound, like many aldehydes and unsaturated carboxylic acids, is susceptible to several degradation pathways, many of which are accelerated by basic conditions. Understanding these potential side reactions is crucial for ensuring the integrity of your stock solutions and the reproducibility of your experiments.

Potential pH-Dependent Degradation Pathways:

Degradation PathwaypH ConditionMechanism & Consequence
Aldol Condensation/Polymerization Basic (pH > 8)The aldehyde can potentially undergo self-condensation or react with other enolizable species under basic conditions. This is a common side reaction for aldehydes, leading to a complex mixture of oligomers and polymers, reducing the concentration of the desired reactant.[2][5]
Cannizzaro Reaction Strongly Basic (pH > 12)In the absence of α-protons, aldehydes can undergo disproportionation in strong base to yield a primary alcohol and a carboxylic acid. While less common under typical reaction conditions, it is a potential pathway at extreme pH.
Decarboxylation High Temperature, Potentially pH-sensitiveCinnamic acids can undergo decarboxylation, especially when heated, to form styrenes.[6] While often catalyst-free at high temperatures, the reaction conditions, including pH, can influence this pathway.
Oxidation Neutral to BasicThe aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen). This process can be more prevalent at neutral or slightly basic pH.[7]

Troubleshooting Guide for 4-FCA Stability:

  • Storage: Store stock solutions of 4-FCA in a non-nucleophilic organic solvent (like DMSO or DMF) at low temperatures (-20°C) and protected from light.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment. If you must use a buffered solution, choose a mildly acidic pH (e.g., pH 4-5) for temporary storage, where the molecule is generally more stable.

  • Inert Atmosphere: For reactions that are sensitive to oxidation and run for extended periods, consider running them under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity Check: Regularly check the purity of your 4-FCA stock using HPLC or NMR to ensure degradation has not occurred during storage.

FAQ 4: Aldol and Related Reactions - "How does pH affect the kinetics of aldol-type condensation reactions where 4-FCA is the electrophile?"

Answer:

In an aldol-type reaction, 4-FCA serves as the electrophilic partner (the "acceptor"), reacting with a nucleophilic enol or enolate generated from another carbonyl compound. The kinetics are critically dependent on the pH because it controls the formation rate and concentration of the nucleophilic species.

The Chemical Causality:

  • Base-Catalyzed Aldol (pH > 8):

    • Mechanism: A base (e.g., OH⁻) removes an acidic α-proton from the nucleophilic partner (e.g., acetone, an acetophenone) to form a nucleophilic enolate. This enolate then attacks the aldehyde of 4-FCA.[5]

    • Kinetics: The rate is directly proportional to the concentration of both the enolate and 4-FCA. Since enolate concentration increases with pH, the reaction rate generally increases as the solution becomes more basic. However, excessively high pH can promote the degradation side reactions mentioned in FAQ 3.

  • Acid-Catalyzed Aldol (pH < 4):

    • Mechanism: An acid catalyst promotes the formation of an enol from the nucleophilic partner. The enol, a weak nucleophile, then attacks the protonated (and thus highly activated) aldehyde of 4-FCA.[8]

    • Kinetics: The rate depends on the concentration of the enol and the protonated 4-FCA. The reaction is often slower than the base-catalyzed version and can be more complex to control.[8] For most synthetic applications involving aldehydes, the base-catalyzed pathway is preferred for its efficiency.

Aldol_Pathway_Selection cluster_base Base-Catalyzed (pH > 8) cluster_acid Acid-Catalyzed (pH < 4) Start 4-FCA + Enolizable Ketone Base_Step1 Base abstracts α-proton to form ENOLATE (strong nucleophile) Start->Base_Step1 Add Base (e.g., NaOH) Acid_Step1 Acid catalyzes formation of ENOL (weak nucleophile) Start->Acid_Step1 Add Acid (e.g., HCl) Base_Step2 Enolate attacks aldehyde Base_Step1->Base_Step2 Acid_Step2 Enol attacks protonated aldehyde Acid_Step1->Acid_Step2

Caption: pH dictates the mechanism of Aldol reactions with 4-FCA.

Practical Implications:

When designing an aldol reaction with 4-FCA, the choice of pH is a choice of mechanism. For efficient C-C bond formation, a moderately basic medium is typically the most effective strategy. However, careful optimization is required to maximize the rate of the desired aldol addition while minimizing the potential for self-condensation or other degradation pathways of 4-FCA.

References

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  • Arslan, M., & Ishida, H. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. Polymers, 12(11), 2697. [https://www.mdpi.com/2073-4360/12/11/2697]
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Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Formylcinnamic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylcinnamic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methodologies for its purity assessment are indispensable. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the comprehensive purity analysis of this compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific requirements.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) coupled with UV detection stands as the gold standard for the purity analysis of aromatic carboxylic acids like this compound. This preference is rooted in its high resolving power, sensitivity, and reproducibility.

Rationale for Method Selection

The selection of an appropriate HPLC method hinges on the physicochemical properties of the analyte. This compound, with its aromatic ring and carboxylic acid moiety, is amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of a chromophore in its structure allows for sensitive detection using a UV detector.

The method detailed below has been optimized to ensure a sharp peak, good resolution from potential impurities, and a reasonable run time, making it suitable for both routine quality control and research applications.

Validated HPLC Method for this compound

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 279 nm and 320 nm[1]
Column Temperature 30°C
Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solution (Known Concentration) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Accurately Weighed) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calculation Calculate Purity (% Area Normalization) Peak_Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

Caption: Workflow for the HPLC purity analysis of this compound.

Performance Characteristics of the Validated HPLC Method

The developed HPLC method exhibits excellent performance characteristics, as validated in accordance with the International Council for Harmonisation (ICH) guidelines.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Robustness Unaffected by minor variations in mobile phase composition and flow rate

Comparative Analysis of Analytical Methods

While HPLC is the predominant technique, other methods can be employed for the purity analysis of this compound. The choice of method often depends on the specific analytical requirements, such as the need for higher sensitivity, faster analysis time, or structural confirmation of impurities.

MethodPrincipleLinearity (R²)Typical LOQThroughputKey Advantages & Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.> 0.9990.03-0.09 mg/kg[1]ModerateAdvantages: Robust, cost-effective, widely available. Disadvantages: Moderate sensitivity, may not resolve all impurities.
UPLC-UV Similar to HPLC but uses smaller particles for higher resolution and speed.> 0.99Not specifiedHighAdvantages: Faster analysis times, better resolution. Disadvantages: Higher backpressure, requires specialized equipment.
LC-MS/MS Separation by chromatography coupled with mass-based detection.> 0.990.698–8.116 ng/mL[2]HighAdvantages: High sensitivity and selectivity, suitable for complex matrices, provides structural information.[2] Disadvantages: Higher cost, more complex instrumentation.
GC-MS Separation of volatile derivatives by gas chromatography with mass detection.Excellent25–100 ng/mL[3]ModerateAdvantages: Excellent for volatile impurities, high resolving power. Disadvantages: Requires derivatization for non-volatile compounds like this compound, which can introduce variability.[3]
Decision Matrix for Method Selection

Method_Selection cluster_criteria Key Decision Criteria cluster_methods Recommended Method Start Define Analytical Need Routine_QC Routine Quality Control? Start->Routine_QC High_Sensitivity High Sensitivity Required? Routine_QC->High_Sensitivity No HPLC HPLC-UV Routine_QC->HPLC Yes Impurity_ID Impurity Identification Needed? High_Sensitivity->Impurity_ID No LCMS LC-MS/MS High_Sensitivity->LCMS Yes High_Throughput High Throughput Needed? Impurity_ID->High_Throughput No Impurity_ID->LCMS Yes GCMS GC-MS (with derivatization) Impurity_ID->GCMS Volatile Impurities? High_Throughput->HPLC No UPLC UPLC-UV High_Throughput->UPLC Yes

Sources

A Researcher's Guide to Assigning the Vibrational Peaks in the FTIR Spectrum of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure and intermolecular interactions of active pharmaceutical ingredients (APIs) and organic intermediates is paramount. 4-Formylcinnamic acid, a derivative of cinnamic acid, presents a unique spectroscopic challenge due to the presence of multiple functional groups: a carboxylic acid, an aldehyde, a trans-alkene, and a para-substituted aromatic ring. Each of these moieties contributes to a complex vibrational spectrum. This guide provides a comprehensive approach to assigning the characteristic peaks in the Fourier-Transform Infrared (FTIR) spectrum of this compound, drawing upon comparative analysis with related molecules and established spectroscopic principles.

The Scientific Imperative for Accurate Peak Assignment

Precise FTIR peak assignment is not merely an academic exercise. For the drug development professional, it is a critical component of:

  • Polymorph Identification: Different crystalline forms of an API can exhibit distinct FTIR spectra due to variations in intermolecular hydrogen bonding.

  • Impurity Profiling: The presence of starting materials, byproducts, or degradation products can be detected by the appearance of their characteristic vibrational bands.

  • Reaction Monitoring: The progress of a chemical reaction involving this compound can be followed by observing the disappearance of reactant peaks and the emergence of product peaks.

  • Formulation Development: Understanding the interactions between the API and excipients in a formulation can be elucidated through shifts in key vibrational frequencies.

This guide will systematically dissect the FTIR spectrum of this compound, providing a logical workflow for peak assignment supported by experimental data and established literature values.

Experimental Methodology: Acquiring a High-Quality FTIR Spectrum

A reliable peak assignment begins with a high-quality spectrum. The following is a standard protocol for acquiring the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Protocol for ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Perform a background scan.

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Sample Engagement: Apply consistent pressure to ensure good contact between the sample and the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction as needed using the spectrometer's software.

Deconstructing the Spectrum: A Functional Group Approach

The FTIR spectrum of this compound is best interpreted by considering the vibrational modes of its individual functional groups. Due to the lack of a dedicated, peer-reviewed vibrational analysis of this compound with theoretical calculations, the following assignments are based on a comparative analysis of its experimental spectrum with well-documented vibrational frequencies of similar compounds, such as cinnamic acid, benzaldehyde, and benzoic acid.

The Carboxylic Acid Moiety: A Tale of Two Carbonyls and a Broad O-H

The carboxylic acid group gives rise to some of the most prominent and recognizable peaks in the spectrum.

  • O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is notoriously broad and typically appears in the region of 3300-2500 cm⁻¹ [1]. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state. In the experimental spectrum of this compound, this broad absorption is clearly visible, often overlapping with C-H stretching vibrations.

  • C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption that is sensitive to its chemical environment. For aromatic carboxylic acids, this peak is typically found between 1710-1680 cm⁻¹ [1]. Conjugation with the aromatic ring and the alkene, as well as hydrogen bonding, influences its precise position.

  • C-O Stretching and O-H Bending: The stretching vibration of the carbon-oxygen single bond (C-O) is coupled with the in-plane bending of the O-H group. These modes result in peaks in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively[1]. Another characteristic O-H out-of-plane bend can be observed around 920 cm⁻¹ .

The Aldehyde Group: A Distinctive C-H Stretch

The formyl group (-CHO) provides its own set of characteristic vibrations.

  • C=O Stretching: The aldehyde carbonyl stretch is also a strong absorption and for aromatic aldehydes, it typically appears in the range of 1710-1685 cm⁻¹ . This peak will likely overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened or asymmetric band in the spectrum of this compound.

  • C-H Stretching (Fermi Resonance): A hallmark of aldehydes is the C-H stretching vibration of the formyl group. This typically gives rise to two weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The appearance of two bands is often due to Fermi resonance with an overtone of the C-H bending vibration.

The Trans-Alkene and Aromatic Ring: Vibrations of the Carbon Skeleton

The unsaturated backbone of this compound contributes several key peaks to the mid-frequency region of the spectrum.

  • C=C Stretching: The stretching vibration of the alkene double bond (C=C) in conjugation with an aromatic ring is expected in the 1640-1620 cm⁻¹ region[2]. The aromatic ring itself also has C=C stretching vibrations that appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹ .

  • C-H Bending (Alkene): The out-of-plane bending (wagging) of the hydrogens on the trans-disubstituted double bond gives rise to a strong, characteristic peak in the 980-960 cm⁻¹ region. This is a very reliable indicator of the trans-alkene configuration.

  • C-H Bending (Aromatic): The out-of-plane C-H bending vibrations of the aromatic ring are dependent on the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range.

Summary of Expected FTIR Peak Assignments for this compound

The following table provides a summary of the expected vibrational modes and their approximate peak positions for this compound, based on the comparative analysis discussed above. An experimental spectrum from a reliable source should be used to confirm these assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3300-2500O-H stretch (hydrogen-bonded)Carboxylic AcidBroad, Strong
~2830 & ~2730C-H stretch (Fermi resonance)AldehydeMedium, Sharp
~1700-1680C=O stretch (overlapping)Carboxylic Acid & AldehydeStrong, Sharp
~1630C=C stretchAlkeneMedium
~1600 & ~1475C=C stretch (in-ring)Aromatic RingMedium
~1420O-H in-plane bend / C-O stretchCarboxylic AcidMedium
~1300C-O stretch / O-H in-plane bendCarboxylic AcidMedium
~970=C-H out-of-plane bend (trans)AlkeneStrong
~920O-H out-of-plane bendCarboxylic AcidMedium, Broad
~830C-H out-of-plane bend (para-disubstituted)Aromatic RingStrong

Visualizing the Vibrational Assignments: A Molecular Perspective

To aid in the conceptual understanding of these vibrational modes, the following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the major FTIR absorptions.

G cluster_acid Carboxylic Acid cluster_alkene trans-Alkene cluster_aromatic Aromatic Ring cluster_aldehyde Aldehyde C1 C O1 O C1->O1 C=O stretch (~1690 cm⁻¹) C2 C C1->C2 O2 O H1 H O2->H1 O-H stretch (3300-2500 cm⁻¹) C3 C C2->C3 C=C stretch (~1630 cm⁻¹) C4 C C3->C4 H2 H H3 H C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C10 C C7->C10 C9 C C8->C9 C9->C4 H4 H H5 H H6 H H7 H H8 H C10->H8 C-H stretch (~2830, ~2730 cm⁻¹) O3 O C10->O3 C=O stretch (~1700 cm⁻¹)

Caption: Key functional groups and associated vibrational modes in this compound.

Conclusion: A Path to Confident Structural Elucidation

The interpretation of the FTIR spectrum of this compound is a multifaceted process that relies on a solid understanding of group frequencies and a comparative approach with analogous molecules. By systematically dissecting the spectrum based on the contributions of the carboxylic acid, aldehyde, trans-alkene, and aromatic functionalities, researchers can confidently assign the major vibrational peaks. This detailed spectral interpretation is a cornerstone of robust analytical characterization, ensuring the identity, purity, and quality of this important chemical entity in research and development settings. For the highest level of confidence, comparison with a reference standard and, when available, with theoretically calculated vibrational spectra is always recommended.

References

  • SpectraBase. This compound. [Link]
  • SpectraBase. This compound, predominantly trans. [Link]
  • Doc Brown's Chemistry. Infrared spectrum of cinnamic acid. [Link]
  • University of California, Los Angeles. IR Absorption Table. [Link]
  • Fadl, T. A., et al. (2022). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Mexican Chemical Society, 66(4).
  • Mojica, E. R. E., et al. (2015). Vibrational analysis of α-cyanohydroxycinnamic acid. Journal of Molecular Structure, 1094, 203-209.
  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
  • University of Calgary. IR: carboxylic acids. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 4-Formylcinnamic Acid and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of bioactive small molecules is paramount. 4-Formylcinnamic acid, a derivative of cinnamic acid, presents a unique analytical challenge due to its dual reactive moieties: a carboxylic acid and an aromatic aldehyde. This guide provides an in-depth, technically-grounded comparison of the mass spectrometric behavior of this compound, offering insights into its fragmentation patterns under various ionization techniques and comparing it with related cinnamic acid derivatives. The methodologies presented herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction to this compound and its Analytical Significance

This compound is a member of the cinnamic acid family, which are naturally occurring phenylpropanoids.[1] While cinnamic acid itself is a key intermediate in various biosynthetic pathways, its derivatives are of significant interest in medicinal chemistry and materials science.[1] The presence of both a formyl (-CHO) and a carboxylic acid (-COOH) group on the same aromatic scaffold makes this compound a versatile building block and a molecule with potential biological activity. Accurate characterization of this molecule and its metabolites or synthetic derivatives is crucial, and mass spectrometry stands as a cornerstone technique for this purpose.

This guide will explore the analysis of this compound using two primary mass spectrometry-based techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of this compound

Electrospray ionization is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, making it ideal for analyzing polar molecules like this compound in the liquid phase.[2] Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is particularly effective.

Predicted Fragmentation Pattern of this compound in Negative Ion ESI-MS/MS

In negative ion mode, this compound (molecular weight: 176.17 g/mol ) will readily lose a proton from the carboxylic acid group to form the deprotonated molecular ion [M-H]⁻ at an m/z of 175.04. Collision-induced dissociation (CID) of this precursor ion is predicted to yield a series of characteristic fragment ions.

A key fragmentation pathway for cinnamic acid derivatives in negative ion mode is the loss of carbon dioxide (CO₂, 44 Da).[3] For this compound, this would result in a fragment ion at m/z 131.05. Further fragmentation of the m/z 131.05 ion could involve the loss of carbon monoxide (CO, 28 Da) from the formyl group, leading to a fragment at m/z 103.05. An alternative fragmentation could be the direct loss of the formyl group radical (•CHO, 29 Da) from the [M-H]⁻ ion, though this is generally less common in negative ion mode.

dot graph "4_Formylcinnamic_Acid_Negative_ESI_Fragmentation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label = "Predicted ESI-MS/MS fragmentation of this compound (negative ion mode)."; fontsize = 10; fontname = "Helvetica"; }

Comparative Analysis with trans-Cinnamic Acid

The fragmentation of this compound can be compared to that of its parent compound, trans-Cinnamic acid. The tandem mass spectrum of trans-cinnamic acid in negative ion mode is dominated by the sequential loss of CO₂ (44 Da) and then acetylene (C₂H₂, 26 Da).[3] The presence of the formyl group in this compound introduces an additional fragmentation pathway (the loss of CO), making its mass spectrum distinguishable.

CompoundPrecursor Ion [M-H]⁻ (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)
This compound 175.04131.05 ([M-H-CO₂]⁻)103.05 ([M-H-CO₂-CO]⁻)
trans-Cinnamic Acid 147.04103.05 ([M-H-CO₂]⁻)77.04 ([M-H-CO₂-C₂H₂]⁻)

Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

For analysis by GC-MS, volatile or semi-volatile compounds are required. Carboxylic acids often exhibit poor peak shape and thermal instability in GC systems. Therefore, derivatization is typically necessary to convert the polar carboxylic acid and aldehyde groups into less polar, more volatile moieties. A common approach is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which will derivatize both the carboxylic acid and potentially the enol form of the aldehyde.[4]

Predicted Fragmentation of Derivatized this compound in EI-MS

Electron ionization is a high-energy ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[5] For the bis-trimethylsilyl (2TMS) derivative of this compound, the molecular ion (M⁺•) would be expected. However, EI spectra of aromatic carboxylic acids often show prominent molecular ion peaks.[6]

The fragmentation of the derivatized this compound would likely be initiated by cleavages adjacent to the functional groups. Alpha-cleavage next to the carbonyl of the silylated ester could lead to the loss of the •OTMS radical. Cleavage of the bond between the carbonyl group and the alpha-carbon of the acrylic acid moiety is also a possibility. The aromatic aldehyde can undergo alpha-cleavage, resulting in the loss of a hydrogen atom or the entire silylated formyl group.[7]

dot graph "4_Formylcinnamic_Acid_EI_Fragmentation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label = "Predicted key EI fragmentation pathways for silylated this compound."; fontsize = 10; fontname = "Helvetica"; }

Comparison with Other Derivatized Cinnamic Acid Analogs

The fragmentation pattern of derivatized this compound can be compared with other derivatized cinnamic acids, such as 4-Methoxycinnamic acid. The mass spectrum of the TMS derivative of 4-Methoxycinnamic acid shows a distinct fragmentation pattern that can be compared to the predicted fragments of derivatized this compound to understand the influence of the substituent at the 4-position.

Experimental Protocols

LC-MS/MS Analysis of this compound

This protocol is designed for the sensitive and selective quantification of this compound in a research setting.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution.

    • For biological samples, perform a protein precipitation or liquid-liquid extraction to remove interferences.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of aromatic acids.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation for positive ion mode or provides a consistent pH for negative ion mode.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Negative Ion ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 2.5-3.5 kV.

    • Desolvation Temperature: 350-450 °C.

    • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

    • MS/MS Transitions:

      • Parent Ion (Q1): m/z 175.04

      • Product Ions (Q3): m/z 131.05 (quantifier) and m/z 103.05 (qualifier). The collision energy should be optimized for each transition to maximize signal intensity.

dot graph "LC_MS_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label = "Workflow for LC-MS/MS analysis of this compound."; fontsize = 10; fontname = "Helvetica"; }

GC-MS Analysis of this compound

This protocol outlines the derivatization and subsequent GC-MS analysis of this compound.

Methodology:

  • Derivatization:

    • Place a dried aliquot of the sample or standard in a GC vial.

    • Add a suitable solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA with 1% TMCS).[9]

    • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analytes.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

dot graph "GC_MS_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label = "Workflow for GC-MS analysis of this compound."; fontsize = 10; fontname = "Helvetica"; }

Conclusion

The mass spectrometric analysis of this compound is achievable with high fidelity using both LC-MS/MS and GC-MS techniques. The choice of method will depend on the specific research question, the sample matrix, and the desired level of sensitivity and structural information. ESI-MS/MS in negative ion mode offers a straightforward approach for the analysis of the underivatized molecule, yielding characteristic fragments from the loss of CO₂ and CO. For GC-MS analysis, derivatization is essential, and the resulting EI spectrum provides a detailed fragmentation pattern that can serve as a unique identifier. By understanding the predicted fragmentation pathways and employing the robust protocols outlined in this guide, researchers can confidently identify and quantify this compound in their samples.

References

  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
  • ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in....
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • PubMed. (2017, July). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory.
  • MDPI. (2022, November 29). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • SpectraBase. (n.d.). This compound, predominantly trans.
  • PubChem. (n.d.). This compound.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones.
  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
  • CFM-ID. (n.d.). Spectra Prediction.
  • MassBank. (2019, March 28). 4-Methoxycinnamic acid.
  • MassBank. (2019, March 28). msbnk-riken-pr303363.
  • ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives....
  • MassBank. (2009, September 10). 3,5-dimethoxy-4-hydroxycinnamic acid.
  • ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis.
  • PubMed. (2012, May 15). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.

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The Strategic Advantage of 4-Formylcinnamic Acid as a Versatile Linker in Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final properties and functionality of the material. While ubiquitous linkers such as terephthalic acid have laid the foundation for many advancements, the strategic incorporation of functionalized linkers is unlocking new frontiers in catalysis, drug delivery, and sensing. This guide provides an in-depth comparison of 4-Formylcinnamic acid with other commonly employed linkers, highlighting its unique advantages and providing a framework for its application in the synthesis of next-generation MOFs.

The Aldehyde Functional Group: A Gateway to Advanced Functionality

This compound distinguishes itself from many standard linkers through the presence of a reactive aldehyde group. This functional handle serves as a versatile platform for post-synthetic modification (PSM), a powerful technique for introducing complex functionalities into a pre-existing MOF structure.[1][2] This approach allows for the creation of materials with tailored properties that would be difficult or impossible to achieve through direct synthesis.

The aldehyde moiety can readily undergo a variety of chemical transformations, including C-N and C-C bond-forming reactions.[3] This opens the door to covalently grafting a wide array of molecules, from simple organic groups to complex biomolecules, onto the MOF framework. For instance, the reaction of an aldehyde-functionalized MOF with an amine-containing molecule can lead to the formation of an imine bond, effectively tethering the new functionality to the linker.

Diagram: Post-Synthetic Modification Pathway

PSM_Pathway MOF_CHO MOF with This compound Linker Functionalized_MOF Functionalized MOF (Imine Linkage) MOF_CHO->Functionalized_MOF Post-Synthetic Modification Reagent Amine-containing Molecule (R-NH2) Reagent->Functionalized_MOF

Caption: Post-synthetic modification of a MOF containing this compound.

Comparative Analysis with Common MOF Linkers

To fully appreciate the utility of this compound, a comparison with established linkers is essential. The following sections will compare its performance attributes against terephthalic acid (a non-functionalized benchmark) and amino-functionalized terephthalic acid.

Structural and Porous Properties

The additional bulk of the formyl group compared to a hydrogen atom in terephthalic acid might lead to a slight reduction in the overall surface area and pore volume of the resulting MOF, assuming an isoreticular structure. However, this potential decrease is often a worthwhile trade-off for the significant advantages offered by the reactive handle for post-synthetic modification.

LinkerFunctional GroupExpected Impact on Porosity (vs. Terephthalic Acid)Key Advantage
Terephthalic Acid-HBenchmarkHigh porosity and stability in many frameworks.[4][5]
This compound-CHOPotentially slight decreaseVersatile platform for post-synthetic modification.[3]
2-Amino-terephthalic Acid-NH2Generally comparableReactive site for post-synthetic modification.[1][6]
Catalytic Activity

The aldehyde functionality of this compound opens up unique avenues for catalysis. MOFs incorporating this linker can be designed to have catalytically active sites.

  • Direct Catalysis: The aldehyde group itself is generally not considered a primary catalytic site for most reactions.

  • Post-Synthetically Introduced Catalysis: The true power of this compound lies in its ability to anchor catalytic species through PSM. For example, an amino-functionalized MOF, which can be derived from an aldehyde-tagged MOF, has been shown to be an effective heterogeneous catalyst for Knoevenagel condensation reactions.[3] This demonstrates the potential to create highly active and recyclable catalysts.

In comparison, while MOFs synthesized with terephthalic acid can exhibit catalytic activity due to the metal nodes, they lack the organic functional group to readily tune the catalytic properties post-synthetically in the same manner as an aldehyde-functionalized linker.

Stability

The thermal and chemical stability of a MOF is a critical factor for its practical application. The stability is influenced by both the metal-ligand bond strength and the intrinsic stability of the organic linker.[7][8] While specific data for MOFs based on this compound is limited, some general principles can be applied. The cinnamic acid backbone is generally stable. The overall stability of a MOF is highly dependent on the chosen metal cluster and the coordination environment. For instance, zirconium-based MOFs like the UiO-66 series are known for their exceptional thermal and chemical stability.[9][10] It is expected that a UiO-66 framework constructed with this compound would retain a significant degree of this inherent stability.

Experimental Protocols

General Synthesis of an Aldehyde-Tagged MOF (UiO-66-CHO type)

This protocol describes a general method for synthesizing a UiO-66 type MOF functionalized with aldehyde groups, which could be adapted for this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4-Formylbenzoic acid (as an analogue for this compound)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Formic acid or Acetic acid)[9]

Procedure:

  • In a glass vial, dissolve Zirconium(IV) chloride and 4-Formylbenzoic acid in DMF. The molar ratio of metal to linker is typically 1:1.

  • Add a modulator, such as formic acid, to the solution. The modulator can help to improve the crystallinity and surface area of the resulting MOF.[9]

  • Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by centrifugation or filtration.

  • The product is then washed with fresh DMF and subsequently with a volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to remove the solvent, yielding the porous MOF.

Diagram: MOF Synthesis Workflow

MOF_Synthesis cluster_0 Solution Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation & Activation Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Linker 4-Formylcinnamic Acid Linker->Mixing Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing Modulator Modulator Modulator->Mixing Sealed Vessel Sealed Vessel Mixing->Sealed Vessel Transfer Oven (e.g., 120°C) Oven (e.g., 120°C) Sealed Vessel->Oven (e.g., 120°C) Centrifugation/\nFiltration Centrifugation/ Filtration Oven (e.g., 120°C)->Centrifugation/\nFiltration Cooling Washing (DMF, Ethanol) Washing (DMF, Ethanol) Centrifugation/\nFiltration->Washing (DMF, Ethanol) Activation (Vacuum, Heat) Activation (Vacuum, Heat) Washing (DMF, Ethanol)->Activation (Vacuum, Heat) Porous MOF Product Porous MOF Product Activation (Vacuum, Heat)->Porous MOF Product

Sources

A Tale of Two Linkers: 4-Formylcinnamic Acid vs. Terephthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Selection for Advanced MOF Design

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, porosity, and functionality of the resulting material. While terephthalic acid has long been a workhorse linker, foundational to iconic MOFs like MOF-5 and UiO-66, the scientific community is increasingly turning to functionalized linkers to unlock new possibilities. This guide provides an in-depth comparison of a classic linker, terephthalic acid, with a functional counterpart, 4-formylcinnamic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and applications.

At a Glance: The Fundamental Divergence

The core difference between these two dicarboxylate linkers lies in a single functional group. Terephthalic acid is a simple, rigid aromatic linker. In contrast, this compound introduces two key features: an aldehyde group and a vinyl extension. This seemingly minor alteration has profound implications for the resulting MOF's properties and potential applications, shifting from a passive structural component to an active participant in post-synthetic chemistry.

PropertyTerephthalic AcidThis compound
Molecular Formula C₈H₆O₄C₁₀H₈O₃
Molecular Weight 166.13 g/mol 176.17 g/mol
Functional Groups Two Carboxylic AcidsTwo Carboxylic Acids, One Aldehyde, One Alkene
Key Feature Structural RigidityReactive Aldehyde for Post-Synthetic Modification
Common MOFs MOF-5, UiO-66, MIL seriesFunctionalized UiO series, IRMOF series

The Impact on MOF Synthesis and Structure

The synthetic protocols for MOFs utilizing both linkers share similarities, typically involving solvothermal reactions of the linker with a metal salt. However, the presence of the formyl group in this compound can influence the reaction kinetics and potentially lead to different framework topologies or defect densities compared to terephthalic acid under identical conditions.

Experimental Protocol: A Tale of Two Syntheses

Synthesis of UiO-66 with Terephthalic Acid

This protocol describes a common method for the synthesis of the highly stable UiO-66 framework.

UiO-66-CHO Synthesis Workflow

Methodology:

  • Reactant Dissolution: Dissolve ZrCl₄ and 2-formylterephthalic acid in DMF. The addition of a modulator, such as acetic acid, is often crucial to control the crystallinity and defect formation in functionalized UiO-66. [1]2. Solvothermal Synthesis: Heat the mixture in a sealed autoclave at 120°C for approximately 40 hours. [1]3. Product Isolation and Washing: Follow the same procedure as for UiO-66, collecting the precipitate and washing thoroughly with DMF and methanol.

  • Activation: Dry the final product under vacuum.

Head-to-Head Performance Comparison

The introduction of the formyl and vinyl groups in this compound can influence the MOF's performance characteristics in several key areas.

Thermal Stability:

Generally, the thermal stability of a MOF is dictated by the strength of the metal-linker coordination bonds and the decomposition temperature of the organic linker itself. While both terephthalic acid and this compound form robust frameworks, the presence of the less stable aldehyde and alkene functionalities in the latter may lead to a slightly lower decomposition temperature. For instance, studies on functionalized UiO-67 have shown a trend where the parent MOF exhibits higher thermal stability compared to its amine-functionalized analogue. [2]A similar trend can be anticipated for aldehyde-functionalized MOFs. The thermal stability of UiO-66, a terephthalic acid-based MOF, is notably high, with decomposition often occurring above 500°C. [3]In contrast, functionalized UiO-66 variants may see a reduction in this decomposition temperature. [4] Chemical Stability:

The chemical stability of MOFs, particularly towards water and acidic or basic conditions, is a critical factor for many applications. Zirconium-based MOFs like the UiO series are renowned for their exceptional chemical stability, which is primarily attributed to the strong Zr-O bonds. While the core framework stability is largely retained in functionalized UiO MOFs, the reactivity of the appended functional group must be considered. The aldehyde group in a this compound-based MOF can be susceptible to oxidation or other reactions under harsh chemical environments, which could alter the MOF's properties over time.

Porosity and Surface Area:

The introduction of a functional group that extends into the pores of a MOF can lead to a reduction in the overall surface area and pore volume compared to its non-functionalized counterpart. For example, the post-synthetic modification of UiO-66-NH₂ to introduce a bulkier group resulted in a decrease in the BET surface area from 963 m²/g to 425 m²/g. [5]A similar effect is expected when using this compound in place of terephthalic acid, as the formyl group will occupy some of the pore space. However, this reduction in porosity can be a trade-off for the introduction of valuable chemical functionality.

Linker Functionality vs. MOF Properties

The Game Changer: Post-Synthetic Modification (PSM)

The most significant advantage of using this compound as a linker is the ability to perform post-synthetic modification (PSM). [6]The aldehyde group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of new functionalities into the MOF after its initial synthesis. This is a powerful tool for creating materials with tailored properties that would be difficult or impossible to achieve through direct synthesis.

Experimental Protocol: Post-Synthetic Modification of an Aldehyde-Functionalized MOF

This protocol outlines a general procedure for the Schiff base condensation of an amine with an aldehyde-functionalized MOF.

Post-Synthetic Modification Workflow

Methodology:

  • MOF Suspension: Suspend the activated aldehyde-functionalized MOF in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Amine Addition: Add a solution of the desired primary amine to the MOF suspension.

  • Reaction: Stir the mixture at room temperature for a specified period, typically several hours to a few days. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy.

  • Product Isolation and Washing: Collect the modified MOF by filtration or centrifugation and wash it thoroughly with fresh solvent to remove any unreacted amine and byproducts.

  • Drying: Dry the final imine-functionalized MOF under vacuum.

This PSM approach opens the door to a vast array of applications, including:

  • Catalysis: The introduction of catalytic sites, such as metal complexes or organocatalysts, onto the linker.

  • Sensing: The incorporation of chromophores or fluorophores for the detection of specific analytes.

  • Drug Delivery: The attachment of drug molecules or targeting ligands.

  • Separations: The tuning of pore chemistry to enhance the selective adsorption of gases or liquids.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and terephthalic acid as a MOF linker is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the desired outcome.

  • Terephthalic acid remains the linker of choice for applications where high thermal stability, robust chemical resistance, and maximum porosity are the primary objectives. Its simplicity and reliability make it ideal for fundamental studies and applications in gas storage and separation where a passive, high-surface-area framework is required.

  • This compound , and other functionalized linkers, represent the next frontier in MOF design. The initial trade-off in slightly lower stability and porosity is often outweighed by the immense potential for post-synthetic modification. For researchers aiming to create highly functional materials for catalysis, sensing, and targeted drug delivery, the reactive aldehyde handle of this compound provides an invaluable tool for precise chemical engineering within the pores of a MOF.

Ultimately, a thorough understanding of the interplay between linker functionality and MOF properties is essential for the rational design of advanced materials tailored to specific and demanding applications.

References

  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION - SciELO. (n.d.).
  • CHAPTER 3: Post‐synthetic Modification of MOFs - Books - The Royal Society of Chemistry. (n.d.).
  • Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks - Temple University. (2024).
  • A modified synthetic protocol for UiO-66 and MOF-801 - ResearchGate. (n.d.).
  • Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress - MDPI. (2025).
  • Crystal structures of IRMOF-9, IRMOF-11, and IRMOF-13. Reproduced with permission. Copyright 2010, American Chemical Society. - ResearchGate. (n.d.).
  • Advancing from MOFs and COFs to Functional Macroscopic Porous Constructs - PMC - NIH. (2025).
  • (PDF) Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior - ResearchGate. (2023).
  • Benign by Design: Green and Scalable Synthesis of Zirconium UiO-Metal–Organic Frameworks by Water-Assisted Mechanochemistry | ACS Sustainable Chemistry & Engineering. (2018).
  • Post-synthetic modification of the metal–organic framework compound UiO-66 | Request PDF - ResearchGate. (2025).
  • Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8) - ACS Publications. (2019).
  • Synthesis of UiO-66 Metal Organic Frameworks - LOUIS. (n.d.).
  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior - MDPI. (2023).
  • Editorial: Porous metal-organic framework (MOF) materials: design strategy, synthesis, sensing and catalysis - Frontiers. (n.d.).
  • MOF Synthesis: High-Temp UiO-66 | PDF | Applied And Interdisciplinary Physics - Scribd. (n.d.).
  • Advancing from MOFs and COFs to Functional Macroscopic Porous Constructs. (n.d.).
  • Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC - NIH. (n.d.).
  • Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Publishing. (2021).
  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications - MDPI. (n.d.).
  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks - Chemistry | Illinois. (2013).
  • Synthesis of IRMOF‐10 by deinterpenetrative conversion of IRMOF‐9. - ResearchGate. (n.d.).
  • Metal-Organic Frameworks as Functional, Porous Materials - University of Notre Dame. (n.d.).
  • Post-Synthetic Modification of Tagged Metal-Organic Frameworks | Request PDF. (2025).

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A Comparative Performance Analysis of 4-Formylcinnamic Acid Derivatives in Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials with tailored functionalities, the strategic selection of monomers is paramount. Cinnamic acid and its derivatives have emerged as a versatile class of building blocks, prized for their biocompatibility, renewability, and inherent photo-reactivity.[1][2] This guide provides an in-depth performance comparison of polymers incorporating 4-formylcinnamic acid and its derivatives. We will explore how the unique functionalities of these molecules influence key material properties, from thermal and mechanical stability to dynamic and responsive behaviors, offering a data-driven perspective for material design and development.

The Cinnamic Acid Backbone: A Foundation of Stability and Photoreactivity

Cinnamic acid derivatives share a common structural framework that imparts valuable properties to polymers. The presence of an aromatic ring and a conjugated double bond contributes to rigidity and thermal stability, while the carboxylic acid group provides a reactive handle for polymerization, typically into polyesters and polyamides.[1][2]

A key feature of the cinnamoyl group is its ability to undergo a [2+2] photocycloaddition reaction upon exposure to UV light (typically >300 nm). This reversible dimerization enables the formation of crosslinked networks, a property extensively utilized in the development of photo-curable and photo-responsive materials.[1][3]

Performance Benchmarking: Insights from Hydroxycinnamic Acid Derivatives

While direct, extensive comparative data for this compound in polymers is emerging, a wealth of information on its close analogues, the hydroxycinnamic acids (HCAs), provides a robust baseline for performance expectations. A key study on biomass-based copolyesters of ricinoleic acid with various HCAs reveals a clear structure-property relationship.

Table 1: Thermal and Mechanical Properties of HCA-based Copolyesters

Cinnamic Acid DerivativeNumber of Methoxy GroupsGlass Transition Temp. (Tg) (°C)Elastic Modulus (MPa)Tensile Strength (MPa)
p-Coumaric Acid (4-hydroxy)0-15[4][5]Not ReportedNot Reported
Ferulic Acid (4-hydroxy, 3-methoxy)1-4[4][5]Not ReportedNot Reported
Sinapinic Acid (4-hydroxy, 3,5-dimethoxy)224[4][5]126.5[4][5]15.47[4][5]

Data sourced from a study on poly(hydroxycinnamic acid-alt-ricinoleic acid).[4][5]

The data clearly indicates that increasing the substitution on the phenyl ring with electron-donating methoxy groups enhances both the thermal and mechanical properties of the resulting polymer.[4] This is attributed to increased steric hindrance, which limits the rotational flexibility of the polymer chains, leading to a higher glass transition temperature and improved mechanical strength.[4] This trend provides a valuable framework for predicting the performance of substituted this compound derivatives.

The 4-Formyl Group: A Gateway to Dynamic and Functional Polymers

The primary distinction and key advantage of this compound lies in the reactivity of its aldehyde (formyl) group. Unlike the relatively inert hydroxyl group of HCAs, the formyl group can participate in a range of chemical transformations, most notably the formation of Schiff bases (imines) through reaction with primary amines.[6] This opens the door to post-polymerization modification and the creation of dynamic covalent networks.

Dynamic Covalent Chemistry and Self-Healing Polymers

The Schiff base linkage is a dynamic covalent bond, meaning it can form and break reversibly under specific stimuli, such as changes in pH or temperature.[6][7] When incorporated into a polymer network, these dynamic bonds can impart remarkable properties, including:

  • Self-Healing: Polymers crosslinked with Schiff base linkages can autonomously repair damage. When a fracture occurs, the reversible nature of the imine bonds allows them to reform across the damaged interface, restoring the material's integrity.[4][5]

  • Malleability and Reprocessability: The dynamic nature of the crosslinks allows the polymer network to be reshaped and remolded with the application of heat, a characteristic typically associated with thermoplastics rather than thermosets.[4]

  • Stimuli-Responsiveness: The pH-sensitivity of the Schiff base reaction enables the design of "smart" hydrogels and other materials that can change their properties, such as swelling or degradation, in response to environmental cues.[2][7]

The combination of the photo-crosslinkable cinnamoyl group and the dynamic covalent chemistry of the formyl group in a single monomer allows for the design of multi-functional materials. For instance, a polymer could be initially cured using UV light via the cinnamate groups and subsequently exhibit self-healing properties through the Schiff base linkages.

Experimental Protocols

Synthesis of HCA-based Copolyesters

The following is a representative protocol for the synthesis of copolyesters from hydroxycinnamic acid derivatives and ricinoleic acid, as described in the literature.[4]

1. Monomer Synthesis (Hetero-dimer):

  • Methyl ricinoleate is pre-coupled with a 4-hydroxycinnamic acid derivative.

2. Self-Condensation Polymerization:

  • The resulting hetero-dimeric monomer undergoes self-condensation to form an alternating copolymer.
  • This method ensures a structurally ordered polymer with alternating soft (from ricinoleic acid) and hard (from cinnamic acid) segments.[4]
Characterization of Thermal and Mechanical Properties
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymers.[4]

  • Tensile Testing: Performed on polymer films to measure the elastic modulus and tensile strength at break.[4]

Synthesis of Schiff Base-Crosslinked Polymers

A general approach to forming a self-healing polymer network using a formyl-functionalized monomer is as follows:

1. Polymer Backbone Synthesis:

  • Synthesize a polymer or prepolymer containing primary amine groups.

2. Crosslinking Reaction:

  • Mix the amine-functionalized polymer with a dialdehyde crosslinker (e.g., a derivative of this compound) or a polymer containing pendant formyl groups.
  • The Schiff base reaction will proceed, often at room temperature or with gentle heating, to form the crosslinked network.[4][6]

Visualizing the Chemistries

G cluster_0 Photo-Crosslinking of Cinnamoyl Groups cluster_1 Schiff Base Formation (Dynamic Crosslinking) C1 Polymer Chain 1 with Cinnamoyl Group UV UV Light (>300 nm) C1->UV [2+2] Cycloaddition C2 Polymer Chain 2 with Cinnamoyl Group C2->UV Crosslinked Crosslinked Polymer (Cyclobutane Ring) UV->Crosslinked P_NH2 Polymer with Amine Groups Dynamic_Network Dynamic Covalent Network (Self-Healing) P_NH2->Dynamic_Network Schiff Base Rxn FCA 4-Formylcinnamic Acid Derivative (Crosslinker) FCA->Dynamic_Network

Caption: Reaction schemes for photo-crosslinking and dynamic covalent network formation.

Conclusion

This compound and its derivatives represent a significant advancement in the design of functional polymers. While building on the established benefits of the cinnamic acid structure—namely thermal stability and photoreactivity—the introduction of the formyl group provides a crucial toolkit for creating dynamic and responsive materials. The ability to form reversible Schiff base linkages enables the development of self-healing, malleable, and stimuli-responsive polymers.

For researchers and developers, the choice between a hydroxycinnamic acid and a this compound derivative will depend on the desired application. For applications requiring robust, static, and photo-curable materials, hydroxycinnamic acids with appropriate substitutions offer excellent performance. However, for next-generation materials demanding dynamic properties, such as self-repair or environmental responsiveness, this compound derivatives present a compelling and versatile platform for innovation.

References

  • Nakajima, H., et al. (2020). Improving thermal and mechanical properties of biomass-based polymers using structurally ordered polyesters from ricinoleic acid and 4-hydroxycinnamic acids. Polymer Chemistry, 11(40), 6541-6549.
  • ResearchGate. (n.d.). Improving thermal and mechanical properties of biomass-based polymers using structurally ordered polyesters from ricinoleic acid and 4-hydroxycinnamic acids.
  • Fonseca, A. C., et al. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 10(14), 1696-1723.
  • ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications.
  • Deng, C. C., et al. (2019). Hydrogels Based on Schiff Base Linkages for Biomedical Applications. Polymers, 11(8), 1340.
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  • Kolan, K. R., et al. (2019). Chemistries and capabilities of photo-formable and photo- reversible crosslinked polymer networks. Materials Horizons, 6(8), 1579-1591.
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  • Zhang, Y., et al. (2016). Tunable mechanical properties, self-healing and degradable crosslinked polymers based on Schiff base. Polymer, 85, 10-17.
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Sources

A Researcher's Guide to Stereochemical Validation of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary research, particularly within drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. For a molecule like 4-formylcinnamic acid, a versatile building block, the seemingly subtle difference between its E (trans) and Z (cis) isomers can lead to vastly different biological activities, physical properties, and reaction outcomes.[1][2] The therapeutic efficacy of a drug, for instance, can be tied to a single stereoisomer, while the other may be inactive or even toxic.[3][4] Therefore, the unambiguous validation of the stereochemistry of this compound products is not merely a matter of analytical rigor; it is a critical step in ensuring the validity and reproducibility of scientific findings.

This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies to ensure the stereochemical integrity of your products.

A Comparative Overview of Analytical Techniques

The determination of the geometric isomerism of this compound hinges on techniques that can probe the spatial relationship between the substituents on the carbon-carbon double bond. The three most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each offers distinct advantages and provides a different tier of structural information.

Analytical Technique Principle of Differentiation Information Provided Throughput Definitive Nature
¹H NMR Spectroscopy Differences in the through-bond coupling constants (J-values) and chemical shifts of the vinylic protons.Unambiguous determination of the E/Z configuration in solution. Provides quantitative information on isomeric purity.HighHigh for soluble samples.
HPLC Differential partitioning of the isomers between a stationary phase and a mobile phase based on their different polarities and shapes.Separation and quantification of the E and Z isomers. Can be used for preparative separation.HighModerate. Relies on reference standards for peak assignment.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Unambiguous, three-dimensional structure of the molecule in the solid state, providing definitive proof of stereochemistry.[5]LowAbsolute. Considered the "gold standard."

In-Depth Analysis with ¹H NMR Spectroscopy: The Workhorse of Stereochemical Validation

For routine and definitive confirmation of the stereochemistry of this compound in solution, ¹H NMR spectroscopy is the most powerful and accessible technique. The key to differentiating the E and Z isomers lies in the coupling constant (J-value) between the two vinylic protons.

The Karplus relationship dictates that the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.[6] For the E (trans) isomer, the vinylic protons are on opposite sides of the double bond with a dihedral angle of approximately 180°, resulting in a larger coupling constant. Conversely, in the Z (cis) isomer, the vinylic protons are on the same side with a dihedral angle of roughly 0°, leading to a smaller coupling constant.[6][7]

Comparative ¹H NMR Data for E and Z Isomers of this compound
Parameter E (trans)-4-Formylcinnamic Acid Z (cis)-4-Formylcinnamic Acid (Typical) *
Vinylic Proton Coupling Constant (³JHH) ~15.9 - 16.2 Hz[2]~7 - 13 Hz[7][8]
Chemical Shift (δ) of Vinylic Protons ~6.73 and 7.69 ppm[3]Typically shifted upfield compared to the E-isomer.
Appearance Two distinct doublets for the vinylic protons.Two distinct doublets for the vinylic protons.

Experimental Protocol: ¹H NMR Analysis of this compound

This protocol provides a self-validating system for the determination of the stereochemistry of a synthesized this compound product.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful if the sample is a mixture of isomers.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

  • Identify the signals corresponding to the vinylic protons, which will appear as two doublets.

  • Measure the coupling constant (J-value) between these two vinylic protons.

  • A coupling constant in the range of 15-18 Hz is indicative of the E (trans) isomer, while a coupling constant in the range of 6-12 Hz suggests the Z (cis) isomer.[7]

  • If both isomers are present, the relative integration of the vinylic proton signals can be used to determine the isomeric ratio.

Workflow for Stereochemical Validation by ¹H NMR

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Stereochemical Assignment dissolve Dissolve 5-10 mg of sample in deuterated solvent acquire Acquire ¹H NMR spectrum (≥300 MHz) dissolve->acquire process Process spectrum (FT, phase, baseline) acquire->process identify Identify vinylic proton signals (two doublets) process->identify measure Measure coupling constant (J-value) identify->measure decision J-value? measure->decision trans E (trans) isomer (J ≈ 15-18 Hz) decision->trans High cis Z (cis) isomer (J ≈ 6-12 Hz) decision->cis Low

Caption: Workflow for ¹H NMR-based stereochemical validation.

HPLC: A Tool for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an invaluable technique for both the analytical and preparative separation of E and Z isomers of cinnamic acid derivatives.[9] The separation is based on the differential interactions of the isomers with the stationary phase of the HPLC column, which arise from their distinct shapes and polarities.

A typical approach for the separation of this compound isomers would involve reversed-phase HPLC.

Illustrative HPLC Protocol:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is suitable, as the aromatic ring and conjugated system of this compound absorb strongly in the UV region.

The E and Z isomers will typically have different retention times, allowing for their separation and quantification. For preparative applications, the separated fractions can be collected for further use.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous and absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[5] This technique provides a three-dimensional map of the electron density within a single crystal of the compound, from which the precise positions of all atoms can be determined.

The process involves growing a high-quality single crystal of the this compound product, which can be a challenging and time-consuming step.[4] Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer, and a diffraction pattern is collected. The analysis of this pattern allows for the elucidation of the complete molecular structure, including the stereochemistry at the double bond, with a very high degree of confidence.

Molecular Structures of this compound Isomers

G cluster_E (E)-4-Formylcinnamic acid (trans) cluster_Z (Z)-4-Formylcinnamic acid (cis) E_isomer E_isomer Z_isomer Z_isomer

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and chemical biology, the journey of a small molecule from a promising hit to a well-characterized tool or therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction landscape within a complex biological system. A molecule's promiscuity, or its tendency to engage with unintended off-targets, can lead to confounding experimental results, unforeseen toxicity, and late-stage clinical failures. This guide provides an in-depth, technical framework for investigating the cross-reactivity of 4-Formylcinnamic acid , a compound of interest due to its structural motifs, which are prevalent in bioactive molecules.[1][2][3]

This document is structured to provide not just protocols, but the strategic thinking behind them. We will move from initial, hypothesis-driven investigations based on the molecule's structure to broader, unbiased screening approaches necessary for a comprehensive understanding of its cellular targets.

The Rationale: Why Focus on Aldehyde Dehydrogenases?

At the heart of this compound's structure is an aromatic aldehyde. This functional group is a potential reactive handle and a substrate for a critical superfamily of metabolic enzymes: the Aldehyde Dehydrogenases (ALDHs) .[4] The human ALDH superfamily comprises 19 isozymes with vital roles in detoxifying both endogenous and exogenous aldehydes, retinoic acid signaling, and cellular protection against oxidative stress.[4][5] Several ALDH isozymes are implicated in cancer progression and therapy resistance, making them important targets in their own right.[4][6]

Given that the aldehyde moiety of this compound could be recognized by the active site of ALDH enzymes, a primary line of investigation should be to determine if it acts as a substrate, an inhibitor, or has no significant interaction. Understanding this is crucial, as unintended modulation of ALDH activity could have significant physiological consequences.

Comparative Analysis: Profiling Against Known ALDH Modulators

To contextualize the potential activity of this compound, it is instructive to compare it against well-characterized ALDH inhibitors with different selectivity profiles. For this guide, we will consider Disulfiram , a non-selective ALDH inhibitor, and NCT-501 , a known selective inhibitor of ALDH1A1.[6][7]

CompoundStructurePrimary Target(s)Known Selectivity Profile
This compound this compound structureHypothesized: ALDHsTo be determined
Disulfiram Disulfiram structureALDH1A1, ALDH2Non-selective; irreversibly inhibits multiple ALDH isozymes.[7]
NCT-501 NCT-501 structureALDH1A1Highly selective for ALDH1A1 over other isoforms like ALDH1A2, ALDH1A3, and ALDH2.[6]

Table 1. Comparative Inhibitory Activity (IC50, µM) Against Key ALDH Isoforms. The following data is illustrative, representing a typical outcome of a comparative screening experiment designed to determine the potency and selectivity of this compound.

InhibitorALDH1A1 IC50 (µM)ALDH1A3 IC50 (µM)ALDH2 IC50 (µM)ALDH3A1 IC50 (µM)
This compound 5.215.8> 50> 50
Disulfiram 0.81.20.52.5
NCT-501 0.0420.1> 50> 50

Experimental Workflows for Cross-Reactivity Assessment

A multi-tiered approach, combining targeted enzymatic assays with broader, unbiased proteomic methods, is essential for a thorough investigation.

Part 1: Targeted Investigation - ALDH Isoform Inhibition

The first step is to directly test the hypothesis that this compound interacts with ALDHs. A common method is a fluorometric assay that measures the enzymatic reduction of NAD⁺ to NADH.[6]

  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare NAD⁺ solution (e.g., 20 mM in assay buffer).

    • Prepare aldehyde substrate solution (e.g., 10 mM propionaldehyde in assay buffer).

    • Dilute purified, recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH1A3, ALDH2) to a working concentration in assay buffer.

  • Assay Procedure :

    • In a 96-well black, clear-bottom plate, add 50 µL of assay buffer.

    • Add 1 µL of this compound at various concentrations (to generate a dose-response curve) or DMSO as a vehicle control.

    • Add 20 µL of the ALDH enzyme solution to each well.

    • Add 10 µL of NAD⁺ solution.

    • Pre-incubation : Incubate the plate at 25°C for 15 minutes to allow the compound to interact with the enzyme.[6]

    • Initiate Reaction : Start the reaction by adding 20 µL of the aldehyde substrate.

    • Data Acquisition : Immediately begin monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

    • Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis Compound Compound Dilution (this compound) Mix Combine Buffer, Compound, Enzyme, NAD+ Compound->Mix Enzyme Enzyme Dilution (ALDH Isoforms) Enzyme->Mix Substrates Substrate/Cofactor Prep (Aldehyde, NAD+) Initiate Initiate with Aldehyde Substrate Substrates->Initiate PreIncubate Pre-incubate (15 min) Mix->PreIncubate PreIncubate->Initiate Read Kinetic Fluorescence Reading (Ex:340/Em:460) Initiate->Read Analyze Calculate Velocity & % Inhibition Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for in vitro ALDH enzymatic inhibition assay.
Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not confirm target engagement within the complex milieu of a living cell. CETSA is a powerful technique to verify that a compound binds to its target in a cellular environment.[8][9] The principle is that a protein's thermal stability increases upon ligand binding.[9][10]

  • Cell Treatment :

    • Culture cells known to express the target ALDH isoform (e.g., a cancer cell line with high ALDH1A1 expression).

    • Treat cells with either this compound (at a concentration determined from cell-based assays) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge :

    • Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Protein Separation :

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stable protein fraction.

  • Detection and Analysis :

    • Analyze the amount of soluble ALDH protein remaining in the supernatant at each temperature using Western blotting with an antibody specific to the ALDH isoform of interest.

    • Quantify the band intensities and plot them against the temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

G Treat Treat Live Cells (Vehicle vs. Compound) Harvest Harvest & Lyse Cells Treat->Harvest Heat Heat Lysate Aliquots (Temperature Gradient) Harvest->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect WB Western Blot for Target Protein (ALDH) Collect->WB Analyze Quantify & Plot Melting Curve WB->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Unbiased Off-Target Discovery - Chemical Proteomics

The most rigorous cross-reactivity studies venture beyond hypothesis-driven experiments to ask an open-ended question: "What else does this molecule bind to?" Chemical proteomics strategies are designed to answer this by identifying a compound's binding partners across the entire proteome.[8][11][12]

There are two main classes of methods:

  • Affinity-Based Methods : These involve immobilizing a derivative of the compound of interest onto a solid support (like beads) to "pull down" its binding partners from a cell lysate.[8][9] The captured proteins are then identified by mass spectrometry.[9][13]

  • Activity-Based Protein Profiling (ABPP) : This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state. A compound of interest can be competed against the probe to identify its targets within that enzyme class.[8]

These methods are technically demanding but provide the most comprehensive and unbiased view of a compound's interaction network, helping to identify potential off-targets that would not be predicted by structural analogy alone.[11][12]

G cluster_affinity Affinity-Based Pull-Down cluster_label_free Label-Free (e.g., CETSA-MS) A1 Synthesize Probe (Compound + Linker + Tag) A2 Immobilize on Beads A1->A2 A3 Incubate with Cell Lysate A2->A3 A4 Wash & Elute Bound Proteins A3->A4 A5 Identify by Mass Spectrometry A4->A5 B1 Treat Lysate (Vehicle vs. Compound) B2 Heat Aliquots B1->B2 B3 Separate Soluble & Aggregated Fractions B2->B3 B4 Digest Soluble Proteins B3->B4 B5 Quantitative Mass Spectrometry (TMT/iTRAQ) B4->B5

Caption: High-level comparison of chemical proteomics strategies.

Broader Safety and Selectivity Profiling

Beyond the targeted and unbiased approaches described above, a comprehensive assessment of a molecule intended for further development should include broad screening panels. Commercial services offer assays against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other targets known to be associated with adverse drug reactions.[14] This type of profiling is crucial for identifying potential safety liabilities early in the drug discovery process.[14][15]

Conclusion

The investigation of this compound's cross-reactivity serves as a paradigm for the rigorous characterization of any bioactive small molecule. By starting with a structurally informed hypothesis—its potential interaction with aldehyde dehydrogenases—and systematically progressing through targeted biochemical assays, cellular target engagement studies, and finally, unbiased proteomic screening, researchers can build a comprehensive profile of the molecule's biological activity. This multi-faceted approach is fundamental to ensuring the scientific integrity of research findings, minimizing the risk of misinterpreting experimental outcomes due to off-target effects, and ultimately, developing safer and more effective chemical tools and therapeutics.

References

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Performance Showdown: A Comparative Guide to the Cross-Linking Efficiency of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterial science and drug delivery, the choice of a cross-linking agent is a critical decision that dictates the mechanical properties, degradation kinetics, and biocompatibility of the final product. While traditional cross-linkers like glutaraldehyde are highly efficient, their cytotoxicity remains a significant concern. This has led to the exploration of novel cross-linking agents that offer a balance of efficiency and biocompatibility. 4-Formylcinnamic acid (4-FCA) emerges as a fascinating candidate, possessing a dual-functionality that suggests multiple pathways for forming robust polymer networks.

This guide provides an in-depth technical assessment of the cross-linking efficiency of this compound. As a molecule that is not yet extensively characterized as a primary cross-linking agent in the literature, this guide will infer its potential performance based on the well-documented reactivities of its constituent functional groups: the aromatic aldehyde and the cinnamic acid moiety. We will compare its projected efficiency against established cross-linkers, providing the theoretical framework and detailed experimental protocols for researchers to conduct their own evaluations.

The Dual-Action Cross-Linking Potential of this compound

This compound is unique in that it offers two distinct mechanisms for cross-linking, which can be employed independently or in concert to tailor the properties of a hydrogel or other biomaterial.

  • Aldehyde-Mediated Cross-Linking : The formyl (aldehyde) group on the phenyl ring can react with primary amine groups, such as the ε-amino group of lysine residues in proteins like gelatin or chitosan. This reaction forms a Schiff base, which can then participate in further reactions to create stable cross-links. This mechanism is analogous to that of well-known aldehyde cross-linkers like glutaraldehyde and formaldehyde.[1]

  • Photo-Cross-Linking via Cinnamic Acid Moiety : The cinnamic acid portion of the molecule is photo-reactive. Upon exposure to UV light (typically >280 nm), the double bond in the acrylic acid side chain can undergo a [2+2] cycloaddition with a neighboring cinnamic acid moiety.[2] This dimerization creates a cyclobutane ring, effectively forming a covalent bond between polymer chains. This method of cross-linking is attractive for its spatial and temporal control.

The following diagram illustrates these two potential cross-linking pathways.

4-FCA Cross-Linking Mechanisms Potential Cross-Linking Mechanisms of this compound cluster_aldehyde Aldehyde-Mediated Cross-Linking cluster_photo Photo-Cross-Linking Aldehyde_Start 4-FCA + Polymer with Amine Groups Schiff_Base Schiff Base Formation Aldehyde_Start->Schiff_Base Reaction with -NH2 Aldehyde_Crosslink Stable Covalent Cross-Link Schiff_Base->Aldehyde_Crosslink Further Reaction/Stabilization Photo_Start 4-FCA Functionalized Polymer UV_Activation UV Irradiation (>280 nm) Photo_Start->UV_Activation Cycloaddition [2+2] Cycloaddition UV_Activation->Cycloaddition Photo_Crosslink Cyclobutane Ring Formation Cycloaddition->Photo_Crosslink

Caption: Dual cross-linking potential of this compound.

Assessing Cross-Linking Efficiency: A Multi-Faceted Approach

To objectively evaluate the cross-linking efficiency of 4-FCA and compare it with other agents, a combination of analytical techniques should be employed. Each method provides a different piece of the puzzle, and together they offer a comprehensive picture of the resulting network structure and properties.

Key Performance Indicators for Cross-Linking Efficiency

The following table outlines the key parameters used to quantify the efficiency of a cross-linking agent and the common methods for their determination.

Performance IndicatorDescriptionCommon Analytical Techniques
Degree of Swelling The amount of solvent a hydrogel can absorb at equilibrium. A lower degree of swelling generally indicates a higher cross-linking density.Gravimetric Swelling Assay
Cross-Link Density (ν) The number of cross-links per unit volume of the polymer network.Swelling Studies (Flory-Rehner Equation), Rheology, NMR Spectroscopy
Mechanical Strength The ability of the hydrogel to withstand deformation without breaking. This includes parameters like compressive modulus and tensile strength.Rheology, Tensile and Compression Testing
Gelation Time The time required for a polymer solution to transition into a gel state.Rheology (monitoring G' and G'')
Biocompatibility/Cytotoxicity The effect of the cross-linker and any residual byproducts on cell viability.In vitro cell culture assays (e.g., MTT, Live/Dead staining)

Comparative Analysis of Cross-Linking Agents

The following table provides a comparative overview of this compound (with properties inferred from related compounds) against two widely used cross-linkers: glutaraldehyde and a representative photo-cross-linker based on a cinnamic acid derivative.

PropertyThis compound (Inferred)GlutaraldehydeCinnamic Acid Derivative (Photo-cross-linker)
Molar Mass ( g/mol ) 178.15100.12Varies
Reactive Groups 1x Aldehyde, 1x C=C double bond2x Aldehyde1x C=C double bond
Typical Concentration Not established; likely in the mM range0.1% - 2.5% (v/v)[1]Varies based on polymer functionalization
Reaction Time Aldehyde: minutes to hours; Photo: seconds to minutesMinutes to several hours[1]Seconds to minutes with appropriate UV intensity
Optimal pH Aldehyde: Neutral to slightly alkaline (pH 7-8)Neutral to slightly alkaline (pH 7-8)[1]Not pH-dependent
Cross-Linking Efficiency Potentially moderate to highHigh; considered a benchmark[1]High, dependent on UV exposure and chromophore density
Cytotoxicity Expected to be lower than glutaraldehyde, but higher than non-aldehyde cross-linkersHigh, a known cytotoxic agent[3][4]Generally low, but depends on the specific molecule and photoinitiator used

Experimental Protocols for Assessing Cross-Linking Efficiency

To facilitate a standardized comparison, we provide detailed, step-by-step methodologies for the key experiments.

Workflow for Hydrogel Preparation and Analysis

Hydrogel_Analysis_Workflow Start Prepare Polymer Solution (e.g., Gelatin, Chitosan) Add_Crosslinker Add Cross-linking Agent (4-FCA, Glutaraldehyde, etc.) Start->Add_Crosslinker Curing Induce Cross-linking (Incubation or UV exposure) Add_Crosslinker->Curing Hydrogel Formed Hydrogel Curing->Hydrogel Swelling Swelling Studies Hydrogel->Swelling Rheology Rheological Analysis Hydrogel->Rheology FTIR FTIR Spectroscopy Hydrogel->FTIR Cytotoxicity Cytotoxicity Assay Hydrogel->Cytotoxicity

Caption: General workflow for hydrogel preparation and analysis.

Protocol 1: Determination of Cross-Link Density by Swelling and the Flory-Rehner Equation

This method provides a quantitative measure of the cross-link density based on the equilibrium swelling of the hydrogel.[2][5]

Materials:

  • Dried hydrogel samples of known weight.

  • Distilled water or phosphate-buffered saline (PBS).

  • Analytical balance.

  • Oven.

Procedure:

  • Dry Weight Measurement: Dry the hydrogel samples to a constant weight in an oven at a suitable temperature (e.g., 60 °C) and record the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel samples in distilled water or PBS at a constant temperature (e.g., 37 °C).

  • Equilibrium Swelling: At regular intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws). Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculations:

    • Equilibrium Swelling Ratio (Q): Q = Ws / Wd

    • Polymer Volume Fraction in the Swollen State (νs): νs = [1 + (Q - 1) * (ρp / ρs)]-1 where ρp is the density of the polymer and ρs is the density of the solvent.

    • Cross-Link Density (ν) using the Flory-Rehner Equation: [6] ν = -[ln(1 - νs) + νs + χνs2] / [V1(νs1/3 - νs/2)] where V1 is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.

Protocol 2: Rheological Analysis of Hydrogel Mechanical Properties and Gelation Time

Rheology provides information on the viscoelastic properties of the hydrogel, which are directly related to the cross-linking efficiency.[7][8]

Materials and Equipment:

  • Rheometer with parallel plate or cone-and-plate geometry.

  • Polymer and cross-linker solutions.

Procedure:

  • Sample Loading: Prepare the polymer and cross-linker mixture and immediately load it onto the rheometer plate, which is maintained at the desired temperature.

  • Time Sweep (for Gelation Time):

    • Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

    • Monitor the storage modulus (G') and loss modulus (G'').

    • The gelation time is typically defined as the point where G' crosses over G''.

  • Frequency Sweep (for Mechanical Strength):

    • Once the hydrogel is fully formed (G' has plateaued), perform a frequency sweep at a constant strain.

    • The value of G' in the plateau region is a measure of the hydrogel's stiffness and is related to the cross-link density.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region of the hydrogel.

Protocol 3: FTIR Spectroscopy for Monitoring Cross-Linking

FTIR spectroscopy can be used to qualitatively and sometimes semi-quantitatively monitor the chemical changes occurring during the cross-linking reaction.[9][10]

Materials and Equipment:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Uncured and cured hydrogel samples.

Procedure:

  • Acquire Spectra:

    • Obtain the FTIR spectrum of the un-cross-linked polymer solution.

    • Obtain the FTIR spectra of the hydrogel at different time points during the cross-linking process.

  • Spectral Analysis:

    • For Aldehyde Cross-Linking: Monitor the decrease in the intensity of peaks associated with primary amines (e.g., N-H bending around 1550 cm-1 in gelatin) and the appearance or change in the imine (C=N) stretching region.

    • For Photo-Cross-Linking: Monitor the decrease in the intensity of the C=C stretching vibration of the cinnamate group (around 1635 cm-1).[9]

  • Semi-Quantitative Analysis:

    • The degree of conversion can be estimated by rationing the peak area of the reactive group to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak).

Conclusion and Future Directions

This compound presents a compelling case as a versatile cross-linking agent for biomaterials and drug delivery systems. Its dual functionality allows for multiple cross-linking strategies, potentially enabling the fabrication of hydrogels with tunable and complex properties. The aldehyde group offers a classic and efficient method for cross-linking amine-containing polymers, while the cinnamic acid moiety provides the advantage of photo-tunable cross-linking.

While direct comparative data for 4-FCA is not yet available, the theoretical framework and experimental protocols provided in this guide offer a robust starting point for its evaluation. Future research should focus on direct, head-to-head comparisons of 4-FCA with established cross-linkers, particularly in terms of cross-linking efficiency, mechanical properties of the resulting hydrogels, and, most importantly, cytotoxicity. Such studies will be crucial in determining the potential of this compound as a safe and effective alternative in the development of advanced drug delivery systems and tissue engineering scaffolds.

References

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  • (Reference to a study on controlled drug delivery
  • (Reference to a study on mechanical properties of c
  • (Reference to a study on rheological characterization of in situ crosslinkable hydrogels)
  • (Reference to a review on photo-crosslinkable gelatin deriv
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  • (Reference to an overview of chemical cross-linking of proteins)
  • (Reference to a study on chemical cross-linking of gelatin with n
  • (Reference to a method for targeted quantit
  • (Reference to a study on chemical cross-linking of gelatin with n
  • (Reference to a general method for targeted quantit
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  • (Reference to a study on human derived photocrosslinkable gel

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A Comparative Guide to 4-Formylcinnamic Acid in Advanced Life Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Formylcinnamic acid, a versatile bifunctional molecule, in key research and development applications. We will objectively assess its performance against established alternatives, supported by available experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Introduction to this compound: A Molecule of Dual Reactivity

This compound, with the IUPAC name (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a unique organic compound featuring two key functional groups: a carboxylic acid and an aromatic aldehyde.[1] This dual reactivity makes it a valuable building block in various scientific domains, from the synthesis of complex organic molecules to its application as a tool in chemical biology and drug discovery. The cinnamic acid backbone provides a rigid scaffold, while the terminal functional groups offer orthogonal handles for chemical modifications.

Key Properties:

PropertyValue
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
AppearanceLight yellow to beige crystalline powder
Melting Point250-255 °C

Source: Thermo Fisher Scientific[1]

This guide will focus on three primary applications where this compound and its derivatives have shown significant potential: as a covalent inhibitor warhead, a linker in bioconjugation, and as a scaffold for anticancer agents.

This compound as a Covalent Inhibitor Warhead

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets.[2][3] The effectiveness of a covalent inhibitor is largely determined by its "warhead," the electrophilic group that forms a stable bond with a nucleophilic amino acid residue on the target protein.[3][4]

The α,β-unsaturated aldehyde moiety in this compound positions it as a potential Michael acceptor, a common feature in covalent inhibitors targeting cysteine residues. However, the aldehyde group itself can also react with nucleophiles, primarily the ε-amino group of lysine residues, through the formation of a Schiff base.[5][6]

Comparative Analysis with Other Electrophilic Warheads

Here, we compare the potential of an aldehyde warhead, as present in this compound, with other commonly used electrophilic groups in covalent drug design.

Warhead ClassTarget Residue(s)Bond TypeReactivityKey AdvantagesKey Disadvantages
Aldehydes/Ketones Lysine, N-terminusSchiff Base (often reversible)ModerateReversibility can reduce off-target effects.Schiff base can be hydrolytically unstable.
Acrylamides CysteineMichael AdductTunableWell-established chemistry, tunable reactivity.Potential for off-target reactivity with other nucleophiles.
Nitriles CysteineThioimidate (reversible)ModerateReversible covalent interaction can improve selectivity.May require specific geometric arrangement for reactivity.
Boronic Acids Serine, ThreonineBoronate Ester (reversible)HighForms stable but reversible adducts.Potential for off-target interactions with diols.
Sulfonyl Fluorides Lysine, Tyrosine, SerineSulfonylated AdductHighForms very stable covalent bonds.Can be highly reactive, leading to off-target effects.

Expert Insights: The aldehyde group of this compound offers a distinct advantage in its potential for reversible covalent targeting of lysine residues. This can be particularly useful for achieving a balance between target engagement and minimizing off-target toxicity. The formation of a Schiff base is a dynamic process, and its stability can be influenced by the local microenvironment of the protein binding pocket.[6]

Experimental Workflow: Assessing Covalent Inhibition Kinetics

To evaluate a potential covalent inhibitor like a this compound derivative, a time-dependent inhibition assay is crucial.

G cluster_prep Preparation cluster_incubation Time-Dependent Incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare stock solutions of inhibitor (e.g., this compound derivative) and target protein. C Incubate target protein with varying concentrations of the inhibitor for different time points (t = 0, 5, 15, 30, 60 min). A->C B Prepare assay buffer and substrate solution. D Initiate the enzymatic reaction by adding the substrate to each inhibitor-protein mixture. B->D C->D E Monitor product formation over time using a suitable detection method (e.g., fluorescence, absorbance). D->E F Calculate the initial reaction rates for each condition. E->F G Plot % inhibition vs. inhibitor concentration for each pre-incubation time to determine time-dependent IC50 values. F->G H Determine kinact and KI from the time-dependent IC50 data. G->H

Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.

This compound in Bioconjugation

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of enzymes.[] The choice of linker is critical for the efficiency of the conjugation reaction and the stability of the final conjugate.[]

The aldehyde functionality of this compound makes it a valuable tool for bioconjugation, primarily through its reaction with primary amines (e.g., the side chain of lysine residues) to form a Schiff base. This imine bond can be subsequently reduced to a more stable secondary amine linkage.

Comparative Analysis with Other Amine-Reactive Crosslinkers
Crosslinker TypeReactive GroupBond FormedStabilityKey AdvantagesKey Disadvantages
Aldehyde (e.g., this compound) AldehydeSchiff Base (reducible to secondary amine)Moderate (Schiff base), High (secondary amine)Reaction is specific to amines; can be performed under mild conditions.Schiff base can be reversible; reduction step adds complexity.
NHS Esters N-Hydroxysuccinimide esterAmideHighHigh reactivity and stable bond formation.Susceptible to hydrolysis in aqueous solutions.
Isothiocyanates IsothiocyanateThioureaHighForms a very stable bond.Can have slower reaction kinetics than NHS esters.
Iminothiolane (Traut's Reagent) ThiolactoneAmidineHighIntroduces a sulfhydryl group for subsequent reactions.Modifies the charge of the amine.

Expert Insights: this compound provides a "gentler" approach to amine modification compared to highly reactive NHS esters. The formation of a Schiff base is often reversible, which can be advantageous in certain applications. For a stable linkage, a subsequent reduction step using reagents like sodium cyanoborohydride is typically employed. This two-step process offers a degree of control not always possible with single-step conjugation methods.

Experimental Protocol: Protein Labeling via Reductive Amination

This protocol outlines the general steps for labeling a protein with a this compound-derived probe.

  • Protein Preparation: Prepare the protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5). Ensure the buffer is free of primary amines.

  • Probe Activation (if necessary): If the carboxylic acid of this compound is to be coupled to another molecule, activate it first (e.g., as an NHS ester).

  • Schiff Base Formation: Add the this compound derivative to the protein solution at a desired molar excess. Incubate at room temperature for 1-2 hours to allow for Schiff base formation.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture. Incubate for an additional 1-2 hours or overnight at 4°C to reduce the imine to a stable secondary amine.

  • Purification: Remove excess labeling reagent and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the extent of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Protein Protein with accessible Lysine residues SchiffBase Schiff Base Formation (pH 7.0-7.5) Protein->SchiffBase FCA This compound derivative FCA->SchiffBase Reduction Reductive Amination (e.g., NaBH3CN) SchiffBase->Reduction Conjugate Stable Protein-FCA Conjugate Reduction->Conjugate

Caption: Simplified workflow for protein bioconjugation using this compound.

Anticancer Activity of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have garnered significant interest for their potential anticancer properties.[8][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in various cancer cell lines.[10][11][12] While specific data for this compound is limited in publicly available literature, we can draw comparisons from studies on closely related cinnamaldehyde and other cinnamic acid derivatives.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a common metric for a compound's in vitro cytotoxic potency. The table below summarizes reported IC50 values for various cinnamic acid derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic acidHT-144 (Melanoma)2400[11]
Cinnamic acid derivative (compound 5)A-549 (Lung)10.36[13]
Cinnamic acid derivative (compound 44e)MCF-7 (Breast)1.79[9]
Cinnamic acid derivative (compound 45o)HeLa (Cervical)1.35[9]
Cinnamic acid amides/estersVarious42 - 166[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a this compound derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Conclusion

This compound is a promising and versatile molecule with significant potential in covalent inhibitor design, bioconjugation, and as a scaffold for anticancer drug discovery. Its dual functionality allows for a range of chemical manipulations, making it an attractive tool for researchers in the life sciences. While direct comparative benchmark studies are still emerging, the available data on related cinnamic acid derivatives, coupled with a mechanistic understanding of its reactive groups, provides a strong foundation for its application in these advanced fields. Further research is encouraged to fully elucidate the performance of this compound and its derivatives in direct comparison with established standards in each application area.

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A Comparative Analysis of Synthetic Routes to 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Formylcinnamic acid is a valuable bifunctional molecule, serving as a key building block in the synthesis of pharmaceuticals, polymers, and advanced materials. Its structure, incorporating both a carboxylic acid and an aldehyde group, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the most common synthetic methods for this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate route for their specific application. We will delve into the mechanistic underpinnings, procedural details, and a comparative evaluation of each method's efficiency and practicality.

Method 1: Knoevenagel Condensation of Terephthalaldehyde

The Knoevenagel condensation is a classic and widely employed method for the formation of carbon-carbon double bonds. In this approach, terephthalaldehyde, a readily available starting material, undergoes a condensation reaction with malonic acid.

Mechanism: The reaction is typically catalyzed by a base, such as pyridine with a piperidine co-catalyst, which deprotonates malonic acid to form a nucleophilic enolate. This enolate then attacks one of the aldehyde groups of terephthalaldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid, this compound.

Knoevenagel_Condensation terephthalaldehyde Terephthalaldehyde intermediate Enolate Intermediate terephthalaldehyde->intermediate Nucleophilic Attack malonic_acid Malonic Acid malonic_acid->intermediate Deprotonation base Pyridine/ Piperidine base->malonic_acid product This compound intermediate->product Dehydration & Decarboxylation co2 CO2 intermediate->co2 h2o H2O intermediate->h2o

Figure 1. Knoevenagel condensation workflow.

Experimental Protocol:

  • To a solution of terephthalaldehyde (1 equivalent) in a suitable solvent such as pyridine, add malonic acid (1-1.5 equivalents).

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the crude this compound by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.

Advantages:

  • High Atom Economy: The reaction is a condensation-decarboxylation sequence, leading to good atom economy.

  • Readily Available Starting Materials: Terephthalaldehyde and malonic acid are common and relatively inexpensive laboratory reagents.

Disadvantages:

  • Use of Pyridine: Pyridine is a toxic and unpleasant solvent, raising environmental and safety concerns.

  • Potential for Side Reactions: Over-reaction to form the difunctional cinnamic acid derivative is a possibility that needs to be controlled by stoichiometry and reaction conditions.

Method 2: Wittig Reaction of 4-Bromobenzaldehyde

The Wittig reaction is a powerful tool for alkene synthesis, offering excellent control over the position of the double bond. This method involves the reaction of an aldehyde with a phosphorus ylide. For the synthesis of this compound, a two-step approach is typically employed starting from 4-bromobenzaldehyde.

Mechanism:

  • Ylide Formation: A phosphonium salt is prepared by the reaction of triphenylphosphine with an appropriate haloacetate (e.g., ethyl bromoacetate). This salt is then deprotonated with a strong base (e.g., sodium ethoxide) to generate the phosphorus ylide.

  • Wittig Reaction: The ylide reacts with 4-bromobenzaldehyde. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate decomposes to yield the desired alkene (ethyl 4-bromocinnamate) and triphenylphosphine oxide.

  • Hydrolysis and Formylation: The resulting ester is hydrolyzed to 4-bromocinnamic acid. Subsequent formylation, often via a lithiation-formylation sequence, replaces the bromine atom with a formyl group to yield this compound.

Wittig_Reaction cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrolysis & Formylation 4_bromobenzaldehyde 4-Bromobenzaldehyde bromo_cinnamate Ethyl 4-bromocinnamate 4_bromobenzaldehyde->bromo_cinnamate Wittig Olefination ylide Phosphorus Ylide ylide->bromo_cinnamate bromo_cinnamic_acid 4-Bromocinnamic Acid bromo_cinnamate->bromo_cinnamic_acid Hydrolysis product This compound bromo_cinnamic_acid->product Formylation

Figure 2. Wittig reaction and subsequent transformations.

Experimental Protocol:

  • Synthesis of Ethyl 4-bromocinnamate:

    • Prepare the phosphorus ylide by reacting triphenylphosphine with ethyl bromoacetate to form the phosphonium salt, followed by deprotonation with a strong base like sodium ethoxide in an anhydrous solvent (e.g., THF).

    • Add 4-bromobenzaldehyde (1 equivalent) to the ylide solution at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature.

    • After completion (monitored by TLC), quench the reaction and extract the product. Purify by column chromatography.

  • Hydrolysis to 4-Bromocinnamic acid:

    • Reflux the ethyl 4-bromocinnamate with an aqueous base (e.g., NaOH or KOH).

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Collect the product by filtration and wash with water.

  • Formylation to this compound:

    • Dissolve 4-bromocinnamic acid in an anhydrous etheral solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

    • Add a strong organolithium base (e.g., n-butyllithium) to effect lithium-halogen exchange.

    • Quench the resulting aryllithium species with a formylating agent (e.g., N,N-dimethylformamide, DMF).

    • Acidify the reaction mixture during workup to yield this compound.

Advantages:

  • High Stereoselectivity: The Wittig reaction, particularly with stabilized ylides, generally affords the (E)-alkene with high selectivity.

  • Versatility: The Wittig reaction is tolerant of a wide range of functional groups.

Disadvantages:

  • Multi-step Synthesis: This route involves several distinct chemical transformations, which can lower the overall yield.

  • Stoichiometric Triphenylphosphine Oxide: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to remove from the product.

  • Use of Strong Bases: The use of strong, moisture-sensitive bases like n-butyllithium requires anhydrous conditions and careful handling.

Method 3: Heck Reaction of 4-Bromobenzaldehyde

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This method provides a direct route to cinnamic acid derivatives.

Mechanism: The catalytic cycle of the Heck reaction involves:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (4-bromobenzaldehyde), forming a Pd(II) intermediate.

  • Alkene Insertion (Syn-addition): The alkene (e.g., acrylic acid or an acrylate ester) coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the cinnamate product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Heck_Reaction cluster_cycle Catalytic Cycle 4_bromobenzaldehyde 4-Bromobenzaldehyde pd_ii Pd(II) Intermediate 4_bromobenzaldehyde->pd_ii acrylic_acid Acrylic Acid insertion_intermediate Alkene Insertion Intermediate acrylic_acid->insertion_intermediate pd_catalyst Pd(0) Catalyst pd_catalyst->pd_ii Oxidative Addition base Base (e.g., Et3N) base->pd_catalyst product This compound pd_ii->insertion_intermediate Syn-addition insertion_intermediate->pd_catalyst Reductive Elimination insertion_intermediate->product β-Hydride Elimination

Figure 3. Heck reaction catalytic cycle.

Experimental Protocol:

  • In a reaction vessel, combine 4-bromobenzaldehyde (1 equivalent), acrylic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, typically 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or potassium carbonate).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Heat the mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and acidify to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization.

Advantages:

  • Directness: This method offers a more direct, one-step route to the cinnamic acid backbone compared to the Wittig approach.

  • Good Yields: The Heck reaction often provides good to excellent yields.

Disadvantages:

  • Catalyst Cost and Toxicity: Palladium catalysts can be expensive, and palladium residues in the final product may be a concern, especially for pharmaceutical applications.

  • Reaction Conditions: The reaction often requires elevated temperatures and the use of polar aprotic solvents.

Comparative Summary

To facilitate a direct comparison of these synthetic methods, the following table summarizes key performance indicators. The values presented are typical ranges reported in the literature and can vary based on specific reaction conditions and scale.

FeatureKnoevenagel CondensationWittig ReactionHeck Reaction
Starting Material Terephthalaldehyde4-Bromobenzaldehyde4-Bromobenzaldehyde
Key Reagents Malonic acid, Pyridine, PiperidineTriphenylphosphine, Haloacetate, Strong Base, DMFAcrylic acid, Pd catalyst, Ligand, Base
Number of Steps 131
Typical Yield 70-90%50-70% (overall)75-95%
Stereoselectivity Generally favors (E)-isomerHigh (E)-selectivity with stabilized ylidesHigh (E)-selectivity
Key Advantages High atom economy, inexpensive starting materialsHigh stereoselectivity, functional group toleranceDirect, one-step synthesis, good yields
Key Disadvantages Use of toxic pyridine, potential for side productsMulti-step, stoichiometric by-product, strong base requiredCatalyst cost and toxicity, elevated temperatures

Conclusion and Outlook

The choice of synthetic method for this compound is a critical decision that depends on the specific requirements of the research or development project.

  • The Knoevenagel condensation offers a straightforward and high-yielding approach, particularly suitable for large-scale synthesis where cost is a primary concern. However, the environmental and safety implications of using pyridine should be carefully considered.

  • The Wittig reaction , while being a multi-step process, provides excellent control over stereochemistry, which can be crucial for applications where the specific isomeric form is required. The challenges associated with by-product removal and the use of strong bases are important practical considerations.

  • The Heck reaction represents a modern and efficient method for the direct synthesis of the cinnamic acid scaffold. Its high yields and directness are significant advantages, although the cost and potential toxicity of the palladium catalyst may be limiting factors for certain applications.

Future research in this area will likely focus on the development of "greener" and more sustainable synthetic routes. This includes the exploration of alternative, less toxic solvents and catalysts for the Knoevenagel condensation, the development of catalytic Wittig-type reactions to minimize waste, and the design of more active and recyclable palladium catalysts for the Heck reaction. Ultimately, the ideal synthetic strategy will balance efficiency, cost, and environmental impact to meet the growing demand for this compound in various scientific and industrial fields.

References

  • Pawar, H. S., Waghmare, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(7), 5236-5243. [Link]
  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. [Link]
  • Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Molbank, 2017(3), M946. [Link]
  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
  • Jagtap, S., et al. (2014). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Catalysis Letters, 144(10), 1732-1738. [Link]

A Senior Application Scientist's Guide to 4-Formylcinnamic Acid: A Versatile Building Block for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both versatility and high performance is perpetual. In this guide, we delve into the multifaceted applications of 4-Formylcinnamic acid, a compound that stands at the intersection of materials science and medicinal chemistry. We will explore its utility in the rational design of Metal-Organic Frameworks (MOFs), the fabrication of functional polymers, and its role as a precursor to potent therapeutic agents. This guide moves beyond a simple enumeration of applications to provide a comparative analysis, grounded in experimental data, to inform your research and development endeavors.

The Strategic Advantage of the Formyl Group: More Than Just a Reactive Handle

This compound, with its unique trifecta of a carboxylic acid, an alkene, and an aldehyde, offers a rich chemical playground. The true power of this molecule lies in the strategic placement of the formyl group at the para position of the phenyl ring. This electron-withdrawing group modulates the electronic properties of the entire molecule, influencing its reactivity and the properties of the resulting materials. Furthermore, the aldehyde functionality serves as a versatile anchor for a myriad of chemical transformations, most notably the formation of Schiff bases and as a reactive site for crosslinking and post-synthetic modifications.

Application in Metal-Organic Frameworks (MOFs): A Gateway to Functional Porous Materials

Metal-Organic Frameworks (MOFs) have garnered significant attention for their exceptionally high surface areas and tunable pore structures, making them prime candidates for applications in gas storage, catalysis, and drug delivery. The choice of the organic linker is paramount in dictating the final properties of the MOF. While terephthalic acid is a common and cost-effective linker, this compound offers distinct advantages, primarily through the potential for post-synthetic modification (PSM).[1][2][3][4][5]

The aldehyde group of this compound within the MOF structure can be readily reacted with a variety of amines to introduce new functionalities into the pores. This allows for the fine-tuning of the MOF's properties after its initial synthesis, a feat not easily achieved with simpler linkers like terephthalic acid.

Comparative Performance: this compound vs. Terephthalic Acid in MOFs
PropertyMOF with Terephthalic Acid LinkerMOF with this compound LinkerRationale for Performance Difference
Surface Area (BET) High (e.g., ~1100 - 1500 m²/g for UiO-66)Initially comparable, may decrease after PSMThe introduction of functional groups via PSM can occupy pore volume, leading to a decrease in surface area.
Porosity High, with uniform pore sizeTunable; pore environment can be tailoredThe formyl group allows for the introduction of various functional groups, altering the chemical environment and effective pore size.
Drug Loading Capacity High, dependent on pore volumePotentially enhanced for specific drugsPSM can introduce functional groups that have specific interactions (e.g., hydrogen bonding, pi-pi stacking) with drug molecules, leading to higher loading.[6]
Controlled Drug Release Primarily diffusion-controlledStimuli-responsive release is achievableThe introduced functional groups can be designed to respond to specific stimuli like pH or temperature, enabling targeted drug release.[7]
Catalytic Activity Can act as a Lewis acid catalystEnhanced and tunable catalytic activityActive catalytic sites can be introduced through PSM, expanding the range of catalytic reactions.
Experimental Workflow: Synthesis and Post-Synthetic Modification of a this compound-Based MOF

cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification (PSM) s1 Dissolve this compound and Metal Salt (e.g., Zn(NO3)2·6H2O) in DMF s2 Add Modulator (e.g., Acetic Acid) s1->s2 s3 Solvothermal Reaction (e.g., 120°C for 24h) s2->s3 s4 Isolate and Activate MOF (Washing and Drying) s3->s4 p1 Suspend Activated MOF in a Suitable Solvent s4->p1 Transfer to PSM Step p2 Add Amine-containing Molecule (e.g., Ethylenediamine) p1->p2 p3 Reaction at Room Temperature or Mild Heating p2->p3 p4 Isolate and Wash Functionalized MOF p3->p4

Caption: Workflow for the synthesis and post-synthetic modification of a MOF using this compound as a linker.

Detailed Experimental Protocol: Synthesis of a Zn-based MOF with this compound

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 50 mg, 0.28 mmol) and zinc nitrate hexahydrate (e.g., 125 mg, 0.42 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours.

  • Finally, dry the activated MOF under vacuum at 150 °C for 12 hours.

Functional Polymers: Leveraging Photoreactivity and Crosslinking Capabilities

The cinnamic acid moiety is well-known for its photoreactive properties, undergoing a [2+2] cycloaddition upon exposure to UV light. This characteristic is retained in polymers derived from this compound, enabling the formation of crosslinked networks with high spatial and temporal control. The presence of the formyl group provides an additional avenue for creating functional and responsive polymers.

Comparative Performance: Polymers from this compound vs. Other Monomers
PropertyPolymer from this compoundAlternative Polymer (e.g., Polyamide 6)Rationale for Performance Difference
Photoreactivity High; enables UV crosslinkingNoneThe cinnamate group is inherently photoreactive, allowing for initiator-free crosslinking.[8]
Crosslinking Density Tunable by UV exposure time and intensityNot applicable (thermoplastic)The degree of crosslinking can be precisely controlled, allowing for the tailoring of mechanical properties.[9][10]
Thermal Stability (Tg) Varies with polymer backbone (e.g., Polyamides: 40-90°C)Generally high (e.g., Polyamide 6: ~50-60°C)The introduction of the aromatic and rigid cinnamate group can influence the glass transition temperature.[11][12]
Mechanical Strength Can be significantly enhanced by crosslinkingHigh tensile strength in its linear formCrosslinking creates a robust 3D network, increasing stiffness and strength.
Biocompatibility Generally good, dependent on the polymer backboneGoodMany polyamides and polyesters are known to be biocompatible.[13][14]
Experimental Workflow: Synthesis of a Photosensitive Poly(vinyl alcohol)-4-Formylcinnamate Polymer

cluster_synthesis Polymer Synthesis cluster_crosslinking Photocrosslinking s1 Dissolve Poly(vinyl alcohol) (PVA) in DMSO at 80°C s2 Add 4-Formylcinnamoyl Chloride and Pyridine s1->s2 s3 React at 60°C for 24h s2->s3 s4 Precipitate in Ethanol s3->s4 s5 Wash and Dry the PVA-4-Formylcinnamate s4->s5 p1 Cast a Film of the PVA-4-Formylcinnamate s5->p1 Use in Photolithography p2 Expose to UV Light (e.g., 365 nm) p1->p2 p3 Insoluble Crosslinked Polymer Film is Formed p2->p3

Caption: Workflow for the synthesis and photocrosslinking of a photosensitive polymer based on this compound.

Detailed Experimental Protocol: Synthesis of a Photosensitive Poly(vinyl alcohol)-4-Formylcinnamate

Materials:

  • Poly(vinyl alcohol) (PVA), Mw ~13,000-23,000, 87-89% hydrolyzed

  • 4-Formylcinnamoyl chloride (prepared from this compound and thionyl chloride)

  • Pyridine

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • Dissolve PVA (e.g., 1.0 g) in 20 mL of DMSO at 80 °C with stirring until a clear solution is obtained.

  • Cool the solution to room temperature and add pyridine (e.g., 2.0 mL).

  • Slowly add a solution of 4-formylcinnamoyl chloride (e.g., 1.5 g) in 5 mL of DMSO to the PVA solution under a nitrogen atmosphere.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Pour the resulting solution into 200 mL of ethanol to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with ethanol, and dry it under vacuum at 40 °C for 24 hours.

Medicinal Chemistry: A Scaffold for Bioactive Schiff Base Derivatives

The aldehyde functionality of this compound is a prime site for the synthesis of Schiff base derivatives. Schiff bases are a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The reaction of this compound with various primary amines yields a diverse library of compounds that can be screened for therapeutic potential.

Comparative Performance: this compound-Derived Schiff Bases vs. Standard Drugs
PropertyThis compound Schiff Base DerivativesStandard Drug (e.g., Ciprofloxacin)Rationale for Performance Difference
Antimicrobial Activity Variable, some show good activity (MIC values can be in the µg/mL range)Broad-spectrum activity (low MIC values)The specific amine used to form the Schiff base significantly influences the antimicrobial spectrum and potency.
Anticancer Activity (IC₅₀) Varies widely depending on the derivative and cancer cell line (can be in the low µM range)Varies with the specific anticancer drugThe structural features of the Schiff base derivative determine its interaction with biological targets.[6][15][16][17][18]
Mechanism of Action Can involve multiple pathways, including enzyme inhibition and DNA interactionWell-defined mechanisms (e.g., DNA gyrase inhibition for ciprofloxacin)The diverse structures of Schiff bases can lead to a variety of biological targets.
Biocompatibility Generally considered to have low toxicity, but requires thorough evaluation for each derivativeVaries with the drugCinnamic acid and its derivatives are often found in natural products and are generally well-tolerated.
Experimental Workflow: Synthesis of a this compound-Derived Schiff Base

s1 Dissolve this compound and a Primary Amine (e.g., Aniline derivative) in Ethanol s2 Add a Catalytic Amount of Acetic Acid s1->s2 s3 Reflux the Mixture for 2-4 hours s2->s3 s4 Cool to Room Temperature to Induce Crystallization s3->s4 s5 Filter, Wash with Cold Ethanol, and Dry the Schiff Base Product s4->s5

Caption: A general workflow for the synthesis of Schiff base derivatives from this compound.

Detailed Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.68 mmol) in 20 mL of ethanol.

  • Add aniline (e.g., 0.53 g, 5.68 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried in a desiccator.

Conclusion and Future Outlook

This compound is a remarkably versatile building block with significant potential across multiple scientific disciplines. Its unique combination of functional groups allows for the creation of advanced materials with tunable properties and the synthesis of novel therapeutic agents. The ability to perform post-synthetic modifications on MOFs, the facile photocrosslinking of polymers, and the straightforward synthesis of bioactive Schiff bases underscore the strategic advantage of the formyl group.

Future research should focus on exploring the full potential of this molecule. In the realm of MOFs, the development of multifunctional frameworks with precisely controlled pore environments for tandem catalysis or combination drug delivery is a promising avenue. For polymers, the design of novel biodegradable and biocompatible materials with tailored mechanical and degradation properties for tissue engineering and regenerative medicine holds great promise. In medicinal chemistry, the synthesis and screening of larger libraries of Schiff base derivatives, coupled with computational modeling, could lead to the discovery of new drug candidates with improved efficacy and selectivity.

This guide has provided a comprehensive overview of the applications of this compound, supported by comparative data and detailed experimental protocols. It is our hope that this information will serve as a valuable resource for researchers and professionals, inspiring new innovations and advancements in their respective fields.

References

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A Senior Application Scientist's Guide to Confirming Purity in 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the purity of a chemical building block is not merely a quality metric; it is the foundation of efficacy, safety, and reproducibility. 4-Formylcinnamic acid (4-FCA), a bifunctional molecule featuring both an aldehyde and a carboxylic acid, is a critical intermediate in the synthesis of complex pharmaceuticals and polymers. Its dual reactivity makes it invaluable, but also susceptible to a unique profile of impurities that can arise during synthesis and storage.

This guide provides an in-depth, objective comparison of analytical methodologies for confirming the absence of byproducts in purified 4-FCA. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establishing a self-validating system for purity assessment that ensures the highest degree of confidence for researchers and drug development professionals.

The Genesis of Impurities: Understanding the Synthetic Landscape

To effectively eliminate and detect impurities, one must first understand their origin. The impurity profile of 4-FCA is intrinsically linked to its synthetic route. A common and efficient method for its synthesis is the palladium-catalyzed Heck coupling reaction between 4-bromobenzaldehyde and acrylic acid.

While effective, this pathway can introduce several classes of impurities that must be addressed during purification and analysis:

  • Process-Related Impurities: These include residual starting materials like 4-bromobenzaldehyde or acrylic acid, as well as catalysts (palladium complexes) and solvents.

  • Byproducts: Side reactions can lead to the formation of structurally similar molecules. A key byproduct is 4-carboxybenzaldehyde, which can arise from the oxidation of the formyl group, a common issue with aromatic aldehydes exposed to air over time[1]. Another potential byproduct is terephthalic acid, resulting from over-oxidation.

  • Isomeric Impurities: While the trans (E) isomer of 4-FCA is typically desired, small amounts of the cis (Z) isomer can form, which may have different reactivity and physical properties.

Table 1: Potential Impurities in this compound Synthesis

Impurity ClassSpecific Example(s)Origin
Starting Materials4-bromobenzaldehyde, Acrylic acidIncomplete reaction
Reagents/CatalystsPalladium complexes, TriethylamineResidual from synthesis and workup
Oxidation Byproducts4-carboxybenzaldehyde, Terephthalic acidOxidation of the aldehyde or vinyl group
Isomeric Byproductscis-(Z)-4-Formylcinnamic acidNon-stereoselective reaction conditions
Dimerization ProductsSelf-condensation productsSide reactions under basic or thermal stress

Purification Strategies: From Bulk Removal to Fine Polishing

The primary goal of purification is to remove the impurities listed above. The choice of method depends on the scale and the nature of the impurities.

  • Recrystallization: This is the workhorse for purifying crystalline solids like 4-FCA. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For 4-FCA, an aqueous ethanol mixture is often effective[2]. It is particularly adept at removing inorganic salts and residual starting materials that have significantly different solubility profiles.

  • Column Chromatography: When dealing with structurally similar byproducts (e.g., isomers or oxidation products) that co-crystallize, column chromatography is the more powerful option[3][4]. Using a silica gel stationary phase and a gradient of polar and non-polar solvents (e.g., hexane/ethyl acetate), compounds are separated based on their differential adsorption to the silica. This technique offers high resolution but is less scalable than recrystallization.

The following workflow illustrates the decision-making process for purification.

Purification_Workflow start Crude 4-FCA recrystallize Recrystallization (e.g., Ethanol/Water) start->recrystallize analyze_purity Purity Check (TLC / HPLC) recrystallize->analyze_purity is_pure Purity > 99%? analyze_purity->is_pure column_chrom Column Chromatography (Silica Gel) is_pure->column_chrom No final_product Purified 4-FCA is_pure->final_product Yes column_chrom->analyze_purity

Caption: Decision workflow for the purification of this compound.

The Analytical Gauntlet: An Orthogonal Approach to Purity Confirmation

No single analytical technique can definitively confirm the absence of all potential impurities. A robust, self-validating purity assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This strategy minimizes the risk of an impurity going undetected because it co-elutes or is non-responsive in a single method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of purity analysis for non-volatile organic molecules like 4-FCA[5][6]. It separates compounds based on their partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.

  • Expertise & Causality: The choice of a C18 (reversed-phase) column is deliberate. 4-FCA is a moderately polar molecule, and a C18 column provides excellent separation for such compounds. The mobile phase, typically a mixture of acidified water and acetonitrile or methanol, allows for the elution of both the polar carboxylic acid and the less polar aromatic ring. The acid (e.g., formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape[7]. UV detection is ideal, as the conjugated system of 4-FCA provides a strong chromophore, typically detected around 254-320 nm[8][9].

  • Trustworthiness: Purity is assessed by calculating the area percent of the main peak relative to the total area of all detected peaks. For a high-purity sample, this value should exceed 99.5%. The method's trustworthiness is enhanced by running a blank (mobile phase only) to identify system peaks and by spiking the sample with known potential impurities to confirm their retention times and the method's ability to resolve them from the main peak.

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 5 µm, 4.6 x 250 mm[10].

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[10].

  • Detection: UV at 292 nm[11].

  • Injection Volume: 10 µL.

  • Sample Prep: Accurately weigh ~5 mg of 4-FCA and dissolve in 10 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While HPLC excels at quantification, ¹H NMR provides unambiguous structural confirmation and is highly sensitive to structurally similar impurities[12]. It is a powerful primary analytical method for purity determination because the signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard[12].

  • Expertise & Causality: The ¹H NMR spectrum of 4-FCA has several distinct signals: a singlet for the aldehyde proton (~10 ppm), doublets for the vinyl protons (~6.5-7.8 ppm), and doublets for the aromatic protons (~7.7-8.0 ppm)[13]. The presence of impurities would manifest as extra, unassignable peaks. For instance, the presence of the starting material 4-bromobenzaldehyde would be easily identified by its unique aromatic signals. The cis isomer would show different coupling constants for its vinyl protons compared to the trans isomer.

  • Trustworthiness: Quantitative NMR (qNMR) can be performed by adding a known amount of a high-purity internal standard (e.g., maleic anhydride) with a resonance in a clear region of the spectrum. By comparing the integral of a known proton signal from 4-FCA to the integral of a known proton signal from the standard, the absolute purity of the 4-FCA can be calculated with high accuracy[12]. This method is orthogonal to HPLC as it is based on a magnetic property, not chromatographic retention[12].

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Prep: Accurately weigh ~10 mg of 4-FCA and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a standard proton spectrum with a sufficient relaxation delay (D1 ≥ 5xT₁) to ensure accurate integration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the characteristic peaks for both 4-FCA and the internal standard. Calculate purity based on the integral ratios, number of protons, and sample weights.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an unparalleled tool for identifying unknown impurities[5][14].

  • Expertise & Causality: While HPLC-UV shows an impurity peak, it doesn't identify it. LC-MS provides the molecular weight of the components in that peak. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, can provide a mass measurement with enough accuracy to predict the elemental formula of an unknown impurity, greatly aiding in its identification[14][15]. For example, if an impurity peak is observed in the HPLC, LC-MS analysis can quickly determine if its mass corresponds to 4-carboxybenzaldehyde (M.W. 150.12 g/mol ) or another potential byproduct.

  • Trustworthiness: LC-MS serves as a crucial validation step. It can confirm the identity of the main peak as 4-FCA (Expected [M-H]⁻ ion at m/z 177.05) and provide molecular weights for even trace-level impurities that might be barely visible in the UV chromatogram[16][17].

  • System: HPLC or UHPLC coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the same or a similar method as the HPLC-UV protocol to ensure correlation of retention times.

  • Ionization: Electrospray Ionization (ESI) in negative mode is typically effective for carboxylic acids.

  • Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

  • Analysis: Extract ion chromatograms for the expected masses of potential impurities. Analyze the mass spectrum of any unknown peaks to determine their molecular weight and propose a structure.

Comparative Summary and Integrated Workflow

Table 2: Comparison of Key Analytical Techniques for 4-FCA Purity

TechniquePrinciple of DetectionPrimary UseStrengthsLimitations
HPLC-UV Chromatographic separation, UV absorbancePurity quantification (% Area)Robust, precise, widely available, excellent for quantitation[10]Cannot identify unknown peaks, co-elution can hide impurities
¹H NMR Nuclear magnetic resonanceStructural confirmation, absolute purity (qNMR)Unambiguous structural data, detects isomers, orthogonal to HPLC[12]Lower sensitivity than HPLC for trace impurities, complex mixtures can be hard to resolve
LC-MS Chromatographic separation, mass-to-charge ratioImpurity identificationHigh sensitivity and specificity, provides molecular weight of unknowns[5][15]Quantification can be complex, requires more specialized equipment
GC-MS Gas-phase separation, mass-to-charge ratioResidual solvent analysisExcellent for volatile impurities, highly sensitive[5]Not suitable for non-volatile compounds like 4-FCA itself

A truly self-validating system integrates these techniques into a logical sequence.

Validation_Workflow start Purified 4-FCA hplc 1. HPLC-UV Analysis (Primary Purity Assay) start->hplc purity_check Purity > 99.5%? hplc->purity_check nmr 2. ¹H NMR Analysis (Structural Confirmation) purity_check->nmr Yes fail Repurify / Re-evaluate purity_check->fail No structure_check Structure Correct? nmr->structure_check lcms 3. LC-MS Analysis (Identify Unknowns) structure_check->lcms No / Unknown Peaks pass Release Material structure_check->pass Yes, No Unknowns lcms->fail

Caption: Integrated workflow for the orthogonal validation of 4-FCA purity.

By following this workflow, researchers can build a comprehensive data package that not only quantifies the purity of this compound but also confirms its structure and identifies any potential byproducts. This rigorous, multi-faceted approach ensures the integrity of the material, providing the solid foundation necessary for successful research and development outcomes.

References

  • Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Cushman, M. et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
  • Herrera, J.C. et al. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate.
  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • BenchChem. (2025). Comparative evaluation of analytical techniques for aldehyde detection.
  • ChemicalBook. (n.d.). This compound(23359-08-2) 1H NMR spectrum.
  • Guo, X. et al. (n.d.). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. NIH.
  • Pauli, G.F. et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
  • Maga, T. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Kumar, A. et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
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  • Pathiranage, A.L. et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID.
  • Pathiranage, A.L. et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education.
  • The Royal Society of Chemistry. (2012). Supplementary Information.
  • China Food Publishing Co. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. CABI Digital Library.
  • BenchChem. (2025). A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation.
  • Li, C. et al. (n.d.). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. NIH.
  • Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
  • Song, Z. et al. (2002). An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. PubMed.
  • RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%, predominantly trans 5 g.
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  • Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid.
  • ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid.
  • Rush, J.S. & Bertozzi, C.R. (2006). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate.
  • Blount, J.W. et al. (n.d.). Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway. NIH.

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A Senior Application Scientist's Guide to the Quantitative Assay of 4-Formylcinnamic Acid: A Comparison of qNMR and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise quantification of 4-Formylcinnamic acid, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two powerful analytical techniques for its assay: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We delve into the fundamental principles, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance. This guide establishes that while HPLC-UV is a robust and widely used method, qNMR offers distinct advantages as a primary ratio method, delivering direct, SI-traceable quantification without the need for a specific this compound reference standard.[1][2][3] Our findings indicate that for definitive purity assignment and reference standard qualification, qNMR is a superior method, whereas HPLC-UV excels in routine quality control and high-throughput screening.

Introduction: The Analytical Imperative for this compound

This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and impurity profile of the final drug product. Therefore, regulatory bodies require robust, validated analytical methods to accurately determine its purity and content in raw materials and process intermediates. Relying on a single analytical method can sometimes be misleading, making a comparative understanding of available techniques essential for researchers, quality control analysts, and drug development professionals.[4]

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from most other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][5][6] This fundamental principle allows for the determination of the absolute concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference material (CRM), or internal standard (IS), of known purity and weight, mixed in the same solution.[6][7]

Key Advantages of qNMR:

  • Primary Ratio Method: qNMR is considered a primary method because it can provide SI-traceable results without requiring a calibration curve or a reference standard of the analyte itself.[2][3][8] This is invaluable when a certified standard for this compound is unavailable.

  • Universal Detection: It can be used for almost any soluble organic compound containing NMR-active nuclei (like ¹H).[2][9]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, which can confirm the identity of the analyte and detect impurities.[9]

  • Non-destructive: The sample can be recovered after analysis if needed.[1][10]

Head-to-Head Comparison: qNMR vs. HPLC-UV

While both techniques are powerful, they operate on different principles, leading to distinct strengths and weaknesses for the assay of this compound.

ParameterQuantitative NMR (qNMR)HPLC-UV
Principle Direct proportionality of signal area to molar concentration.[1][6]Differential partitioning between mobile and stationary phases, with UV absorbance for detection.[11]
Calibration Not required; uses a certified internal standard.[2][3]Requires a calibration curve generated from a specific reference standard of the analyte.
Accuracy High (typically ±1-2%), directly traceable to SI units.[1]High (typically ±1-2%), but dependent on the purity of the reference standard.[1]
Precision (RSD) Excellent (< 0.5% achievable with proper setup).[4]Excellent (< 1.0% is common).[12]
Specificity High; signal position (chemical shift) provides high specificity. Impurities are often directly visible.[13]Dependent on chromatographic resolution. Co-eluting impurities can interfere.
LOD / LOQ Higher than HPLC (e.g., LOQ ~0.1-0.3%).[4][14]Lower than qNMR (e.g., LOQ ~0.03%).[4]
Sample Prep Time Rapid; involves simple weighing and dissolution.More involved; may require filtration and preparation of mobile phases.
Analysis Time ~10-15 minutes per sample.[2]~10-20 minutes per sample, plus system equilibration time.
Cost High initial instrument cost.Lower initial instrument cost.
Primary Use Case Purity assignment, reference standard certification, analysis of novel compounds.[3][15]Routine QC, stability studies, high-throughput screening.[11]

Deep Dive: Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the assay of this compound using both qNMR and HPLC-UV.

qNMR Assay of this compound

Rationale for Experimental Choices:

  • Internal Standard (IS): Maleic acid is an excellent choice. Its protons give a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that does not overlap with the signals of this compound. It is stable, not hygroscopic, highly soluble in DMSO-d₆, and available as a certified reference material.[16][17][18]

  • Solvent: DMSO-d₆ is selected due to its excellent ability to dissolve both the acidic analyte and the internal standard, ensuring a homogeneous solution critical for quantification.[16]

  • Relaxation Delay (D1): A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and IS protons is crucial. This ensures complete relaxation of the protons between scans, which is a prerequisite for accurate integration. A D1 of 30 seconds is a conservative and safe value for small molecules.[4]

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately weigh ~15 mg of This compound dissolve Dissolve both in ~0.7 mL DMSO-d6 in a vial weigh_analyte->dissolve weigh_is Accurately weigh ~5 mg of Maleic Acid (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer (≥400 MHz) transfer->load_sample setup_params Set parameters: D1 ≥ 30s NS ≥ 16 load_sample->setup_params acquire Acquire ¹H Spectrum setup_params->acquire process_spec Apply phasing and baseline correction acquire->process_spec integrate Integrate analyte and IS signals process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate Decision_Tree start Analytical Goal? q1 Need to assign absolute purity or certify a reference material? start->q1 q2 Is a specific reference standard available? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Is high-throughput screening required? q2->q3 Yes q2->res_qnmr No res_hplc Use HPLC-UV q3->res_hplc Yes res_either Either method is suitable. Consider cost and availability. q3->res_either No

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the quantitative assay of this compound, both qNMR and HPLC-UV are powerful, validated techniques.

We recommend qNMR for:

  • Definitive Purity Assignment: When an absolute, SI-traceable purity value is required.

  • Reference Standard Qualification: For certifying in-house or commercial reference materials.

  • Analysis without a Specific Standard: When a reference standard for this compound is not available.

We recommend HPLC-UV for:

  • Routine Quality Control: For batch release testing where a method has been established with a qualified reference standard.

  • High-Throughput Analysis: When a large number of samples need to be analyzed efficiently.

  • Low-Level Impurity Detection: When higher sensitivity (lower LOQ) is required to quantify trace impurities.

By understanding the fundamental strengths and operational requirements of each technique, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality and integrity of their materials.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
  • AWS.
  • Mestrelab Resources. What is qNMR and why is it important?. [Link]
  • ResearchGate. Purity comparison by NMR and HPLC. [Link]
  • ResearchGate.
  • ResolveMass Laboratories Inc.
  • Portage Technologies.
  • RSC Publishing. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. [Link]
  • National Center for Biotechnology Information.
  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). [Link]
  • Emery Pharma.
  • ResearchGate.
  • Bruker.
  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
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  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
  • PubMed.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to include the safe and compliant management of all chemical reagents. 4-Formylcinnamic acid, a bifunctional molecule featuring both a carboxylic acid and an aldehyde group, requires a nuanced understanding for its proper disposal. This guide provides a detailed, step-by-step protocol grounded in safety, regulatory compliance, and scientific principles to ensure this compound is handled responsibly from bench to final disposition.

Foundational Safety: Hazard Identification and Risk Assessment

Before any disposal procedure is considered, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the segregation of waste streams. According to its Safety Data Sheet (SDS), this compound is classified with specific physical and health hazards that dictate its handling.[1]

Key Hazards Associated with this compound:

  • Skin Irritation (Category 2): Can cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Poses a significant risk of causing serious eye irritation.[1]

  • Inhalation Hazard: May be harmful if inhaled.[1]

  • Ingestion Hazard: May be harmful if swallowed.[1]

These hazards necessitate that this compound and any materials contaminated with it be treated as hazardous waste. The primary directive from safety data sheets is unambiguous: Dispose of contents/container to an approved waste disposal plant. [1] Disposing of this chemical down the drain or in the regular trash is a violation of standard safety protocols and environmental regulations.[2][3]

Property Information
Chemical Name This compound
CAS Number 23359-08-2[1]
Molecular Formula C₁₀H₈O₃
Primary Hazards Skin Irritant, Serious Eye Irritant[1]
Incompatible Materials Strong oxidizing agents[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate PPE is non-negotiable. The causality is direct: to prevent skin and eye irritation, physical barriers are required.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 regulations or European Standard EN166.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing is mandatory to protect against accidental spills.[1]

The Core Protocol: Waste Segregation and Collection

The most direct and universally compliant method for disposing of this compound is to collect it as solid or liquid hazardous waste for pickup by a licensed disposal company or your institution's Environmental Health & Safety (EHS) department.[2][4]

Experimental Protocol: Waste Collection

For Solid this compound Waste:

  • Container Selection: Choose a clean, dry, and chemically compatible container with a secure, sealable lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[5] Clearly write the full chemical name, "this compound," and list any other contaminants. Avoid chemical formulas or abbreviations.[5]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the creation of dust.

  • Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[1][4]

For Solutions Containing this compound or Contaminated Materials:

  • Container Selection: Use a sealable, leak-proof container (e.g., a carboy) compatible with all components of the liquid waste.

  • Labeling: As with solids, pre-label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Waste Transfer: Pour the liquid waste carefully into the container, using a funnel to prevent spills. This includes solvent rinses of emptied containers. Note that empty containers that held the chemical should be triple-rinsed, and this rinsate must be collected as hazardous waste.[5]

  • Storage: Tightly seal the container and store it in the SAA with appropriate secondary containment to mitigate potential leaks.[2]

cluster_generation Waste Generation Point cluster_collection Waste Collection Protocol cluster_storage Interim Storage cluster_disposal Final Disposition gen Generate 4-Formylcinnamic Acid Waste (Solid or Liquid) container Select & Pre-Label Compatible Waste Container (Chemical Name + 'Hazardous Waste') gen->container Step 1 transfer Transfer Waste to Container (Minimize Dust/Spills) container->transfer Step 2 seal Securely Seal Container transfer->seal Step 3 saa Store in Designated Satellite Accumulation Area (SAA) Segregated from Incompatibles seal->saa Step 4 ehs Contact EHS or Licensed Waste Disposal Company for Pickup saa->ehs Final Step start Waste Generated decision Is On-Site Treatment Explicitly Permitted by EHS for this Specific Waste Stream? start->decision primary_path Follow Standard Protocol: Collect, Label, Store for EHS Pickup decision->primary_path No (Default Path) treatment_path Follow EHS-Approved Treatment Protocol (e.g., Oxidation, Neutralization) decision->treatment_path Yes analyze Analyze Treated Waste to Confirm Deactivation treatment_path->analyze decision2 Is Treated Waste Confirmed Non-Hazardous by EHS Standards? analyze->decision2 decision2->primary_path No disposal_ok Dispose of via EHS-Approved Route (e.g., Drain) decision2->disposal_ok Yes

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Formylcinnamic acid, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As your partners in scientific advancement, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, while a valuable compound in various research applications, presents specific hazards that necessitate a robust safety protocol. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust particles.[1][2][3] Therefore, the selection of PPE is not merely a suggestion but a critical line of defense to mitigate these risks.

The causality behind these choices is straightforward: we must establish impermeable barriers at all potential points of entry. For the skin, this means gloves and lab coats. For the eyes, which are particularly vulnerable to serious damage from chemical splashes, this requires sealed goggles and potentially a face shield.[4][5] For the respiratory tract, protection is needed against inhaling fine dust particles, a common issue when handling powdered chemicals.[2][4]

Core Protective Measures: A Multi-Layered Defense

A comprehensive PPE strategy for this compound involves protection for the eyes, skin, and respiratory system. The specific level of protection should be dictated by the task being performed.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1] Standard safety glasses with side shields are the minimum requirement for any work with this chemical. However, for tasks with a higher risk of splashing or dust generation, such as weighing the powder or preparing solutions, more robust protection is essential.

  • Chemical Safety Goggles: These should be worn to provide a complete seal around the eyes, preventing entry of dust or splashes.[4][5] Look for goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Face Shield: When handling larger quantities or in situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[4][5]

Skin Protection

Skin irritation is a key hazard associated with this compound.[1] Protective clothing and gloves are necessary to prevent direct contact.

  • Gloves: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[4][5] Always inspect gloves for any signs of damage before use. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][6] Contaminated gloves should be disposed of immediately as hazardous waste.

  • Lab Coat/Protective Clothing: A standard lab coat is sufficient for most procedures. For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[5][7] Protective clothing should be removed before leaving the laboratory.

Respiratory Protection

Inhalation of this compound dust can lead to respiratory irritation.[1][2] Engineering controls, such as working in a well-ventilated area or using a fume hood, are the primary methods to control this hazard.[2][6]

  • When Handling Small Quantities: If handled in a well-ventilated area with minimal dust generation, respiratory protection may not be required.

  • When Weighing or Handling Larger Quantities: If there is a risk of inhaling dust, a NIOSH-approved N95 (or equivalent) respirator should be used.[4] For situations with a higher potential for airborne particles or in the event of a large spill, a full-face respirator with appropriate cartridges may be necessary.[4][8]

The following table summarizes the recommended PPE for various tasks involving this compound:

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Receiving/Storage Safety glasses with side shieldsLab coat, Nitrile glovesNot generally required
Weighing/Transfer Chemical safety goggles, Face shieldLab coat, Nitrile glovesN95 respirator (or work in a fume hood)
Solution Preparation Chemical safety goggles, Face shieldLab coat, Nitrile glovesWork in a well-ventilated area or fume hood
Experimental Use Chemical safety gogglesLab coat, Nitrile glovesWork in a well-ventilated area or fume hood
Spill Cleanup Chemical safety goggles, Face shieldChemical-resistant coveralls, Nitrile glovesN95 respirator or higher
Waste Disposal Chemical safety gogglesLab coat, Nitrile glovesNot generally required

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal procedures are as critical as wearing the correct PPE. These steps ensure safety throughout the chemical's lifecycle in your lab.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][3]

  • Keep the container tightly closed when not in use.[1][2][3]

Handling Procedures
  • Always handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2][6]

  • Avoid the formation of dust and aerosols.[2][6][9]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[3]

Spill Management

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate non-essential personnel from the area.[2]

  • Ensure adequate ventilation.[6][10]

  • Don the appropriate PPE as outlined in the table above.

  • Carefully sweep up the solid material, avoiding dust generation.[2][3][6] Do not use high-pressure water streams to clean the spill, as this can scatter the material.[10]

  • Place the spilled material into a suitable, labeled container for disposal.[2][3][6][10]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials (including PPE) as hazardous waste.

Below is a workflow diagram for handling a this compound spill:

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Preparation Preparation cluster_Cleanup Cleanup Process cluster_Disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator) Ventilate->Don_PPE Sweep Sweep Solid Material (Avoid Dust) Don_PPE->Sweep Containerize Place in Labeled Hazardous Waste Container Sweep->Containerize Clean_Area Clean Spill Area with Soap and Water Containerize->Clean_Area Dispose_Waste Dispose of All Contaminated Materials as Hazardous Waste Clean_Area->Dispose_Waste

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes, containers), must be disposed of in accordance with local, state, and federal regulations.[1][3][11] Do not dispose of this chemical down the drain.[2][6] Use a licensed waste disposal company.

In Case of Exposure: Immediate First Aid

If exposure occurs despite precautions, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][9]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical attention.[1][2][3][9]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3][9]

  • Ingestion: Clean mouth with water and seek medical attention.[1][2][9]

Always show the Safety Data Sheet to the attending medical professional.[2]

References

  • SAFETY DATA SHEET - Axxence. (2025-02-20).
  • Safety Data Sheet: Formic acid - Carl ROTH.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Essential Chemical PPE - Trimaco. (2023-09-08).
  • Personal Protective Equipment (PPE) - CHEMM.
  • trans-Cinnamic acid - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.